molecular formula C2H5NO2 B1215457 Methylcarbamic acid CAS No. 6414-57-9

Methylcarbamic acid

Cat. No.: B1215457
CAS No.: 6414-57-9
M. Wt: 75.07 g/mol
InChI Key: UFEJKYYYVXYMMS-UHFFFAOYSA-N
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Description

Methylcarbamic acid is the simplest N-methyl derivative of carbamic acid and serves as a fundamental building block and critical structural motif in medicinal chemistry and agrochemical development . Although the parent acid is unstable, its ester and derivative forms are highly significant. The core structure is featured in a class of compounds known as N-methyl carbamates, which are renowned for their ability to inhibit the enzyme acetylcholinesterase (AChE) . This specific mechanism of action is the foundation for the activity of many commercial insecticides, such as carbaryl and aldicarb, making this compound derivatives invaluable in agricultural research . Beyond agrochemicals, the carbamate functional group is a privileged scaffold in modern drug discovery due to its high proteolytic stability, ability to penetrate cell membranes, and close resemblance to a peptide bond, often serving as an amide bioisostere . This versatility is evidenced by its presence in numerous FDA-approved pharmaceuticals, including cholinesterase inhibitors for neurodegenerative diseases like rivastigmine, HIV protease inhibitors such as darunavir, and various chemotherapeutic agents . The chemical properties of carbamates, including their conformational stability and capacity for both hydrogen bond donation and acceptance, allow researchers to fine-tune the pharmacokinetics and biological activity of lead compounds . As a reagent, this compound is essential for synthesizing these diverse compounds, facilitating research aimed at optimizing drug potency, duration of action, and target specificity. This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6414-57-9

Molecular Formula

C2H5NO2

Molecular Weight

75.07 g/mol

IUPAC Name

methylcarbamic acid

InChI

InChI=1S/C2H5NO2/c1-3-2(4)5/h3H,1H3,(H,4,5)

InChI Key

UFEJKYYYVXYMMS-UHFFFAOYSA-N

SMILES

CNC(=O)O

Canonical SMILES

CNC(=O)O

Synonyms

monomethyl carbamate
N-methylcarbamate
N-methylcarbamate, sodium salt

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the In-Situ Generation and Chemistry of Methylcarbamic Acid from Methyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of methylcarbamic acid from the reaction of methyl isocyanate (MIC) with water. Due to its inherent instability, this compound is a transient intermediate that readily decomposes. Therefore, this document focuses on its in-situ generation, the kinetics of its formation and decomposition, and the subsequent reactions that yield more stable products.

Introduction

Methyl isocyanate (CH₃NCO) is a highly reactive organic compound primarily used as an intermediate in the production of carbamate (B1207046) pesticides, rubbers, and adhesives.[1] Its high reactivity is attributed to the electrophilic carbon atom in the isocyanate group (-N=C=O). This reactivity is particularly pronounced with nucleophiles such as water, alcohols, and amines. The reaction with water is of significant interest as it proceeds through an unstable this compound intermediate. Understanding the dynamics of this reaction is crucial for safety, process control, and environmental remediation.

Carbamic acid itself (H₂NCOOH) is unstable at ambient temperatures, decomposing into ammonia (B1221849) and carbon dioxide.[2] This instability is shared by its N-substituted derivatives, including this compound.

Reaction of Methyl Isocyanate with Water

The addition of water to methyl isocyanate is an exothermic reaction that leads to the formation of this compound.[1][3] This acid is, however, not the final product and rapidly decomposes.

The overall hydrolysis of methyl isocyanate can be influenced by factors such as temperature and the presence of acids or bases, which can catalyze the reaction.[1][4]

Signaling Pathways and Reaction Mechanisms

The reaction of methyl isocyanate with water involves a primary nucleophilic addition to form the unstable this compound. This intermediate can then undergo two primary competing reaction pathways: decomposition or reaction with another molecule of methyl isocyanate.

G MIC Methyl Isocyanate (CH₃NCO) MCA This compound (unstable) (CH₃NHCOOH) MIC->MCA MIC_urea Methyl Isocyanate (CH₃NCO) MIC->MIC_urea Water Water (H₂O) MCA_decomp This compound (CH₃NHCOOH) MCA->MCA_decomp MA Methylamine (CH₃NH₂) MCA_decomp->MA Decarboxylation CO2_decomp Carbon Dioxide (CO₂) MCA_decomp->CO2_decomp MA_urea Methylamine (CH₃NH₂) MA->MA_urea DMU 1,3-Dimethylurea ((CH₃NH)₂CO) MA_urea->DMU G start Start prep Prepare MIC Stock Solution start->prep setup Set up Thermostatted Aqueous Solution prep->setup initiate Inject MIC to Initiate Reaction setup->initiate loop_start Timed Sampling Loop initiate->loop_start sample Withdraw Aliquot loop_start->sample At time t data Plot Concentration vs. Time Calculate Kinetics loop_start->data All samples collected quench Quench Reaction sample->quench analyze Analyze Sample (e.g., HPLC) quench->analyze analyze->loop_start Continue sampling end End data->end

References

Theoretical Properties of Methylcarbamic Acid Dimers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylcarbamic acid (CH₃NHCOOH), a derivative of the simplest amino acid, carbamic acid, is of significant interest in various chemical and biological contexts, including its role as a transient species in CO₂ capture by amines. While the monomeric form is often unstable, its dimer is significantly stabilized through strong intermolecular hydrogen bonds. This technical guide provides an in-depth analysis of the theoretical properties of this compound dimers, drawing upon computational chemistry studies of this molecule and its parent compound, the carbamic acid dimer. The guide summarizes key quantitative data on the dimer's structure, stability, and vibrational spectra. Detailed computational methodologies are presented to provide a framework for further research. Visual diagrams of the dimerization process are included to illustrate the key intermolecular interactions.

Introduction

Carbamic acids (R₂NCOOH) are key intermediates in numerous chemical and biological processes, including the reversible reaction of amines with carbon dioxide.[1] While often transient in the gas phase, they can be stabilized in condensed phases or through intermolecular interactions.[2] Dimerization, driven by the formation of dual hydrogen bonds between the carboxylic acid moieties, is a primary mechanism of stabilization for carbamic acids, analogous to the well-studied dimerization of other carboxylic acids like acetic acid.[3][4]

The methyl-substituted derivative, this compound, is particularly relevant in the context of CO₂ capture by methylamine (B109427).[5] Understanding the theoretical properties of its dimer provides crucial insights into the thermodynamics and kinetics of these systems. This guide focuses on the structural, energetic, and spectroscopic characteristics of the this compound dimer, primarily informed by high-level computational studies on the closely related and experimentally observed carbamic acid dimer.[2][3][6][7]

Dimer Structure and Energetics

The stability of the carbamic acid dimer is remarkably high. Computational studies have shown that the carbamic acid dimer is stabilized by approximately 17.2 kcal/mol (or about 72 kJ/mol) relative to two separate monomer units.[2] This strong stabilization is attributed to the formation of a cyclic structure featuring two strong O—H···O=C hydrogen bonds.[8] The substitution of a hydrogen atom with a methyl group is not expected to significantly alter the fundamental nature of this hydrogen bonding.[3]

Geometric Parameters

Upon dimerization, significant changes occur in the geometry of the carboxylic acid group. The hydrogen bonds cause a lengthening of the C=O double bond and a shortening of the C-O single bond, as electron density is shared across the intermolecular bridge.[3] This results in a more delocalized system within the eight-membered ring formed by the two monomers.

The table below summarizes key computed geometric parameters for the carbamic acid dimer, which serves as a reliable model for the this compound dimer.[3]

ParameterMonomer (Calculated)Dimer (Calculated)Change upon Dimerization
C=O Bond Length ~1.21 pm~1.23 pm+ ~0.02 pm
C-O Bond Length ~1.36 pm~1.32 pm- ~0.04 pm
O-H Bond Length Varies by conformerVaries by conformerLengthens within H-bond
Intermolecular H···O Distance N/A~1.6 - 1.8 pmN/A

Data synthesized from computational studies on carbamic acid dimers.[3]

Dimerization Pathway

The formation of the this compound dimer is a spontaneous process involving the association of two monomers. This process is entropically disfavored but highly favored enthalpically due to the strong hydrogen bonds.

G cluster_monomers Monomers cluster_dimer Dimerization M1 This compound (Monomer 1) Dimer This compound Dimer (Cyclic Structure) M1->Dimer H-Bond Formation M2 This compound (Monomer 2) M2->Dimer H-Bond Formation

Figure 1. Dimerization of this compound.

Spectroscopic Properties

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful tool for identifying carbamic acid dimers. Theoretical calculations are essential for assigning the observed spectral features.

Computed Vibrational Frequencies

The IR spectrum of the dimer exhibits characteristic shifts compared to the monomer. The most notable features are:

  • ν(O-H) Stretch: The O-H stretching mode involved in hydrogen bonding becomes significantly broadened and red-shifted (moves to lower frequency).

  • ν(C=O) Stretch: The carbonyl stretch also experiences a red-shift upon dimerization.

  • New Low-Frequency Modes: The formation of the dimer introduces new low-frequency vibrations corresponding to the intermolecular stretching and bending of the hydrogen bonds.

The following table presents key calculated harmonic and anharmonic vibrational frequencies (in cm⁻¹) for the carbamic acid dimer, which provide a strong basis for interpreting experimental spectra of its methyl derivative.

Vibrational ModeDescriptionHarmonic Frequency (cm⁻¹)Anharmonic Frequency (cm⁻¹)
ν(N-H)Symmetric/Asymmetric NH₂ Stretch~3600-3700~3450-3550
ν(O-H)OH Stretch (H-bonded)~3200-3300~3000-3100
ν(C=O)Carbonyl Stretch~1800~1750
δ(OCO) + δ(COH)OCO/COH Bending Modes~1750~1720
ν(C-N)C-N Stretch~1100-1200~1100-1200

Data synthesized from computational studies on carbamic acid dimers.[2][7] Experimentally, a band around 1691 cm⁻¹ has been identified as the ν(C=O) stretching mode in the carbamic acid dimer.[5] A new vibration observed around 1247 cm⁻¹ in interstellar ices has also been assigned to the C-O stretch of the dimer.[3]

Computational and Experimental Protocols

The theoretical properties discussed in this guide are primarily derived from computational modeling. These in silico experiments are crucial due to the transient nature of this compound.

Computational Methodology

The study of weakly bound dimers requires accurate quantum chemical methods that can properly describe non-covalent interactions.

Workflow for Theoretical Characterization:

G A 1. Propose Dimer Structures (e.g., cyclic, open) B 2. Geometry Optimization (e.g., DFT: B3LYP, MP2) A->B C 3. Frequency Calculation (Confirm minimum, obtain spectra) B->C D 4. High-Level Energy Calculation (e.g., Coupled-Cluster (CCSD(T))) (Determine accurate binding energy) B->D F 6. Data Analysis & Comparison (Compare with experimental data) C->F E 5. Basis Set Extrapolation (e.g., aug-cc-pVTZ -> CBS) D->E E->F

Figure 2. Computational Workflow.
  • Density Functional Theory (DFT): Methods like B3LYP are often used for initial geometry optimizations and frequency calculations, providing a good balance between accuracy and computational cost.[9]

  • Møller-Plesset Perturbation Theory (MP2): MP2 is a common choice for including electron correlation effects, which are vital for describing the dispersion forces that contribute to dimer stability.[2]

  • Coupled-Cluster (CC) Theory: The "gold standard" of quantum chemistry, methods like CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations), are used for highly accurate single-point energy calculations on the optimized geometries to determine reliable binding energies.[6]

  • Basis Sets: Large, diffuse basis sets, such as the augmented correlation-consistent sets (e.g., aug-cc-pVTZ), are mandatory to accurately model the electron density far from the nuclei, which is crucial for describing hydrogen bonds.[7]

Experimental Protocols: Matrix Isolation IR Spectroscopy

Experimentally, species like carbamic acid dimers are often studied in interstellar ice analogs using matrix isolation infrared spectroscopy.

  • Sample Preparation: A gas mixture of precursors (e.g., methylamine and ¹³CO₂) is deposited onto a cold substrate (e.g., KBr window at ~10 K) under ultra-high vacuum conditions.

  • Thermal Processing: The ice is slowly warmed (e.g., temperature-programmed desorption) to allow thermal reactions to occur, leading to the formation of this compound and its subsequent dimerization.[3]

  • Spectroscopic Measurement: Fourier Transform Infrared (FTIR) spectra are recorded at various temperatures. The appearance of new absorption bands not attributable to the precursors or the monomer indicates the formation of new species like the dimer.[5]

  • Data Analysis: The experimental spectra are compared with theoretically predicted spectra (from computational studies) to assign the observed bands to specific vibrational modes of the dimer.[2]

Conclusion

The dimerization of this compound is a critical factor in its stabilization. Theoretical studies, supported by experimental data on the parent carbamic acid, reveal a highly stable, cyclic structure held together by strong dual hydrogen bonds. This dimerization significantly alters the molecule's geometric and spectroscopic properties, notably causing characteristic shifts in the O-H and C=O vibrational stretching frequencies. The computational protocols outlined in this guide, employing high-level quantum chemical methods, are essential for accurately predicting these properties and aiding in the interpretation of experimental findings. For researchers in drug development, understanding these fundamental intermolecular interactions is crucial for designing molecules where carbamate (B1207046) groups play a role in molecular recognition and binding.

References

Stability of Methylcarbamic Acid in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of methylcarbamic acid in aqueous solutions. This compound is a transient intermediate formed from the reaction of methylamine (B109427) and carbon dioxide. Its stability is a critical factor in various applications, including carbon capture technologies and as a potential intermediate in drug metabolism. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of the underlying chemical processes.

Core Concepts: The Equilibrium of this compound

This compound (CH₃NHCOOH) exists in a dynamic equilibrium with its parent compounds, methylamine (CH₃NH₂) and carbon dioxide (CO₂), in aqueous solutions. The formation of the carbamate (B1207046) ion (CH₃NHCOO⁻) is an exothermic and spontaneous process. However, this compound itself is inherently unstable and readily decomposes back to its precursors, particularly under acidic conditions.

The overall reaction scheme can be depicted as follows:

G CH3NH2 Methylamine (CH₃NH₂) CO2 Carbon Dioxide (CO₂) MCA This compound (CH₃NHCOOH) CH3NH2->MCA k_f MCA->CH3NH2 k_r MC Methylcarbamate Ion (CH₃NHCOO⁻) MCA->MC Deprotonation MC->MCA Protonation H_ion H⁺ G A Prepare Methylamine Solution (Constant T and pH) B Bubble ¹⁴CO₂ into Solution A->B C Quench Reaction B->C D Separate Carbamate and Carbonate C->D E Quantify ¹⁴C in Each Fraction (Scintillation Counting) D->E F Calculate Rate of Formation E->F G cluster_prep Reactant Preparation S1 Syringe 1: Methylamine + Indicator Mix Rapid Mixing Chamber S1->Mix S2 Syringe 2: Aqueous CO₂ S2->Mix Obs Observation Cell (UV-Vis Spectrophotometer) Mix->Obs Data Data Acquisition (Absorbance vs. Time) Obs->Data Analysis Kinetic Analysis (Determine Rate Constants) Data->Analysis G cluster_conditions Environmental Conditions cluster_effects Effects pH pH of Aqueous Solution H_conc [H⁺] Concentration pH->H_conc Determines Decomp_Rate Decomposition Rate H_conc->Decomp_Rate Increases Stability This compound Stability Decomp_Rate->Stability Decreases

Methylcarbamic acid degradation pathways and byproducts

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Degradation Pathways and Byproducts of Methylcarbamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary degradation pathways of this compound, a key intermediate in the environmental fate of N-methyl carbamate (B1207046) pesticides and a product of methyl isocyanate hydrolysis. The document details the chemical transformations, significant byproducts, quantitative kinetic data, and the analytical methodologies used to study these processes.

This compound (CH₃NHCOOH) is an unstable compound that readily decomposes. Its formation and degradation are central to understanding the environmental impact and toxicology of several classes of industrial and agricultural chemicals. The primary pathways for its degradation are hydrolysis, thermal decomposition, and enzymatic catalysis.

Hydrolytic Degradation

In aqueous environments, the principal degradation pathway for N-methyl carbamate compounds involves hydrolysis. This process occurs in two main steps:

  • Ester Hydrolysis : The parent N-methyl carbamate ester undergoes hydrolysis to yield an alcohol or phenol (B47542) and this compound. This reaction is the rate-limiting step and is significantly influenced by pH, with rates increasing under alkaline conditions.[1][2]

  • Spontaneous Decomposition : The resulting this compound is highly unstable in water and rapidly decomposes to form methylamine (B109427) and carbon dioxide.[3][4]

This pathway is crucial for the detoxification of carbamate pesticides in the environment.[4]

Hydrolytic_Degradation ParentCarbamate N-Methyl Carbamate Ester (R-O-C(=O)NHCH₃) MethylcarbamicAcid This compound (HO-C(=O)NHCH₃) ParentCarbamate->MethylcarbamicAcid Hydrolysis (Rate-Limiting Step) AlcoholPhenol Alcohol / Phenol (R-OH) ParentCarbamate->AlcoholPhenol Water1 H₂O Water1->ParentCarbamate Methylamine Methylamine (CH₃NH₂) MethylcarbamicAcid->Methylamine Spontaneous Decomposition CarbonDioxide Carbon Dioxide (CO₂) MethylcarbamicAcid->CarbonDioxide

Fig. 1: General Hydrolytic Degradation Pathway of N-Methyl Carbamates.

Formation and Degradation from Methyl Isocyanate (MIC)

Methyl isocyanate (MIC), a highly toxic industrial chemical, reacts readily with water. This reaction proceeds through the formation of this compound as a transient intermediate, which then decomposes.[5][6][7] The reaction is exothermic and can become violent, especially in the presence of acids or bases or at elevated temperatures.[7][8] If MIC is in excess, it can react with the methylamine formed to produce 1,3-dimethylurea.[6][7]

MIC_Hydrolysis MIC Methyl Isocyanate (CH₃NCO) MCA This compound (Unstable Intermediate) MIC->MCA Nucleophilic Attack Dimethylurea 1,3-Dimethylurea MIC->Dimethylurea Reaction with Methylamine (Excess MIC) Water H₂O Water->MCA Methylamine Methylamine (CH₃NH₂) MCA->Methylamine Decomposition CO2 Carbon Dioxide (CO₂) MCA->CO2 Methylamine->Dimethylurea Thermal_Degradation MethylCarbamate Methyl N-Methylcarbamate (CH₃NHCOOCH₃) TransitionState Four-Centered Transition State MethylCarbamate->TransitionState Heat (Δ) (370-422°C) MIC Methyl Isocyanate (CH₃NCO) TransitionState->MIC Methanol Methanol (CH₃OH) TransitionState->Methanol Experimental_Workflow_531_1 Sample Aqueous Sample HPLC HPLC Separation (C18 Column) Sample->HPLC Injection Hydrolysis Post-Column Hydrolysis (NaOH + Heat) HPLC->Hydrolysis Eluent Derivatization Derivatization (OPA/MCE) Hydrolysis->Derivatization Methylamine Released Detection Fluorescence Detection (Ex: 330nm, Em: 450nm) Derivatization->Detection Fluorescent Product Data Data Analysis (Chromatogram) Detection->Data

References

The Unstable Intermediate: A Technical Guide to the Spontaneous Decomposition of Methylcarbamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methylcarbamic acid (CH₃NHCOOH) is a transient yet critical intermediate in numerous biological and chemical processes, most notably in the degradation of carbamate-based pesticides and pharmaceuticals, as well as in emerging carbon capture technologies. Its inherent instability leads to a spontaneous and rapid decomposition to methylamine (B109427) (CH₃NH₂) and carbon dioxide (CO₂). This guide provides an in-depth examination of this fundamental reaction, summarizing the available quantitative data, outlining experimental methodologies for its study, and presenting a logical framework for understanding its mechanism.

Core Concepts of Decomposition

The breakdown of this compound is a first-order decomposition process. The central event is the cleavage of the C-N bond, followed by decarboxylation. This reaction is a key step in the hydrolytic pathway of many N-methylcarbamate esters, which are widely used as insecticides and therapeutic agents. Upon enzymatic or chemical hydrolysis of the ester bond, this compound is formed, which then spontaneously decomposes.[1][2]

While specific kinetic data for the spontaneous decomposition of isolated this compound is sparse in the literature due to its transient nature, the principles governing its breakdown can be inferred from studies on carbamate (B1207046) formation and the decomposition of related compounds. The reaction is known to be facile and proceeds without the need for a catalyst.

Factors Influencing Decomposition

Several factors can influence the rate of this compound decomposition:

  • Temperature: As with most chemical reactions, an increase in temperature will increase the rate of decomposition.

  • pH: The stability of carbamic acids is pH-dependent. Under acidic conditions, the decomposition can be accelerated.

  • Solvent: The polarity and hydrogen-bonding capability of the solvent can influence the stability of the carbamic acid and the transition state for its decomposition.

Reaction Mechanism and Visualization

The spontaneous decomposition of this compound is believed to proceed through a concerted mechanism involving a four-membered transition state. This mechanism involves the transfer of a proton from the carboxylic acid group to the nitrogen atom, coupled with the simultaneous cleavage of the C-N bond.

G cluster_reactants Reactants cluster_products Products Methylcarbamic_Acid This compound (CH₃NHCOOH) Methylamine Methylamine (CH₃NH₂) Methylcarbamic_Acid->Methylamine Spontaneous Decomposition CO2 Carbon Dioxide (CO₂) Methylcarbamic_Acid->CO2

Caption: Spontaneous decomposition of this compound.

For a more detailed representation of the likely transition state:

G cluster_mechanism Proposed Decomposition Mechanism Reactant This compound TS Four-membered Transition State Reactant->TS Products Methylamine + CO₂ TS->Products Decarboxylation & C-N bond cleavage

Caption: Proposed transition state for decomposition.

Quantitative Data

Direct experimental determination of the rate constant and activation energy for the spontaneous decomposition of this compound is challenging due to its short half-life. However, data from related systems can provide valuable estimates. The table below summarizes relevant kinetic parameters for analogous reactions.

Reaction/SystemParameterValueTemperature (°C)Citation
Ammonium Carbamate DecompositionActivation Energy77.39 kJ/mol96 - 128[3]
Decarbamoylation of N-monomethylcarbamoyl AChEHalf-life~4 minNot Specified[4]

Note: The data presented are for related compounds and processes and should be considered as estimates for the behavior of this compound.

Experimental Protocols for Studying Decomposition

Investigating the kinetics of a rapid decomposition requires specialized techniques. Based on methodologies used for studying carbamate formation and hydrolysis, the following experimental protocols can be adapted for this compound.

Stopped-Flow UV-Vis Spectrophotometry

This technique is ideal for monitoring rapid reactions in solution.

Objective: To determine the rate constant of this compound decomposition by monitoring changes in UV-Vis absorbance over time.

Methodology:

  • Reagent Preparation:

    • Prepare a solution of a stable methylcarbamate ester (e.g., a p-nitrophenyl ester) in a suitable buffer.

    • Prepare a solution of a hydrolyzing agent (e.g., a strong base or a specific esterase) in the same buffer.

  • Instrumentation:

    • Utilize a stopped-flow spectrophotometer equipped with a rapid mixing device.

  • Procedure:

    • Rapidly mix the methylcarbamate ester solution with the hydrolyzing agent solution in the stopped-flow apparatus. This will generate this compound in situ.

    • Monitor the change in absorbance at a wavelength where either the this compound or one of its decomposition products has a distinct absorbance profile. The disappearance of an intermediate or the appearance of a product can be tracked.

  • Data Analysis:

    • The kinetic trace (absorbance vs. time) can be fitted to a first-order or pseudo-first-order kinetic model to extract the rate constant for the decomposition.

G cluster_workflow Stopped-Flow Experimental Workflow A Solution A: Methylcarbamate Ester Mixer Rapid Mixing A->Mixer B Solution B: Hydrolyzing Agent B->Mixer Cell Observation Cell Mixer->Cell In situ generation of This compound Spectro Spectrophotometer Cell->Spectro Data Kinetic Data (Absorbance vs. Time) Spectro->Data

Caption: Stopped-flow experimental workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR can be used to monitor the disappearance of the reactant and the appearance of products in real-time.

Objective: To identify and quantify the species involved in the decomposition and determine the reaction kinetics.

Methodology:

  • Sample Preparation:

    • Generate this compound in situ at a low temperature within an NMR tube to slow down the decomposition. This can be achieved by reacting methylamine with ¹³C-labeled CO₂ in a suitable deuterated solvent.

  • Instrumentation:

    • A high-field NMR spectrometer equipped with variable temperature capabilities.

  • Procedure:

    • Acquire a series of ¹H or ¹³C NMR spectra over time as the sample is warmed to the desired temperature.

  • Data Analysis:

    • Integrate the signals corresponding to this compound, methylamine, and CO₂ (or its hydrated form, carbonic acid/bicarbonate) in each spectrum.

    • Plot the concentration of this compound as a function of time and fit the data to a first-order decay model to determine the rate constant.

G cluster_nmr_workflow NMR Experimental Workflow Start In situ generation of This compound in NMR tube at low temperature Acquire Acquire time-resolved NMR spectra Start->Acquire Analyze Integrate signals of reactant and products Acquire->Analyze Kinetics Plot concentration vs. time and determine rate constant Analyze->Kinetics

Caption: NMR experimental workflow.

Conclusion

The spontaneous decomposition of this compound to methylamine and carbon dioxide is a fundamental reaction with significant implications in drug metabolism and environmental science. While its transient nature makes direct study challenging, a combination of theoretical modeling and advanced experimental techniques, such as stopped-flow spectrophotometry and NMR spectroscopy, can provide crucial insights into its kinetics and mechanism. A thorough understanding of this decomposition pathway is essential for the rational design of more stable carbamate-based drugs and for the development of effective strategies for the degradation of carbamate pollutants.

References

Methylcarbamic Acid in Interstellar Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methylcarbamic acid (CH₃NHCOOH), a methylated derivative of the simplest amino acid, carbamic acid, is a molecule of significant interest in the fields of astrochemistry and prebiotic chemistry. While its isomer, the proteinogenic amino acid glycine (B1666218) (NH₂CH₂COOH), has been the subject of extensive searches in the interstellar medium (ISM), theoretical and experimental studies suggest that this compound may play a crucial, and perhaps more readily detectable, role in the formation of complex organic molecules in space.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's role in interstellar chemistry, focusing on its formation pathways, stability, potential as a prebiotic precursor, and the experimental methods used to study it.

Formation Pathways in Interstellar Ices

The primary proposed formation route for this compound in the cold, dense environments of molecular clouds is through reactions occurring within the icy mantles of interstellar dust grains. Laboratory experiments have demonstrated that this compound and its corresponding salt, methylammonium (B1206745) methylcarbamate ([CH₃NH₃⁺][CH₃NHCO₂⁻]), are formed when ice mixtures containing methylamine (B109427) (CH₃NH₂) and carbon dioxide (CO₂) are gently heated.[2]

  • Reaction Precursors: Methylamine and carbon dioxide are both known to exist in interstellar ices.[2][3] Methylamine has been detected in star-forming regions like Sagittarius B2 and Orion A.[3]

  • Thermal Processing: The reaction is initiated by the warming of the ice, which can be triggered by the radiation from a nearby protostar. The formation of both this compound and its salt has been observed at temperatures as low as 40 K.[2]

  • Influence of Reactant Ratios: The relative abundance of the precursors influences the final products. An excess of methylamine favors the formation of the salt (methylammonium methylcarbamate), while an excess of carbon dioxide leads to a mixture of both the salt and the neutral this compound.[2]

The formation process involves a nucleophilic attack of the methylamine on the carbon dioxide molecule, followed by proton transfer, which can be facilitated by the ice matrix.

G CH3NH2 Methylamine (CH₃NH₂) MCA This compound (CH₃NHCOOH) CH3NH2->MCA + CO₂ MM Methylammonium Methylcarbamate ([CH₃NH₃⁺][CH₃NHCO₂⁻]) CH3NH2->MM + CO₂ + CH₃NH₂ process Thermal Processing (T > 40 K) CO2 Carbon Dioxide (CO₂) CO2->MCA CO2->MM

Caption: Formation of this compound from precursors in ice.

Physicochemical Properties and Stability

The stability and structure of this compound are critical to its persistence and potential for further chemical evolution in the interstellar medium.

  • Dimerization: Quantum chemical calculations indicate that this compound molecules tend to associate into stable, centrosymmetric dimers.[2] This dimerization, likely through hydrogen bonding, could enhance its stability and allow it to persist at higher temperatures.

  • Thermal Decomposition: Upon heating, the chemistry is reversible and temperature-dependent. Above 230 K, methylammonium methylcarbamate breaks down to yield methylamine and this compound.[2] The acid itself then dissociates back into methylamine and carbon dioxide.[2]

  • Solid Residue: After heating to 260 K, experiments show that a solid, well-organized residue remains, which is believed to be formed from the association of the remaining this compound dimers.[2] This suggests a pathway for the formation of more complex, stable organic material in "hot core" regions near protostars.[2]

Role as a Prebiotic Precursor

This compound and its related compounds are considered important intermediates in the pathway toward the formation of amino acids and their salts, which are fundamental building blocks of life.

  • Isomeric Stability: Theoretical studies have shown that N-methyl carbamic acid is a more stable isomer than glycine.[1] This, combined with a larger dipole moment, suggests it could be a more abundant and more easily detectable molecule in the ISM than glycine itself.[1]

  • Precursor to Glycine Salts: Laboratory experiments have demonstrated that the VUV (Vacuum Ultraviolet) irradiation of methylammonium methylcarbamate can lead to the formation of methylammonium glycinate, a salt of glycine.[3] This establishes a direct photochemical link between the products of the initial CH₃NH₂ + CO₂ reaction and glycine derivatives. The photolysis yield for this process was calculated to be approximately 32% under anhydrous conditions.[3]

G precursors Methylamine (CH₃NH₂) + CO₂ intermediate Methylammonium Methylcarbamate ([CH₃NH₃⁺][CH₃NHCO₂⁻]) precursors->intermediate Thermal Reaction (T > 40K) product Methylammonium Glycinate ([CH₃NH₃⁺][NH₂CH₂COO⁻]) intermediate->product VUV Photolysis glycine Glycine (NH₂CH₂COOH) product->glycine Potential Delivery to Planetesimals (e.g., via comets)

Caption: Prebiotic pathway from methylamine to glycine salts.

Experimental Methodologies

The study of this compound formation under interstellar conditions relies on sophisticated laboratory techniques that simulate the environment of cold molecular clouds. These experiments are crucial as the molecule is not stable under standard terrestrial conditions.[4][5]

Key Experimental Techniques:

  • Ultra-High Vacuum (UHV) Chambers: Experiments are conducted in UHV systems to replicate the low pressures of interstellar space and prevent contamination.

  • Cryogenic Substrate: A cold substrate (e.g., silver or CsI), cooled to temperatures around 10 K, serves as an analog for an interstellar dust grain.

  • Gas Deposition: Gaseous precursors (e.g., CH₃NH₂ and CO₂) are deposited onto the cold substrate to form an ice mixture.

  • In-situ Analysis:

    • Fourier Transform Infrared (FTIR) Spectroscopy: This is the primary tool used to monitor the chemical composition of the ice in real-time. As the ice is slowly heated (Temperature Programmed Desorption), FTIR spectra are taken to identify the formation of new molecules like this compound and its salt by their characteristic vibrational frequencies.[2]

    • Mass Spectrometry (MS): As the ice is heated, molecules desorb into the gas phase and can be detected by a mass spectrometer. This helps identify the desorbing species and their decomposition products.[2]

  • Energetic Processing: To simulate the effects of stellar radiation, the ice analogs can be irradiated with VUV photons or bombarded with electrons.[3]

G start Prepare UHV Chamber (P < 10⁻⁹ mbar) cool Cool Substrate (T ≈ 10 K) start->cool deposit Deposit Precursors (CH₃NH₂, CO₂) cool->deposit process Thermal Processing (Controlled Heating) and/or VUV Irradiation deposit->process ftir In-situ Analysis: FTIR Spectroscopy (Monitor Ice Composition) process->ftir During Processing ms Gas Phase Analysis: Mass Spectrometry (Detect Desorbed Species) process->ms During Processing end Data Analysis: Identify Products & Determine Pathways ftir->end ms->end

Caption: General experimental workflow for studying ice chemistry.

Quantitative Data Summary

The following table summarizes the key quantitative data from laboratory studies of this compound and related species in interstellar ice analogs.

ParameterValueConditions / NotesReference
Formation Temperature
This compound> 40 KThermal processing of CH₃NH₂:CO₂ ice.[2]
Methylammonium Methylcarbamate> 40 KThermal processing of CH₃NH₂:CO₂ ice.[2]
Decomposition Temperature
Methylammonium Methylcarbamate> 230 KBreaks down into CH₃NH₂ and CH₃NHCOOH.[2]
Photochemical Yield
Methylammonium Glycinate~32%From VUV photolysis of methylammonium methylcarbamate.[3]
Predicted Abundance
Methylammonium Glycinate< 0.16%Relative to H₂O in interstellar ices.[3]

Observational Status and Challenges

Despite its potential importance, this compound has not yet been detected in the interstellar medium. This is due to several challenges:

  • Instability in the Gas Phase: While more stable than carbamic acid, this compound is expected to be primarily locked in icy mantles or to exist only transiently in the gas phase in warmer regions before dissociating.[2]

  • Lack of Spectroscopic Data: Searches for new molecules in the ISM using radio astronomy require precise laboratory measurements of their rotational spectra. Such data for this compound is not yet widely available, hindering targeted observational campaigns.[6]

  • Confusion with Isomers: The presence of multiple stable isomers with the formula C₂H₅O₂N, such as glycine and methyl carbamate, can complicate spectral identification.[1]

Future observations with powerful telescopes like the Atacama Large Millimeter/submillimeter Array (ALMA) and the James Webb Space Telescope (JWST) may have the sensitivity to detect this compound or its derivatives, provided that accurate spectroscopic data becomes available.[7]

Conclusion

This compound stands as a molecule of high interest in the quest to understand the origins of prebiotic molecules in the universe. Laboratory evidence strongly supports its formation from common interstellar ingredients, methylamine and carbon dioxide, within icy grain mantles at low temperatures.[2] Its role as a stable isomer of glycine and a direct precursor to glycine salts positions it as a critical, yet-unseen, intermediate in astrochemical networks.[1][3] The primary hurdles to its detection are its transient nature in the gas phase and a lack of comprehensive rotational spectroscopic data.[6] Future research focusing on obtaining this laboratory data will be essential for guiding astronomical searches and fully elucidating the role of this compound in the cosmic pathway to molecular complexity.

References

Quantum Calculations of Methylcarbamic Acid Structures: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural properties of methylcarbamic acid derived from quantum mechanical calculations. Carbamates are crucial functional groups in medicinal chemistry and drug design, acting as key components in various therapeutic agents and serving as important protecting groups in peptide synthesis.[1][2] Understanding their conformational preferences, rotational barriers, and geometric parameters at a quantum level is essential for rational drug design and molecular modeling.

Conformational Landscape of this compound

This compound, like other carbamates, primarily exists in two planar conformations, syn and anti, arising from the restricted rotation around the C-N bond.[1] This restriction is due to the delocalization of the nitrogen lone pair electrons into the carbonyl group, giving the C-N bond partial double-bond character.[2] Quantum chemical calculations have been instrumental in determining the relative stabilities and geometric structures of these conformers.

High-level quantum chemical calculations have shown that the syn conformer of methyl carbamate (B1207046) is lower in energy than glycine, a structurally related amino acid, suggesting its potential significance in contexts like interstellar chemistry.[3] The energy barrier for rotation around the C-N bond in carbamates is typically lower than in amides, a factor that influences their dynamic behavior and interaction with biological targets.[2][4]

Computational Workflow for Structural Analysis

The process of determining the structures and energies of this compound conformers using quantum calculations follows a systematic workflow. This involves defining the initial molecular structure, performing geometry optimization to find the lowest energy conformation, and then calculating vibrational frequencies to confirm the nature of the stationary point on the potential energy surface.

Computational_Workflow cluster_input Input Preparation cluster_calculation Quantum Calculation cluster_analysis Analysis cluster_output Output start Initial Structure Definition (e.g., Z-matrix or Cartesian Coordinates) method Selection of Theoretical Method and Basis Set (e.g., B3LYP/6-31G*) start->method opt Geometry Optimization (Finding Energy Minimum) method->opt freq Frequency Calculation opt->freq verify Verification of Stationary Point (No Imaginary Frequencies) freq->verify data Extraction of Structural Data (Bond Lengths, Angles, Energies) verify->data end Optimized Molecular Structure and Properties data->end

Caption: A general workflow for quantum chemical calculations of molecular structures.

Quantitative Structural Data

Various ab initio and density functional theory (DFT) methods have been employed to calculate the geometric parameters of carbamic acid and its derivatives.[5] The choice of the theoretical method and basis set can influence the calculated values. Below is a summary of representative calculated structural parameters for the conformers of this compound.

Table 1: Calculated Geometries of this compound Conformers

ParameterConformerMethod/Basis SetValue
Bond Lengths (Å)
C=OsynB3LYP/6-31G1.215
C-NsynB3LYP/6-31G1.365
C-OsynB3LYP/6-31G1.348
N-H (avg)synB3LYP/6-31G1.012
O-CH3synB3LYP/6-31G1.435
**Bond Angles (°) **
O=C-NsynB3LYP/6-31G125.8
O=C-OsynB3LYP/6-31G124.5
C-N-H (avg)synB3LYP/6-31G118.5
C-O-CH3synB3LYP/6-31G116.2
Dihedral Angles (°)
O=C-N-HsynB3LYP/6-31G0.0
C-O-C-NsynB3LYP/6-31G*180.0

Note: The values presented are representative and may vary depending on the specific study and computational level.

Rotational Energy Barrier

The interconversion between the syn and anti conformers proceeds through a transition state where the N-H bond is perpendicular to the O=C-O plane. The energy difference between the ground state conformers and this transition state defines the rotational barrier.

Rotational_Energy_Profile syn-Conformer syn-Conformer Transition_State Transition_State syn-Conformer->Transition_State ΔG‡ (syn→anti) anti-Conformer anti-Conformer Transition_State->anti-Conformer p1 p2 p1:c->p2:c p3 p2:c->p3:c p4 p3:c->p4:c p5 p4:c->p5:c

Caption: A potential energy diagram for C-N bond rotation in this compound.

The barrier for rotation about the C-N bond in N-alkylcarbamates is approximately 16 kcal/mol.[4][6] However, this barrier can be significantly influenced by substituents. For instance, in N-phenylcarbamate, the barrier is lowered to 12.5 kcal/mol, and for N-(2-pyrimidyl)carbamates, it can be less than 9 kcal/mol.[4][6]

Methodologies

Computational Protocols

The quantum chemical calculations cited in the literature for studying this compound and its analogs typically involve the following:

  • Software: Programs such as Gaussian, GAMESS, or ORCA are commonly used.

  • Level of Theory: A range of methods have been applied, from Hartree-Fock (SCF) to more sophisticated approaches that include electron correlation, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)).[3][5] Density Functional Theory (DFT), particularly with the B3LYP functional, has been shown to provide reliable results for these systems.[3]

  • Basis Sets: Pople-style basis sets, such as 6-31G* and 6-311++G(d,p), are frequently used, as they offer a good balance between accuracy and computational cost.[5][7] For higher accuracy, Dunning's correlation-consistent basis sets may be employed.[3]

  • Geometry Optimization: The geometry of the molecule is optimized to find a minimum on the potential energy surface. This is typically achieved using gradient-based optimization algorithms.

  • Frequency Analysis: Vibrational frequency calculations are performed to characterize the stationary points. A true minimum on the potential energy surface will have all real (positive) vibrational frequencies, while a transition state will have exactly one imaginary frequency.

Experimental Protocols for Validation

Experimental techniques are crucial for validating the results of quantum calculations. For carbamates, the primary experimental method for studying conformational dynamics is:

  • Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique is used to measure the rates of conformational exchange, such as the syn-anti isomerization. By analyzing the broadening of NMR signals at different temperatures, the energy barrier (ΔG‡) for the rotational process can be determined.[8] The coalescence temperature, where the signals for the two rotamers merge, is directly related to the rate of exchange and the rotational barrier.[6]

Conclusion

Quantum mechanical calculations provide invaluable insights into the structural and energetic properties of this compound. These theoretical studies, when benchmarked against experimental data, offer a robust framework for understanding the conformational preferences and dynamic behavior of carbamates. This knowledge is paramount for the rational design of novel therapeutic agents and for advancing our understanding of the role of carbamates in chemical and biological systems.

References

Physical and chemical properties of methylcarbamic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Physical and Chemical Properties of Methylcarbamic Acid

Introduction

This compound (N-methylcarbamic acid) is an organic compound with the chemical formula CH₃NHCOOH. As the N-methyl derivative of carbamic acid, it belongs to the class of carbamic acids and serves as a crucial structural motif in various biologically active compounds, particularly in the realm of pharmaceuticals and agrochemicals. Unlike its more stable ester derivatives (carbamates), this compound is notably unstable, which presents unique challenges and considerations in its handling and application. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols, and visualizations of its fundamental chemical pathways, tailored for researchers, scientists, and drug development professionals.

Physical Properties

The inherent instability of this compound makes the experimental determination of its physical properties challenging. Much of the available data is derived from computational predictions or pertains to its more stable salt or ester forms. The following table summarizes the known and predicted physical properties.

PropertyValueSource(s)
Molecular Formula C₂H₅NO₂[1]
Molecular Weight 75.07 g/mol [1]
Appearance Not well-documented due to instabilityN/A
Melting Point 151 °C[1]
Boiling Point 100 °C at 11 Torr[1]
pKa (Strongest Acidic) ~4.19 (Predicted)[2]
logP -0.67 (Predicted)[2]
Polar Surface Area 49.33 Ų (Predicted)[2]
Hydrogen Bond Donors 2 (Predicted)[2]
Hydrogen Bond Acceptors 2 (Predicted)[2]
Rotatable Bond Count 0 (Predicted)[2]

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by its instability and the reactivity of its carboxyl and amino functional groups.

Stability and Decomposition

This compound is generally unstable at room temperature. It exists in equilibrium with its constituent reactants, methylamine (B109427) and carbon dioxide. At elevated temperatures, it readily decomposes back to these starting materials.[3] This reversible reaction is a defining characteristic of many carbamic acids.

Decomposition MethylcarbamicAcid This compound (CH₃NHCOOH) Products Methylamine (CH₃NH₂) + Carbon Dioxide (CO₂) MethylcarbamicAcid->Products Decomposition (Unstable at RT) Products->MethylcarbamicAcid Formation

Figure 1: Equilibrium between this compound and its decomposition products.

Acidity and Basicity

As an amino acid derivative, this compound is amphoteric, though its acidic character is more pronounced. The carboxylic acid group can deprotonate to form the methylcarbamate anion (CH₃NHCOO⁻). The nitrogen atom's lone pair is significantly delocalized through resonance with the carbonyl group, which reduces its basicity compared to simple amines. Consequently, the H₂N- group is not readily protonated.[3]

Esterification and Carbamate (B1207046) Formation

This compound is the parent acid of N-methylcarbamate esters, a class of compounds with widespread use, notably as acetylcholinesterase inhibitors in insecticides like Carbaryl.[4] These esters are significantly more stable than the parent acid and are typically synthesized via alternative routes, such as the reaction of methyl isocyanate with alcohols, rather than by direct esterification of the unstable this compound.[4]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically performed in situ due to its instability.

Objective: To generate this compound in a suitable solvent for subsequent reaction or analysis.

Principle: This protocol is based on the direct reaction of methylamine with carbon dioxide.[3]

Materials:

  • Methylamine solution (e.g., 40% in water or in an organic solvent like DMSO)

  • Carbon dioxide (gas cylinder or dry ice)

  • Anhydrous solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)

  • Reaction vessel equipped with a gas inlet and magnetic stirrer

  • Cooling bath (ice-water or dry ice/acetone)

Procedure:

  • Prepare a solution of methylamine in the chosen anhydrous solvent within the reaction vessel.

  • Cool the solution to 0 °C or lower using the cooling bath to minimize decomposition of the product.

  • Slowly bubble gaseous carbon dioxide through the stirred solution. Alternatively, add small pieces of dry ice to the vessel.

  • Continue the addition of CO₂ until the reaction is complete, which can be monitored by techniques such as NMR if a deuterated solvent is used, or by observing the cessation of CO₂ uptake.

  • The resulting solution contains this compound, which should be used immediately for the intended application.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_product Product Handling Prep_Amine Prepare Methylamine Solution in Anhydrous Solvent Cool Cool Solution to ≤ 0°C Prep_Amine->Cool Add_CO2 Introduce CO₂ (Gas or Dry Ice) Cool->Add_CO2 Stir Stir Vigorously Product Solution of This compound Stir->Product Use Use Immediately (In Situ) Product->Use

Figure 2: Experimental workflow for the in situ synthesis of this compound.

Hydrolysis of Methyl Carbamate (Illustrative)

While not a protocol for this compound itself, the hydrolysis of its ester, methyl carbamate, illustrates a key chemical reaction.

Objective: To hydrolyze methyl carbamate to its constituent alcohol and carbamic acid (which subsequently decomposes).

Principle: Ester hydrolysis is typically catalyzed by acid or base. Strong alkaline conditions are effective for carbamate esters.[5]

Materials:

  • Methyl carbamate (H₂NCOOCH₃)

  • 5 M Sodium hydroxide (B78521) (NaOH) solution

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Analytical equipment for product verification (e.g., GC-MS for methanol (B129727), test for ammonia)

Procedure:

  • Dissolve a known quantity of methyl carbamate in the 5 M NaOH solution in the round-bottom flask.

  • Fit the reflux condenser and heat the mixture to reflux. The reaction time may vary.[5]

  • During the reaction, the methyl carbamate is hydrolyzed to methanol and carbamic acid.[5]

  • The carbamic acid formed is unstable in the aqueous solution and decomposes into carbon dioxide and ammonia.[5]

  • After cooling, the reaction mixture can be analyzed to confirm the presence of methanol and the absence of the starting material, indicating greater than 99% destruction.[5]

Relevance in Drug Development and Research

The carbamate functional group is a cornerstone in medicinal chemistry, valued for its role as a stable and effective peptide bond isostere.[6] While this compound itself is too unstable for direct use as a therapeutic agent, its structure is integral to many N-methylcarbamate drugs and insecticides.[7] Understanding the properties of the parent acid provides crucial insight into the potential metabolic pathways of these compounds, as enzymatic hydrolysis can lead to the transient formation of this compound in vivo. Its subsequent decomposition to methylamine and CO₂ is a critical step in the clearance and detoxification of such xenobiotics. Therefore, knowledge of its stability and reactivity is essential for toxicology studies and the design of safer, more effective carbamate-based molecules.

References

An In-depth Technical Guide to the Environmental Fate of Methylcarbamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate of methylcarbamic acid, a key chemical intermediate and a structural component of many carbamate-based products. Understanding its behavior in the environment is critical for assessing the ecological risk of parent compounds and for the development of environmentally benign molecules. This document summarizes key degradation and transport processes, details relevant experimental protocols based on international guidelines, and presents available quantitative data.

Hydrolysis

Hydrolysis is a primary abiotic degradation pathway for many chemicals in aqueous environments. For this compound, this process involves the cleavage of the ester linkage.

Hydrolytic Degradation Pathway

The hydrolysis of this compound yields methanol (B129727) and carbamic acid. Carbamic acid is unstable and rapidly decomposes to ammonia (B1221849) and carbon dioxide.

Hydrolysis MethylcarbamicAcid This compound (H₂NCOOCH₃) Methanol Methanol (CH₃OH) MethylcarbamicAcid->Methanol Hydrolysis CarbamicAcid Carbamic Acid (H₂NCOOH) MethylcarbamicAcid->CarbamicAcid Hydrolysis Water H₂O Ammonia Ammonia (NH₃) CarbamicAcid->Ammonia Decomposition CarbonDioxide Carbon Dioxide (CO₂) CarbamicAcid->CarbonDioxide Decomposition

Caption: Hydrolysis pathway of this compound.

Quantitative Data for Hydrolysis
ParameterValueConditionsReference
Half-life (t½) ~3300 yearspH 7, 25°C (estimated)[1]
Half-life (t½) ~330 yearspH 8, 25°C (estimated)[1]
Base-Catalyzed Rate Constant (k_B_) 6.6 x 10⁻⁵ L/mol-sec(estimated)[1]

Note: These values are estimations and should be used with caution. Experimental verification is recommended.

Experimental Protocol: Hydrolysis as a Function of pH (OECD 111)

This protocol outlines the general procedure for determining the rate of abiotic hydrolysis of a chemical substance.[2][3][4]

Objective: To determine the hydrolysis rate of this compound at different pH values (typically 4, 7, and 9) and temperatures.

Methodology:

  • Preparation of Sterile Buffer Solutions: Prepare sterile, aqueous buffer solutions at pH 4 (e.g., acetate (B1210297) buffer), pH 7 (e.g., phosphate (B84403) buffer), and pH 9 (e.g., borate (B1201080) buffer).

  • Test Substance Application: Aseptically add a known concentration of this compound to the buffer solutions. The concentration should not exceed 0.01 M or half the water solubility.

  • Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C). A preliminary test at an elevated temperature (e.g., 50°C) can be conducted to quickly assess stability.

  • Sampling: At appropriate time intervals, withdraw aliquots from each test solution.

  • Analysis: Analyze the concentration of this compound in the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

  • Data Analysis: Determine the degradation rate constant (k) and the half-life (t½) by plotting the natural logarithm of the concentration against time.

Hydrolysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PrepBuffers Prepare Sterile Buffer Solutions (pH 4, 7, 9) Spike Spike Buffers with This compound PrepBuffers->Spike PrepTestSubstance Prepare Methylcarbamic Acid Stock Solution PrepTestSubstance->Spike Incubate Incubate in Dark at Constant Temp. Spike->Incubate Sample Collect Samples at Time Intervals Incubate->Sample Analyze Analyze Samples (e.g., HPLC) Sample->Analyze Calculate Calculate Rate Constant (k) and Half-life (t½) Analyze->Calculate

Caption: Experimental workflow for OECD 111 hydrolysis study.

Biodegradation

Biodegradation is a key process for the removal of organic chemicals from the environment, mediated by microorganisms.

Biodegradation Pathways

Microbial degradation of carbamates often initiates with the hydrolysis of the ester bond by enzymes such as carboxylesterases, leading to the formation of an alcohol and a carbamic acid, which further breaks down.[5]

Biodegradation MethylcarbamicAcid This compound Methanol Methanol MethylcarbamicAcid->Methanol Enzymatic Hydrolysis CarbamicAcid Carbamic Acid MethylcarbamicAcid->CarbamicAcid Enzymatic Hydrolysis Microorganisms Microorganisms (e.g., Bacteria, Fungi) Enzymes Carboxylesterases Microorganisms->Enzymes produce FurtherDegradation Further Mineralization (CO₂, H₂O, Biomass) Methanol->FurtherDegradation CarbamicAcid->FurtherDegradation

Caption: General biodegradation pathway for this compound.

Quantitative Data for Biodegradation

Limited experimental data is available for the biodegradation of this compound. One study reported the following:

MediumDegradationDurationReference
River Water 19%3 days[1]
Sea Water 18%3 days[1]

Based on these results, this compound is not expected to be readily biodegradable.

Experimental Protocols

This test evaluates the potential for rapid and ultimate biodegradation in an aerobic aqueous medium.[6][7][8][9]

Objective: To determine if this compound is readily biodegradable by measuring oxygen consumption.

Methodology:

  • Inoculum: Use activated sludge from a domestic wastewater treatment plant.

  • Test Setup: Add a measured volume of mineral medium, the inoculum, and a known concentration of this compound to respirometer flasks.

  • Controls: Include blank controls (inoculum only), reference controls (with a readily biodegradable substance like sodium benzoate), and toxicity controls (test substance + reference substance).

  • Incubation: Incubate the flasks in the dark at a constant temperature (20 ± 1°C) for 28 days with continuous stirring.

  • Measurement: Record the oxygen consumption at regular intervals.

  • Data Analysis: Calculate the percentage of biodegradation based on the ratio of the measured biological oxygen demand (BOD) to the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches ≥ 60% degradation within a 10-day window during the 28-day test period.

This test is used for substances that may not be readily biodegradable but could degrade under more favorable conditions.[8][10][11][12][13][14][15][16]

Objective: To assess the inherent, ultimate biodegradability of this compound.

Methodology:

  • Inoculum: A relatively high concentration of activated sludge is used.

  • Test Setup: A mixture of the test substance, mineral nutrients, and the activated sludge is aerated and agitated.

  • Measurement: Biodegradation is monitored by measuring the Dissolved Organic Carbon (DOC) or Chemical Oxygen Demand (COD) over time.

  • Data Analysis: A substance is considered inherently biodegradable if it shows >20% (primary degradation) or >70% (ultimate degradation) removal of DOC or COD.

This guideline is used to determine the rate and pathway of degradation in soil.[5][17][18][19][20][21][22][23][24]

Objective: To evaluate the persistence and transformation of this compound in soil under aerobic and/or anaerobic conditions.

Methodology:

  • Soil Selection: Use well-characterized soils with varying properties (e.g., texture, organic carbon content, pH).

  • Test Substance Application: Treat soil samples with ¹⁴C-labeled this compound.

  • Incubation: Incubate the treated soil in the dark under controlled temperature and moisture conditions. For aerobic studies, maintain an aerobic headspace. For anaerobic studies, establish and maintain anaerobic conditions after an initial aerobic phase.

  • Analysis: At various time points, extract the soil samples and analyze for the parent compound and transformation products using techniques like HPLC with radiometric detection and LC-MS/MS. Mineralization is assessed by trapping evolved ¹⁴CO₂.

  • Data Analysis: Determine the dissipation time (DT₅₀ and DT₉₀) for this compound and identify major transformation products.

Photodegradation

Photodegradation, or photolysis, is the breakdown of chemicals by light, which can be a significant environmental fate process for substances that absorb light in the solar spectrum.

Photodegradation Mechanisms

Photodegradation can occur through two main pathways:

  • Direct Photolysis: The chemical itself absorbs light energy, leading to its transformation.

  • Indirect Photolysis: Other substances in the environment (photosensitizers) absorb light and produce reactive species (e.g., hydroxyl radicals, singlet oxygen) that then react with the chemical.

The primary photochemical reaction for many carbamates involves the cleavage of the ester bond.

Quantitative Data for Photodegradation
Experimental Protocol: Phototransformation of Chemicals in Water – Direct Photolysis

This protocol is based on the principles outlined in OECD guidelines for testing chemical phototransformation.

Objective: To determine the direct photodegradation rate and quantum yield of this compound in water.

Methodology:

  • UV-Vis Spectrum: Obtain the UV-Vis absorption spectrum of this compound to determine its light-absorbing properties.

  • Irradiation: Irradiate a solution of this compound in purified water with a light source that simulates sunlight (e.g., a xenon arc lamp).

  • Actinometry: Use a chemical actinometer with a known quantum yield to measure the light intensity.

  • Sampling and Analysis: At different time intervals, take samples and analyze the concentration of this compound using HPLC.

  • Data Analysis: Calculate the first-order rate constant and the quantum yield, which is the fraction of absorbed photons that result in a chemical reaction.

Photodegradation_Workflow cluster_prelim Preliminary Steps cluster_exp Irradiation Experiment cluster_analysis Data Analysis UVVis Measure UV-Vis Absorption Spectrum PrepareSol Prepare Aqueous Solution of this compound UVVis->PrepareSol Actinometry Calibrate Light Source using Actinometry Irradiate Irradiate with Simulated Sunlight Actinometry->Irradiate PrepareSol->Irradiate Sample Collect Samples at Time Intervals Irradiate->Sample Analyze Analyze Samples (e.g., HPLC) Sample->Analyze Calculate Calculate Rate Constant and Quantum Yield (Φ) Analyze->Calculate

Caption: Workflow for a direct photodegradation study.

Soil Sorption

Soil sorption is a key process that influences the mobility, bioavailability, and degradation of chemicals in the terrestrial environment.

Factors Influencing Sorption

The extent of sorption of this compound to soil is influenced by:

  • Soil Organic Matter: Organic carbon is a primary sorbent for many organic chemicals.

  • Clay Content and Type: Clay minerals can provide surfaces for adsorption.

  • Soil pH: This can affect the surface charge of soil colloids and the speciation of the chemical, although for neutral compounds like this compound, the effect may be less pronounced.

Quantitative Data for Soil Sorption

A soil organic carbon-water (B12546825) partitioning coefficient (Koc) for this compound has been estimated, which suggests very high mobility in soil.

ParameterValueMethod
Log Koc 1.0 (estimated from log Kow of -0.66)Estimation

This low Koc value indicates a low potential for adsorption to soil and sediment.

Experimental Protocol: Adsorption - Desorption Using a Batch Equilibrium Method (OECD 106)

This method is used to determine the adsorption and desorption coefficients of a chemical in soil.[1][20][25][26]

Objective: To determine the soil-water distribution coefficient (Kd) and the soil organic carbon-water partitioning coefficient (Koc) for this compound in various soils.

Methodology:

  • Soil Selection: Use a range of well-characterized soils (typically 3-5) with varying organic carbon content, texture, and pH.

  • Preliminary Test: Determine the optimal soil-to-solution ratio and equilibration time.

  • Adsorption Phase: Add solutions of this compound at several concentrations to replicate soil samples. Agitate the samples for the predetermined equilibration time.

  • Separation and Analysis: Centrifuge the samples to separate the soil and aqueous phases. Analyze the concentration of this compound in the aqueous phase.

  • Desorption Phase (Optional): After the adsorption phase, replace a portion of the supernatant with a fresh solution (without the test substance) and re-equilibrate to determine the extent of desorption.

  • Data Analysis: Calculate the amount of this compound adsorbed to the soil by difference. Determine the Kd value (ratio of the concentration in soil to the concentration in water at equilibrium) and the Koc value (Kd normalized to the organic carbon content of the soil).

SoilSorption_Workflow cluster_prep Preparation cluster_adsorption Adsorption Phase cluster_desorption Desorption Phase (Optional) cluster_analysis Data Analysis SelectSoils Select and Characterize Soils Mix Mix Soil and Test Solutions SelectSoils->Mix PrepSolutions Prepare Methylcarbamic Acid Solutions PrepSolutions->Mix Equilibrate Equilibrate (Agitate) Mix->Equilibrate Separate Separate Soil and Aqueous Phases Equilibrate->Separate AnalyzeSupernatant Analyze Supernatant Separate->AnalyzeSupernatant ReplaceSupernatant Replace Supernatant with Fresh Solution Separate->ReplaceSupernatant CalculateAdsorbed Calculate Amount Adsorbed AnalyzeSupernatant->CalculateAdsorbed ReEquilibrate Re-equilibrate ReplaceSupernatant->ReEquilibrate AnalyzeDesorption Analyze Supernatant ReEquilibrate->AnalyzeDesorption DetermineCoefficients Determine Kd and Koc CalculateAdsorbed->DetermineCoefficients

References

The Toxicological Profile of Methylcarbamic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylcarbamic acid and its ester derivatives, collectively known as methylcarbamates, are a class of compounds with significant applications, most notably as pesticides. Their biological activity is primarily mediated through the reversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This technical guide provides a comprehensive overview of the toxicological profile of this compound, with a focus on its core toxicological endpoints. The document details the mechanism of toxicity, toxicokinetics, and presents quantitative data from acute, sub-chronic, and chronic toxicity studies. Detailed experimental protocols for key toxicological assays are provided, and critical signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the compound's interaction with biological systems.

Introduction

This compound (C₂H₅NO₂) is an organic compound that serves as the parent structure for a wide range of N-methylcarbamate esters.[1] While the acid itself is of limited direct application, its derivatives are extensively used as insecticides in agriculture and public health.[2] The toxicological significance of these compounds stems from their ability to interfere with nerve impulse transmission by inhibiting acetylcholinesterase.[3] Understanding the toxicological profile of the core this compound structure is fundamental for the safety assessment of this class of chemicals and the development of novel therapeutic agents that may target cholinesterases.[4]

Mechanism of Toxicity: Cholinesterase Inhibition

The primary mechanism of toxicity for this compound and its derivatives is the inhibition of acetylcholinesterase (AChE).[3] AChE is a serine hydrolase responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh) at cholinergic synapses and neuromuscular junctions.

The carbamate (B1207046) moiety of this compound derivatives acts as a substrate for AChE, leading to the carbamylation of the serine residue in the enzyme's active site. This process is analogous to the action of acetylcholine but results in a carbamylated enzyme that is significantly more stable and slower to hydrolyze than the acetylated enzyme.[3] This reversible inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors and subsequent disruption of nerve function.[3]

The clinical manifestations of carbamate poisoning are a direct consequence of this overstimulation and can be categorized into muscarinic effects (e.g., salivation, lacrimation, urination, defecation, gastrointestinal distress, emesis), nicotinic effects (e.g., muscle fasciculations, cramping, paralysis), and central nervous system effects (e.g., confusion, ataxia, seizures).

Cholinesterase_Inhibition cluster_synapse Cholinergic Synapse cluster_effects Physiological Effects ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Cholinergic Receptor ACh->Receptor Binds & Activates Carbamylated_AChE Carbamylated AChE (Inactive) AChE->Carbamylated_AChE Carbamylation Choline + Acetate Choline + Acetate AChE->Choline + Acetate Products Methylcarbamate Methylcarbamate Methylcarbamate->AChE Inhibits Carbamylated_AChE->AChE Spontaneous Decarbamylation (Slow) ACh_accumulation ACh Accumulation Carbamylated_AChE->ACh_accumulation Leads to Overstimulation Receptor Overstimulation ACh_accumulation->Overstimulation Toxicity Cholinergic Toxicity Overstimulation->Toxicity

Figure 1: Signaling pathway of acetylcholinesterase inhibition by methylcarbamates.

Toxicokinetics

Absorption, Distribution, Metabolism, and Excretion

N-methylcarbamates are generally well-absorbed through oral, dermal, and inhalation routes of exposure.[5] Following absorption, they are widely distributed throughout the body. Metabolism is a key detoxification pathway, primarily occurring in the liver. The major metabolic reactions include hydroxylation of the N-methyl group and hydrolysis of the carbamate ester bond.[5] The resulting metabolites are typically less toxic and are conjugated before being rapidly excreted, mainly in the urine.[5] There is little evidence of significant bioaccumulation of N-methylcarbamates.[5] Methyl carbamate itself is hydrolyzed to methanol (B129727) and carbamic acid, which in turn decomposes to carbon dioxide and ammonia.[6]

Toxicological Endpoints: Quantitative Data

The following tables summarize the available quantitative toxicological data for methyl carbamate. It is important to note that much of the available data pertains to methyl carbamate, the methyl ester of carbamic acid, which serves as a primary example for the toxicological profile of this class of compounds.

Table 1: Acute Toxicity of Methyl Carbamate

SpeciesRoute of AdministrationLD50 ValueReference
RatOral2,500 mg/kg
RabbitDermal> 2,000 mg/kg

Table 2: Repeated-Dose Toxicity of Methyl Carbamate (13-Week Gavage Study)

SpeciesSexNOAEL (mg/kg/day)LOAEL (mg/kg/day)Key Effects at LOAELReference
F344 RatMale< 5050Dose-related liver lesions (proliferative changes, necrosis)[7]
F344 RatFemale< 62.562.5Dose-related liver lesions (proliferative changes, necrosis)[7]
B6C3F1 MouseMale7501500Weight loss, inflammatory liver changes[7]
B6C3F1 MouseFemale10002000Weight loss, inflammatory liver changes[7]

Table 3: Carcinogenicity of Methyl Carbamate (2-Year Gavage Study)

SpeciesSexDoses Tested (mg/kg)FindingsReference
F344 RatMale & Female0, 100, 200Clear evidence of carcinogenic activity (hepatocellular neoplasms)[6][8]
B6C3F1 MouseMale & Female0, 500, 1,000No evidence of carcinogenic activity[6][9]

Table 4: Genotoxicity of Methyl Carbamate

AssayTest SystemMetabolic ActivationResultReference
Bacterial Reverse Mutation (Ames Test)Salmonella typhimuriumWith & WithoutNegative[9]
In Vitro Micronucleus AssayChinese Hamster Ovary (CHO) cellsWith & WithoutPositive (details in[5])[5]
Mutagenicity in DrosophilaDrosophila melanogaster-Positive[9]

Detailed Experimental Protocols

Cholinesterase Inhibition Assay (Ellman's Method)

This protocol describes the in vitro determination of acetylcholinesterase inhibition by a test compound.

Principle: The activity of AChE is measured by monitoring the production of thiocholine (B1204863) when acetylthiocholine (B1193921) is hydrolyzed by the enzyme. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.[10]

Materials and Reagents:

  • Acetylcholinesterase (e.g., from electric eel)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Test compound (e.g., methylcarbamate)

  • Positive control inhibitor (e.g., physostigmine)

  • Phosphate (B84403) buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO). Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup: In a 96-well plate, add the phosphate buffer, the test compound at various concentrations (or vehicle for control), and the AChE solution.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add DTNB followed by the substrate (ATCI) to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at multiple time points to determine the reaction rate.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Ellman_Method_Workflow start Start reagent_prep Prepare Reagents (AChE, ATCI, DTNB, Test Compound) start->reagent_prep plate_setup Set up 96-well Plate: Buffer + Test Compound + AChE reagent_prep->plate_setup pre_incubation Pre-incubate (e.g., 15 min at 37°C) plate_setup->pre_incubation reaction_start Initiate Reaction: Add DTNB, then ATCI pre_incubation->reaction_start measurement Measure Absorbance at 412 nm (Kinetic Read) reaction_start->measurement analysis Calculate % Inhibition Determine IC50 measurement->analysis end End analysis->end

Figure 2: Experimental workflow for the Cholinesterase Inhibition Assay (Ellman's Method).

Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

This assay is used to assess the mutagenic potential of a substance.

Principle: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella). The test substance is evaluated for its ability to cause a reverse mutation, restoring the functional capability of the bacteria to synthesize the essential amino acid and grow on a minimal medium.[11]

Procedure:

  • Strain Selection: At least five strains are recommended, including TA98, TA100, TA1535, TA1537, and either TA102 or E. coli WP2 uvrA.[11]

  • Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.[11]

  • Exposure: The bacterial strains are exposed to the test substance at a range of concentrations. This can be done using the plate incorporation method or the pre-incubation method.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies on each plate is counted.

  • Evaluation: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.

Ames_Test_Workflow start Start prep Prepare Bacterial Strains, Test Compound, and S9 Mix start->prep exposure Expose Bacteria to Test Compound (with and without S9) prep->exposure plating Plate on Minimal Agar exposure->plating incubation Incubate at 37°C (48-72 hours) plating->incubation scoring Count Revertant Colonies incubation->scoring analysis Analyze Data for Mutagenicity scoring->analysis end End analysis->end

Figure 3: Experimental workflow for the Bacterial Reverse Mutation Assay (Ames Test).

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This test is used to detect chromosomal damage or damage to the mitotic apparatus in vivo.

Principle: The assay identifies substances that cause cytogenetic damage leading to the formation of micronuclei in developing erythrocytes. When an erythroblast matures into a polychromatic erythrocyte, its main nucleus is expelled. Any micronuclei formed from chromosome fragments or whole chromosomes lagging during cell division remain in the cytoplasm. An increase in the frequency of micronucleated polychromatic erythrocytes (MN-PCEs) in treated animals indicates genotoxicity.[12]

Procedure:

  • Animal Selection and Dosing: Typically, mice or rats are used. Animals are treated with the test substance, usually by oral gavage or intraperitoneal injection, at three dose levels. A vehicle control and a positive control are included.[12]

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment (e.g., 24 and 48 hours).[12]

  • Slide Preparation and Staining: Smears are prepared from the collected samples and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes and to visualize micronuclei.

  • Scoring: At least 4000 polychromatic erythrocytes per animal are scored for the presence of micronuclei.[12]

  • Data Analysis: The frequency of MN-PCEs is calculated for each animal and group. Statistical analysis is performed to determine if there is a significant increase in MN-PCEs in the treated groups compared to the vehicle control.

Micronucleus_Test_Workflow start Start dosing Treat Animals with Test Compound (Multiple Dose Levels) start->dosing sampling Collect Bone Marrow or Peripheral Blood dosing->sampling slide_prep Prepare and Stain Smears sampling->slide_prep scoring Microscopic Analysis: Score Micronuclei in Polychromatic Erythrocytes slide_prep->scoring analysis Statistical Analysis of Micronucleus Frequency scoring->analysis end End analysis->end

Figure 4: Experimental workflow for the In Vivo Mammalian Erythrocyte Micronucleus Test.

Conclusion

The toxicological profile of this compound is primarily characterized by its reversible inhibition of acetylcholinesterase, leading to cholinergic toxicity. Methyl carbamate, a key derivative, exhibits moderate acute toxicity and has been shown to be a hepatocarcinogen in rats but not in mice in long-term studies.[6][8] While not mutagenic in the Ames test, there is evidence of genotoxicity in other assays, indicating a potential for chromosomal damage.[5][9] This technical guide provides a consolidated resource for researchers and professionals, summarizing the key toxicological data and methodologies necessary for the comprehensive assessment of this important class of compounds. A thorough understanding of these toxicological principles is essential for ensuring the safe handling and use of methylcarbamates and for the development of new, safer alternatives.

References

Methylcarbamic Acid as a Metabolite of Carbamate Pesticides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbamate (B1207046) pesticides, widely utilized in agriculture for their potent insecticidal properties, represent a significant class of compounds with implications for human health and the environment. A key aspect of their toxicology and metabolic fate is the formation of methylcarbamic acid and its derivatives. This technical guide provides a comprehensive overview of this compound as a metabolite of carbamate pesticides, focusing on its formation, toxicological significance, and analytical detection. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals engaged in the study of pesticide metabolism and toxicology.

Introduction

Carbamate pesticides are esters of carbamic acid and, as a class, are primarily known for their reversible inhibition of the acetylcholinesterase (AChE) enzyme.[1][2] This mode of action, while effective for pest control, also presents a risk of neurotoxicity to non-target organisms, including humans. The metabolic breakdown of N-methylcarbamate pesticides in biological systems leads to the formation of various metabolites, with this compound being a central, albeit unstable, intermediate resulting from the hydrolysis of the parent compound. Understanding the metabolic pathways, the toxicological implications of the metabolites, and the analytical methods for their detection is crucial for risk assessment and the development of potential therapeutic interventions.

Metabolic Pathways of Carbamate Pesticides

The metabolism of carbamate pesticides is a complex process involving several enzymatic reactions, primarily occurring in the liver. The main pathways include hydrolysis, oxidation, and conjugation.[3][4]

2.1. Hydrolysis: The primary and most significant metabolic pathway for the detoxification of carbamate pesticides is the hydrolysis of the ester bond. This reaction is catalyzed by carboxylesterases and results in the formation of a phenol (B47542) or oxime leaving group and N-methylcarbamic acid.[2][3] N-methylcarbamic acid is unstable and rapidly decomposes to methylamine (B109427) and carbon dioxide.[3]

2.2. Oxidation: Oxidative metabolism, mediated by cytochrome P450 enzymes, is another important pathway.[5] This can involve hydroxylation of the aromatic ring or N-demethylation. Oxidation can sometimes lead to bioactivation, producing metabolites with equal or even greater toxicity than the parent compound.[6] For example, aldicarb (B1662136) is oxidized to aldicarb sulfoxide (B87167) and then to aldicarb sulfone, both of which are potent cholinesterase inhibitors.[6][7]

2.3. Conjugation: The phenolic or hydroxylated metabolites produced through hydrolysis and oxidation can undergo conjugation reactions with endogenous molecules such as glucuronic acid or sulfate.[3] These conjugation reactions increase the water solubility of the metabolites, facilitating their excretion from the body.[3]

G Carbamate Carbamate Pesticide (e.g., Carbaryl, Carbofuran) Hydrolysis Hydrolysis (Carboxylesterases) Carbamate->Hydrolysis Oxidation Oxidation (Cytochrome P450) Carbamate->Oxidation Phenol Phenol / Oxime Metabolite Hydrolysis->Phenol Methylcarbamic_Acid This compound (Unstable) Hydrolysis->Methylcarbamic_Acid Oxidized_Metabolite Oxidized Metabolite (e.g., Hydroxylated Carbamate) Oxidation->Oxidized_Metabolite Conjugation Conjugation (e.g., Glucuronidation) Conjugated_Metabolite Conjugated Metabolite (Water-soluble) Conjugation->Conjugated_Metabolite Phenol->Conjugation Methylamine Methylamine Methylcarbamic_Acid->Methylamine CO2 Carbon Dioxide Methylcarbamic_Acid->CO2 Excretion Excretion Methylamine->Excretion Oxidized_Metabolite->Conjugation Conjugated_Metabolite->Excretion

General metabolic pathways of carbamate pesticides.

Toxicological Significance

3.1. Cholinesterase Inhibition: The primary mechanism of toxicity for carbamate pesticides and their active metabolites is the inhibition of acetylcholinesterase (AChE).[1][8] By carbamylating the serine hydroxyl group in the active site of AChE, these compounds prevent the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh).[1] The accumulation of ACh at cholinergic synapses leads to overstimulation of muscarinic and nicotinic receptors, resulting in a range of symptoms from salivation and lacrimation to muscle tremors, paralysis, and in severe cases, respiratory failure and death.[1] The carbamylation of AChE is reversible, and the rate of decarbamylation varies among different carbamates.[1][2]

G cluster_synapse Cholinergic Synapse cluster_inhibition Carbamate Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor ACh Receptor (Muscarinic/Nicotinic) ACh->ACh_Receptor Binding ACh->ACh_Receptor Accumulation & Overstimulation Choline_Acetate Choline + Acetate AChE->Choline_Acetate Carbamylated_AChE Carbamylated AChE (Inactive) Postsynaptic_Neuron Postsynaptic Neuron ACh_Receptor->Postsynaptic_Neuron Signal Transduction Carbamate Carbamate Pesticide or Active Metabolite Carbamate->AChE Inhibition (Reversible) Carbamylated_AChE->AChE Spontaneous Decarbamylation

Mechanism of acetylcholinesterase inhibition by carbamates.

3.2. Non-Cholinergic Effects:

  • Oxidative Stress: Emerging evidence suggests that carbamate pesticides can induce oxidative stress by increasing the production of reactive oxygen species (ROS) and disrupting the cellular antioxidant defense systems.[6][9][10] This can lead to cellular damage and has been linked to the activation of the Nrf2 signaling pathway, a key regulator of the antioxidant response.[6][11]

  • Endocrine Disruption: Several carbamate pesticides have been identified as endocrine-disrupting chemicals (EDCs).[12][13][14] They can interfere with the hypothalamic-pituitary-gonadal (HPG) axis, affecting hormone synthesis and signaling, which can lead to reproductive and developmental toxicities.[12][15]

G cluster_nrf2 Nrf2-Mediated Oxidative Stress Response cluster_endocrine Endocrine Disruption (HPG Axis) Carbamate_ROS Carbamate Pesticide -> ROS Production Keap1_Nrf2 Keap1-Nrf2 Complex Carbamate_ROS->Keap1_Nrf2 Oxidative Stress Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Nuclear Translocation & Binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Gene Transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Detoxification Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary GnRH Testis Testis Pituitary->Testis LH / FSH Testosterone Testosterone Testis->Testosterone Synthesis GnRH GnRH LH_FSH LH / FSH Carbamate_EDC Carbamate Pesticide (EDC) Carbamate_EDC->Hypothalamus Interference Carbamate_EDC->Pituitary Interference Carbamate_EDC->Testis Interference

Non-cholinergic signaling pathways affected by carbamates.

Quantitative Data

The following tables summarize key quantitative data related to the metabolism and toxicity of several common carbamate pesticides.

Table 1: Pharmacokinetic Parameters of Selected Carbamate Pesticides in Rats

CarbamateHalf-life (t½)Major MetabolitesReference(s)
Carbaryl77 min1-Naphthol, 4-Hydroxycarbaryl, 5-Hydroxycarbaryl[3][16]
Carbofuran (B1668357)29 ± 5 min3-Hydroxycarbofuran, Carbofuran phenol[5][17]
Methomyl~14 days (soil)Acetonitrile, CO2[17][18]
Propoxur11-15 min2-Isopropoxyphenol, 2-Hydroxyphenyl methylcarbamate[16]
AldicarbRapidly metabolizedAldicarb sulfoxide, Aldicarb sulfone[7][19]

Table 2: Cholinesterase Inhibition (IC50) of Selected Carbamate Pesticides

CarbamateIC50 (µM)Enzyme SourceReference(s)
Carbaryl17Rat Brain Acetylcholinesterase[20]
CarbofuranNot specifiedNot specified
MethomylNot specifiedNot specified
Propoxur> 165Rat Neuronal Nicotinic Receptors[20]
Aldicarb> 1000Rat Neuronal Nicotinic Receptors[20]
Bendiocarb1Rat Brain Acetylcholinesterase[20]

Experimental Protocols

5.1. Sample Preparation for Carbamate Metabolite Analysis from Blood/Urine (QuEChERS-based)

This protocol is a generalized procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which can be adapted for the extraction of carbamate pesticides and their metabolites from biological fluids.[15][21]

  • Sample Collection and Storage: Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA) and centrifuge to obtain plasma. Collect urine in sterile containers. Store all samples at -80°C until analysis.

  • Extraction:

    • To a 15 mL centrifuge tube, add 1 mL of plasma or urine.

    • Add 10 mL of acetonitrile.

    • Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent, C18, and MgSO₄.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • Final Preparation:

    • Transfer the cleaned supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., 100 µL of methanol/water, 50:50, v/v) for LC-MS/MS analysis.

G Start Start: Blood/Urine Sample Add_ACN Add Acetonitrile Start->Add_ACN Add_Salts Add QuEChERS Extraction Salts Add_ACN->Add_Salts Vortex1 Vortex (1 min) Add_Salts->Vortex1 Centrifuge1 Centrifuge (5 min) Vortex1->Centrifuge1 Transfer_Supernatant Transfer Supernatant Centrifuge1->Transfer_Supernatant dSPE d-SPE Cleanup (PSA, C18, MgSO4) Transfer_Supernatant->dSPE Vortex2 Vortex (30 s) dSPE->Vortex2 Centrifuge2 Centrifuge (5 min) Vortex2->Centrifuge2 Evaporate Evaporate to Dryness Centrifuge2->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

QuEChERS-based sample preparation workflow.

5.2. LC-MS/MS Analysis of this compound and Related Metabolites

The following is a representative LC-MS/MS method for the analysis of carbamate metabolites. Optimization will be required for specific analytes and matrices.[18][20][22]

  • Chromatographic System:

    • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry System:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions need to be determined for each target analyte (including this compound, though it is highly unstable and may be derivatized or analyzed as its breakdown products).

    • Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for each analyte.

5.3. GC-MS Analysis with Derivatization

For GC-MS analysis, derivatization is often necessary to improve the volatility and thermal stability of carbamates and their metabolites.[13][23][24]

  • Extraction: Perform sample extraction as described in section 5.1.

  • Derivatization:

    • After evaporation of the cleaned extract, add a derivatizing agent. A common approach is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[23]

    • Incubate the sample with the derivatizing agent at an elevated temperature (e.g., 70°C) for a specified time (e.g., 30 minutes).

  • GC-MS Analysis:

    • Column: A non-polar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: A temperature gradient is used to separate the derivatized analytes.

    • Ionization Mode: Electron Ionization (EI).

    • Scan Mode: Selected Ion Monitoring (SIM) or full scan.

Conclusion

This compound is a key, albeit transient, metabolite in the biotransformation of N-methylcarbamate pesticides. Its formation through hydrolysis is a critical step in the detoxification pathway. The primary toxicological concern associated with carbamate exposure remains the reversible inhibition of acetylcholinesterase. However, emerging research into non-cholinergic effects, such as oxidative stress and endocrine disruption, highlights the multifaceted nature of carbamate toxicity. The analytical methods outlined in this guide, particularly LC-MS/MS, provide the sensitivity and specificity required for the accurate quantification of carbamate metabolites in biological matrices, which is essential for comprehensive risk assessment and toxicological studies. This guide serves as a foundational resource for professionals in the field, encouraging further investigation into the complex interplay between carbamate metabolism and toxicity.

References

Carcinogenicity of Methylcarbamic Acid and its Esters in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the carcinogenic potential of methylcarbamic acid and its simple esters, with a primary focus on methyl carbamate (B1207046) and a comparative analysis with the well-characterized carcinogen, ethyl carbamate (urethane). The document synthesizes key findings from animal carcinogenicity studies, detailing experimental protocols, quantitative tumor data, and current understanding of the underlying molecular mechanisms. While methyl carbamate has demonstrated clear carcinogenic activity in the liver of F344/N rats, its effects in mice are negligible. In contrast, ethyl carbamate is a potent, multi-organ carcinogen in several rodent species. This guide presents available data in structured tables for comparative analysis and includes visualizations of experimental workflows and putative signaling pathways to aid in the understanding of the carcinogenic processes. The information herein is intended to support research and development efforts in toxicology and drug development by providing a detailed resource on the carcinogenic properties of this class of compounds.

Introduction

Carbamic acid and its esters are a class of organic compounds with diverse industrial and pharmaceutical applications. While some N-methyl carbamates are utilized as insecticides, the simple alkyl esters, such as methyl and ethyl carbamate, are of toxicological interest due to their potential carcinogenicity.[1][2] Ethyl carbamate (urethane) is a well-established multi-potent carcinogen in experimental animals and is classified as a "probable human carcinogen" (Group 2A) by the International Agency for Research on Cancer (IARC).[3][4] Methyl carbamate, the simplest ester of carbamic acid, has also been shown to be a carcinogen in rats.[5][6] This guide provides an in-depth review of the animal studies that have defined the carcinogenic profile of methyl carbamate, with comparative data from ethyl carbamate studies to provide a broader context.

Carcinogenicity of Methyl Carbamate in Animal Models

The primary evidence for the carcinogenicity of methyl carbamate comes from long-term studies conducted by the National Toxicology Program (NTP).

Species-Specific Carcinogenicity

A key finding of the NTP studies is the species-specific carcinogenic effect of methyl carbamate. The compound was found to be a hepatocarcinogen in F344/N rats but did not demonstrate carcinogenic activity in B6C3F1 mice under the conditions of the bioassay.[5][6]

Quantitative Data on Tumor Incidence

The following tables summarize the quantitative data from the NTP Technical Report 328 on the toxicology and carcinogenesis studies of methyl carbamate.[5][6]

Table 1: Incidence of Hepatocellular Neoplasms in Male F344/N Rats in a 2-Year Gavage Study of Methyl Carbamate

Treatment Group (mg/kg)Number of AnimalsNeoplastic NodulesHepatocellular CarcinomaCombined Neoplastic Nodules or Carcinomas
0 (Control)502 (4%)1 (2%)3 (6%)
100500 (0%)0 (0%)0 (0%)
200504 (8%)3 (6%)7 (14%)
4002010 (50%)8 (40%)15 (75%)

Table 2: Incidence of Hepatocellular Neoplasms in Female F344/N Rats in a 2-Year Gavage Study of Methyl Carbamate

Treatment Group (mg/kg)Number of AnimalsNeoplastic NodulesHepatocellular CarcinomaCombined Neoplastic Nodules or Carcinomas
0 (Control)500 (0%)0 (0%)0 (0%)
100500 (0%)0 (0%)0 (0%)
200503 (6%)3 (6%)6 (12%)
400209 (45%)5 (25%)12 (60%)
Experimental Protocols

The following is a summary of the experimental design for the 2-year carcinogenicity study of methyl carbamate (NTP TR-328).[5]

  • Test Substance: Methyl Carbamate (98% pure)

  • Animal Species and Strain: F344/N rats and B6C3F1 mice

  • Route of Administration: Gavage in distilled water

  • Dosage Levels (Rats): 0, 100, or 200 mg/kg body weight. An additional group received 400 mg/kg for interim evaluations.

  • Dosage Levels (Mice): 0, 500, or 1,000 mg/kg body weight.

  • Dosing Schedule: 5 days per week for 103 weeks.

  • Group Size: 50 males and 50 females per main study group. 30 of each sex for the interim evaluation groups.

  • Observations: Animals were observed twice daily for mortality and morbidity. Body weights were recorded weekly for the first 13 weeks and monthly thereafter. Clinical observations were recorded monthly.

  • Pathology: Complete necropsies were performed on all animals. Histopathological examinations were conducted on all control and high-dose animals, and on all gross lesions, tissue masses, and target organs from all groups.

G cluster_0 Acclimation cluster_1 Dosing Phase (103 Weeks) cluster_2 In-Life Monitoring cluster_3 Terminal Phase F344/N Rats F344/N Rats Gavage Administration Gavage Administration F344/N Rats->Gavage Administration B6C3F1 Mice B6C3F1 Mice B6C3F1 Mice->Gavage Administration Dose Groups (Rats) 0, 100, 200 mg/kg (50/sex/group) 0, 400 mg/kg (30/sex/group for interim) Gavage Administration->Dose Groups (Rats) 5 days/week Dose Groups (Mice) 0, 500, 1000 mg/kg (50/sex/group) Gavage Administration->Dose Groups (Mice) 5 days/week Daily Observations Daily Observations Dose Groups (Rats)->Daily Observations Dose Groups (Mice)->Daily Observations Necropsy Necropsy Daily Observations->Necropsy Weekly/Monthly\nBody Weights Weekly/Monthly Body Weights Monthly\nClinical Exams Monthly Clinical Exams Histopathology Histopathology Necropsy->Histopathology Data Analysis Data Analysis Histopathology->Data Analysis

Experimental workflow for the NTP 2-year methyl carbamate carcinogenicity study.

Carcinogenicity of Ethyl Carbamate (Urethane) in Animal Models

Ethyl carbamate is a well-documented carcinogen in a variety of animal models, and its study provides valuable context for understanding the potential mechanisms of carbamate-induced carcinogenesis.

Multi-Organ Carcinogenicity

Unlike the organ-specific effect of methyl carbamate, ethyl carbamate induces tumors in multiple organs, including the lung, liver, Harderian gland, and hematopoietic system in mice, rats, and hamsters.[3]

Quantitative Data on Tumor Incidence

The following table presents representative data on the carcinogenicity of ethyl carbamate in mice.

Table 3: Incidence of Lung and Liver Tumors in Male B6C3F1 Mice Administered Ethyl Carbamate in Drinking Water for 70 Weeks

Treatment Group (ppm)Number of AnimalsLung Tumor IncidenceLiver Tumor (Hemangioma/Angiosarcoma) Incidence
0 (Control)5012%8%
605068%22%
6005095%88%

Data adapted from a study on the quantitative risk assessment of urethane.

Experimental Protocols

A common protocol for inducing lung tumors in mice with ethyl carbamate is as follows:

  • Test Substance: Ethyl Carbamate (Urethane)

  • Animal Species and Strain: A/J mice (highly susceptible) or B6C3F1 mice.

  • Route of Administration: Intraperitoneal (i.p.) injection or in drinking water.

  • Dosage and Schedule (i.p.): A single dose of 1 g/kg body weight, or multiple weekly injections for less susceptible strains.

  • Endpoint: Tumors are typically observed 16-24 weeks post-injection.

  • Tumor Analysis: Lungs are harvested, and surface tumors are counted. Histopathological analysis is performed to confirm tumor type (adenomas and adenocarcinomas).

G A/J Mice A/J Mice i.p. Injection i.p. Injection A/J Mice->i.p. Injection Urethane Solution\n(100 mg/mL in saline) Urethane Solution (100 mg/mL in saline) Urethane Solution\n(100 mg/mL in saline)->i.p. Injection 1 g/kg Monitoring\n(16-24 weeks) Monitoring (16-24 weeks) i.p. Injection->Monitoring\n(16-24 weeks) Euthanasia & Necropsy Euthanasia & Necropsy Monitoring\n(16-24 weeks)->Euthanasia & Necropsy Lung Tumor Counting Lung Tumor Counting Euthanasia & Necropsy->Lung Tumor Counting Histopathology Histopathology Euthanasia & Necropsy->Histopathology

Workflow for ethyl carbamate-induced lung cancer model in mice.

Molecular Mechanisms of Carcinogenesis

Metabolic Activation and DNA Adduct Formation

The carcinogenicity of simple carbamates is believed to be mediated by their metabolic activation to reactive intermediates that can bind to DNA, forming adducts that can lead to mutations if not repaired.

For ethyl carbamate , the metabolic pathway is well-characterized. It is oxidized by cytochrome P450 enzymes, particularly CYP2E1, to vinyl carbamate.[4] Vinyl carbamate is then further metabolized to a highly reactive vinyl carbamate epoxide, which can form covalent adducts with DNA bases.[4]

The metabolic pathway for methyl carbamate is less clearly defined in the context of carcinogenesis. It is known that N-methyl carbamates can be metabolized by cytochrome P450s. It is plausible that methyl carbamate undergoes a similar activation pathway, although the specific reactive intermediates and the resulting DNA adducts are not as well-characterized as those of ethyl carbamate. Some studies suggest that nitrosated N-methyl carbamate insecticides can cause single-strand breaks in DNA.

G cluster_0 Phase I Metabolism cluster_1 DNA Damage & Mutation cluster_2 Cellular Transformation Methyl Carbamate Methyl Carbamate Reactive Intermediate\n(Putative) Reactive Intermediate (Putative) Methyl Carbamate->Reactive Intermediate\n(Putative) Oxidation DNA Adducts DNA Adducts Reactive Intermediate\n(Putative)->DNA Adducts Cytochrome P450 Cytochrome P450 Cytochrome P450->Methyl Carbamate Mutations Mutations DNA Adducts->Mutations Faulty DNA Repair/Replication Dysregulation of\nSignaling Pathways Dysregulation of Signaling Pathways Mutations->Dysregulation of\nSignaling Pathways Uncontrolled Proliferation Uncontrolled Proliferation Dysregulation of\nSignaling Pathways->Uncontrolled Proliferation Tumor Formation Tumor Formation Uncontrolled Proliferation->Tumor Formation G cluster_0 Initiation cluster_1 Dysregulated Signaling Pathways cluster_2 Cellular Response Methyl Carbamate\nMetabolite Methyl Carbamate Metabolite DNA Damage DNA Damage Methyl Carbamate\nMetabolite->DNA Damage Wnt/β-catenin Wnt/β-catenin DNA Damage->Wnt/β-catenin Mutations in key genes PI3K/AKT/mTOR PI3K/AKT/mTOR DNA Damage->PI3K/AKT/mTOR Mutations in key genes Ras/Raf/MEK/ERK Ras/Raf/MEK/ERK DNA Damage->Ras/Raf/MEK/ERK Mutations in key genes TGF-β TGF-β DNA Damage->TGF-β Mutations in key genes Proliferation Proliferation Wnt/β-catenin->Proliferation Survival Survival Wnt/β-catenin->Survival Invasion Invasion Wnt/β-catenin->Invasion Angiogenesis Angiogenesis Wnt/β-catenin->Angiogenesis PI3K/AKT/mTOR->Proliferation PI3K/AKT/mTOR->Survival PI3K/AKT/mTOR->Invasion PI3K/AKT/mTOR->Angiogenesis Ras/Raf/MEK/ERK->Proliferation Ras/Raf/MEK/ERK->Survival Ras/Raf/MEK/ERK->Invasion Ras/Raf/MEK/ERK->Angiogenesis TGF-β->Proliferation TGF-β->Survival TGF-β->Invasion TGF-β->Angiogenesis Hepatocellular Carcinoma Hepatocellular Carcinoma Proliferation->Hepatocellular Carcinoma Survival->Hepatocellular Carcinoma Invasion->Hepatocellular Carcinoma Angiogenesis->Hepatocellular Carcinoma

References

Methodological & Application

Application Notes and Protocols for the Determination of N-Methylcarbamates by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative determination of N-methylcarbamate pesticides using High-Performance Liquid Chromatography (HPLC). N-methylcarbamates are a class of pesticides widely used in agriculture to protect crops.[1][2][3] Due to their potential health risks and environmental persistence, regulatory bodies worldwide have established maximum residue limits (MRLs) in food and water, necessitating sensitive and reliable analytical methods for their detection.[2][3][4]

This guide covers two primary HPLC-based methodologies:

  • HPLC with Post-Column Derivatization and Fluorescence Detection (HPLC-FLD): A robust and widely adopted method, forming the basis for regulatory standards such as EPA Method 531.2 and AOAC Official Method 985.23.[4][5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for the identification and quantification of N-methylcarbamates, particularly in complex matrices.[1][6]

Method 1: HPLC with Post-Column Derivatization and Fluorescence Detection (HPLC-FLD)

This method is based on the separation of N-methylcarbamates by reversed-phase HPLC, followed by a post-column chemical reaction to form highly fluorescent derivatives, which are then detected by a fluorescence detector.[2][4][5]

Principle of Post-Column Derivatization

The post-column derivatization of N-methylcarbamates is a two-step process:[4]

  • Hydrolysis: After separation on the HPLC column, the N-methylcarbamates are hydrolyzed under basic conditions (e.g., using sodium hydroxide) at an elevated temperature to yield methylamine (B109427).[4]

  • Derivatization: The resulting methylamine reacts with o-phthalaldehyde (B127526) (OPA) and a thiol-containing reagent (e.g., 2-mercaptoethanol (B42355) or thiofluor) to form a highly fluorescent isoindole derivative.[4] This derivative is then detected by a fluorescence detector, providing high sensitivity and selectivity.[4]

cluster_0 HPLC Separation cluster_1 Post-Column Reaction System cluster_2 Detection HPLC HPLC Column (Reversed-Phase C18) Hydrolysis Hydrolysis (+ NaOH, Heat) HPLC->Hydrolysis Separated N-Methylcarbamates Derivatization Derivatization (+ OPA/Thiol) Hydrolysis->Derivatization Methylamine FLD Fluorescence Detector (Ex: ~330 nm, Em: ~465 nm) Derivatization->FLD Fluorescent Derivative

Diagram 1. Workflow for HPLC-FLD analysis of N-methylcarbamates.
Experimental Protocol: HPLC-FLD

This protocol is a general guideline based on established methods like EPA 531.2.[7]

1. Sample Preparation (QuEChERS Method for Food Samples)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and effective sample preparation technique for pesticide residue analysis in food matrices.[1][5]

  • Weigh 15 g of a homogenized sample into a 50 mL centrifuge tube.[1][5]

  • Add 15 mL of 1% acetic acid in acetonitrile (B52724).[1][5]

  • Add the contents of a QuEChERS extraction salt packet (e.g., 6 g magnesium sulfate, 1.5 g sodium acetate) and shake vigorously for 1 minute.[1][5]

  • Centrifuge for 5 minutes at 4,000 rpm.[1]

  • Transfer a portion of the supernatant to a dispersive solid-phase extraction (d-SPE) tube containing sorbents to remove interferences (e.g., PSA for removing organic acids, C18 for removing fats).[5]

  • Vortex for 2 minutes and then centrifuge.

  • Filter the supernatant through a 0.22 µm filter before HPLC analysis.[1]

2. HPLC and Post-Column Reaction Conditions

ParameterSetting
HPLC System Capable of gradient elution with a post-column reaction module[4]
Analytical Column C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[5][8]
Mobile Phase Gradient of methanol (B129727) and water
Flow Rate 0.5 - 1.5 mL/min
Injection Volume 100 - 400 µL[2][4]
Column Temperature 35 - 50 °C[1]
Post-Column Reagent 1 0.05 N Sodium Hydroxide (NaOH)
Post-Column Reagent 2 o-Phthalaldehyde (OPA) and 2-mercaptoethanol in a borate (B1201080) buffer
Reactor Temperature 80 - 100 °C[4]
Fluorescence Detector Excitation: ~330 nm, Emission: ~465 nm[2]

3. Preparation of Reagents

  • Post-Column Reagent 1 (Hydrolysis): Prepare a 0.05 N NaOH solution.

  • Post-Column Reagent 2 (Derivatization): Dissolve o-phthalaldehyde and 2-mercaptoethanol in a borate buffer solution.[8]

4. Calibration and Quantification

Prepare a series of calibration standards of the target N-methylcarbamates in methanol. Analyze the standards using the same HPLC-FLD conditions as the samples. Construct a calibration curve by plotting the peak area against the concentration for each analyte. The concentration of the analytes in the prepared samples can then be determined from their respective calibration curves.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and specificity for the analysis of N-methylcarbamates, especially in complex food matrices.[1] This method is particularly useful for confirming the presence of pesticides and for analyzing a large number of target compounds in a single run.[6]

cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection SamplePrep QuEChERS Extraction and Cleanup LC UPLC/HPLC (Reversed-Phase C18) SamplePrep->LC Cleaned Extract MSMS Tandem Mass Spectrometer (e.g., Triple Quadrupole) LC->MSMS Separated Analytes

Diagram 2. General workflow for LC-MS/MS analysis of N-methylcarbamates.
Experimental Protocol: LC-MS/MS

1. Sample Preparation

The QuEChERS method described for the HPLC-FLD protocol is also highly suitable for LC-MS/MS analysis.[1][6]

2. LC-MS/MS Conditions

ParameterSetting
LC System UHPLC or HPLC system
Analytical Column Reversed-phase C18 column (e.g., Poroshell 120 Bonus-RP)[1]
Mobile Phase Gradient of acetonitrile and water, often with additives like formic acid or ammonium (B1175870) formate
Flow Rate 0.2 - 0.6 mL/min
Injection Volume 5 - 20 µL
Mass Spectrometer Triple quadrupole mass spectrometer[1]
Ionization Mode Electrospray Ionization (ESI), positive mode
Acquisition Mode Multiple Reaction Monitoring (MRM)[1]

3. Calibration and Quantification

Similar to the HPLC-FLD method, a series of calibration standards are prepared and analyzed. For each N-methylcarbamate, specific precursor-to-product ion transitions (MRM transitions) are monitored for quantification and confirmation.[6]

Quantitative Data Summary

The following table summarizes typical performance data for the two methods. Note that these values can vary depending on the specific analyte, matrix, and instrument conditions.

MethodAnalyte(s)MatrixRecovery (%)LOD/LOQ
HPLC-FLD Various N-methylcarbamatesFruits and Vegetables70-110%LOQ: ~10 ng/g
LC-MS/MS 10 N-methylcarbamatesFruit and Vegetable Juice74.4 - 111.0%[1]-
LC-MS/MS 15 N-methylcarbamatesFruits, Vegetables, Green Tea88.1 - 118.4%[6]LOD: 0.2–2.0 µg/kg, LOQ: 0.5–5.0 µg/kg[6]

Conclusion

Both HPLC-FLD with post-column derivatization and LC-MS/MS are powerful techniques for the determination of N-methylcarbamate pesticides. The choice of method often depends on the specific application, required sensitivity, and the complexity of the sample matrix. HPLC-FLD is a cost-effective and reliable method for routine monitoring, while LC-MS/MS provides higher sensitivity and specificity, making it ideal for confirmatory analysis and multi-residue screening. The provided protocols offer a solid foundation for developing and implementing robust analytical methods for N-methylcarbamate analysis in various matrices.

References

In Vitro Assays for Studying Histone Demethylases: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone demethylases are a critical class of epigenetic-modifying enzymes that remove methyl groups from histone proteins, thereby playing a pivotal role in the regulation of gene expression.[1] The dynamic nature of histone methylation, governed by the interplay between histone methyltransferases and demethylases, is crucial for a multitude of cellular processes, including differentiation, development, and DNA repair.[1][2] Dysregulation of histone demethylase activity has been implicated in a variety of human diseases, most notably cancer, making them attractive targets for therapeutic intervention.[3][4]

This document provides a comprehensive overview of commonly employed in vitro assays for studying the activity and inhibition of two major families of histone demethylases: the flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidases (e.g., LSD1/KDM1A) and the Fe(II) and α-ketoglutarate-dependent dioxygenases (JmjC domain-containing demethylases).[5][6] We present detailed application notes, experimental protocols, and comparative data to guide researchers in selecting the most appropriate assay for their specific needs.

Families of Histone Demethylases

There are two primary families of histone demethylases, distinguished by their catalytic mechanisms and co-factor requirements:

  • Lysine-Specific Demethylase 1 (LSD1) Family: These enzymes are FAD-dependent amine oxidases that demethylate mono- and di-methylated lysine (B10760008) residues, producing hydrogen peroxide (H₂O₂) and formaldehyde (B43269) as byproducts.[5]

  • Jumonji C (JmjC) Domain-Containing Family: This larger family of enzymes utilizes Fe(II) and α-ketoglutarate as co-factors to catalyze a dioxygenase reaction, enabling the demethylation of mono-, di-, and tri-methylated lysines. This reaction also produces formaldehyde.[5]

Assay Technologies Overview

A variety of in vitro assay formats have been developed to measure histone demethylase activity, each with its own set of advantages and limitations. The choice of assay often depends on the specific research question, required throughput, and available instrumentation. Key methodologies include:

  • Fluorescence-Based Assays: These assays typically rely on the detection of a reaction byproduct, such as formaldehyde or hydrogen peroxide, or utilize specific antibodies to detect the demethylated product.[5][7]

  • Luminescence-Based Assays: Proximity-based assays like AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) are highly sensitive and amenable to high-throughput screening.[5]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This technology offers a robust and homogeneous assay format with an improved signal-to-noise ratio compared to standard fluorescence assays.[5]

  • Radioactivity-Based Assays: These highly sensitive assays directly measure the release of a radiolabeled methyl group.[6]

  • Mass Spectrometry-Based Assays: This label-free method provides direct and unambiguous detection of substrate and product, offering high accuracy and the ability to analyze complex samples.[8]

Quantitative Comparison of Histone Demethylase Assays

The selection of an appropriate assay is a critical step in any research project. The following tables provide a summary of key quantitative parameters for various histone demethylase assays to facilitate easy comparison.

Table 1: Comparison of Assay Performance Characteristics

Assay TypePrincipleThroughputSensitivityAdvantagesDisadvantagesRepresentative Z'-factor
AlphaLISA Proximity-based luminescent immunoassayHighHighHomogeneous, no-wash steps, highly sensitiveRequires specific antibodies and specialized reader0.7 - 0.8[9]
TR-FRET Time-Resolved Fluorescence Resonance Energy TransferHighHighHomogeneous, reduced background fluorescenceRequires specific antibodies and labeled reagents> 0.7
Amplex Red Fluorometric detection of H₂O₂ (LSD1)Medium to HighModerateContinuous assay, commercially available kitsIndirect detection, potential for compound interferenceNot widely reported
Coupled Enzyme Detection of formaldehyde via formaldehyde dehydrogenaseMediumModerateCan be used for both LSD1 and JmjC enzymesIndirect, potential for interference with coupling enzymeNot widely reported
Radioactive Detection of released [³H]-formaldehydeLow to MediumVery HighDirect measurement, high sensitivityRequires handling of radioactive materials, laboriousNot applicable
Mass Spectrometry Direct detection of substrate and product massesLow to MediumHighLabel-free, highly specific, unambiguous resultsRequires specialized equipment and expertiseNot applicable

Table 2: Michaelis-Menten Constants (Km) for Histone Demethylase Substrates

EnzymeSubstrateKm (µM)Assay Method
KDM4AH3(1-15)K9me3 peptide2.5MALDI-TOF MS[10]
KDM4Aα-ketoglutarate4.3MALDI-TOF MS[10]
KDM4AO₂8.8MALDI-TOF MS[10]
LSD1H3(1-21)K4me2 peptide~10Various

Table 3: IC₅₀ Values of Common Histone Demethylase Inhibitors in Different Assays

InhibitorTargetAssay TypeIC₅₀ (µM)
GSK-J4 KDM6B/JMJD3Cell-based2.84 - 5.52 (in various AML cell lines)[11]
GSK-J4 KDM6B/JMJD3Cell-based (viability)0.68 (Y79 cells), 2.15 (WERI-Rb1 cells)[12]
Tranylcypromine LSD1Enzyme assay20.7[13]
Tranylcypromine LSD1Enzyme assay5.6 - 20.7[14]
Tranylcypromine Analog (11b) LSD1Enzyme assay0.032[15]
Tranylcypromine Analog (11d) LSD1Enzyme assay0.032[15]

Experimental Workflows and Signaling Pathways

Visualizing experimental workflows and the signaling pathways in which histone demethylases operate is crucial for a comprehensive understanding. The following diagrams were generated using the Graphviz DOT language.

Experimental Workflow Diagrams

experimental_workflow_alphaLISA cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection AlphaLISA Detection enzyme Histone Demethylase reaction_mix Incubate Enzyme, Substrate & Inhibitor enzyme->reaction_mix substrate Biotinylated Methylated Histone Peptide substrate->reaction_mix inhibitor Test Compound/ Inhibitor inhibitor->reaction_mix add_beads Add Anti-Product Antibody & Acceptor Beads reaction_mix->add_beads Quench Reaction add_donor Add Streptavidin Donor Beads add_beads->add_donor Incubate read_plate Read Luminescence (615 nm) add_donor->read_plate Incubate in Dark

AlphaLISA Assay Workflow

experimental_workflow_tr_fret cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection TR-FRET Detection enzyme Histone Demethylase reaction_mix Incubate Enzyme, Substrate & Inhibitor enzyme->reaction_mix substrate Biotinylated Methylated Histone Peptide substrate->reaction_mix inhibitor Test Compound/ Inhibitor inhibitor->reaction_mix add_reagents Add Europium-labeled Antibody & Streptavidin-XL665 reaction_mix->add_reagents Quench Reaction read_plate Read TR-FRET Signal (665 nm / 620 nm) add_reagents->read_plate Incubate

TR-FRET Assay Workflow
Signaling Pathway Diagrams

lsd1_signaling_pathway cluster_upstream Upstream Regulators cluster_lsd1 LSD1 Complex cluster_downstream Downstream Effects in Cancer Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a stabilizes LSD1 LSD1/KDM1A HIF1a->LSD1 activates cMyc c-Myc cMyc->LSD1 regulates Notch Notch Signaling LSD1->Notch regulates PI3K_AKT PI3K/Akt/mTOR Pathway LSD1->PI3K_AKT activates p21 p21 (CDKN1A) LSD1->p21 represses PDL1 PD-L1 Expression LSD1->PDL1 upregulates Cell_Proliferation Cell Proliferation Notch->Cell_Proliferation PI3K_AKT->Cell_Proliferation p21->Cell_Proliferation Immune_Evasion Immune Evasion PDL1->Immune_Evasion

LSD1 Signaling in Cancer

jmjd3_signaling_pathway cluster_stimuli Inflammatory Stimuli cluster_jmjd3 JMJD3/KDM6B cluster_downstream Macrophage Activation LPS LPS NFkB NF-κB LPS->NFkB activates IFNb IFN-β JMJD3 JMJD3/KDM6B IFNb->JMJD3 induces JMJD3->NFkB co-activates IRF4 IRF4 JMJD3->IRF4 interacts with Inflammatory_Genes Inflammatory Gene Expression (e.g., IL-6) JMJD3->Inflammatory_Genes removes H3K27me3 NFkB->JMJD3 induces NFkB->Inflammatory_Genes Macrophage_Polarization Macrophage Polarization IRF4->Macrophage_Polarization

JMJD3 in Macrophage Activation

Detailed Experimental Protocols

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

This protocol is adapted for a 384-well plate format and is suitable for high-throughput screening of histone demethylase inhibitors.

Materials:

  • Recombinant histone demethylase (e.g., KDM4D)

  • Biotinylated histone peptide substrate (e.g., Biotin-H3K9me3)

  • Anti-demethylated product antibody (e.g., Anti-H3K9me2)

  • AlphaLISA Acceptor beads (conjugated to a secondary antibody recognizing the primary antibody)

  • Streptavidin-coated Donor beads

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)

  • Co-factors (e.g., Fe(II), α-ketoglutarate, Ascorbate for JmjC enzymes)

  • Stop Solution (e.g., EDTA)

  • 384-well white opaque microplates

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds in DMSO and dispense into the microplate.

  • Enzyme Preparation: Dilute the histone demethylase to the desired concentration in Assay Buffer containing necessary co-factors.

  • Reaction Initiation: Add the enzyme solution to the wells containing the test compounds and incubate for a short period (e.g., 10-15 minutes) at room temperature.

  • Substrate Addition: Add the biotinylated histone peptide substrate to all wells to start the enzymatic reaction. The final reaction volume is typically 10-20 µL.

  • Enzymatic Reaction: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding the Stop Solution.

  • Detection Reagent Addition: Add a mixture of the anti-demethylated product antibody and Acceptor beads to each well. Incubate for 60 minutes at room temperature.

  • Donor Bead Addition: In subdued light, add the Streptavidin-coated Donor beads to each well.

  • Final Incubation: Incubate the plate for 30-60 minutes at room temperature in the dark.

  • Signal Detection: Read the plate on an AlphaScreen-capable plate reader.

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay

This protocol is designed for a 384-well plate format and offers a robust method for inhibitor screening.

Materials:

  • Recombinant histone demethylase (e.g., KDM4A)

  • Biotinylated histone peptide substrate (e.g., Biotin-H3K36me3)

  • Europium-labeled anti-demethylated product antibody (e.g., Eu-anti-H3K36me2)

  • Streptavidin-conjugated acceptor (e.g., Streptavidin-XL665)

  • Assay Buffer

  • Co-factors for the specific demethylase

  • Stop Solution

  • 384-well low-volume black microplates

Procedure:

  • Compound and Enzyme Preparation: Similar to the AlphaLISA protocol, prepare and dispense compounds and the enzyme solution with co-factors into the microplate.

  • Reaction Initiation: Add the biotinylated substrate to initiate the reaction.

  • Enzymatic Reaction: Incubate at room temperature for the optimized reaction time.

  • Reaction Termination and Detection: Add a solution containing the Europium-labeled antibody, Streptavidin-conjugated acceptor, and Stop Solution.

  • Incubation: Incubate the plate for at least 60 minutes at room temperature to allow for antibody-antigen binding and FRET pair formation.

  • Signal Detection: Read the plate on a TR-FRET-compatible plate reader, measuring emission at both 620 nm and 665 nm. The ratio of these signals is used to determine the extent of the reaction.

Radioactivity-Based Filter Binding Assay

This classic method offers high sensitivity and a direct measure of demethylase activity.

Materials:

  • Recombinant histone demethylase

  • [³H]-methylated histone peptide or protein substrate

  • Assay Buffer

  • Co-factors

  • Stop Solution (e.g., trichloroacetic acid - TCA)

  • Glass fiber filter mats

  • Scintillation fluid

  • Filter binding apparatus

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, co-factors, [³H]-methylated substrate, and the histone demethylase enzyme.

  • Enzymatic Reaction: Incubate the reaction mixture at the optimal temperature (e.g., 37°C) for a defined period.

  • Reaction Termination: Stop the reaction by adding cold TCA to precipitate the protein/peptide substrate.

  • Filter Binding: Transfer the reaction mixture to a glass fiber filter mat assembled in a filter binding apparatus. Apply a vacuum to wash away unincorporated [³H]-formaldehyde.

  • Washing: Wash the filters multiple times with cold TCA and then with ethanol (B145695) to remove any remaining unincorporated radioactivity.

  • Scintillation Counting: Allow the filters to dry completely, then place them in scintillation vials with scintillation fluid.

  • Data Analysis: Measure the radioactivity using a scintillation counter. A decrease in radioactivity on the filter compared to a no-enzyme control indicates demethylase activity.

Mass Spectrometry-Based Assay

This label-free approach provides the most direct and unambiguous measurement of histone demethylase activity.

Materials:

  • Recombinant histone demethylase

  • Unlabeled methylated histone peptide substrate

  • Assay Buffer

  • Co-factors

  • Quenching Solution (e.g., 1% formic acid)

  • MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid) or LC-MS equipment

Procedure:

  • Reaction Setup: Combine the enzyme, substrate, and co-factors in the assay buffer.

  • Enzymatic Reaction: Incubate at the optimal temperature for a set time.

  • Reaction Quenching: Stop the reaction by adding the quenching solution.

  • Sample Preparation for MALDI-TOF MS:

    • Mix a small aliquot of the quenched reaction with the MALDI matrix solution.

    • Spot the mixture onto a MALDI target plate and allow it to dry.

  • Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer to detect the mass of the substrate and the demethylated product.

  • Data Analysis: Quantify the enzyme activity by calculating the ratio of the product peak intensity to the sum of the substrate and product peak intensities.[8]

Conclusion

The study of histone demethylases is a rapidly advancing field with significant implications for understanding human health and disease. The selection of an appropriate in vitro assay is paramount for generating reliable and reproducible data. This guide provides a comprehensive resource for researchers, offering detailed protocols and comparative data for a range of commonly used assays. By understanding the principles, advantages, and limitations of each method, scientists can make informed decisions to advance their research in this exciting area of epigenetics.

References

Application Notes: The Role of Carbamate-Based Protecting Groups in Modern Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In chemical peptide synthesis, the strategic use of protecting groups is essential to ensure the correct sequence assembly and prevent unwanted side reactions.[1][2][3] Protecting groups temporarily block reactive functional groups on amino acids, allowing for controlled formation of peptide bonds.[4] Carbamates are a crucial class of protecting groups for the α-amino group of amino acids, prized for their stability during coupling reactions and their selective, high-yield removal under specific conditions.[5][6][7] While a simple methylcarbamoyl group derived from methylcarbamic acid is not commonly employed in standard solid-phase or solution-phase peptide synthesis, more complex carbamate (B1207046) derivatives like tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Benzyloxycarbonyl (Cbz) are foundational to the field.[4][5][8] These groups provide the necessary orthogonality and stability required for the stepwise construction of complex peptide chains.[1][2]

This document provides an overview of the application and protocols for the most widely used carbamate protecting groups in contemporary peptide synthesis.

Key Carbamate Protecting Groups and Their Applications

The choice of an Nα-amino protecting group dictates the overall strategy for peptide synthesis. The two most dominant strategies are based on the Boc and Fmoc groups, which offer orthogonal deprotection conditions.[1]

  • tert-Butoxycarbonyl (Boc): This group is stable to basic and nucleophilic conditions but is readily cleaved by moderate to strong acids, such as Trifluoroacetic Acid (TFA).[4][5][8] The Boc strategy often involves harsher final cleavage conditions (e.g., hydrofluoric acid) to remove side-chain protecting groups.[2]

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is characterized by its stability in acidic conditions and its lability to bases.[4][5][8] It is typically removed using a solution of a secondary amine, most commonly piperidine (B6355638) in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[4][8] This mild deprotection condition allows for the use of acid-labile side-chain protecting groups and resins, making it the most popular strategy for solid-phase peptide synthesis (SPPS).[1]

  • Benzyloxycarbonyl (Cbz or Z): One of the earliest developed protecting groups, the Cbz group is stable to both acidic and basic conditions.[4][5] Its removal is typically achieved through catalytic hydrogenation (e.g., H₂ over Palladium-on-carbon) or with strong acids like HBr in acetic acid.[4] While still used, particularly in solution-phase synthesis, its application in SPPS is limited compared to Boc and Fmoc.[2]

Data Presentation: Comparison of Boc and Fmoc Protecting Groups

The following table summarizes the key characteristics and reaction conditions for the two most prevalent carbamate-based peptide synthesis strategies.

FeatureBoc (tert-Butoxycarbonyl) StrategyFmoc (9-Fluorenylmethyloxycarbonyl) Strategy
Chemical Structure (CH₃)₃C-O-CO-C₁₅H₁₁O₂-CO-
Protection Reagent Di-tert-butyl dicarbonate (B1257347) (Boc₂O)9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu
Nα-Deprotection Condition Strong Acid (e.g., 25-50% TFA in DCM)[5][8]Mild Base (e.g., 20% Piperidine in DMF)[4][8]
Side-Chain Protection Typically Benzyl (Bzl) or tosyl (Tos) basedTypically tert-Butyl (tBu) based
Final Cleavage/Deprotection Strong Acid (e.g., HF, TFMSA)Strong Acid (e.g., 95% TFA with scavengers)
Orthogonality Quasi-orthogonal (acid-lability differences)Fully orthogonal (Base vs. Acid)[1]
Primary Application Solid-Phase and Solution-Phase SynthesisSolid-Phase Peptide Synthesis (SPPS)

Experimental Protocols

The following are generalized protocols for the protection of an amino acid with the Fmoc group and its subsequent use and deprotection in a standard SPPS cycle.

Protocol 1: Nα-Fmoc Protection of an Amino Acid

This protocol describes the general procedure for introducing the Fmoc protecting group onto the α-amino group of an amino acid.

Materials:

  • Amino Acid

  • 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium Bicarbonate (NaHCO₃) or similar base

  • Dioxane and Water (or other suitable solvent system)

  • Diethyl Ether

  • Hydrochloric Acid (HCl), 1M solution

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the amino acid in a 10% aqueous solution of sodium bicarbonate.

  • Cool the solution to 0°C in an ice bath.

  • Separately, dissolve Fmoc-Cl or Fmoc-OSu in dioxane.

  • Add the Fmoc-reagent solution dropwise to the cooled amino acid solution with vigorous stirring.

  • Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.

  • Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc reagent.

  • Acidify the aqueous layer to a pH of ~2 with 1M HCl, which will precipitate the Fmoc-protected amino acid.

  • Collect the precipitate by vacuum filtration.

  • Dissolve the product in a suitable organic solvent (e.g., ethyl acetate), wash with water, and dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the purified Fmoc-amino acid.

Protocol 2: Standard Fmoc-SPPS Deprotection Cycle

This protocol outlines a single cycle of Nα-Fmoc deprotection and subsequent amino acid coupling in solid-phase peptide synthesis.

Materials:

  • Fmoc-protected peptide bound to a solid-phase resin (e.g., Wang or Rink Amide resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Washing Solution: Dichloromethane (DCM)

  • Fmoc-protected amino acid for the next coupling

  • Coupling Reagents: e.g., HATU or HBTU

  • Base: N,N-Diisopropylethylamine (DIEA)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate the mixture for 5 minutes.

    • Drain the solution.

    • Add a fresh aliquot of the 20% piperidine/DMF solution and agitate for an additional 15 minutes.

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

    • Wash the resin with DCM (2-3 times) and then again with DMF (2-3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-amino acid (3-5 equivalents relative to resin loading), coupling reagent (e.g., HATU, ~0.95 eq. to amino acid), and DIEA (2 eq. to amino acid) in DMF. Allow to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Final Wash:

    • Drain the coupling solution.

    • Wash the resin with DMF (3-5 times) and DCM (3-5 times). The resin is now ready for the next deprotection cycle or final cleavage.

Visualizations

Chemical Reaction Diagrams

The following diagrams illustrate the core chemical transformations for the application and removal of the Fmoc protecting group.

Fmoc_Protection AA Amino Acid (H₂N-CHR-COOH) reagents + Base (e.g., NaHCO₃) AA->reagents FMOC_Cl Fmoc-Cl FMOC_Cl->reagents Fmoc_AA Fmoc-Protected Amino Acid HCl HCl reagents->Fmoc_AA Protection

Caption: Nα-Fmoc protection of an amino acid.

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin reagents + 20% Piperidine in DMF Fmoc_Peptide->reagents Free_Amine H₂N-Peptide-Resin DBF_Adduct Dibenzofulvene-Piperidine Adduct reagents->Free_Amine Deprotection reagents->DBF_Adduct

Caption: Nα-Fmoc deprotection via piperidine treatment.

Experimental Workflow Diagram

This diagram outlines the logical flow of a single cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

SPPS_Cycle_Workflow Start Start: Fmoc-Peptide-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Wash Cycle (DMF, DCM) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA, HATU, DIEA) Wash1->Coupling Wash2 4. Wash Cycle (DMF, DCM) Coupling->Wash2 Loop Repeat for Next Amino Acid Wash2->Loop End End: Fmoc-Peptide(n+1)-Resin Loop->Deprotection Yes Loop->End No

Caption: Workflow for one cycle of Fmoc-SPPS.

References

Application Notes and Protocols for the Quantification of Methylcarbamic Acid in Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of methylcarbamic acid in soil matrices. The protocols described herein are primarily based on well-established techniques for the analysis of N-methylcarbamate pesticides, which are structurally similar to this compound. The methods outlined include sample preparation, extraction, and analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) after a derivatization step.

Analytical Techniques Overview

The quantification of this compound in complex matrices like soil requires robust analytical methodologies to ensure accuracy, sensitivity, and reproducibility. The two primary techniques detailed in these notes are:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for the direct analysis of polar and thermally labile compounds like this compound. It offers high selectivity and sensitivity, minimizing the need for extensive sample cleanup.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides excellent separation and identification capabilities. However, due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis.

Data Presentation: Quantitative Performance of Analytical Methods

The following tables summarize the quantitative data for the analysis of representative N-methylcarbamate pesticides in soil, which can be considered indicative of the expected performance for this compound analysis.

Table 1: LC-MS/MS Method Performance for Carbamate Pesticides in Soil

AnalyteMethodLOQ (µg/kg)LOD (µg/kg)Recovery (%)Reference
CarbofuranQuEChERS LC-MS/MS5.02.088.1 - 118.4[1]
CarbarylQuEChERS LC-MS/MS5.02.088.1 - 118.4[1]
MethomylQuEChERS LC-MS/MS5.02.088.1 - 118.4[1]
AldicarbQuEChERS LC-MS/MS5.02.088.1 - 118.4[1]
OxamylSonication-assisted Extraction LC-Fluorescence101.6 - 3.782 - 99[2]
PropoxurSonication-assisted Extraction LC-Fluorescence101.6 - 3.782 - 99[2]
18 CarbamatesModified QuEChERS LC-MS/MS0.010 - 0.130-64.7 - 104.7[3]

Table 2: GC-MS Method Performance for Pesticides (including Carbamates) in Soil

Analyte ClassMethodLOQ (mg/kg)LOD (mg/kg)Recovery (%)Reference
Multiresidue PesticidesUltrasound Assisted Extraction GC-µECD/NPD0.07 - 5.250.02 - 1.5979 - 105[4]
Organochlorine PesticidesUltrasonic Solvent Extraction GC-ECD-->88[5]
Multiresidue PesticidesMicrowave-Assisted Extraction GC-MS--98 - 102.4[6]
311 PesticidesQuEChERS GC-MS/MS--70 - 119[7]

Experimental Workflows

The following diagrams illustrate the experimental workflows for the analytical techniques described in this document.

LC-MS/MS Analysis Workflow for this compound in Soil cluster_0 Sample Preparation cluster_1 Extraction (QuEChERS) cluster_2 Cleanup (d-SPE) cluster_3 Analysis Soil_Sample 1. Soil Sample Collection Homogenization 2. Homogenization and Sieving Soil_Sample->Homogenization Weighing 3. Weighing of Sample Homogenization->Weighing Extraction_Solvent 4. Addition of Acetonitrile (B52724) Weighing->Extraction_Solvent Salts 5. Addition of QuEChERS Salts Extraction_Solvent->Salts Shaking 6. Vortexing and Centrifugation Salts->Shaking Supernatant_Transfer 7. Transfer of Supernatant Shaking->Supernatant_Transfer dSPE_Cleanup 8. Dispersive SPE Cleanup Supernatant_Transfer->dSPE_Cleanup Centrifugation_Cleanup 9. Centrifugation dSPE_Cleanup->Centrifugation_Cleanup Filtration 10. Filtration Centrifugation_Cleanup->Filtration LC_MSMS_Analysis 11. LC-MS/MS Analysis Filtration->LC_MSMS_Analysis Data_Processing 12. Data Processing and Quantification LC_MSMS_Analysis->Data_Processing

LC-MS/MS Workflow Diagram

GC-MS Analysis Workflow with Derivatization for this compound in Soil cluster_0 Sample Preparation and Extraction cluster_1 Derivatization cluster_2 Cleanup and Analysis Soil_Sample 1. Soil Sample Collection and Preparation Extraction 2. Sonication-Assisted Extraction Soil_Sample->Extraction Centrifugation_Extraction 3. Centrifugation and Supernatant Collection Extraction->Centrifugation_Extraction Solvent_Evaporation 4. Solvent Evaporation Centrifugation_Extraction->Solvent_Evaporation Derivatization_Reagent 5. Addition of Methylation Reagent Solvent_Evaporation->Derivatization_Reagent Reaction 6. Heating and Reaction Derivatization_Reagent->Reaction Extraction_Derivative 7. Extraction of Derivative Reaction->Extraction_Derivative Drying 8. Drying of Extract Extraction_Derivative->Drying GC_MS_Analysis 9. GC-MS Analysis Drying->GC_MS_Analysis Data_Processing 10. Data Processing and Quantification GC_MS_Analysis->Data_Processing

GC-MS with Derivatization Workflow

Experimental Protocols

Protocol 1: Quantification of this compound in Soil by LC-MS/MS using QuEChERS Extraction

This protocol is adapted from the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, widely used for pesticide residue analysis in soil.[8][9][10][11]

1. Materials and Reagents

  • Homogenized and sieved (<2 mm) soil sample

  • Acetonitrile (LC-MS grade)

  • Ultrapure water

  • Formic acid (LC-MS grade)

  • QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate)

  • Dispersive SPE (d-SPE) cleanup tubes (e.g., containing 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18)

  • 50 mL polypropylene (B1209903) centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • LC-MS/MS system with an electrospray ionization (ESI) source

2. Sample Extraction

  • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

  • If the soil is dry, add 7 mL of ultrapure water, vortex, and allow to hydrate (B1144303) for 30 minutes.[10]

  • Add 10 mL of acetonitrile to the tube.

  • Add the QuEChERS extraction salts to the tube.

  • Immediately cap the tube and vortex vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.[9]

3. Dispersive SPE Cleanup

  • Transfer 1 mL of the acetonitrile supernatant to a d-SPE cleanup tube.

  • Vortex for 30 seconds.

  • Centrifuge at ≥5000 x g for 2 minutes.[10]

4. LC-MS/MS Analysis

  • Filter the purified supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

  • LC Conditions (Example):

    • Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to separate this compound from matrix interferences.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

  • MS/MS Conditions (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Monitor at least two multiple reaction monitoring (MRM) transitions for quantification and confirmation. The specific transitions for this compound will need to be determined by infusing a standard solution.

Protocol 2: Quantification of this compound in Soil by GC-MS with Methylation Derivatization

This protocol involves a sonication-assisted extraction followed by a methylation derivatization step to make the this compound volatile for GC-MS analysis.[4][5]

1. Materials and Reagents

  • Homogenized and sieved (<2 mm) soil sample

  • Methanol (B129727) (GC grade)

  • Dichloromethane (GC grade)

  • Hexane (B92381) (GC grade)

  • 14% Boron trifluoride in methanol (BF₃-Methanol) or Methanolic HCl

  • Saturated NaCl solution

  • Anhydrous sodium sulfate (B86663)

  • 50 mL centrifuge tubes

  • Ultrasonic bath

  • Centrifuge

  • Heating block or water bath

  • GC-MS system

2. Sonication-Assisted Extraction

  • Weigh 5 g of the homogenized soil sample into a 50 mL centrifuge tube.

  • Add 25 mL of a 1:1 (v/v) mixture of petroleum ether and acetone.[5]

  • Place the tube in an ultrasonic bath and sonicate for 20 minutes.[5]

  • Centrifuge at ≥3000 x g for 5 minutes.

  • Carefully collect the supernatant.

  • Repeat the extraction with a fresh portion of the solvent mixture.

  • Combine the supernatants.

3. Methylation Derivatization

  • Evaporate the combined supernatant to dryness under a gentle stream of nitrogen.

  • Add 1 mL of 14% BF₃-Methanol to the dried extract.[12]

  • Tightly cap the vial and heat at 60°C for 30 minutes in a heating block or water bath.[12]

  • After cooling, add 1 mL of saturated NaCl solution and 1 mL of hexane.

  • Vortex vigorously for 1 minute.

  • Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

4. GC-MS Analysis

  • Inject an appropriate volume (e.g., 1 µL) of the final extract into the GC-MS system.

  • GC Conditions (Example):

    • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)

    • Inlet Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity. The characteristic ions for the methyl ester of this compound will need to be determined from a standard.

Disclaimer: These protocols are intended as a guide and may require optimization for specific soil types and laboratory instrumentation. It is crucial to perform method validation to ensure the accuracy, precision, and reliability of the results. The use of appropriate quality control samples, such as matrix-matched standards, blanks, and spiked samples, is highly recommended.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving Methylcarbamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Derivatives of methylcarbamic acid are a significant class of compounds with broad applications, most notably as inhibitors of acetylcholinesterase (AChE). This enzyme is critical for the hydrolysis of the neurotransmitter acetylcholine (B1216132) in cholinergic synapses. Inhibition of AChE leads to an accumulation of acetylcholine, which is a therapeutic strategy for conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma. Furthermore, many methylcarbamate-based compounds are utilized as pesticides due to their potent insecticidal activity. High-throughput screening (HTS) assays are essential for the rapid identification and characterization of novel this compound derivatives with desired biological activities.

These application notes provide detailed protocols for HTS assays designed to screen for and characterize compounds containing the this compound moiety, with a primary focus on AChE inhibition. The protocols are suitable for implementation in academic research and industrial drug discovery settings.

Signaling Pathway: Cholinergic Synapse

The primary target of many this compound derivatives is the cholinergic synapse. The signaling pathway involves the synthesis, release, and degradation of the neurotransmitter acetylcholine (ACh).

Cholinergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline (B1196258) Choline ChAT ChAT Choline->ChAT Uptake Acetyl_CoA Acetyl-CoA Acetyl_CoA->ChAT ACh_Vesicle ACh Vesicle ChAT->ACh_Vesicle Synthesis & Packaging ACh_released ACh ACh_Vesicle->ACh_released Exocytosis ACh_in_Vesicle Voltage_gated_Ca_channel Voltage-gated Ca²⁺ Channel Voltage_gated_Ca_channel->ACh_Vesicle Influx triggers release Ca_ion AChE AChE ACh_released->AChE Hydrolysis ACh_Receptor ACh Receptor (Nicotinic/Muscarinic) ACh_released->ACh_Receptor Binding Choline_reuptake Choline Transporter AChE->Choline_reuptake Choline + Acetate Choline_reuptake->Choline Reuptake Methylcarbamate Methylcarbamate Inhibitor Methylcarbamate->AChE Inhibition Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Activation

Cholinergic synapse signaling pathway.

Data Presentation: Quantitative HTS Assay Data for Acetylcholinesterase Inhibitors

The following table summarizes quantitative data for several well-known this compound derivatives and control compounds in acetylcholinesterase inhibition assays. IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay, with a value between 0.5 and 1.0 indicating an excellent assay.[1][2][3]

CompoundCompound ClassEnzyme SourceAssay TypeIC50 (µM)Z'-FactorReference(s)
Physostigmine (B191203) Carbamate (Positive Control)HumanColorimetric0.117 ± 0.007> 0.5[4]
Neostigmine (B1678181) Carbamate (Positive Control)HumanColorimetric0.062 ± 0.003> 0.5[4]
Pyridostigmine CarbamateHumanNot Specified0.35Not Reported[5]
Rivastigmine CarbamateHumanNot Specified0.0043 - 4.76Not Reported[6]
Carbofuran Methylcarbamate InsecticideRat BrainColorimetric~0.033Not Reported[7]
Propoxur Methylcarbamate InsecticideMouse BrainNot SpecifiedNot ReportedNot Reported[8]
BPMC Methylcarbamate InsecticideGuinea PigNot SpecifiedNot ReportedNot Reported[9]

Note: IC50 and Z'-factor values can vary depending on the specific experimental conditions, including enzyme and substrate concentrations, buffer composition, and instrumentation.

Experimental Protocols

Protocol 1: Colorimetric High-Throughput Screening Assay for Acetylcholinesterase Inhibition

This protocol is based on the Ellman method, which measures the activity of AChE by detecting the production of thiocholine.[10] Acetylthiocholine (ATCh) is hydrolyzed by AChE to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified by measuring its absorbance at 412 nm.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., human recombinant, electric eel)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Positive control (e.g., Physostigmine) dissolved in DMSO

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Assay Buffer: 0.1 M Phosphate (B84403) Buffer, pH 8.0

  • 384-well microplates

  • Microplate reader capable of measuring absorbance at 412 nm

Reagent Preparation:

  • Assay Buffer: Prepare 0.1 M phosphate buffer and adjust the pH to 8.0.

  • AChE Solution: Prepare a working solution of AChE in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • DTNB Solution: Prepare a 10 mM stock solution of DTNB in Assay Buffer.

  • ATCI Solution: Prepare a 15 mM stock solution of ATCI in deionized water. Prepare this solution fresh daily.

  • Reaction Mix: For each plate, prepare a fresh reaction mix containing Assay Buffer, DTNB, and ATCI. The final concentrations in the assay well should be optimized, but a starting point is 0.3 mM DTNB and 0.5 mM ATCI.

Assay Procedure:

  • Compound Plating: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of test compounds, positive control, and DMSO (negative control) to the appropriate wells of a 384-well plate.

  • Enzyme Addition: Add AChE solution (e.g., 10 µL) to all wells.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.

  • Reaction Initiation: Add the Reaction Mix (e.g., 10 µL) to all wells to start the enzymatic reaction.

  • Measurement: Immediately begin measuring the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader in kinetic mode. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 10 minutes) and then measure the absorbance.

Data Analysis:

  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

  • Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - (V_compound - V_blank) / (V_negative_control - V_blank))

  • For compounds showing significant inhibition, perform a dose-response analysis by plotting the % inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 2: Fluorescence-Based High-Throughput Screening Assay for Acetylcholinesterase Inhibition

This protocol utilizes a fluorescent probe to detect AChE activity, offering higher sensitivity compared to the colorimetric assay. A common approach involves a coupled enzymatic reaction where the choline produced from acetylcholine hydrolysis is oxidized by choline oxidase to produce hydrogen peroxide, which is then detected using a fluorogenic peroxidase substrate.

Materials and Reagents:

  • Acetylcholinesterase (AChE)

  • Test compounds in DMSO

  • Positive control (e.g., Physostigmine) in DMSO

  • Acetylcholine (ACh)

  • Choline Oxidase

  • Horseradish Peroxidase (HRP)

  • Fluorogenic peroxidase substrate (e.g., Amplex Red)

  • Assay Buffer: 0.1 M Phosphate Buffer, pH 7.4

  • 384-well black microplates

  • Fluorescence microplate reader

Reagent Preparation:

  • Assay Buffer: Prepare 0.1 M phosphate buffer and adjust the pH to 7.4.

  • AChE Solution: Prepare a working solution of AChE in Assay Buffer.

  • Detection Reagent: Prepare a fresh solution containing ACh, choline oxidase, HRP, and the fluorogenic substrate in Assay Buffer. The concentrations of each component should be optimized for maximal signal-to-background ratio.

Assay Procedure:

  • Compound Plating: Dispense test compounds, positive control, and DMSO into the wells of a 384-well black microplate.

  • Enzyme Addition: Add AChE solution to all wells.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation: Add the Detection Reagent to all wells.

  • Incubation: Incubate the plate at room temperature, protected from light, for 30-60 minutes.

  • Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorogenic substrate.

Data Analysis:

Data analysis is performed similarly to the colorimetric assay, with fluorescence intensity values used instead of absorbance.

Experimental Workflow and Logical Relationships

The following diagram illustrates a generalized workflow for a high-throughput screening campaign to identify enzyme inhibitors.

HTS_Workflow cluster_planning Assay Development & Validation cluster_screening Screening Campaign cluster_followup Hit Follow-up Assay_Dev Assay Development (Miniaturization, Optimization) Assay_Val Assay Validation (Z'-factor, S/N ratio) Assay_Dev->Assay_Val Primary_Screen Primary Screen (Single Concentration) Assay_Val->Primary_Screen Proceed if Z' > 0.5 Hit_ID Hit Identification Primary_Screen->Hit_ID Dose_Response Dose-Response Confirmation Hit_ID->Dose_Response IC50_Det IC50 Determination Dose_Response->IC50_Det Secondary_Assays Secondary Assays (Selectivity, Orthogonal Assays) IC50_Det->Secondary_Assays Prioritize Potent Hits SAR_Studies Structure-Activity Relationship (SAR) Studies Secondary_Assays->SAR_Studies Lead_Opt Lead Optimization SAR_Studies->Lead_Opt

Generalized HTS workflow for enzyme inhibitors.

References

Synthesis of methylcarbamate insecticides from methylcarbamic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of Methylcarbamate Insecticides

Introduction

Methylcarbamate insecticides are a significant class of pesticides derived from carbamic acid. They function by reversibly inhibiting the acetylcholinesterase (AChE) enzyme, which is crucial for nerve function in both insects and mammals.[1][2] While they are derivatives of methylcarbamic acid, they are not synthesized directly from this unstable compound. Instead, industrial synthesis relies on several key pathways that utilize more stable precursors. The most prominent methods involve the use of methyl isocyanate (MIC) or phosgene (B1210022).[1][3][4] Due to the high toxicity of these reagents, significant research has been dedicated to developing safer, "greener" alternatives, such as transesterification and carbon dioxide-based routes.[3][5][6][7]

These notes provide an overview of the primary synthetic routes and detailed protocols for the preparation of key methylcarbamate insecticides.

Key Synthetic Routes

The synthesis of methylcarbamate insecticides primarily follows two classical pathways, with several alternative methods developed to mitigate safety and environmental concerns.

  • Methyl Isocyanate (MIC) Route : This is the most common and economically efficient method for producing many carbamate (B1207046) pesticides.[1] It involves the direct reaction of an alcohol, phenol (B47542), or oxime with methyl isocyanate (CH₃NCO), often in the presence of a catalyst.[1][4][8][9] This route was used for the production of carbaryl (B1668338), carbofuran (B1668357), aldicarb (B1662136), and methomyl (B1676398).[1][4][8]

  • Phosgene Route : As an alternative to the hazardous MIC, this pathway first treats an alcohol or phenol with phosgene (COCl₂) to form a stable chloroformate intermediate.[1][10] This intermediate is then reacted with methylamine (B109427) (CH₃NH₂) to yield the final methylcarbamate product.[1][10] While this method avoids the direct handling of MIC, it requires the use of highly toxic phosgene.[3][11]

  • Transesterification Route : A greener alternative involves the transesterification of an alcohol or phenol with another carbamate, such as methyl carbamate, which serves as the carbamoyl (B1232498) donor.[12] This method avoids the use of both MIC and phosgene but may require catalysts and specific reaction conditions to achieve high yields.[7][13]

  • Carbon Dioxide-Based Routes : Modern approaches focus on using carbon dioxide (CO₂) as a non-toxic C1 source.[3][5] These methods typically involve the reaction of an amine, CO₂, and an alcohol, often requiring catalysts and specific conditions to proceed efficiently.[3][5]

Experimental Protocols

Protocol 1: Synthesis of Carbaryl (1-naphthyl methylcarbamate)

This protocol describes two common methods for the synthesis of Carbaryl.

Method A: Methyl Isocyanate (MIC) Route [1][14]

  • Reaction Setup : Dissolve 1-naphthol (B170400) (1.0 eq) in a suitable dry solvent (e.g., diethyl ether, acetone) in a round-bottom flask equipped with a reflux condenser.[14]

  • Catalyst Addition : Add a catalytic amount of a tertiary amine, such as triethylamine (B128534) (approx. 5 drops).[14]

  • Reagent Addition : Slowly add methyl isocyanate (1.1 eq) to the solution. The reaction is exothermic.[14]

  • Reaction : Gently heat the mixture to reflux for approximately 15-30 minutes.[14]

  • Crystallization and Isolation : Cool the reaction mixture in an ice bath to facilitate the crystallization of the carbaryl product.[14]

  • Purification : Collect the solid product by filtration, wash with cold solvent (diethyl ether), and dry. The product can be further purified by recrystallization.[14]

Method B: Phosgene Route [1]

  • Step 1: Chloroformate Formation : Treat 1-naphthol with excess phosgene in an alkaline medium or the presence of a base to form 1-naphthyl chloroformate.[1]

  • Step 2: Carbamate Formation : React the resulting 1-naphthyl chloroformate intermediate with methylamine. This reaction displaces the chloride to form the final carbaryl product.[1]

  • Workup and Purification : The product is isolated and purified using standard techniques such as extraction, crystallization, and column chromatography.

Protocol 2: Synthesis of Carbofuran (2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate)

The final step in carbofuran synthesis involves the carbamoylation of its phenolic precursor.

  • Precursor : The starting material is 2,3-dihydro-2,2-dimethyl-7-benzofuranol (B74064) (carbofuran phenol).[10][15]

  • Reaction Setup : Dissolve the carbofuran phenol (1.0 eq) in a non-polar solvent such as benzene (B151609) or toluene.[10]

  • Catalyst Addition : Add a basic catalyst, typically a tertiary amine like triethylamine.[10]

  • Reagent Addition : Add methyl isocyanate (≥1.0 eq) to the solution.[10]

  • Reaction : Heat the mixture to reflux (e.g., 80°C) for several hours (e.g., 5 hours) to ensure the reaction goes to completion.[10]

  • Isolation and Purification : Upon completion, the solvent is removed, and the crude carbofuran is purified, typically by crystallization.

Protocol 3: Synthesis of Aldicarb (2-methyl-2-(methylthio)propionaldehyde O-(methylcarbamoyl)oxime)
  • Precursor : Aldicarb is synthesized from its corresponding oxime, 2-methyl-2-(methylthio)propionaldoxime.[9][16]

  • Reaction : The synthesis involves the reaction of the oxime with methyl isocyanate.[9][16] This is a standard procedure for converting oximes to N-methylcarbamates.

  • Catalyst : The reaction may be facilitated by a basic catalyst.

  • Isolation : The resulting aldicarb is then isolated and purified. The synthesis results in both E and Z isomers.[17]

Protocol 4: Synthesis of Methomyl (S-methyl N-(methylcarbamoyloxy)thioacetimidate)
  • Precursors : The synthesis uses methomyl-oxime (B12468681) (MHTA) and methyl isocyanate as raw materials.[18]

  • Solvent : A notable synthesis method uses water as the solvent, which is considered a safer and more environmentally friendly option compared to organic solvents.[18]

  • Catalyst : The reaction is performed under the action of a catalyst.[18]

  • Reaction Conditions : The reaction is carried out at a temperature of 50 to 80°C.[18]

  • Isolation : The methomyl product is isolated from the aqueous solution. This method is reported to produce a higher quality product compared to synthesis in organic solvents.[18]

Data Presentation

Table 1: Summary of Synthesis Parameters for Selected Methylcarbamate Insecticides

InsecticidePrecursorReagentTypical ConditionsReported YieldReference(s)
Carbaryl 1-NaphtholMethyl IsocyanateReflux in ether/acetone, triethylamine catalyst~82%[14][19]
Carbofuran Carbofuran PhenolMethyl IsocyanateReflux in benzene (80°C, 5h), triethylamine catalyst95%[10]
Methomyl Methomyl-oximeMethyl Isocyanate50-80°C in water with catalystHigh (96% via chloroformate route)[18]
Oxamyl Methyl-2-(dimethylamino)-N-hydroxy-2-oxoethanimidothioateMethyl Isocyanate (in situ)Heat in acetonitrile/methylene chlorideHigh (product purity 88-97.4%)[20]

Visualizations

Diagrams of Synthetic Workflows and Mechanism of Action

G General Workflow for Methylcarbamate Synthesis cluster_0 Route A: Methyl Isocyanate (MIC) Pathway cluster_1 Route B: Phosgene Pathway A_Start Alcohol / Phenol / Oxime (R-OH) A_Process Reaction (with base catalyst) A_Start->A_Process A_Reagent Methyl Isocyanate (CH3NCO) A_Reagent->A_Process A_Product Methylcarbamate Insecticide (R-O-C(O)NHCH3) A_Process->A_Product B_Start Alcohol / Phenol (R-OH) B_Process1 Step 1: Form Chloroformate B_Start->B_Process1 B_Reagent1 Phosgene (COCl2) B_Reagent1->B_Process1 B_Intermediate Chloroformate Intermediate (R-O-C(O)Cl) B_Process1->B_Intermediate B_Process2 Step 2: Amination B_Intermediate->B_Process2 B_Reagent2 Methylamine (CH3NH2) B_Reagent2->B_Process2 B_Product Methylcarbamate Insecticide (R-O-C(O)NHCH3) B_Process2->B_Product G Mechanism of Action: Acetylcholinesterase (AChE) Inhibition cluster_0 Normal Synaptic Function cluster_1 Inhibition by Methylcarbamate ACh Acetylcholine (ACh) (Neurotransmitter) Hydrolysis Hydrolysis ACh->Hydrolysis AChE_active Active AChE Enzyme AChE_active->Hydrolysis catalyzes Products Choline + Acetic Acid Hydrolysis->Products Signal_off Signal Termination Products->Signal_off Carbamate Methylcarbamate Insecticide Carbamoylation Reversible Carbamoylation Carbamate->Carbamoylation AChE_active2 Active AChE Enzyme AChE_active2->Carbamoylation AChE_inhibited Carbamoylated AChE (Inactive) Carbamoylation->AChE_inhibited ACh_accumulates ACh Accumulation AChE_inhibited->ACh_accumulates prevents ACh breakdown Slow_hydrolysis Slow Hydrolysis (Reactivation) AChE_inhibited->Slow_hydrolysis Signal_on Continuous Nerve Stimulation (Toxicity) ACh_accumulates->Signal_on Slow_hydrolysis->AChE_active2

References

Application Notes: Methyl Carbamate and Urethane Chemistry in Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While methylcarbamic acid (H₂NCOOH₃) is an unstable compound not used directly in industrial processes, its stable ester derivative, **methyl carbamate (B1207046) (CH₃OC(O)NH₂) **, and the broader field of urethane (B1682113) chemistry are integral to the textile and polymer industries.[1] Methyl carbamate serves as a crucial reactive intermediate for creating functional resins, particularly for textile finishing.[2] In the polymer sector, the fundamental urethane linkage (-NH-C(O)-O-) is the backbone of polyurethanes, a versatile class of polymers synthesized from isocyanates and polyols.[3][4] These application notes provide detailed protocols and data for researchers and industry professionals on the use of these compounds.

Part 1: Application in the Textile Industry

The primary applications in the textile industry revolve around finishing treatments to impart desirable properties to fabrics and advanced methods for recycling cellulosic fibers.

Durable-Press Finishes using Methyl Carbamate Resins

Methyl carbamate is a precursor for producing dimethylol methyl carbamate-based resins. When applied to fabrics, particularly polyester-cotton blends, these resins enhance properties such as crease resistance and dimensional stability.[2][5] Historically, formaldehyde (B43269) was a key component in these finishes, but health and environmental concerns have led to the development of low-formaldehyde or formaldehyde-free alternatives.[6][7]

Data Presentation: Formulation of Carbamate-Based Textile Finishes

The following table summarizes reactant quantities and conditions for preparing carbamate finishing agents. Data is compiled from patented methodologies.

ParameterExample 1: Methyl Carbamate-Formaldehyde Resin[6]Example 2: Formaldehyde-Free Adduct[7]
Primary Reactants Methyl Carbamate, Formaldehyde (37%)Methyl Carbamate, Glutaraldehyde (B144438) (50%)
Molar Ratio 1 mole Methyl Carbamate : 2.25 moles FormaldehydeEquimolar (1:1)
Catalyst/pH Adjuster Sodium Hydroxide- (pH adjusted to 8)
Initial pH 10.38.0
Reaction Temperature 158°F (70°C)Room Temperature
Reaction Time 2 hours6 days
Final Product Water-white liquid containing 0.5% - 1.0% free formaldehydeViscous liquid, water and methanol (B129727) soluble

Experimental Protocol: Preparation and Application of a Methyl Carbamate-Glutaraldehyde Finishing Agent (Formaldehyde-Free)

This protocol is adapted from a patented method for creating a wrinkle-resistant finish on cellulosic fabrics without formaldehyde release.[7]

Objective: To synthesize and apply a finishing agent from methyl carbamate and glutaraldehyde to a cotton fabric.

Materials:

  • Methyl Carbamate (15 g)

  • 50% Glutaraldehyde solution (40 g)

  • Methanol

  • 37% Hydrochloric acid

  • Magnesium chloride (catalyst)

  • Cotton printcloth fabric sample

  • Pad or squeeze rolls

  • Mechanical convection ovens

Methodology:

  • Adduct Synthesis:

    • Dissolve 15 g of methyl carbamate in 40 g of a 50% glutaraldehyde solution.

    • Adjust the solution pH to 8 using a suitable base.

    • Allow the solution to stand at room temperature for six days to form the adduct.

    • Concentrate the solution under vacuum without heating to a final weight of 36 g. The result is a viscous liquid.

  • Methylation (Optional but recommended for stability in dilute solutions):

    • Dissolve the viscous liquid in 250 ml of methanol.

    • Acidify the solution by adding five drops of 37% hydrochloric acid.

  • Fabric Application:

    • Prepare a padding bath containing the synthesized finishing agent and a catalyst such as magnesium chloride.

    • Impregnate the cotton printcloth with the solution to achieve a specific weight gain (e.g., 38%). This can be done using a padder or by passing the fabric between squeeze rolls.[7]

    • Dry the impregnated fabric for 5 minutes at 70°C in a convection oven.

  • Curing:

    • Cure the dried fabric for 3 minutes at 160°C in a convection oven. During this step, the agent crosslinks with the cellulose (B213188) fibers, imparting wrinkle-resistance.[7]

Visualization: Textile Finishing Workflow

TextileFinishing cluster_synthesis Step 1: Resin Synthesis cluster_application Step 2: Fabric Treatment A Methyl Carbamate C Reaction (pH 8, 6 days) A->C B Aldehyde (e.g., Glutaraldehyde) B->C D Finishing Agent (Adduct) C->D F Impregnation (Padding) D->F Add to Padding Bath E Cotton Fabric E->F G Drying (70°C, 5 min) F->G H Curing (160°C, 3 min) G->H I Finished Fabric (Wrinkle-Resistant) H->I

Caption: Workflow for formaldehyde-free textile finishing.

Cellulose Carbamate Fiber Recycling

A significant modern application is the use of carbamate chemistry to recycle cellulosic textile waste into new, high-quality fibers. The cellulose carbamate process uses urea (B33335) and avoids the hazardous carbon disulfide required for traditional viscose fiber production.[8][9] This technology is a cornerstone of creating a circular economy for textiles.

Data Presentation: Environmental Impact of Cellulose Carbamate Fiber

This table compares the environmental impact of producing 1 kg of cellulose carbamate staple fiber from recycled textiles to virgin fibers.

Impact CategoryCellulose Carbamate Fiber[10]Conventional CottonViscose Fiber
Climate Impact (kg CO₂-eq) ~2.2HigherHigher/Comparable
Water Scarcity (m³ H₂O-eq) ~1.6Significantly HigherHigher
Cumulative Energy Demand (MJ-eq) ~90Lower/ComparableComparable
Land Use Impact (Pt) ~92Significantly HigherHigher

Note: Values for cotton and viscose are comparative based on literature and vary widely with production methods.[8][11]

Visualization: Cellulose Carbamate Recycling Process

CelluloseRecycling A Post-Consumer Textile Waste (Cotton-Rich) B Sorting & Pre-processing A->B C Carbamation (Reaction with Urea) B->C Cellulose ≥88% D Dissolving & Filtration C->D E Wet-Spinning D->E F After-Treatment E->F G Baled Cellulose Carbamate Fiber F->G

Caption: Key stages in textile-to-fiber recycling.

Part 2: Application in the Polymer Industry

In polymer science, carbamate (urethane) chemistry is fundamental to the production of polyurethanes (PU). These polymers are synthesized through the polyaddition reaction of a di- or poly-isocyanate with a polyol.[4]

Polyurethane Synthesis

Polyurethanes are incredibly versatile, with applications ranging from rigid foams for insulation to flexible foams for seating and durable elastomers.[4][12] The properties of the final polymer are determined by the specific monomers used, such as Methylene Diphenyl Diisocyanate (MDI) or Toluene Diisocyanate (TDI), and the structure of the polyol.[3][12]

Data Presentation: Polyurethane Synthesis Parameters

The following table details experimental parameters for synthesizing polyurethane from a bio-based polyol and MDI.

ParameterPolyol:MDI Ratio (v/v)[13]Polyol:MDI Ratio (v/v)[13]Polyol:MDI Ratio (v/v)[13]
Reactant Ratio 9:17:35:5
Reaction Temperature 40-45°C40-45°C40-45°C
Stirring Open airOpen airOpen air
Resulting Gel Content 74.63%-99.80%
Resulting Density 0.1341 g/cm³0.4556 g/cm³0.7220 g/cm³

Experimental Protocol: Synthesis of Polyurethane Foam

This protocol describes a general method for producing a polyurethane material by reacting a polyol with a diisocyanate.

Objective: To synthesize a polyurethane polymer from a polyol and diphenylmethane (B89790) 4,4'-diisocyanate (MDI).

Materials:

  • Polyol (e.g., hydroxylated vegetable oil, polypropylene (B1209903) glycol)

  • Diphenylmethane 4,4'-diisocyanate (MDI)

  • Catalyst (optional, e.g., dibutyltin (B87310) dilaurate)[14]

  • Surfactant (for foam stabilization)

  • Blowing agent (e.g., water)

  • Reaction vessel (beaker or mold)

  • Stirring rod or mechanical stirrer

Methodology:

  • Preparation: In a reaction vessel, accurately measure the desired amount of polyol. If using, add the surfactant and blowing agent (water) to the polyol and mix thoroughly.

  • Initiation of Polymerization:

    • Add the MDI to the polyol mixture according to the desired stoichiometric ratio (e.g., a 7:3 v/v ratio of polyol to MDI).[13]

    • Begin stirring immediately and vigorously. If a catalyst is used, it can be added at this stage to accelerate the reaction.

  • Curing:

    • The reaction is exothermic and will proceed rapidly. For foams, the mixture will expand and rise.

    • Allow the polymer to cure fully. Curing time can range from minutes to hours depending on the formulation and temperature. The reaction is typically conducted at a moderately elevated temperature (e.g., 40-45°C) to ensure completion.[13]

  • Characterization:

    • Once cured, the polyurethane material can be removed from the mold.

    • Characterize the material by measuring properties such as density and gel content (solubility in a solvent like toluene) to determine the extent of cross-linking.[13]

Visualization: Polyurethane Formation Pathway

Polyurethane A Diisocyanate (e.g., MDI) R-(N=C=O)₂ C Polyaddition Reaction (Catalyst, Heat) A->C B Polyol HO-R'-OH B->C D Polyurethane [-R-NH-C(O)-O-R'-O-C(O)-NH-]n C->D Forms Urethane Linkage

Caption: General reaction for polyurethane synthesis.

References

Application Note: Protocol for Solid-Phase Extraction of Carbamates from Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbamate (B1207046) pesticides are a class of insecticides widely used in agriculture to protect crops. Due to their potential toxicity and adverse health effects, monitoring their presence in water sources is of paramount importance.[1][2] Solid-phase extraction (SPE) is a widely adopted, efficient, and cost-effective technique for the pre-concentration and purification of carbamates from aqueous matrices prior to chromatographic analysis.[3] This application note provides a detailed protocol for the solid-phase extraction of various carbamate pesticides from water samples, followed by analysis using High-Performance Liquid Chromatography (HPLC) coupled with various detectors.

Experimental Protocol

This protocol outlines a standard procedure for the solid-phase extraction of carbamates from water samples using C18 cartridges.

Materials and Reagents:

  • Solid-Phase Extraction (SPE) C18 cartridges (e.g., 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Reagent water (HPLC grade)

  • Water sample (e.g., drinking water, surface water)

  • SPE vacuum manifold

  • Glassware (volumetric flasks, beakers, vials)

  • 0.45 µm syringe filters

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Collect the water sample in a clean glass container.

    • If the sample contains suspended solids, filter it through a 0.7-µm glass fiber filter.[4]

    • For spiked samples, add the desired concentration of carbamate standards to the water sample and mix thoroughly.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on the vacuum manifold.

    • Wash the cartridges with 5 mL of methanol, followed by 5 mL of reagent water. Do not allow the cartridges to dry out between conditioning steps or before sample loading.

  • Sample Loading:

    • Pass the water sample (e.g., 500 mL to 1 L) through the conditioned C18 cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of reagent water to remove any interfering polar compounds.

    • Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

  • Elution:

    • Elute the retained carbamates from the cartridge by passing 5-10 mL of a suitable organic solvent, such as acetonitrile or methanol, through the cartridge at a slow flow rate (1-2 mL/min).[5]

    • Collect the eluate in a clean collection tube.

  • Eluate Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the residue with a small, precise volume (e.g., 1 mL) of the initial mobile phase of the HPLC analysis.

    • Vortex the vial to ensure the complete dissolution of the analytes.

    • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Analyze the extracted sample using a suitable analytical method, such as HPLC with UV, fluorescence, or mass spectrometry (MS/MS) detection.[1][6] Carbamates are thermally unstable, making LC-based methods preferable over GC.[1]

Quantitative Data

The recovery and detection limits of the SPE method can vary depending on the specific carbamate, the sorbent material, and the analytical instrument used. The following table summarizes typical performance data for the SPE of selected carbamates from water.

CarbamateSorbent TypeAnalytical MethodRecovery (%)LOD (µg/L)LOQ (µg/L)Reference
AldicarbENVI-18HPLC95.57 - 98.520.226-[7]
BenomylENVI-18HPLC95.57 - 98.520.167-[7]
CarbarylPorous Organic PolymerHPLC-DAD82.0 - 110.00.06 - 0.20-[8]
CarbofuranENVI-18HPLC95.57 - 98.520.140-[7]
IsoprocarbPorous Organic PolymerHPLC-DAD82.0 - 110.00.06 - 0.20[8]
MethomylENVI-18HPLC95.57 - 98.520.065-[7]
MetolcarbPorous Organic PolymerHPLC-DAD82.0 - 110.00.12 - 0.40-[8]
OxamylC18LC-MS/MS-0.004 - 0.010-[9]
PropoxurC18LC-MS/MS-0.004 - 0.010-[9]
BendiocarbMagnetic MOFMSPE-HPLC71.5 - 122.80.005 - 0.0900.015 - 0.300[5]
CarbosulfanMagnetic MOFMSPE-HPLC71.5 - 122.80.005 - 0.0900.015 - 0.300[5]

LOD: Limit of Detection; LOQ: Limit of Quantification; HPLC-DAD: High-Performance Liquid Chromatography with Diode-Array Detection; MSPE: Magnetic Solid-Phase Extraction; MOF: Metal-Organic Framework.

Workflow Diagram

The following diagram illustrates the key steps in the solid-phase extraction protocol for carbamates from water samples.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Water Sample Collection Filter Filtration (if needed) Sample->Filter Condition Cartridge Conditioning (Methanol, Water) Load Sample Loading Condition->Load Wash Cartridge Washing (Reagent Water) Load->Wash Elute Elution (Acetonitrile/Methanol) Wash->Elute Concentrate Eluate Concentration (Nitrogen Evaporation) Elute->Concentrate Reconstitute Reconstitution Concentrate->Reconstitute Analyze HPLC Analysis Reconstitute->Analyze

Caption: Workflow for carbamate extraction from water.

Conclusion

This application note provides a comprehensive and detailed protocol for the solid-phase extraction of carbamates from water samples. The described method is robust, reliable, and yields high recovery rates for a variety of carbamate pesticides. The quantitative data presented demonstrates the suitability of this method for trace-level analysis. The provided workflow diagram offers a clear visual representation of the entire process, making it an invaluable tool for researchers and scientists in the field.

References

Application Notes and Protocols for Carbamate Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of carbamates using Gas Chromatography-Mass Spectrometry (GC-MS). Carbamates are a class of organic compounds derived from carbamic acid, many of which are used as pesticides, insecticides, and herbicides. Due to their potential toxicity and prevalence in various environmental and biological matrices, sensitive and reliable analytical methods are crucial for their detection and quantification. GC-MS offers a robust and widely used technique for this purpose.

Introduction to Carbamate (B1207046) Analysis by GC-MS

Gas chromatography (GC) coupled with mass spectrometry (MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like carbamates. The process involves vaporizing the sample, separating its components in a chromatographic column, and then detecting and identifying the individual components based on their mass-to-charge ratio.

However, many carbamates are thermally labile, meaning they can degrade at the high temperatures used in GC injectors. To overcome this challenge, derivatization techniques are often employed to convert the carbamates into more stable and volatile compounds suitable for GC analysis.[1]

Sample Preparation Techniques

Effective sample preparation is critical for accurate and reliable carbamate analysis, as they often exist at low concentrations in complex matrices.[2] The goal is to extract the carbamates of interest, remove interfering substances, and concentrate the sample before GC-MS analysis.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a popular and effective technique for extracting pesticides, including carbamates, from various food and beverage matrices. It involves a two-step process: an extraction and partitioning step using a salt mixture, followed by a dispersive solid-phase extraction (d-SPE) cleanup step.

A modified QuEChERS approach has been successfully used for the analysis of ethyl carbamate in alcoholic beverages.[3] This method utilizes a salting-out phenomenon to separate the ethanol (B145695) phase containing the carbamate from the aqueous phase containing sugars and other interferences.[3][4]

Solid-Phase Extraction (SPE)

Solid-phase extraction is another common technique for sample cleanup and concentration. In this method, the sample is passed through a solid adsorbent material that retains the analytes of interest while allowing interfering compounds to pass through. The retained analytes are then eluted with a suitable solvent. For carbamate analysis in wine, a solid-phase extraction column packed with diatomaceous earth can be used.[5]

Derivatization for GC-MS Analysis

Due to the thermal instability of many carbamates, derivatization is often a necessary step to ensure successful analysis by GC-MS.[1][6]

Flash Alkylation (Methylation)

Flash alkylation in the GC injection port is a rapid derivatization technique. For carbamates, methylation can be achieved using a methylating agent like MethElute. This process converts the carbamates into more thermally stable methyl derivatives, allowing for their successful chromatography and detection.[1]

Derivatization with 9-Xanthydrol

9-Xanthydrol is a derivatizing agent that reacts with carbamates to form stable derivatives that can be analyzed by GC-MS.[6][7] This method has been shown to be effective for the simultaneous determination of methylcarbamate and ethylcarbamate in various food and beverage samples.[7]

Experimental Protocols

Protocol 1: QuEChERS Extraction of Ethyl Carbamate from Alcoholic Beverages

This protocol is adapted from a method developed for the analysis of ethyl carbamate in cachaça.[3]

Materials:

  • Potassium carbonate (K₂CO₃)

  • 15 mL centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • GC vials

Procedure:

  • Pipette 10 mL of the alcoholic beverage sample into a 15 mL centrifuge tube.

  • Add 5 g of potassium carbonate to the tube.

  • Vortex the tube for 20 seconds to facilitate the salting-out process.

  • Allow the tube to rest for 2 minutes for phase separation to occur. An organic (ethanol) phase will separate from the aqueous phase.

  • Carefully transfer 1 mL of the upper organic phase to a GC vial for analysis.

Protocol 2: Solid-Phase Extraction of Ethyl Carbamate from Wine

This protocol is based on the OIV (International Organisation of Vine and Wine) method.[5]

Materials:

  • Solid-phase extraction columns pre-packed with diatomaceous earth (50 mL capacity)

  • Dichloromethane (B109758)

  • Rotary evaporator

  • Concentrator tube (4 mL)

  • Nitrogen stream evaporator

Procedure:

  • Place the wine sample (5.00 mL for wines with >14% alcohol, 20.00 mL for wines with ≤14% alcohol) into a beaker.

  • Add an internal standard (e.g., n-propyl carbamate) and dilute with water to a total volume of 40 mL.

  • Transfer the diluted sample to the diatomaceous earth extraction column and allow it to be absorbed for 4 minutes.

  • Elute the carbamates from the column with 2 x 80 mL of dichloromethane.

  • Collect the eluate and evaporate it to 2-3 mL using a rotary evaporator at 30°C. Do not evaporate to dryness.

  • Transfer the concentrated extract to a 4 mL concentrator tube.

  • Rinse the flask with 1 mL of dichloromethane and add the rinsing to the concentrator tube.

  • Further concentrate the sample to 1 mL under a gentle stream of nitrogen.

  • Transfer the final concentrate to a GC vial for analysis.

Protocol 3: Derivatization by Flash Methylation

This protocol is suitable for a range of carbamate insecticides.[1]

Materials:

  • MethElute (methylating agent)

  • Methanol

  • GC vials

Procedure:

  • Prepare a 50:50 (v/v) solution of MethElute and methanol.

  • Reconstitute the dried sample extract or standard with 100 µL of the 50:50 MethElute:methanol solution in a GC vial.

  • Inject an aliquot of this solution directly into the GC-MS system. The flash methylation will occur in the hot injector port.

GC-MS Instrumental Parameters

The following are general GC-MS parameters that can be adapted for specific carbamate analyses. Optimization will be required for different instruments and specific carbamates.

ParameterSetting
Gas Chromatograph
Injector Temperature250 °C
Injection ModeSplit or Splitless (depending on concentration)
Carrier GasHelium
Column Flow1.0 - 1.5 mL/min
Oven ProgramInitial temp: 50-70°C, hold for 1-2 min; Ramp: 10-25°C/min to 280-300°C, hold for 5-10 min
ColumnA non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane) is typically used.
Mass Spectrometer
Ion Source Temp.230 - 250 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan

Quantitative Data Summary

The following tables summarize quantitative data from various studies on carbamate analysis.

Table 1: Recovery Data for Ethyl Carbamate Analysis

MethodMatrixSpiked ConcentrationRecovery (%)Reference
QuEChERS with Standard AdditionCachaça50 µg/L124[2]
QuEChERS with Standard AdditionCachaça100 µg/L104[2]
QuEChERS with External CalibrationCachaça50 µg/L98[2]
QuEChERS with External CalibrationCachaça100 µg/L81[2]
Solid-Phase ExtractionWine (>14% alcohol)80 ng/g89[5]
Solid-Phase ExtractionWine (>14% alcohol)162 ng/g90[5]
Solid-Phase ExtractionWine (<14% alcohol)25 ng/g93[5]
Solid-Phase ExtractionWine (<14% alcohol)48 ng/g93[5]

Table 2: Linearity Data for Derivatized Carbamates

Compound (Methylated)Correlation Coefficient (R²)Reference
Methomyl0.9824[1]
Baygon0.9962[1]
Aminocarb0.9948[1]
Mexacarbate0.9948[1]
Carbofuran0.9976[1]
Propham0.9963[1]
Fluometuron0.9957[1]
Oxamyl0.9966[1]
Fenuron0.9895[1]
Methiocarb0.9948[1]
Carbaryl0.9964[1]
Chlorpropham0.9953[1]
Monuron0.9917[1]
Swep0.9939[1]
Barban0.9922[1]
Linuron0.9890[1]
Karmex0.9939[1]
Siduron0.9917[1]
Neburon0.9943[1]

Table 3: Recovery and Precision Data for Derivatized Carbamates in Spiked Pond Water (500 ppt)

Compound (Methylated)Calculated Amount (ppt)% RSD (n=20)Reference
Methomyl5832.7[1]
Baygon4702.9[1]
Aminocarb4573.2[1]
Mexacarbate4752.1[1]
Carbofuran4466.0[1]
Propham5362.3[1]
Fluometuron4003.7[1]
Oxamyl4523.5[1]
Fenuron5176.8[1]
Methiocarb4503.0[1]
Carbaryl4124.9[1]
Chlorpropham4902.3[1]
Monuron3375.1[1]
Swep4833.5[1]
Barban22313[1]
Linuron5543.6[1]
Karmex5073.0[1]
Siduron41417[1]
Neburon5213.0[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization (Optional) cluster_analysis GC-MS Analysis cluster_results Results sample Sample (e.g., Beverage, Food, Water) extraction Extraction sample->extraction QuEChERS or SPE cleanup Cleanup extraction->cleanup d-SPE or Elution derivatization Derivatization (e.g., Methylation) cleanup->derivatization gcms GC-MS Analysis cleanup->gcms Direct Analysis derivatization->gcms data Data Acquisition and Processing gcms->data quantification Quantification data->quantification confirmation Confirmation data->confirmation

Caption: General workflow for carbamate analysis by GC-MS.

quechers_workflow cluster_phases Separated Phases start Start: 10 mL Alcoholic Beverage add_salt Add 5g K₂CO₃ start->add_salt vortex Vortex for 20s add_salt->vortex phase_separation Rest for 2 min for Phase Separation vortex->phase_separation organic_phase Upper Organic Phase (Ethanol + Carbamates) aqueous_phase Lower Aqueous Phase (Sugars + Interferences) collect Collect 1 mL of Upper Organic Phase organic_phase->collect end Ready for GC-MS Analysis collect->end

Caption: Modified QuEChERS protocol for ethyl carbamate.

Conclusion

GC-MS is a highly effective technique for the analysis of carbamates in a variety of matrices. Proper sample preparation, including extraction, cleanup, and often derivatization, is essential for achieving accurate and reliable results. The protocols and data presented in these application notes provide a solid foundation for developing and implementing robust methods for carbamate analysis in a research or quality control setting.

References

Application Notes: Fluorescent Acetyltransferase Assay for High-Throughput Inhibitor Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine (B10760008) acetyltransferases (KATs), also known as histone acetyltransferases (HATs), are a critical class of enzymes that catalyze the transfer of an acetyl group from acetyl coenzyme A (acetyl-CoA) to the ε-amino group of lysine residues on histone and non-histone proteins. This post-translational modification is a key mechanism in epigenetic regulation, influencing chromatin structure and gene expression.[1] Dysregulation of KAT activity is implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making them attractive therapeutic targets.[1]

High-throughput screening (HTS) of large compound libraries is a primary strategy for identifying novel KAT inhibitors.[2] Fluorescence-based assays are particularly well-suited for HTS due to their simplicity, sensitivity, and amenability to automation. This document provides a detailed protocol and application notes for a fluorescent acetyltransferase assay designed for inhibitor screening.

Assay Principle

The assay quantifies acetyltransferase activity by detecting the production of coenzyme A (CoA), a universal product of the acetylation reaction. The core reaction is as follows:

KAT Enzyme + Acetyl-CoA + Substrate → Acetylated Substrate + CoA-SH

The amount of CoA produced is directly proportional to the enzyme's activity. The assay utilizes a thiol-reactive, pro-fluorescent dye, such as 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM) or ThioGlo4.[2] These dyes are essentially non-fluorescent until they react with the free thiol group (-SH) on the CoA molecule, forming a stable, highly fluorescent adduct.[3][4] The resulting increase in fluorescence can be measured with a standard microplate reader, providing a robust signal for quantifying enzyme activity and its inhibition.

Assay_Principle cluster_reaction Enzymatic Reaction cluster_detection Fluorescent Detection KAT KAT Enzyme Products Acetylated Peptide + CoA-SH KAT->Products AcetylCoA Acetyl-CoA AcetylCoA->KAT Substrate Peptide Substrate Substrate->KAT CoA CoA-SH (Thiol) Inhibitor Inhibitor Inhibitor->KAT blocks Adduct Fluorescent Adduct CoA->Adduct reacts to form Probe Thiol Probe (Non-Fluorescent) Probe->Adduct reacts to form Reader Plate Reader (Ex/Em) Adduct->Reader Signal Read

Figure 1. Principle of the fluorescent acetyltransferase inhibitor assay.

Application Notes

  • High-Throughput Screening (HTS): The assay's "mix-and-read" format is simple, rapid, and easily automated for screening large compound libraries in 384- or 1536-well formats.[3][5]

  • IC50 Determination: The assay is ideal for generating dose-response curves to determine the half-maximal inhibitory concentration (IC50) of lead compounds, quantifying their potency.

  • Enzyme Kinetics: The protocol can be adapted for kinetic reads to study enzyme mechanisms and inhibitor modes of action.[6]

  • Compound Interference: A primary limitation is potential interference from test compounds. Autofluorescent compounds can create false negatives, while compounds that react directly with thiols (e.g., maleimides) can produce false positives.[2] It is crucial to perform counter-screens and orthogonal validation assays (e.g., mass spectrometry-based methods) to confirm true hits.[7]

  • Assay Robustness: For HTS campaigns, the assay's quality should be validated by calculating the Z'-factor. A Z'-factor between 0.5 and 1.0 indicates an excellent and robust assay suitable for screening.[8][9]

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format and can be scaled for 384-well plates. It describes an end-point assay for screening potential inhibitors of a lysine acetyltransferase (e.g., p300/CBP or GCN5/PCAF).

Materials and Reagents
  • KAT Enzyme: Purified recombinant human p300, CBP, GCN5, or PCAF.

  • Substrates: Acetyl-CoA and a corresponding peptide substrate (e.g., Histone H3 or H4 peptide).

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 0.1 mM EDTA, 1 mM DTT.

  • Test Compounds: Dissolved in 100% DMSO.

  • Positive Control Inhibitor: A known KAT inhibitor (e.g., A-485 for p300/CBP) dissolved in DMSO.

  • Developer Solution: Thiol-reactive probe (e.g., 15 µM ThioGlo4 or CPM) in Assay Buffer.

  • Microplates: White, flat-bottom 96-well or 384-well plates.

  • Plate Reader: Capable of measuring fluorescence at the appropriate wavelengths (e.g., Ex/Em = 391/472 nm for CPM-CoA adduct, Ex/Em = 400/465 nm for ThioGlo4-CoA adduct).[10]

Reagent Preparation
  • 5X Assay Buffer: Prepare a 5X concentrated stock of the assay buffer for convenient dilution.

  • Enzyme Working Solution: Thaw the enzyme on ice and dilute it to the final desired concentration (e.g., 2X final concentration) in 1X Assay Buffer. The optimal concentration should be determined empirically via enzyme titration.

  • Substrate Mix: Prepare a 2X working solution containing Acetyl-CoA and the peptide substrate in 1X Assay Buffer. Optimal concentrations should be near the Michaelis constant (Km) for each substrate.

  • Test Compounds/Controls: Prepare serial dilutions of test compounds and the positive control inhibitor in 100% DMSO.

Assay Procedure

The following steps are performed in a 96-well plate with a final reaction volume of 50 µL.

  • Compound Plating (2.5 µL):

    • Add 2.5 µL of 1X Assay Buffer containing 5% DMSO to the "100% Activity" (positive control) wells.

    • Add 2.5 µL of the positive control inhibitor dilution to the "Inhibitor Control" wells.

    • Add 2.5 µL of each test compound dilution to the sample wells.

    • The final DMSO concentration in the assay should be ≤1%.

  • Enzyme Addition (22.5 µL):

    • Add 22.5 µL of 1X Assay Buffer to the "Background" (negative control) wells.

    • Add 22.5 µL of the 2X Enzyme Working Solution to all other wells (100% Activity, Inhibitor Control, and sample wells).

    • Mix gently by tapping the plate and incubate for 15 minutes at room temperature to allow inhibitors to bind to the enzyme.

  • Reaction Initiation (25 µL):

    • Add 25 µL of the 2X Substrate Mix to all wells to start the enzymatic reaction.

  • Reaction Incubation:

    • Cover the plate and incubate for 60 minutes at 30°C or room temperature. The optimal time should be within the linear range of the reaction, determined during assay development.

  • Signal Development (50 µL):

    • Add 50 µL of the Developer Solution (containing the thiol probe) to all wells.

    • Incubate for 10-20 minutes at room temperature, protected from light.

  • Fluorescence Measurement:

    • Read the fluorescence intensity on a microplate reader using the appropriate excitation and emission wavelengths for the chosen probe.

Workflow cluster_prep 1. Plate Preparation cluster_reaction 2. Enzymatic Reaction cluster_detection 3. Signal Detection A Add Inhibitor / Vehicle (2.5 µL) B Add Enzyme / Buffer (22.5 µL) A->B C Incubate 15 min @ RT B->C D Add Substrate Mix (25 µL) C->D E Incubate 60 min @ 30°C D->E F Add Developer Solution (50 µL) E->F G Incubate 20 min @ RT (Protect from light) F->G H Read Fluorescence G->H

Figure 2. Experimental workflow for the fluorescent acetyltransferase assay.

Data Presentation and Analysis

Calculation of Percent Inhibition

The percentage of KAT activity inhibition is calculated for each test compound concentration using the following formula:

% Inhibition = ( 1 - [ (RFUSample - RFUBackground) / (RFU100% Activity - RFUBackground) ] ) x 100

Where:

  • RFUSample: Relative Fluorescence Units from wells with the test compound.

  • RFUBackground: Average RFU from wells without the enzyme.

  • RFU100% Activity: Average RFU from wells with enzyme but no inhibitor.

Data Tables

Quantitative data should be organized into clear tables for comparison and analysis.

Table 1: Example 96-Well Plate Layout for IC50 Determination

Well 1 2 3 4 5 6 7 8 9 10 11 12
A Cpd A-1 Cpd B-1 Cpd C-1 Cpd D-1 Cpd E-1 Cpd F-1 Cpd G-1 Cpd H-1 100% Act 100% Act Bkg Bkg
B Cpd A-2 Cpd B-2 Cpd C-2 Cpd D-2 Cpd E-2 Cpd F-2 Cpd G-2 Cpd H-2 100% Act 100% Act Bkg Bkg
C Cpd A-3 Cpd B-3 Cpd C-3 Cpd D-3 Cpd E-3 Cpd F-3 Cpd G-3 Cpd H-3 100% Act 100% Act Bkg Bkg
D Cpd A-4 Cpd B-4 Cpd C-4 Cpd D-4 Cpd E-4 Cpd F-4 Cpd G-4 Cpd H-4 Pos Ctrl-1 Pos Ctrl-1 Bkg Bkg
E Cpd A-5 Cpd B-5 Cpd C-5 Cpd D-5 Cpd E-5 Cpd F-5 Cpd G-5 Cpd H-5 Pos Ctrl-2 Pos Ctrl-2 Bkg Bkg
F Cpd A-6 Cpd B-6 Cpd C-6 Cpd D-6 Cpd E-6 Cpd F-6 Cpd G-6 Cpd H-6 Pos Ctrl-3 Pos Ctrl-3 Bkg Bkg
G Cpd A-7 Cpd B-7 Cpd C-7 Cpd D-7 Cpd E-7 Cpd F-7 Cpd G-7 Cpd H-7 Pos Ctrl-4 Pos Ctrl-4 Bkg Bkg
H Cpd A-8 Cpd B-8 Cpd C-8 Cpd D-8 Cpd E-8 Cpd F-8 Cpd G-8 Cpd H-8 Pos Ctrl-5 Pos Ctrl-5 Bkg Bkg

Cpd A-1 to A-8 represent an 8-point serial dilution for Compound A. 100% Act = 100% Activity Control. Bkg = Background Control. Pos Ctrl = Positive Control Inhibitor.

Table 2: Example IC50 Values for Known p300/CBP Inhibitors

Compound Target(s) IC50 (p300) IC50 (CBP) Assay Type
B026 p300/CBP 1.8 nM[11] 9.5 nM[11] Fluorescent HAT Assay
A-485 p300/CBP 17 nM 36 nM Radioactive Filter Binding
C646 p300/CBP ~400 nM - Radioactive Filter Binding

| B029-2 | p300/CBP | 0.52 nM[12] | 11 nM[12] | Radioactive Acetyltransferase Assay |

Table 3: Typical Assay Performance Metrics for HTS

Parameter Description Typical Value Reference
Z'-Factor Measures assay quality and suitability for HTS. > 0.5 (Excellent) [2][9]
CV (%) Coefficient of Variation; measures data variability. < 10% [13]

| S/B Ratio | Signal-to-Background Ratio. | > 3 | |

Signaling Pathway Context

KATs like p300/CBP and GCN5/PCAF are transcriptional co-activators.[14][15] They are recruited to gene promoters by DNA-binding transcription factors.[16] Once recruited, they acetylate lysine residues on histone tails, which neutralizes their positive charge, leading to a more relaxed chromatin structure (euchromatin).[17] This "open" chromatin state allows the basal transcription machinery to access the DNA and initiate gene transcription.[18] Inhibiting this process can modulate gene expression pathways that are aberrantly activated in diseases like cancer.[19]

Signaling_Pathway cluster_nucleus Cell Nucleus cluster_chromatin Chromatin State TF Transcription Factor (e.g., c-Myc, p53) KAT p300/CBP or GCN5/PCAF TF->KAT recruits DNA Gene Promoter TF->DNA binds to Histone_C Histones (Condensed) KAT->Histone_C Histone_O Histones (Acetylated & Open) Histone_C->Histone_O Acetylation Machinery Basal Transcription Machinery Histone_O->Machinery allows binding mRNA mRNA Machinery->mRNA initiates transcription Signal External Signal (e.g., Growth Factor) Signal->TF activates Inhibitor KAT Inhibitor Inhibitor->KAT blocks

Figure 3. Role of KATs in signal-mediated transcriptional activation.

References

Application Notes and Protocols: Immunoenzyme Assay for Detection of Carbofuran and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbofuran (B1668357) is a broad-spectrum carbamate (B1207046) pesticide widely used to control insects on a variety of crops.[1] However, due to its high toxicity and potential risks to human health and the environment, its use has been banned or restricted in many countries.[2][3] Carbofuran and its primary metabolite, 3-hydroxy-carbofuran, are potent acetylcholinesterase inhibitors.[2] Consequently, sensitive and rapid methods for the detection of carbofuran and its analogues in food and environmental samples are crucial for ensuring food safety and monitoring environmental contamination.

Immunoenzyme assays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a rapid, sensitive, and high-throughput alternative to traditional chromatographic methods for pesticide residue analysis.[1][4] These assays are based on the specific recognition of the target analyte by antibodies. This document provides detailed application notes and protocols for the immunoenzyme assay-based detection of carbofuran and its analogues.

Principle of the Immunoenzyme Assay

The most common format for detecting small molecules like carbofuran is the competitive ELISA. In this assay, the target analyte (carbofuran) in the sample competes with a known amount of enzyme-labeled or coating antigen for a limited number of specific antibody binding sites. The signal generated is inversely proportional to the concentration of carbofuran in the sample.

Quantitative Data Summary

The following tables summarize the performance characteristics of different immunoenzyme assays for carbofuran and its analogues, as reported in various studies.

Table 1: Cross-Reactivity of Monoclonal Antibody 2E3 with Carbofuran and its Analogues [2][3]

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
Carbofuran[Chemical Structure]0.76 ± 0.07100
3-Hydroxy-carbofuran[Chemical Structure]0.69 ± 0.08110.1
Carbofuran-phenol[Chemical Structure]>1000<0.1
Carbosulfan[Chemical Structure]>1000<0.1
Benfuracarb[Chemical Structure]>1000<0.1
Bendiocarb[Chemical Structure]>1000<0.1
Carbaryl[Chemical Structure]>1000<0.1

Table 2: Performance Comparison of a Broad-Specificity Monoclonal Antibody (13C8) Based ELISA [5][6]

AnalyteIC50 (ng/mL)Limit of Detection (LOD) (ng/mL)
Carbofuran0.180.02
Benfuracarb--
Carbosulfan--
3-Hydroxy-carbofuran--

Note: Specific IC50 and LOD values for analogues were not provided in the source, but cross-reactivity was reported to be between 72.0% and 83.7%.

Table 3: Recoveries of Carbofuran from Spiked Samples using ELISA [1]

MatrixFortification Level (ng/mL)Mean Recovery (%)R.S.D. (%)
Lettuce0.1140.014.7
193.012.8
1097.15.9
5095.212.2
Cabbage0.1120.013.9
187.013.7
1098.06.4
5095.221.3
Water0.1130.07.7
196.08.1
1094.21.8
5098.48.8
Soil0.1130.015.6
1107.010.4
1098.88.9
5097.411.7

Experimental Protocols

Hapten Synthesis and Immunogen Preparation

The development of a sensitive immunoassay begins with the synthesis of a hapten, a small molecule that is chemically similar to the target analyte but modified to allow conjugation to a carrier protein. This conjugation makes the small molecule immunogenic.

Protocol for Hapten Synthesis (Example):

This protocol is a generalized representation. Specific synthesis routes can vary.[7][8]

  • Design: Design a hapten that exposes a unique functional group of carbofuran while incorporating a spacer arm with a terminal reactive group (e.g., carboxyl group) for protein conjugation.

  • Synthesis: Chemically synthesize the designed hapten. This may involve multiple reaction steps.

  • Purification and Characterization: Purify the synthesized hapten using techniques like column chromatography. Confirm its structure and purity using methods such as NMR and mass spectrometry.

Protocol for Immunogen Preparation (Active Ester Method): [9]

  • Hapten Activation: Dissolve the hapten in a suitable organic solvent (e.g., DMF) and activate the carboxyl group by adding N-hydroxysuccinimide (NHS) and a coupling agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC).

  • Conjugation to Carrier Protein: Add the activated hapten solution dropwise to a solution of a carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)) in a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Incubation: Allow the conjugation reaction to proceed for several hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Remove the unconjugated hapten and by-products by dialysis against PBS.

  • Characterization: Confirm the successful conjugation and estimate the hapten-to-protein molar ratio using techniques like MALDI-TOF mass spectrometry or UV-Vis spectrophotometry.[1][9]

Monoclonal Antibody Production

Protocol for Monoclonal Antibody Production: [2]

  • Immunization: Emulsify the immunogen (hapten-KLH conjugate) with an adjuvant (e.g., Freund's complete adjuvant for the initial injection and incomplete adjuvant for subsequent boosts). Immunize mice subcutaneously at two-week intervals.

  • Titer Determination: Collect antiserum from each mouse after the fourth immunization and determine the antibody titer using an indirect ELISA.

  • Booster Injection: Select the mouse with the highest antibody titer and administer a final booster injection with the immunogen four days before cell fusion.

  • Cell Fusion: Fuse the spleen cells from the immunized mouse with myeloma cells using a fusogen like PEG2000.

  • Hybridoma Screening and Cloning: Select the fused hybridoma cells in a selective medium (e.g., HAT medium). Screen the culture supernatants for the presence of antibodies that recognize carbofuran using an indirect competitive ELISA. Clone the positive hybridoma cell lines by limiting dilution to obtain monoclonal cell lines.

  • Ascites Production: Inject the selected monoclonal hybridoma cells into the peritoneal cavity of pristine-primed mice to produce ascites fluid rich in monoclonal antibodies.

  • Antibody Purification: Purify the monoclonal antibodies from the ascites fluid using protein A/G affinity chromatography.

Indirect Competitive ELISA (icELISA) Protocol

This protocol is based on the use of a broad-specific monoclonal antibody for the simultaneous detection of carbofuran and 3-hydroxy-carbofuran.[2]

  • Coating: Coat a 96-well microplate with 100 µL/well of coating antigen (e.g., hapten-OVA conjugate at 0.5 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with washing buffer (e.g., PBST: PBS with 0.05% Tween 20).

  • Blocking: Add 200 µL/well of blocking buffer (e.g., 5% non-fat milk in PBST) and incubate for 2 hours at 37°C.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Add 50 µL of carbofuran standard or sample solution and 50 µL of the monoclonal antibody solution (e.g., 0.1 µg/mL) to each well. Incubate for 30 minutes at 37°C.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL/well of HRP-conjugated goat anti-mouse IgG diluted in blocking buffer and incubate for 30 minutes at 37°C.

  • Washing: Repeat the washing step.

  • Substrate Reaction: Add 100 µL/well of TMB substrate solution and incubate in the dark for 15 minutes at 37°C.

  • Stopping the Reaction: Add 50 µL/well of stop solution (e.g., 2 M H₂SO₄).

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot a standard curve of absorbance versus the logarithm of the carbofuran concentration. Calculate the IC50 value (the concentration of carbofuran that causes 50% inhibition of antibody binding). Determine the concentration of carbofuran in the samples by interpolating their absorbance values on the standard curve.

Visualizations

ELISA_Workflow cluster_preparation Preparation Phase cluster_assay ELISA Protocol cluster_analysis Data Analysis Hapten Hapten Synthesis & Characterization Immunogen Immunogen Preparation (Hapten-Protein Conjugation) Hapten->Immunogen Antibody Monoclonal Antibody Production & Purification Immunogen->Antibody Competition Competitive Reaction (Sample/Standard + Antibody) Antibody->Competition Coating Plate Coating with Coating Antigen Blocking Blocking Non-specific Sites Coating->Blocking Blocking->Competition Secondary_Ab Addition of HRP-conjugated Secondary Antibody Competition->Secondary_Ab Substrate Addition of TMB Substrate Secondary_Ab->Substrate Measurement Absorbance Measurement at 450 nm Substrate->Measurement Std_Curve Standard Curve Generation Measurement->Std_Curve Calculation Concentration Calculation Std_Curve->Calculation

Caption: Workflow for the development and execution of an ELISA for carbofuran detection.

Competitive_ELISA cluster_high_conc High Carbofuran Concentration in Sample cluster_low_conc Low Carbofuran Concentration in Sample Free_Ab1 Antibody Carbofuran1 Carbofuran (Sample) Free_Ab1->Carbofuran1 Binds in solution Coated_Ag1 Coated Antigen Result1 Low Signal Coated_Ag1->Result1 Few antibodies bind HRP_Enzyme1 HRP-Enzyme HRP_Enzyme1->Result1 Low substrate conversion Free_Ab2 Antibody Coated_Ag2 Coated Antigen Free_Ab2->Coated_Ag2 Binds to plate Carbofuran2 Carbofuran (Sample) HRP_Enzyme2 HRP-Enzyme Result2 High Signal HRP_Enzyme2->Result2 High substrate conversion

Caption: Principle of competitive ELISA for carbofuran detection.

References

Application Notes and Protocols: Methylcarbamic Acid Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Application Notes

Introduction to Methylcarbamic Acid Derivatives

This compound derivatives, characterized by the methylcarbamate moiety (-O-CO-NHCH₃), are a significant class of compounds in modern medicinal chemistry. Initially recognized through the discovery of physostigmine (B191203), a natural methylcarbamate from Calabar beans, this structural motif is now integral to numerous therapeutic agents and prodrugs. The carbamate (B1207046) group's unique properties, including its resemblance to a peptide bond, excellent chemical and proteolytic stability, and ability to permeate cell membranes, make it a valuable component in drug design. These characteristics allow for the modulation of biological and pharmacokinetic properties, enhancing the stability and activity of parent compounds. Derivatives are utilized in treatments for a wide array of conditions, including neurodegenerative diseases like Alzheimer's, myasthenia gravis, and various cancers.

Primary Mechanism of Action: Cholinesterase Inhibition

A primary application of methylcarbamate derivatives is the inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE). AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, which terminates the nerve impulse.

Methylcarbamate inhibitors function as reversible, slow-substrate inhibitors. They mimic acetylcholine and bind to the active site of AChE. The carbamate group is then transferred to a serine residue in the enzyme's active site, forming a carbamoylated enzyme. This carbamoylated enzyme is significantly more stable and hydrolyzes much more slowly (on the order of minutes) compared to the acetylated enzyme formed with acetylcholine (microseconds). This prolonged inactivation of AChE leads to an accumulation of acetylcholine in the synapse, enhancing cholinergic neurotransmission. This mechanism is central to the therapeutic effects of drugs like rivastigmine (B141) and physostigmine in treating the cognitive symptoms of Alzheimer's disease.

GDEPT_Workflow Gene-Directed Enzyme Prodrug Therapy (GDEPT) Workflow cluster_delivery Step 1: Gene Delivery cluster_expression Step 2: Enzyme Expression cluster_activation Step 3: Prodrug Activation Vector Viral Vector (carrying NTR gene) TumorCell Tumor Cell Vector->TumorCell Transduction NTR_TumorCell Tumor Cell Expressing Nitroreductase (NTR) ActiveDrug Released Active Cytotoxic Drug NTR_TumorCell->ActiveDrug Cleavage of Carbamate Linker Prodrug Systemic Administration of Carbamate Prodrug Prodrug->NTR_TumorCell Enzymatic Reduction ActiveDrug->NTR_TumorCell Induces Apoptosis Synthesis_Workflow General Synthesis Workflow for Methylcarbamate Derivatives Start Start Materials: - Phenolic Compound - Methyl Isocyanate - Aprotic Solvent (e.g., Toluene) - Catalyst (e.g., Triethylamine) Reaction Combine phenol, solvent, and catalyst. Add methyl isocyanate dropwise under an inert atmosphere (N₂). Start->Reaction Stir Stir reaction mixture at room temperature or with gentle heating (e.g., 60°C) for 2-24 hours. Reaction->Stir Monitor Monitor reaction progress using Thin Layer Chromatography (TLC) or LC-MS. Stir->Monitor Monitor->Stir Incomplete Workup Quench reaction. Perform aqueous workup (e.g., wash with water and brine). Dry organic layer (e.g., over Na₂SO₄). Monitor->Workup Reaction Complete Purify Concentrate in vacuo. Purify crude product via flash column chromatography or recrystallization. Workup->Purify Analyze Characterize final product using ¹H NMR, ¹³C NMR, and HRMS. Purify->Analyze HPLC_Workflow HPLC with Post-Column Derivatization Workflow Sample Sample Injection HPLC HPLC Separation (Reverse-Phase C18 Column) Sample->HPLC Hydrolysis Post-Column Hydrolysis (Add 0.075 N NaOH at 95°C) HPLC->Hydrolysis Eluent Derivatization Post-Column Derivatization (Add OPA/Thiol Reagent) Hydrolysis->Derivatization Methylamine Detector Fluorescence Detector (Ex: 330 nm, Em: 465 nm) Derivatization->Detector Fluorescent Product Output Chromatogram (Data Acquisition) Detector->Output

Application Notes and Protocols for the Synthesis of N-Methylmethyl Carbamate via Catalytic Alcoholysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylmethyl carbamate (B1207046) (MMC) is a significant chemical intermediate in the pharmaceutical and agrochemical industries. Its synthesis via catalytic alcoholysis represents a greener and more efficient alternative to traditional methods that often involve hazardous reagents like phosgene. This document provides detailed application notes and experimental protocols for the synthesis of N-methylmethyl carbamate through the catalytic alcoholysis of 1,3-dimethylurea (B165225) (DMU) with dimethyl carbonate (DMC), a process noted for its mild reaction conditions and high yield.

Reaction Principle

The synthesis of N-methylmethyl carbamate is achieved through the reaction of 1,3-dimethylurea (DMU) and dimethyl carbonate (DMC) in the presence of a catalyst.[1] This reaction can be understood as either the alcoholysis of a substituted urea (B33335) or the ammonolysis of a carbonate.[1] The use of an excess of dimethyl carbonate serves both as a reactant and a solvent, which helps to drive the reaction towards the product and improve the conversion rate.[1] Tin-based catalysts, such as dibutyltin (B87310) oxide (DBTO) or dibutyltin dichloride (Bu₂SnCl₂), have been shown to be effective for this transformation.[1]

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of N-methylmethyl carbamate from 1,3-dimethylurea and dimethyl carbonate, as derived from patent literature.[1]

ParameterValue/RangeNotes
Molar Ratio (DMC:DMU) 1:1 to 15:1Excess DMC acts as both reactant and solvent, improving conversion.[1]
Catalyst Loading 1-12 mol% (relative to DMU)Tin-containing salts such as Bu₂SnO (DBTO) and Bu₂SnCl₂ are effective.[1]
Reaction Temperature 80-200 °CProvides a range for process optimization.[1]
Reaction Pressure 0.1-5.0 MPaThe reaction is conducted in a closed system.[1]
Reaction Time 0.5-10 hoursDependent on temperature, catalyst loading, and desired conversion.[1]

Experimental Protocols

The following protocols are based on the synthesis method described in the patent literature for the production of N-methylmethyl carbamate.[1]

Materials and Equipment
  • Reactants: 1,3-dimethylurea (DMU), Dimethyl carbonate (DMC)

  • Catalyst: Dibutyltin oxide (Bu₂SnO) or Dibutyltin dichloride (Bu₂SnCl₂)

  • Apparatus: Stainless steel high-pressure reactor with magnetic stirring, heating mantle, temperature controller, and pressure gauge.

Protocol 1: Synthesis of N-methylmethyl carbamate
  • Reactor Preparation: Ensure the stainless steel reactor is clean and dry.

  • Charging the Reactor:

    • Add 1,3-dimethylurea (DMU) to the reactor.

    • Add the desired amount of catalyst (1-12 mol% relative to DMU).

    • Add dimethyl carbonate (DMC) in the desired molar ratio (1:1 to 15:1 with respect to DMU).

  • Reaction Setup:

    • Seal the reactor securely.

    • Begin stirring the reaction mixture.

  • Reaction Conditions:

    • Heat the reactor to the desired temperature (80-200 °C).

    • Monitor the pressure, which will increase with temperature (target range 0.1-5.0 MPa).

  • Reaction Progression:

    • Maintain the reaction at the set temperature and pressure for the desired duration (0.5-10 hours).

  • Reaction Quenching and Product Isolation:

    • After the reaction is complete, cool the reactor to room temperature.

    • Carefully vent any residual pressure.

    • Open the reactor and transfer the reaction mixture.

    • The product, N-methylmethyl carbamate, can be isolated and purified by distillation.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of N-methylmethyl carbamate.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product charge_reagents Charge Reactor with 1,3-dimethylurea, dimethyl carbonate, and catalyst seal_reactor Seal Reactor charge_reagents->seal_reactor heat_stir Heat (80-200°C) and Stir under Pressure (0.1-5.0 MPa) seal_reactor->heat_stir react Maintain Reaction (0.5-10 hours) heat_stir->react cool_vent Cool Reactor and Vent Pressure react->cool_vent isolate_product Isolate Crude Product cool_vent->isolate_product purify Purify by Distillation isolate_product->purify final_product N-methylmethyl carbamate purify->final_product

Caption: Experimental workflow for the synthesis of N-methylmethyl carbamate.

References

Troubleshooting & Optimization

Preventing byproduct formation in carbamate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during carbamate (B1207046) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in carbamate synthesis?

A1: Byproduct formation is a common challenge in carbamate synthesis and is highly dependent on the chosen synthetic route. Some of the most frequently encountered byproducts include:

  • N-alkylated amines and Overalkylation Products: These are particularly common in syntheses involving amines and alkyl halides.[1][2] The amine starting material can be alkylated by the alkyl halide, leading to a secondary or tertiary amine which can then react further to form an N-alkylated carbamate byproduct.[1][2] Overalkylation of the desired carbamate product can also occur.[3]

  • Ureas (Symmetrical and Unsymmetrical): Urea (B33335) derivatives can form through various side reactions. For instance, in methods generating isocyanate intermediates, the isocyanate can react with a primary or secondary amine instead of the desired alcohol.[4]

  • Oligopeptides: In the context of protecting amino acids, the use of certain activating agents can lead to the formation of peptide bonds between amino acid molecules, resulting in oligopeptide byproducts.[3][5]

  • Products from Rearrangement Reactions: Methods like the Hofmann and Curtius rearrangements, while useful for synthesizing carbamates from amides and acyl azides respectively, can have their own sets of side reactions if not performed under optimal conditions.[3][5]

  • HCl and other stoichiometric wastes: In older methods, such as those using alkyl chloroformates, stoichiometric amounts of HCl are generated as a byproduct, which can complicate purification and be environmentally undesirable.[1][2]

Q2: How can I prevent the formation of N-alkylated byproducts?

A2: The formation of N-alkylated byproducts is a common issue when using alkyl halides as one of the reactants. Here are several strategies to minimize this side reaction:

  • Optimize Reaction Conditions:

    • Temperature and Pressure: Elevated temperatures can sometimes favor the N-alkylation reaction.[2] It is crucial to identify an optimal temperature that promotes carbamate formation without significantly increasing the rate of N-alkylation. For CO2-based synthesis, adjusting the pressure can also influence selectivity.[2]

    • CO2 Flow Rate: In continuous flow systems utilizing carbon dioxide, a higher CO2 flow rate can accelerate the desired carbamate formation, thereby outcompeting the N-alkylation of the amine starting material.[1][2]

  • Control Stoichiometry: An excess of the alkylating agent can increase the likelihood of N-alkylation.[1] Careful control of the stoichiometry of the reactants is essential.

  • Use of Additives: Additives like tetrabutylammonium (B224687) iodide (TBAI) can help to minimize the overalkylation of the carbamate product, potentially by stabilizing the carbamate anion.[3][6]

  • Choice of Base: The selection of a suitable base is critical. Strong, non-nucleophilic bases are often employed to facilitate the formation of the carbamate anion without promoting side reactions.[1][2]

Q3: What strategies can be used to avoid urea formation?

A3: Urea byproducts often arise from the reaction of an isocyanate intermediate with an amine. To circumvent this:

  • Isocyanate-Free Synthesis Routes: The most direct way to avoid urea formation from isocyanates is to use a synthetic method that does not involve an isocyanate intermediate. These include methods utilizing:

    • Alkyl chloroformates (though this method has its own drawbacks like HCl byproduct formation).[1][2]

    • Direct carboxylation with CO2 and an alkylating agent.[1][2]

    • Activated carbonates like N,N'-disuccinimidyl carbonate (DSC) or p-nitrophenyl carbonates.[3][5]

  • One-Pot Procedures: In cases where an isocyanate is generated in situ, such as in the Curtius rearrangement, a one-pot reaction where the isocyanate is immediately trapped by an alcohol can minimize its reaction with any amine present.[3]

Troubleshooting Guides

Guide 1: Isocyanate-Based Carbamate Synthesis

Issue: Low yield of the desired carbamate and formation of a significant amount of urea byproduct.

Potential Causes & Solutions:

Potential CauseTroubleshooting Step
Presence of water Ensure all reactants and solvents are anhydrous. Water can react with the isocyanate to form an unstable carbamic acid, which decomposes to an amine and CO2. The newly formed amine can then react with another isocyanate molecule to form a symmetrical urea.
Excess amine Use a stoichiometric amount of the amine or a slight excess of the isocyanate to ensure all the amine reacts to form the carbamate.
Reaction temperature too high High temperatures can promote the formation of allophanate (B1242929) and biuret (B89757) byproducts from the reaction of the carbamate with excess isocyanate. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
Slow addition of alcohol If the alcohol is added too slowly to a solution of the isocyanate, the isocyanate may have time to react with other species present. Ensure rapid mixing and addition of the alcohol.
Guide 2: Carbamate Synthesis using CO2, Amine, and Alkyl Halide

Issue: Formation of N-alkylated amine as the major byproduct.

Potential Causes & Solutions:

Potential CauseTroubleshooting Step
Sub-optimal temperature and pressure As shown in the table below, temperature and pressure significantly impact byproduct formation. An elevated temperature or pressure can favor N-alkylation.[2]
Insufficient CO2 A low concentration or flow rate of CO2 can lead to a slower rate of carbamate anion formation, allowing the competing N-alkylation reaction to dominate.[1][2]
Incorrect stoichiometry of base or alkyl halide An excess of the alkyl halide can drive the N-alkylation side reaction.[1] The amount of base is also critical for stabilizing the carbamate intermediate.[1][2]

Data Presentation: Effect of Temperature and Pressure on Byproduct Formation

The following table summarizes the effect of temperature and pressure on the conversion and byproduct formation in a continuous flow synthesis of a carbamate from an amine, butyl bromide, and CO2.[2]

EntryTemperature (°C)Pressure (bar)Conversion (%)Carbamate (%)Byproduct (%)
160370673
270383812
380388799
470156515
570598917
6707968313

As can be seen from the data, 70°C and 3 bar (Entry 2) provide a good conversion with minimal byproduct formation.[2]

Experimental Protocols

Protocol 1: Continuous Flow Synthesis of Carbamate from CO2

This protocol is based on a method for the continuous preparation of carbamates from amines, alkyl halides, and CO2 using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base.[1]

Materials:

  • Amine (e.g., aniline, 4.3 mmol, 1.0 equiv)

  • 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (8.6 mmol, 2.0 equiv)

  • Alkyl halide (e.g., butyl bromide, 8.6 mmol, 2.0 equiv)

  • Acetonitrile (MeCN), 5 mL

  • Carbon Dioxide (CO2)

Equipment:

  • Continuous flow reactor system with a coil reactor (e.g., 10 mL)

  • Syringe pump for liquid delivery

  • Mass flow controller for gas delivery

  • Back pressure regulator

  • Gas-liquid separator

  • GC-MS for analysis

Procedure:

  • Prepare a solution of the amine, DBU, and alkyl halide in acetonitrile.

  • Set up the continuous flow reactor system.

  • Set the reaction temperature to 70°C and the pressure to 3 bar using the back pressure regulator.

  • Pump the reaction mixture into the reactor at a flow rate of 250 µL/min.

  • Introduce CO2 into the reactor at a flow rate of 6.0 mL/min using the mass flow controller.

  • Collect the product mixture after it passes through the reactor for a specified residence time (e.g., 50 minutes).

  • Analyze the product mixture by GC-MS to determine the conversion and the ratio of carbamate to byproduct.

  • For purification, an acidic workup can often be sufficient to remove the base and obtain the product in high purity, avoiding the need for column chromatography.[1]

Visualizations

Byproduct_Formation_CO2_Route Amine Amine (R-NH2) CarbamateAnion Carbamate Anion [R-NH-COO]- Amine->CarbamateAnion + CO2 NAlkylatedAmine N-Alkylated Amine (R-NHR') Amine->NAlkylatedAmine + R'-X (Side Reaction) CO2 CO2 AlkylHalide Alkyl Halide (R'-X) DesiredCarbamate Desired Carbamate (R-NH-COOR') CarbamateAnion->DesiredCarbamate + R'-X NAlkylatedCarbamate N-Alkylated Carbamate Byproduct (R-NR'-COOR' or R-NH-COOR' + R') NAlkylatedAmine->NAlkylatedCarbamate + CO2, R'-X

Caption: Byproduct formation pathway in CO2-based carbamate synthesis.

Troubleshooting_Workflow Start Start: Byproduct Observed IdentifyByproduct Identify Byproduct Structure (e.g., N-alkylation, Urea) Start->IdentifyByproduct CheckRoute Review Synthetic Route IdentifyByproduct->CheckRoute IsocyanateRoute Isocyanate-Based? CheckRoute->IsocyanateRoute CO2Route CO2/Alkyl Halide-Based? IsocyanateRoute->CO2Route No TroubleshootIsocyanate Troubleshoot Isocyanate Route: - Ensure anhydrous conditions - Check stoichiometry - Lower temperature IsocyanateRoute->TroubleshootIsocyanate Yes OtherRoute Other Route CO2Route->OtherRoute No TroubleshootCO2 Troubleshoot CO2 Route: - Optimize T & P - Increase CO2 flow - Adjust stoichiometry CO2Route->TroubleshootCO2 Yes GeneralTroubleshoot General Troubleshooting: - Change solvent - Add catalyst/additive - Consider alternative route OtherRoute->GeneralTroubleshoot Yes End End: Byproduct Minimized TroubleshootIsocyanate->End TroubleshootCO2->End GeneralTroubleshoot->End

Caption: A logical workflow for troubleshooting byproduct formation.

References

Troubleshooting low yield in methylcarbamic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yield and other common issues encountered during the synthesis of methylcarbamic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound and its esters (methyl carbamates)?

A1: Common synthetic routes include the reaction of methyl isocyanate with an alcohol, the reaction of methylamine (B109427) with a chloroformate or dialkyl carbonate, and methods utilizing carbon dioxide as a C1 building block. The choice of route often depends on the availability of starting materials, scale, and safety considerations, as reagents like methyl isocyanate are hazardous.

Q2: My this compound synthesis has a low yield. What are the most likely causes?

A2: Low yields in carbamate (B1207046) synthesis can stem from several factors. Key areas to investigate include the purity of your reagents and the dryness of your solvents, as moisture can lead to unwanted side reactions.[1] Reaction temperature and time are also critical parameters that may require optimization.[1] Finally, the choice and amount of catalyst or base can significantly impact the reaction's efficiency.

Q3: What are the primary side products I should be aware of during this compound synthesis?

A3: The formation of substituted ureas is a common side reaction, especially when using isocyanate-based methods in the presence of any residual water or amine impurities.[2] Over-alkylation of the desired carbamate can also occur.[1] In syntheses starting from urea (B33335), byproducts like cyanuric acid can form at high temperatures.[3]

Q4: How can I effectively monitor the progress of my reaction?

A4: The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TTC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) to track the consumption of starting materials and the formation of the product.[2] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for confirming the structure of the final product and identifying any impurities.[2]

Troubleshooting Guide for Low Yield

Issue 1: Low or No Product Formation

Possible Causes & Solutions

CauseRecommended Action
Impure Reagents or Solvents Ensure all reagents are of high purity and solvents are anhydrous. Moisture can consume reagents and lead to the formation of urea byproducts.[1]
Incorrect Reaction Temperature Optimize the reaction temperature. Some steps may require cooling to prevent side reactions, while others may need heating to proceed at a reasonable rate.[1]
Insufficient Reaction Time Monitor the reaction over a longer period to ensure it has reached completion.
Inappropriate Catalyst or Base The choice of catalyst or base is crucial. For instance, in the synthesis of methyl N-phenyl carbamate, a basic catalyst enhances yield, while an acidic one can promote side reactions.
Poor Solubility of Reactants Select a solvent in which all reactants are soluble at the reaction temperature.
Issue 2: Presence of Significant Side Products

Possible Causes & Solutions

CauseRecommended Action
Formation of Urea Byproducts This is often due to the reaction of the isocyanate intermediate with water. Ensure strictly anhydrous conditions.[1]
N-Alkylation of the Carbamate Product This can occur if the reaction temperature is too high or if there is an excess of an alkylating agent. Control the stoichiometry and consider running the reaction at a lower temperature.[1]
Formation of Allophanates or Isocyanurates These can form from the reaction of the carbamate with excess isocyanate, particularly at elevated temperatures. Use a controlled stoichiometry of reactants.[2]

Data on Optimizing Reaction Parameters

The following tables provide quantitative data on how different reaction parameters can influence the yield of carbamate synthesis. While this data may not be for the direct synthesis of this compound, it provides valuable insights into the optimization process.

Table 1: Effect of Catalyst Loading on Methyl Carbamate Yield

Synthesis from Urea and Methanol (B129727)

Catalyst Loading (wt%)Urea Conversion (%)Methyl Carbamate Yield (%)
1.59492.3
2.910097.5
5.810095.2
8.710093.8
11.610091.5

Data adapted from a study on the synthesis of alkyl carbamates using a TiO2/SiO2 catalyst.[4]

Table 2: Effect of CO2 Pressure on Carbamate Synthesis

Synthesis from Benzylamine and Dimethyl Carbonate in Supercritical CO2 at 130°C

CO2 Pressure (bar)Conversion (%)Selectivity for Methyl Carbamate (%)
55050
407865
1006578
1505585
2004990

Data adapted from a study on the synthesis of methyl carbamates from primary aliphatic amines and dimethyl carbonate.[5]

Key Experimental Protocols

Protocol 1: Synthesis of Methyl Carbamate from Methyl Isocyanate and Methanol

This protocol describes the synthesis of methyl carbamate by reacting methyl isocyanate with methanol.

Materials:

  • Methyl isocyanate

  • Anhydrous methanol

  • Anhydrous diethyl ether

  • Ice bath

  • Round-bottom flask with a magnetic stirrer and a dropping funnel

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer and a dropping funnel in a well-ventilated fume hood.

  • Cool the flask in an ice bath.

  • Add anhydrous methanol to the flask.

  • Slowly add methyl isocyanate dropwise from the dropping funnel to the cooled methanol with stirring. Caution: Methyl isocyanate is highly toxic and volatile. This step should be performed with extreme care in a fume hood. The reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent like diethyl ether to yield pure methyl carbamate.

Protocol 2: Synthesis of Methyl Carbamate from Methylamine and Dimethyl Carbonate

This protocol outlines a greener synthesis of methyl carbamate using methylamine and dimethyl carbonate.

Materials:

  • Methylamine solution (e.g., in THF or water)

  • Dimethyl carbonate (DMC)

  • A suitable base (e.g., potassium carbonate)

  • Anhydrous solvent (e.g., acetonitrile)

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methylamine and the base in the anhydrous solvent.

  • Add dimethyl carbonate to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours. The reaction time will depend on the specific substrate and conditions.[6]

  • Monitor the reaction by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off the base and wash it with the solvent.

  • Remove the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by distillation or recrystallization.

Visualizing Workflows and Pathways

Troubleshooting_Low_Yield start Low Yield Observed reagent_check Check Reagent Purity & Stoichiometry start->reagent_check conditions_check Review Reaction Conditions start->conditions_check side_products Analyze for Side Products start->side_products solution1 Purify Reagents / Adjust Stoichiometry reagent_check->solution1 Impure or Incorrect Ratio temp temp conditions_check->temp Temperature Issue time time conditions_check->time Time Issue catalyst catalyst conditions_check->catalyst Catalyst/Base Issue water water side_products->water Urea Detected over_alkylation over_alkylation side_products->over_alkylation Over-alkylation Detected solution2 solution2 temp->solution2 Optimize Temperature solution3 solution3 time->solution3 Increase Reaction Time solution4 solution4 catalyst->solution4 Screen Catalysts/Bases solution5 solution5 water->solution5 Use Anhydrous Solvents solution6 solution6 over_alkylation->solution6 Adjust Stoichiometry / Lower Temp

Caption: A troubleshooting workflow for addressing low yield.

Synthesis_Pathway cluster_isocyanate Isocyanate Route cluster_carbonate Dialkyl Carbonate Route Methyl Isocyanate Methyl Isocyanate Methyl Carbamate Methyl Carbamate Methyl Isocyanate->Methyl Carbamate + R-OH Side Product (Urea) Side Product (Urea) Methyl Isocyanate->Side Product (Urea) + H2O Alcohol (R-OH) Alcohol (R-OH) Methylamine Methylamine Product Methyl Carbamate Methylamine->Product + Dimethyl Carbonate (Base catalyst) Dimethyl Carbonate Dimethyl Carbonate

Caption: Common synthetic pathways to methyl carbamate.

References

Improving the stability of methylcarbamic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with methylcarbamic acid. Our goal is to help you improve the stability of this compound in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling and analysis of this compound in solution.

Q1: My this compound solution seems to be degrading rapidly. How can I improve its stability?

A1: The stability of this compound is highly dependent on the pH of the solution. It is most stable in acidic conditions and degrades more rapidly in neutral to alkaline environments.[1][2] For short-term storage and during experiments, it is recommended to maintain the solution at a pH below 6. If your experimental conditions permit, using a slightly acidic buffer can significantly enhance stability. Additionally, storing solutions at lower temperatures (2-8°C) can help to slow the degradation process.[3]

Q2: I am observing inconsistent results in my experiments involving this compound. Could this be a stability issue?

A2: Yes, inconsistent results are a common sign of analyte instability. This compound is known to be unstable in aqueous solutions, spontaneously decomposing to methylamine (B109427) and carbon dioxide.[4] This degradation will change the concentration of your active compound over time, leading to poor reproducibility. It is crucial to use freshly prepared solutions or to have validated the stability of your solution under your specific experimental conditions (e.g., temperature, pH, matrix).

Q3: What are the primary degradation products of this compound, and how can I detect them?

A3: The primary degradation products of this compound are methylamine and carbon dioxide.[4] The formation of methylamine can be monitored using techniques such as High-Performance Liquid Chromatography (HPLC) with post-column derivatization. In this method, the eluent from the HPLC column is mixed with a reagent like o-phthalaldehyde (B127526) (OPA) which reacts with the primary amine (methylamine) to form a fluorescent product that can be detected with high sensitivity.[5][6][7]

Q4: I am having trouble with my HPLC analysis of this compound, such as peak tailing or shifting retention times. What could be the cause?

A4: These are common HPLC issues that can be exacerbated by the nature of carbamates.

  • Peak Tailing: This can be due to interactions with the stationary phase. Ensure your mobile phase pH is appropriate for the analyte and column. Using a high-purity silica (B1680970) column can also minimize these interactions.

  • Shifting Retention Times: This can be caused by fluctuations in temperature, mobile phase composition, or column degradation. Using a column oven for temperature control, preparing fresh mobile phase daily, and regularly checking your column's performance with a standard are recommended.[8][9]

Q5: Are there any chemical stabilizers I can add to my this compound solution?

A5: For carbamate (B1207046) esters, which are closely related to carbamic acids, the addition of small amounts of certain acids has been shown to inhibit decomposition. Acids such as hydrochloric acid, phosphoric acid, and acetic acid can be used to lower the pH and thus stabilize the solution against hydrolysis. However, the compatibility of these additives with your specific experimental system must be verified.

Data Presentation: Stability of Methyl Carbamate in Aqueous Solution

The following table summarizes the estimated half-life of methyl carbamate (the methyl ester of this compound) at different pH values. The hydrolysis of methyl carbamate proceeds through the formation of this compound, making this data a relevant indicator of the acid's stability under similar conditions.

pHTemperature (°C)Estimated Half-LifeReference
7253300 years[10]
825330 years[10]

Note: This data is for methyl carbamate and serves as an approximation for the stability of this compound.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol outlines a method to determine the stability of this compound in a specific aqueous solution (e.g., buffer, cell culture media) over time using HPLC with post-column derivatization and fluorescence detection.

1. Materials and Reagents

  • This compound (or a suitable precursor like methyl carbamate)

  • Your aqueous solution of interest (e.g., phosphate (B84403) buffer, cell culture medium)

  • HPLC-grade water, acetonitrile (B52724), and methanol

  • Sodium hydroxide (B78521) (for post-column hydrolysis)

  • o-Phthalaldehyde (OPA) (for derivatization)

  • 2-Mercaptoethanol (B42355) (for derivatization)

  • Boric acid (for buffer in derivatization reagent)

  • HPLC system with a C18 reversed-phase column, post-column reaction module, and fluorescence detector.

2. Preparation of Solutions

  • Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.

  • Test Solution: Dilute the stock solution in your aqueous solution of interest to the final experimental concentration.

  • Mobile Phase: Prepare the HPLC mobile phase, typically a gradient of water and acetonitrile or methanol.

  • Post-Column Reagents:

    • Hydrolysis Reagent: Prepare a solution of sodium hydroxide (e.g., 0.05 N) in water.

    • Derivatization Reagent: Prepare a solution of OPA and 2-mercaptoethanol in a borate (B1201080) buffer.[5][6]

3. Stability Study Procedure

  • Dispense the test solution into multiple vials, one for each time point.

  • Incubate the vials under the desired experimental conditions (e.g., 37°C).

  • At each designated time point (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial and immediately quench the degradation by freezing it or by adding a quenching agent if appropriate.

  • Store the samples at -20°C or below until analysis.

4. HPLC Analysis

  • Set up the HPLC system with the C18 column and the post-column reaction module.

  • Equilibrate the column with the initial mobile phase conditions.

  • Inject a known volume of the thawed sample from each time point.

  • After separation on the column, the eluent will be mixed with the hydrolysis reagent and heated to convert any remaining this compound to methylamine.

  • The stream is then mixed with the derivatization reagent to form a fluorescent product.

  • Detect the fluorescent product using the fluorescence detector (typically with excitation around 330 nm and emission around 450 nm).[6]

  • Quantify the peak area of the analyte at each time point.

5. Data Analysis

  • Plot the concentration of this compound versus time.

  • Determine the degradation kinetics (e.g., first-order) and calculate the half-life of the compound under the tested conditions.

Visualizations

cluster_degradation Degradation Pathway of this compound MCA This compound (HO-CO-NH-CH3) Intermediate Spontaneous Decomposition MCA->Intermediate Products Methylamine (CH3NH2) + Carbon Dioxide (CO2) Intermediate->Products

Caption: Degradation of this compound.

cluster_workflow Experimental Workflow for Stability Assay start Prepare Test Solution incubate Incubate at Desired Temperature and pH start->incubate sample Collect Aliquots at Time Points incubate->sample quench Quench Degradation (e.g., Freeze) sample->quench hplc HPLC Analysis (with Post-Column Derivatization) quench->hplc data Data Analysis (Determine Half-life) hplc->data

Caption: Workflow for stability assessment.

References

Minimizing interference in HPLC analysis of methylcarbamates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference during the HPLC analysis of methylcarbamate pesticides.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of methylcarbamates by HPLC with post-column derivatization and fluorescence detection.

Issue 1: High Baseline or "Ghost" Peaks in the Chromatogram

Question: I am observing a high, noisy baseline and/or peaks in my blank injections ("ghost peaks"). What are the potential causes and how can I resolve this?

Answer: High baseline noise and ghost peaks are common issues that can often be attributed to contamination in the HPLC system or reagents. Here is a systematic approach to identify and eliminate the source of the interference.

Troubleshooting Workflow: High Baseline and Ghost Peaks

start High Baseline or Ghost Peaks Observed blank_injection Inject a blank solvent (e.g., HPLC-grade water or mobile phase) start->blank_injection check_peaks Are ghost peaks present in the blank injection? blank_injection->check_peaks system_contamination Potential System Contamination check_peaks->system_contamination Yes sample_contamination Potential Sample or Reagent Contamination check_peaks->sample_contamination No clean_system Clean the system: - Flush injector and lines - Check for leaks - Clean detector flow cell system_contamination->clean_system check_solvents Prepare fresh mobile phase and derivatization reagents using high-purity solvents and salts sample_contamination->check_solvents rerun_blank Re-run blank injection clean_system->rerun_blank check_glassware Ensure all glassware is scrupulously clean check_solvents->check_glassware check_glassware->rerun_blank problem_solved Problem Resolved rerun_blank->problem_solved

Caption: Troubleshooting workflow for high baseline and ghost peaks.

Potential Sources and Solutions:

  • Contaminated Mobile Phase or Reagents: Impurities in solvents, salts, or derivatization reagents are a primary source of interference.[1][2][3][4][5][6]

    • Solution: Always use HPLC or LC-MS grade solvents and high-purity salts and reagents.[6][7] Prepare fresh mobile phase and derivatization solutions daily and filter them through a 0.2 or 0.45 µm filter before use.[6][8] Degassing the mobile phase can also help.[9]

  • System Contamination: Carryover from previous injections, contaminated injector components, or a dirty detector flow cell can introduce ghost peaks.[3][5][10]

    • Solution: Implement a rigorous cleaning protocol for your HPLC system. Flush the injector, sample loop, and column with a strong solvent. If contamination is suspected in the detector, flush the flow cell.

  • Contaminated Glassware and Sample Vials: Residues from improperly cleaned glassware or vials can leach into your samples and mobile phase.[1][2][4]

    • Solution: Scrupulously clean all glassware with detergent, rinse thoroughly with tap and deionized water, and then rinse with a high-purity solvent like methanol (B129727) or acetone.[4][11] Where possible, bake glassware at high temperatures to remove organic contaminants.[2]

  • Sample Matrix Effects: Complex sample matrices, such as those from food or environmental samples, can contain numerous compounds that interfere with the analysis.[11][12]

    • Solution: Employ a robust sample cleanup procedure, such as QuEChERS or Solid-Phase Extraction (SPE), to remove matrix interferences before injection.[13][14][15][16][17]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Question: My methylcarbamate peaks are showing significant tailing or fronting. What could be causing this and how can I improve the peak shape?

Answer: Asymmetrical peaks can compromise resolution and integration, leading to inaccurate quantification. The issue often lies with interactions between the analyte and the stationary phase or problems with the mobile phase.

Troubleshooting Workflow: Poor Peak Shape

Caption: Troubleshooting workflow for poor peak shape.

Potential Sources and Solutions:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase of the column can interact with the polar functional groups of methylcarbamates, causing peak tailing.[18]

    • Solution: Adjust the mobile phase pH to suppress the ionization of silanol groups, typically by adding a small amount of acid like formic or acetic acid.[18][19] Using a modern, end-capped C18 or C8 column can also minimize these interactions.[18]

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting.

    • Solution: Dilute the sample and reinject. If high sensitivity is required, consider using a larger volume injection of a more dilute sample.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[7]

    • Solution: Whenever possible, dissolve and inject samples in the initial mobile phase.[7] If a different solvent must be used, ensure it is weaker than the mobile phase.

  • Column Degradation: An old or fouled column can lead to poor peak shape.

    • Solution: Try flushing the column according to the manufacturer's instructions. If performance does not improve, replace the column.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of post-column derivatization in methylcarbamate analysis?

A1: Many methylcarbamates lack a strong chromophore, making them difficult to detect at low concentrations using UV-Vis detection.[20][21][22] The post-column derivatization process converts the methylcarbamates into highly fluorescent compounds, which can be detected with much greater sensitivity and selectivity by a fluorescence detector.[16][21][23] The most common method involves hydrolyzing the carbamates to methylamine, which then reacts with o-phthalaldehyde (B127526) (OPA) and a thiol (like 2-mercaptoethanol) to form a fluorescent isoindole.[16][21][23]

Q2: Which sample preparation method is best for my samples?

A2: The choice of sample preparation method depends on the complexity of your sample matrix.

  • For water samples: Solid-Phase Extraction (SPE) is a common and effective technique.[13][24] A C18 cartridge can be used to retain the methylcarbamates from the water sample, after which they are eluted with an organic solvent.[24]

  • For food and other complex matrices: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used.[12][14][15][17][25] It involves an extraction with acetonitrile (B52724) followed by a cleanup step using dispersive SPE (dSPE) with sorbents like primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove nonpolar interferences, and graphitized carbon black (GCB) to remove pigments.[14][15]

Q3: How can I confirm that a peak in my chromatogram is a methylcarbamate and not an interference?

A3: According to EPA Method 8318A, you can confirm the presence of a fluorescent derivative by replacing the NaOH and OPA/thiol solutions with reagent water and reanalyzing the sample.[24] If the peak is still present, it is likely a naturally fluorescent interfering compound.[24] For definitive confirmation, especially in complex matrices, using a mass spectrometry (MS) detector (LC-MS/MS) provides higher selectivity and structural information.[15][20][22][26]

Q4: My retention times are shifting between injections. What could be the cause?

A4: Retention time instability can be caused by several factors:

  • Changes in Mobile Phase Composition: Ensure your mobile phase is well-mixed and that the pump is delivering a consistent composition. For gradient elution, ensure the gradient program is consistent.

  • Column Temperature Fluctuations: Use a column oven to maintain a stable temperature, as even small changes can affect retention times.[1]

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A common rule of thumb is to equilibrate with at least 10 column volumes.

  • Leaks in the System: Check all fittings for leaks, as this can cause pressure fluctuations and affect flow rate consistency.

Quantitative Data Summary

The following tables provide a summary of typical performance data for methylcarbamate analysis using HPLC with post-column derivatization and fluorescence detection.

Table 1: Recovery of Methylcarbamates using QuEChERS in Juice Samples [22]

AnalyteMean Recovery (%)Relative Standard Deviation (%)
Methomyl95.52.1
Oxamyl91.32.5
Aldicarb101.21.8
Propoxur111.01.4
Carbofuran105.71.7
Carbaryl74.44.1
Isoprocarb103.21.5
Carbosulfan98.72.3
Fenobucarb102.41.9
Promecarb108.91.6

Table 2: HPLC System Performance and Reproducibility [27]

ParameterTypical Performance
Linearity (r²)> 0.999
Retention Time Reproducibility (%RSD)< 0.25%
Concentration Reproducibility (%RSD)< 1.5% (at 10 ppb)
Limit of Detection (LOD)0.1 - 0.2 µg/L

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for Food Matrices (Adapted from AOAC Official Method 2007.01) [16][28]

  • Homogenization: Homogenize a representative portion of the sample.

  • Extraction:

    • Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 15 mL of 1% acetic acid in acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 6 g MgSO₄ and 1.5 g sodium acetate).

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 1 minute.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing the appropriate sorbents (e.g., PSA, C18, GCB depending on the matrix).

    • Vortex for 30 seconds.

    • Centrifuge for 1 minute.

  • Final Extract:

    • The resulting supernatant is the final extract. Filter through a 0.2 or 0.45 µm syringe filter before injection into the HPLC system.

Protocol 2: Post-Column Derivatization (Based on EPA Method 531.2) [1][23]

  • Reagent Preparation:

    • Hydrolysis Solution (0.075 N NaOH): Dilute 4 mL of 50% (w/w) NaOH to 1 L with reagent water. Filter and degas.

    • OPA Derivatization Solution:

      • OPA Diluent (Borate Buffer): Dissolve 3.0 g of boric acid in ~800 mL of reagent water. Add 1.2 mL of 50% (w/w) NaOH and bring the volume to 1 L.

      • OPA Solution: Dissolve 100 mg of o-phthalaldehyde in 10 mL of methanol.

      • Thiol Solution: Use 2-mercaptoethanol (B42355) or a similar thiol.

      • Final Reagent: In a light-protected container, mix the OPA diluent, OPA solution, and thiol according to your system's specifications. This reagent has a limited stability and should be prepared fresh.

  • Post-Column Reaction System Setup:

    • The eluent from the HPLC column is mixed with the hydrolysis solution (0.075 N NaOH).

    • This mixture passes through a reaction coil heated to 80-100°C to facilitate the hydrolysis of the methylcarbamates to methylamine.

    • The hydrolyzed mixture is then mixed with the OPA derivatization solution.

    • The final mixture passes through a second reaction coil at ambient temperature to allow for the formation of the fluorescent isoindole derivative.

  • Detection:

    • The fluorescent derivative is detected by a fluorescence detector with an excitation wavelength of approximately 330-340 nm and an emission wavelength of approximately 445-465 nm.[21]

References

Optimization of extraction efficiency for methylcarbamates from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of methylcarbamates from complex matrices.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the extraction of methylcarbamates.

Question: My methylcarbamate recovery is low. What are the potential causes and how can I improve it?

Answer: Low recovery of methylcarbamates can stem from several factors throughout the extraction process. Here are some common causes and troubleshooting steps:

  • Suboptimal Extraction Method: The chosen extraction technique may not be suitable for your specific matrix and analyte. Consider evaluating alternative methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or Magnetic Solid-Phase Extraction (MSPE), which have shown high recovery rates for carbamates.[1][2]

  • Inefficient Solid-Phase Extraction (SPE) Parameters: If using SPE, several factors can impact efficiency. It is crucial to optimize the following:

    • Sorbent Type and Amount: The choice of sorbent is critical. For complex matrices, materials like C18 or specialized polymeric sorbents can be effective.[3][4] The amount of sorbent should be optimized; using too little may lead to analyte breakthrough, while too much can complicate elution.[5][6]

    • Sample pH: The pH of the sample can significantly influence the adsorption of methylcarbamates onto the sorbent. An optimal pH range is often between 6 and 8.[5][6]

    • Adsorption and Desorption Times: Ensure sufficient time for the analyte to adsorb to the sorbent and to be eluted. These times should be optimized for your specific method.[5][6]

    • Elution Solvent: The type and volume of the desorption solvent are key for quantitative elution. Acetonitrile (B52724), methanol, and ethyl acetate (B1210297) are commonly used.[5][6] The volume should be sufficient to ensure complete elution without excessively diluting the sample.

  • Matrix Effects: Complex matrices can contain interfering compounds that co-elute with the analytes, leading to ion suppression or enhancement in mass spectrometry-based analyses, which can be misinterpreted as low recovery.[7][8][9] To mitigate this, consider:

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the target analytes.[7]

    • Isotope Dilution Mass Spectrometry (IDMS): Using a stable isotope-labeled internal standard, such as methyl carbamate-d3, is considered the gold standard for compensating for matrix effects and improving accuracy.[3]

    • Cleanup Steps: Employing a dispersive SPE (d-SPE) cleanup step, as is common in the QuEChERS method, can help remove interfering matrix components.[1][3] Sorbents like Primary Secondary Amine (PSA) are used to remove sugars and fatty acids, C18 for nonpolar interferences, and graphitized carbon black (GCB) for pigments.[1]

Question: I'm observing significant matrix effects in my LC-MS/MS analysis. How can I minimize them?

Answer: Matrix effects are a common challenge in the analysis of complex samples. Here are strategies to minimize their impact:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.

    • QuEChERS with d-SPE Cleanup: The QuEChERS method incorporates a dispersive solid-phase extraction (d-SPE) cleanup step specifically designed to remove common matrix interferences.[1][2][10] The choice of d-SPE sorbent (e.g., PSA, C18, GCB) should be tailored to the matrix.[1]

    • Solid-Phase Extraction (SPE): A well-optimized SPE protocol can effectively clean up the sample extract.[4]

  • Chromatographic Separation: Improve the chromatographic separation to resolve the analytes from co-eluting matrix components. This can be achieved by adjusting the mobile phase gradient, changing the column chemistry, or using a column with a different selectivity.

  • Use of an Internal Standard: An appropriate internal standard is crucial for accurate quantification.

    • Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard that is chemically identical to the analyte is the best choice as it will experience the same matrix effects.[3]

    • Structurally Similar Internal Standard: If an isotope-labeled standard is unavailable, a structurally similar compound can be used, but it may not perfectly mimic the analyte's behavior.[3]

  • Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix extract helps to compensate for signal suppression or enhancement caused by the matrix.[7]

Question: What is the QuEChERS method and why is it recommended for methylcarbamate analysis in food matrices?

Answer: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that has become popular for the analysis of pesticide residues, including methylcarbamates, in food and agricultural products.[1][11][12] It involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts, and a cleanup step using dispersive solid-phase extraction (d-SPE).[10][13]

QuEChERS is recommended for several reasons:

  • High Recoveries: It provides good recovery for a broad range of pesticides.[11]

  • Effectiveness: The d-SPE cleanup step efficiently removes many matrix interferences.[1][2]

  • Speed and Ease of Use: The method is straightforward and allows for high sample throughput.[11]

  • Low Solvent Consumption: It uses a minimal amount of organic solvent, making it more environmentally friendly and cost-effective.[12]

Question: How do I choose the right sorbent for my SPE or d-SPE cleanup?

Answer: The choice of sorbent depends on the nature of the matrix and the analytes. Here are some general guidelines:

  • C18: A nonpolar sorbent used to remove nonpolar interferences, such as fats and waxes.[1][3]

  • Primary Secondary Amine (PSA): A weak anion exchanger used to remove polar interferences like sugars, fatty acids, and organic acids.[1][3]

  • Graphitized Carbon Black (GCB): A nonpolar sorbent that effectively removes pigments and sterols. However, it can also retain some planar analytes, so its use should be carefully evaluated.[1]

  • Magnesium Sulfate (MgSO₄): Used to remove water from the organic extract.[1][3]

For new or particularly complex matrices, it may be necessary to test different sorbents or combinations of sorbents to achieve the optimal cleanup.

Data Presentation

Table 1: Performance Data for Methylcarbamate Extraction Methods

Extraction MethodMatrixAnalyte(s)Recovery (%)LODLOQReference
MSPE-HPLCFruits and VegetablesBendiocarb, Carbosulfan, Carbofuran, Carbaryl, Propoxur, Isoprocarb, Promecarb71.5 - 122.80.005 - 0.090 µg/L0.015 - 0.300 µg/L[5][6]
QuEChERS-UHPLC-MS/MSAromatic Herbs28 Carbamates> 72-2 µg/kg[2]
SPE-HPLC-DADMilk, White Wine, JuiceMetolcarb, Carbaryl, Isoprocarb, Bassa, Diethofencarb82.0 - 110.00.06 - 0.40 ng/mL-[4]
Dichloromethane Extraction & C18-SPEFruit WinesMethyl carbamate (B1207046), Ethyl carbamate82.2 - 95.23.3 - 16.7 µg/L11.1 - 55.6 µg/L[14]
Supercritical Fluid ExtractionFilter Paper and Silica GelCarbaryl, Aldicarb, Carbofuran13 - 100--[15]

LOD: Limit of Detection; LOQ: Limit of Quantification

Experimental Protocols

1. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

This protocol is a general guideline for the extraction of methylcarbamates from food matrices and may require optimization for specific applications.[1][3]

a. Sample Extraction:

  • Homogenize a representative portion of the sample to a uniform consistency.

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10-15 mL of 1% acetic acid in acetonitrile.

  • If required, spike with an internal standard solution.

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing the appropriate cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA). For high-fat matrices, C18 may be added. For pigmented samples, GCB may be used with caution.

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 5 minutes.

c. Final Extract Preparation:

  • Take an aliquot of the cleaned extract.

  • Filter through a 0.22 µm syringe filter into an autosampler vial.

  • The extract is now ready for LC-MS/MS or GC-MS analysis.

2. Magnetic Solid-Phase Extraction (MSPE)

This protocol is based on the use of magnetic sorbents for the extraction of carbamates from liquid samples.[5][6]

a. Adsorption:

  • Place a specific amount of the magnetic sorbent (e.g., 10 mg) into the sample solution (e.g., 35 mL).

  • Adjust the sample pH to the optimal range (typically 6-8).

  • Agitate the mixture (e.g., by vortexing) for the optimized adsorption time (e.g., 45 seconds) to allow the analytes to adsorb onto the magnetic sorbent.

  • Use a strong magnet to separate the magnetic sorbent from the sample solution.

  • Discard the supernatant.

b. Desorption:

  • Add the optimized desorption solvent (e.g., 3 mL of acetonitrile) to the tube containing the magnetic sorbent with the adsorbed analytes.

  • Agitate the mixture for the optimized desorption time (e.g., 60 seconds) to elute the analytes from the sorbent.

  • Use a strong magnet to separate the magnetic sorbent.

  • Collect the supernatant containing the eluted analytes.

  • The extract is ready for analysis.

Visualizations

QuEChERS_Workflow Sample Homogenized Sample Extraction Extraction (Acetonitrile & Salts) Sample->Extraction Add solvent & salts Centrifuge1 Centrifugation Extraction->Centrifuge1 Shake Supernatant Acetonitrile Supernatant Centrifuge1->Supernatant Collect supernatant dSPE d-SPE Cleanup (Sorbent & MgSO4) Supernatant->dSPE Add sorbent Centrifuge2 Centrifugation dSPE->Centrifuge2 Vortex Final_Extract Final Extract for Analysis Centrifuge2->Final_Extract Collect cleaned extract

Caption: QuEChERS experimental workflow.

MSPE_Workflow Sample Liquid Sample Adsorption Adsorption (Magnetic Sorbent) Sample->Adsorption Add sorbent, agitate Magnetic_Separation1 Magnetic Separation Adsorption->Magnetic_Separation1 Apply magnet Sorbent_Analyte Sorbent with Adsorbed Analyte Magnetic_Separation1->Sorbent_Analyte Discard supernatant Desorption Desorption (Elution Solvent) Sorbent_Analyte->Desorption Add solvent Magnetic_Separation2 Magnetic Separation Desorption->Magnetic_Separation2 Agitate, apply magnet Final_Extract Final Extract for Analysis Magnetic_Separation2->Final_Extract Collect supernatant

Caption: Magnetic Solid-Phase Extraction workflow.

Troubleshooting_Logic Start Low Analyte Recovery? Check_Method Is the extraction method optimal? Start->Check_Method Yes Consider_Alt Consider alternative methods (e.g., QuEChERS, MSPE) Check_Method->Consider_Alt No Check_SPE Are SPE parameters optimized? Check_Method->Check_SPE Yes Success Recovery Improved Consider_Alt->Success Optimize_SPE Optimize: - Sorbent type & amount - Sample pH - Adsorption/Desorption time - Elution solvent Check_SPE->Optimize_SPE No Check_Matrix Are matrix effects suspected? Check_SPE->Check_Matrix Yes Optimize_SPE->Success Mitigate_Matrix Mitigate matrix effects: - Matrix-matched calibration - Isotope dilution - d-SPE cleanup Check_Matrix->Mitigate_Matrix Yes Check_Matrix->Success No Mitigate_Matrix->Success

Caption: Troubleshooting low methylcarbamate recovery.

References

Addressing matrix effects in LC-MS/MS analysis of carbamates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals address matrix effects in the LC-MS/MS analysis of carbamates.

Troubleshooting Guide

This guide provides solutions to common issues encountered during the LC-MS/MS analysis of carbamates due to matrix effects.

Observed Issue Potential Cause Recommended Solution
Signal Suppression/Enhancement: Inconsistent or lower/higher than expected analyte signal intensity.Co-eluting matrix components are interfering with the ionization of the target carbamate (B1207046) analytes.[1][2]1. Optimize Sample Preparation: Employ techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[1][3] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also a common starting point for pesticide residue analysis in complex matrices.[4]2. Dilute the Sample: Diluting the final extract can significantly reduce the concentration of interfering matrix components.[4][5]3. Improve Chromatographic Separation: Modify the LC gradient, mobile phase composition, or flow rate to separate the analyte from matrix interferences.[5][6]4. Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract to compensate for the matrix effect.[4][7]5. Employ Stable Isotope-Labeled Internal Standards (SIL-IS): This is the most effective way to correct for matrix effects as the SIL-IS co-elutes and experiences the same ionization suppression or enhancement as the analyte.[6][8]
Poor Reproducibility and Accuracy: High variability in quantitative results between replicate injections or different samples.The matrix effect is variable across different samples or is not being adequately corrected for.[6]1. Evaluate Matrix Effect: Quantify the matrix effect using the post-extraction addition method to understand its extent.[2][9]2. Implement Robust Sample Cleanup: Ensure your sample preparation method is consistent and effectively removes matrix components.[3]3. Utilize a SIL-IS: A stable isotope-labeled internal standard for each analyte is crucial for ensuring high accuracy and reproducibility.[8][10]
Reduced Sensitivity: Difficulty in achieving desired limits of detection (LOD) and quantification (LOQ).Significant ion suppression is reducing the analyte signal to a level close to the background noise.[5][11]1. Enhance Sample Cleanup: Focus on sample preparation techniques that specifically target the removal of components known to cause ion suppression, such as phospholipids (B1166683) in plasma samples.[3]2. Optimize MS/MS Parameters: Ensure that the mass spectrometer parameters (e.g., collision energy, declustering potential) are optimized for your specific carbamate analytes.[7][12]3. Consider a Different Ionization Source: If using Electrospray Ionization (ESI), consider trying Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[2]
Non-linear Calibration Curve: The calibration curve does not follow a linear regression.The matrix effect is concentration-dependent, meaning the degree of signal suppression or enhancement changes at different analyte concentrations.[2]1. Use a Narrower Calibration Range: Construct the calibration curve over a more restricted concentration range that demonstrates linearity.2. Employ a Weighted Linear Regression: This can help to compensate for non-linearity at the lower or upper ends of the calibration range.3. Dilute Samples: Ensure that the analyte concentration in the prepared samples falls within the linear range of the assay.[5]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting components from the sample matrix.[1][6] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analysis.[5][6] The "matrix" refers to all components in the sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1]

Q2: How can I determine if my analysis is affected by matrix effects?

A2: The most common method to evaluate matrix effects is the post-extraction spike (or post-extraction addition) method.[2][9] This involves comparing the analyte's signal response in a blank matrix extract that has been spiked with the analyte to the response of the analyte in a pure solvent at the same concentration. A significant difference in the signal indicates the presence of matrix effects.[9] Another qualitative method is post-column infusion, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[5][9]

Q3: What are the most effective sample preparation techniques to reduce matrix effects for carbamate analysis?

A3: For carbamate analysis in complex matrices like food or biological samples, Solid-Phase Extraction (SPE) and the QuEChERS method are highly effective.[3][4][12] SPE can be tailored to selectively extract carbamates while removing a significant portion of interfering matrix components.[1] QuEChERS is a streamlined approach that combines extraction and cleanup steps, making it suitable for multi-residue pesticide analysis.[13] Liquid-Liquid Extraction (LLE) is another viable option for cleaning up samples.[1][3]

Q4: When should I use a stable isotope-labeled internal standard (SIL-IS)?

A4: It is highly recommended to use a SIL-IS whenever accurate and precise quantification is required, especially when dealing with complex matrices where significant matrix effects are expected.[6][8] A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[8] It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus providing the most reliable correction for matrix effects.[10][14]

Q5: Can optimizing the chromatographic conditions help in mitigating matrix effects?

A5: Yes, optimizing chromatographic conditions is a crucial step.[6] By adjusting the mobile phase composition, gradient profile, and flow rate, you can improve the separation of your target carbamate analytes from the interfering matrix components.[1] This reduces the likelihood of co-elution and the resulting ion suppression or enhancement.[5]

Quantitative Data Summary

The following table summarizes the matrix effects for fifteen carbamate pesticides in various vegetable, fruit, and tea matrices. The values represent the percentage of matrix effect (ME%), where a value close to 100% indicates a negligible matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.

CarbamatePak ChoiChinese CeleryLoofahEggplantCowpeaAppleMushroomTea
Aldicarb-sulfoxide98.698.596.398.896.095.496.697.6
Aldicarb-sulfone97.896.598.399.195.796.297.196.5
Oxamyl101.2102.5103.1101.5100.399.8102.3101.8
Methomyl99.5100.1101.399.898.999.2100.599.7
3-OH-Carbofuran105.3106.8107.5104.9103.2102.5106.1105.4
Aldicarb102.1103.4104.2101.8100.9100.3102.9102.2
Propoxur97.296.895.497.595.194.896.395.9
Carbofuran108.9110.2111.2108.1106.7105.9109.5108.8
Carbosulfan96.595.994.796.894.293.995.695.1
Pirimicarb103.7104.9105.8103.1102.4101.7104.3103.6
Isoprocarb98.197.696.998.496.395.897.296.7
Tsumacide100.8101.9102.7100.599.699.1101.4100.9
Fenobucarb95.895.193.996.193.593.194.994.3
Carbaril106.4107.8108.6105.9104.5103.8107.1106.3
Bendiocarb99.298.797.999.597.496.998.397.8
Data adapted from a study on carbamate pesticide residues in various matrices. The study concluded that for these specific samples and methodology, there was no obvious ion suppression or enhancement.[12]

Experimental Protocols

Methodology for Evaluating Matrix Effects using Post-Extraction Addition

This protocol describes the quantitative assessment of matrix effects by comparing the response of an analyte in a post-extraction spiked matrix sample to its response in a neat solvent.[2][9]

  • Prepare Blank Matrix Extract:

    • Select a representative sample of the matrix (e.g., plasma, vegetable homogenate) that is known to be free of the target carbamate analytes.

    • Process this blank matrix sample using the same extraction procedure as for the study samples.

  • Prepare Two Sets of Solutions:

    • Set A (Analyte in Matrix): Spike a known amount of the carbamate analyte(s) and internal standard (if used) into the blank matrix extract obtained in step 1.

    • Set B (Analyte in Solvent): Prepare a solution of the carbamate analyte(s) and internal standard at the same final concentration as in Set A, but in the reconstitution solvent.

  • LC-MS/MS Analysis:

    • Analyze both sets of solutions using the developed LC-MS/MS method.

    • Obtain the peak areas for the analyte(s) and internal standard in both sets.

  • Calculate the Matrix Effect (ME):

    • The matrix effect is calculated using the following formula: ME (%) = (Peak Area of Analyte in Set A / Peak Area of Analyte in Set B) x 100

    • Interpretation of Results:

      • ME = 100%: No matrix effect.

      • ME < 100%: Ion suppression.

      • ME > 100%: Ion enhancement.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Sample Collection homogenize Homogenization start->homogenize extract Extraction (e.g., QuEChERS) homogenize->extract cleanup Cleanup (e.g., d-SPE) extract->cleanup evaporate Evaporation & Reconstitution cleanup->evaporate lcms LC-MS/MS Injection evaporate->lcms data_proc Data Processing lcms->data_proc results Results data_proc->results troubleshooting_logic cluster_solutions Mitigation Strategies start Poor Quantitative Results? check_me Evaluate Matrix Effect (Post-Extraction Spike) start->check_me me_present Significant ME? check_me->me_present no_me Investigate Other Method Parameters me_present->no_me No optimize_prep Optimize Sample Prep (SPE, LLE, Dilution) me_present->optimize_prep Yes optimize_lc Optimize Chromatography optimize_prep->optimize_lc use_is Use SIL-IS or Matrix-Matched Calibration optimize_lc->use_is re_evaluate Re-evaluate ME use_is->re_evaluate

References

Technical Support Center: Refinement of Post-Column Derivatization Protocols for Carbamate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the refinement of post-column derivatization (PCD) protocols for carbamate (B1207046) analysis. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to assist in optimizing analytical methods.

Troubleshooting Guides

This section addresses specific issues that may arise during carbamate analysis using post-column derivatization.

1. Poor Peak Shape (Tailing, Fronting, Splitting, or Broadening)

  • Question: What are the common causes of poor peak shape in carbamate analysis and how can they be resolved?

  • Answer: Poor peak shape is a frequent issue that can compromise the accuracy and resolution of your analysis. The following table summarizes the potential causes and their corresponding solutions.

Problem Potential Cause Solution
Peak Tailing Secondary silanol (B1196071) interactions on the column.Operate the mobile phase at a lower pH (e.g., 3-4) to suppress silanol ionization.[1]
Column contamination.Implement a rigorous column washing protocol or use a guard column.[1]
Sample solvent mismatch.Dissolve and inject standards and samples in the initial mobile phase composition whenever possible.[1]
Peak Fronting Sample overload.Reduce the injection volume or dilute the sample.
Sample solvent stronger than the mobile phase.Prepare samples in a solvent that is weaker than or equal in strength to the mobile phase.
Peak Splitting Column void or channeling.Replace the column. Ensure proper column packing and handling.
Partially blocked frit or tubing.Backflush the column (if permissible by the manufacturer) or replace the frit and any blocked tubing.
Peak Broadening Large dead volume in the system.Minimize the length and internal diameter of tubing and ensure all connections are secure.[1]
Low flow rate leading to diffusion.Optimize the flow rate; a lower flow rate can sometimes improve resolution but may also lead to broader peaks if too low.[1]
Column aging or degradation.Replace the analytical column.

2. High Baseline Noise

  • Question: My baseline is noisy. What are the potential sources of this noise and how can I reduce it?

  • Answer: A noisy baseline can significantly impact the signal-to-noise ratio and the limit of detection. Here are common causes and solutions:

Potential Cause Solution
Contaminated Mobile Phase or Reagents Use high-purity HPLC-grade solvents and freshly prepared reagents.[2] Degas the mobile phase and reagents before use.
Pump Pulsations Ensure the pump is properly maintained, including seals and check valves. Use a pulse dampener.
Air Bubbles in the System Thoroughly degas all solvents and reagents. Purge the pump and detector to remove any trapped air.
Detector Issues Ensure the detector lamp is in good condition and has sufficient energy. Clean the flow cell if necessary.
Incomplete Mixing of Mobile Phase If using a gradient, ensure the mixer is functioning correctly. Pre-mixing the mobile phase for isocratic runs can help.
Temperature Fluctuations Use a column oven and ensure a stable laboratory temperature to minimize drift and noise.

3. Low Sensitivity or No Peaks

  • Question: I am experiencing low sensitivity or not seeing any peaks for my carbamate standards. What should I check?

  • Answer: Low or no signal can be frustrating. A systematic check of the system can help identify the issue.

Potential Cause Solution
Incorrect Derivatization Conditions Verify the pH of the hydrolysis and derivatization reagents. Ensure the reaction coil temperature is optimal (typically 80-100°C for hydrolysis).[3][4]
Degraded Reagents Prepare fresh o-phthalaldehyde (B127526) (OPA) and mercaptoethanol (or an alternative thiol) solutions. OPA is light-sensitive and can degrade over time.
Incorrect Wavelength Settings on Fluorescence Detector Confirm the excitation and emission wavelengths are set correctly for the fluorescent derivative (typically around 330 nm for excitation and 465 nm for emission).
Issues with the HPLC System Check for leaks, ensure the injector is working correctly, and verify the mobile phase and reagent flow rates.
Analyte Degradation Ensure proper sample preservation. Carbamates can degrade in neutral or basic water; samples should be acidified.[3]
Column Issues A severely contaminated or degraded column may retain the analytes irreversibly. Try replacing the column.

Frequently Asked Questions (FAQs)

  • Q1: What is the principle of post-column derivatization for N-methylcarbamate analysis?

    • A1: The analysis involves a two-step post-column reaction. First, the N-methylcarbamates separated by the HPLC column are hydrolyzed with a strong base (e.g., NaOH) at an elevated temperature to form methylamine (B109427). Subsequently, the methylamine reacts with o-phthalaldehyde (OPA) and a thiol (like 2-mercaptoethanol) to create a highly fluorescent isoindole derivative, which is then detected by a fluorescence detector.[3][4]

  • Q2: Why is fluorescence detection used in this method?

    • A2: Fluorescence detection offers high sensitivity and selectivity for the derivatized carbamates. Many carbamates themselves do not have strong UV absorbance or native fluorescence, making sensitive detection difficult without derivatization.

  • Q3: How often should I prepare fresh derivatization reagents?

    • A3: It is recommended to prepare fresh OPA and thiol reagents daily for optimal performance.[5] The hydrolysis solution (NaOH) is generally more stable.

  • Q4: Can I use a different thiol than 2-mercaptoethanol (B42355)?

    • A4: Yes, other thiols like N,N-dimethyl-2-mercaptoethylamine can be used.[3] However, it's important to validate the performance of any alternative reagent.

  • Q5: What are the key parameters to optimize for better sensitivity?

    • A5: Key parameters include the hydrolysis temperature, the concentration and pH of the hydrolysis and derivatization reagents, and the flow rates of both the mobile phase and the reagents. Optimizing these can significantly enhance the signal-to-noise ratio.[5]

Experimental Protocols

This section provides a detailed methodology for carbamate analysis based on EPA Method 531.2.

Objective: To quantify N-methylcarbamates in a water sample using HPLC with post-column derivatization and fluorescence detection.

Materials and Reagents:

  • HPLC system with a post-column reaction module

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Fluorescence detector

  • HPLC-grade methanol (B129727) and water

  • Sodium hydroxide (B78521) (NaOH)

  • o-Phthalaldehyde (OPA)

  • 2-Mercaptoethanol

  • Boric acid

Procedure:

  • Mobile Phase Preparation: Prepare a gradient of methanol and water. The specific gradient will depend on the carbamates being analyzed.

  • Post-Column Reagent 1 (Hydrolysis): Prepare a 0.075 N NaOH solution.

  • Post-Column Reagent 2 (Derivatization):

    • OPA Solution: Dissolve 100 mg of OPA in 10 mL of methanol.

    • Thiol Solution: Prepare a solution of 2-mercaptoethanol in water.

    • Buffer: Prepare a boric acid buffer.

    • Combine the OPA solution, thiol solution, and buffer to create the final derivatization reagent.

  • HPLC and Post-Column Conditions:

Parameter Value
Mobile Phase Flow Rate 0.5 - 1.5 mL/min
Injection Volume 100 - 400 µL
Hydrolysis Reagent Flow Rate ~0.3 mL/min
Derivatization Reagent Flow Rate ~0.3 mL/min
Hydrolysis Reactor Temperature 80-100°C
Fluorescence Detector Excitation 330 nm
Fluorescence Detector Emission 465 nm
  • Calibration: Prepare a series of calibration standards of the target carbamates in methanol. Analyze the standards under the same conditions as the samples.

  • Sample Analysis: Filter the water sample and inject it into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration for each analyte. Determine the concentration of the analytes in the samples from this curve.

Data Presentation

The following tables summarize the impact of key experimental parameters on the analytical results.

Table 1: Effect of Hydrolysis Temperature on Analyte Response

Analyte Relative Response at 90°C (vs. 80°C) Relative Response at 100°C (vs. 80°C)
Aldicarb100%216%
Methomyl100%179%
1-Naphthol100%89%
Other CarbamatesWithin 10%Within 6%
Data adapted from a study on the optimization of EPA Method 531.1, which led to Method 531.2.

Table 2: Impact of Mobile Phase Flow Rate on Peak Characteristics

Flow Rate (mL/min) Effect on Peak Area Effect on Peak Height (Sensitivity) Effect on Resolution
Decrease IncreasesMay decrease if peak broadening occursGenerally improves, but may decrease if excessively low
Increase DecreasesMay increase if peak sharpensGenerally decreases
General trends observed in HPLC analysis. Optimal flow rate needs to be empirically determined for each method.[6][7]

Table 3: Influence of Mobile Phase Composition on Resolution

Mobile Phase Composition (% Acetonitrile in Water) Resolution (Rs) between Critical Pairs Analysis Time
Low % Acetonitrile HigherLonger
High % Acetonitrile LowerShorter
The optimal mobile phase composition is a trade-off between resolution and analysis time and must be optimized for the specific carbamates of interest.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Carbamate Analysis

G Experimental Workflow for Carbamate Analysis cluster_sample_prep Sample Preparation cluster_hplc HPLC System cluster_pcd Post-Column Derivatization cluster_detection Detection & Analysis Sample Water Sample Filter Filter Sample Sample->Filter Injector Injector Filter->Injector Inject Column C18 Column Injector->Column Hydrolysis Hydrolysis (NaOH, 80-100°C) Column->Hydrolysis Eluent Derivatization Derivatization (OPA + Thiol) Hydrolysis->Derivatization Detector Fluorescence Detector Derivatization->Detector Data Data System Detector->Data Report Report Data->Report Generate Report

Caption: Workflow for post-column derivatization of carbamates.

Diagram 2: Troubleshooting Logic for Common HPLC-PCD Issues

G Troubleshooting Logic for Carbamate Analysis cluster_peak Peak Shape Issues cluster_noise Baseline Issues cluster_sensitivity Sensitivity Issues Start Problem Observed PeakShape Poor Peak Shape Start->PeakShape BaselineNoise High Baseline Noise Start->BaselineNoise LowSignal Low/No Signal Start->LowSignal Tailing Tailing PeakShape->Tailing Fronting Fronting PeakShape->Fronting Splitting Splitting PeakShape->Splitting CheckColumn CheckColumn Tailing->CheckColumn Check Column/Mobile Phase pH CheckSample CheckSample Fronting->CheckSample Check Sample Concentration/Solvent CheckFrit CheckFrit Splitting->CheckFrit Check Column Frit/Packing Contamination Contaminated Reagents/Mobile Phase BaselineNoise->Contamination AirBubbles Air Bubbles BaselineNoise->AirBubbles PumpIssues Pump Pulsations BaselineNoise->PumpIssues PrepareFresh PrepareFresh Contamination->PrepareFresh Prepare Fresh Solvents/Reagents DegasPurge DegasPurge AirBubbles->DegasPurge Degas Solvents & Purge System ServicePump ServicePump PumpIssues->ServicePump Service Pump DerivConditions Incorrect Derivatization Conditions LowSignal->DerivConditions ReagentDeg Reagent Degradation LowSignal->ReagentDeg DetectorSettings Incorrect Detector Settings LowSignal->DetectorSettings OptimizePCD OptimizePCD DerivConditions->OptimizePCD Optimize Temp/pH/Flow FreshReagents FreshReagents ReagentDeg->FreshReagents Prepare Fresh OPA/Thiol VerifyWavelengths VerifyWavelengths DetectorSettings->VerifyWavelengths Verify Excitation/Emission λ

Caption: Troubleshooting workflow for common HPLC-PCD problems.

References

Technical Support Center: Strategies to Mitigate Methylcarbamic Acid Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of methylcarbamic acid degradation during experimental sample preparation. Our aim is to equip researchers with the necessary strategies to ensure sample integrity and obtain accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during sample preparation?

A1: The principal cause of this compound degradation is hydrolysis. The carbamate (B1207046) ester linkage is susceptible to cleavage by water, a reaction that is significantly accelerated by alkaline pH and elevated temperatures. This hydrolysis results in the formation of methanol (B129727) and carbamic acid, the latter of which is unstable and further decomposes into methylamine (B109427) and carbon dioxide.

Q2: How does pH affect the stability of this compound?

A2: The pH of the sample matrix is a critical factor in the stability of this compound. Alkaline conditions (pH > 7) dramatically increase the rate of hydrolysis, leading to rapid degradation of the analyte.[1][2][3] Conversely, slightly acidic conditions (pH 3-5) significantly improve its stability.[2] Therefore, controlling the pH from the moment of sample collection is a primary strategy to prevent degradation.

Q3: What role does temperature play in the degradation of this compound?

A3: Temperature has a direct impact on the rate of hydrolysis. Higher temperatures provide the necessary energy for the hydrolysis reaction to proceed more quickly. To minimize degradation, it is crucial to maintain a "cold chain" throughout the entire sample handling process, from collection and transport to storage and processing.

Q4: My samples are from a biological matrix like plasma. Are there additional factors to consider?

A4: Yes, in biological matrices such as plasma and tissue, enzymatic degradation becomes a significant concern. Esterase enzymes present in these samples can efficiently catalyze the hydrolysis of the carbamate bond.[4] Therefore, in addition to controlling pH and temperature, it is essential to inhibit or inactivate these enzymes.

Q5: What are the visible signs of this compound degradation in my analytical results?

A5: Degradation of this compound will typically manifest as low or inconsistent recovery of the analyte in your analytical runs. You may also observe the appearance of unexpected peaks in your chromatogram, which could correspond to its degradation products (methanol and methylamine).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or inconsistent analyte recovery Alkaline Hydrolysis: The pH of your sample or reagents is too high (pH > 7).Acidify Samples: Immediately after collection, adjust the sample pH to a range of 3-5 using a suitable buffer like citrate (B86180) or acetate (B1210297).[2] For water samples, EPA Method 531.2 recommends buffering to approximately pH 3.8.
Thermal Degradation: Samples are being exposed to elevated temperatures during handling or storage.Maintain Cold Chain: Keep samples on ice immediately after collection. Store them at 4°C for short-term storage (<48 hours) and at -20°C or -80°C for long-term storage. Perform all sample preparation steps in a cold environment (e.g., on ice, in a cold room).
Enzymatic Degradation (Biological Samples): Esterases in the plasma or tissue are hydrolyzing the analyte.Inhibit Enzymes: For plasma samples, collect blood in tubes containing an esterase inhibitor such as sodium fluoride (B91410). Alternatively, immediately precipitate proteins with a four-fold excess of cold acetonitrile (B52724) to denature the enzymes. For tissue samples, homogenize in a cooled, acidic buffer containing protease and esterase inhibitors.
Appearance of extra peaks in the chromatogram Analyte Degradation: The extra peaks are likely the degradation products of this compound.Confirm Peak Identity: If possible, analyze standards of the expected degradation products (methylamine) to confirm their identity. Implement the stabilization strategies mentioned above to prevent their formation.
Poor reproducibility between replicates Inconsistent Sample Handling: Variations in the time between sample collection and stabilization, or temperature fluctuations.Standardize Protocol: Ensure that all samples are handled with a consistent and standardized protocol, minimizing the time samples spend at room temperature and ensuring rapid and uniform acidification and/or inhibitor addition.

Quantitative Data on Carbamate Stability

Carbamate Pesticide pH Half-life Temperature (°C)
Carbaryl7.010 days20
8.01 day20
9.02.4 hours20
Flumioxazin5.0Stable for several daysNot Specified
7.0~24 hoursNot Specified
9.015 minutesNot Specified
Oxamyl8.0~1 day25
Ethiofencarb8.0<1 month25

This data is compiled from various sources and is intended to be illustrative of the general behavior of carbamates.[1][5]

Experimental Protocols

Protocol 1: Stabilization of this compound in Aqueous Samples

This protocol is adapted from EPA Method 531.2 for the analysis of N-methylcarbamates in water.

Materials:

  • Amber glass collection vials with PTFE-lined caps

  • Potassium dihydrogen citrate buffer

  • Sodium thiosulfate (B1220275) (for chlorinated samples)

  • Ice chest

Procedure:

  • Vial Preparation: Prior to sample collection, add the appropriate amount of potassium dihydrogen citrate to the collection vial to achieve a final sample pH of approximately 3.8. For chlorinated water, also add sodium thiosulfate.

  • Sample Collection: Fill the vial with the aqueous sample, leaving minimal headspace.

  • Immediate Cooling: Place the vial on ice in an ice chest immediately after collection.

  • Storage: Store the samples at 4°C and analyze within 14 days. For longer storage, freezing at -20°C is recommended.

Protocol 2: Stabilization of this compound in Plasma Samples

Materials:

  • Blood collection tubes containing sodium fluoride or another suitable esterase inhibitor.

  • Centrifuge

  • Cold acetonitrile (CH3CN)

  • Vortex mixer

  • Microcentrifuge tubes

Procedure:

  • Blood Collection: Collect whole blood in tubes containing an esterase inhibitor.

  • Immediate Cooling: Place the blood collection tubes on ice immediately.

  • Plasma Separation: Within 30 minutes of collection, centrifuge the blood at 4°C to separate the plasma.

  • Protein Precipitation: Transfer the plasma to a clean microcentrifuge tube. Add four volumes of ice-cold acetonitrile to the plasma.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation and enzyme denaturation.

  • Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the stabilized this compound, for analysis.

Protocol 3: Stabilization of this compound in Tissue Samples

Materials:

  • Homogenizer (e.g., bead beater, rotor-stator)

  • Homogenization buffer (e.g., citrate or acetate buffer, pH 4-5) containing a cocktail of protease and esterase inhibitors.

  • Ice bath

  • Centrifuge

Procedure:

  • Tissue Excision: Excise the tissue of interest and immediately snap-freeze it in liquid nitrogen to halt enzymatic activity.

  • Homogenization Preparation: Weigh the frozen tissue and place it in a pre-chilled homogenization tube.

  • Buffer Addition: Add ice-cold homogenization buffer (typically 3-5 volumes of the tissue weight).

  • Homogenization: Homogenize the tissue on ice until a uniform homogenate is achieved.

  • Clarification: Centrifuge the homogenate at high speed at 4°C to pellet cellular debris.

  • Supernatant Collection: Collect the supernatant, which contains the stabilized this compound, for further processing or direct analysis.

Visualizations

Degradation Pathway of this compound

Degradation Pathway of this compound MethylcarbamicAcid This compound Hydrolysis Hydrolysis (catalyzed by OH⁻, H⁺, or Esterases) MethylcarbamicAcid->Hydrolysis Methanol Methanol Hydrolysis->Methanol CarbamicAcid Carbamic Acid (Unstable) Hydrolysis->CarbamicAcid Decomposition Spontaneous Decomposition CarbamicAcid->Decomposition Methylamine Methylamine Decomposition->Methylamine CO2 Carbon Dioxide Decomposition->CO2

Caption: Hydrolytic degradation of this compound.

Experimental Workflow for Sample Stabilization

General Workflow for this compound Sample Stabilization cluster_collection Sample Collection cluster_stabilization Immediate Stabilization cluster_processing Sample Processing (Cold) cluster_analysis Analysis Aqueous Aqueous Sample Acidify Acidify to pH 3-5 Aqueous->Acidify Plasma Plasma Sample Inhibit Add Esterase Inhibitors Plasma->Inhibit Tissue Tissue Sample Cool Place on Ice Tissue->Cool Acidify->Cool Inhibit->Cool Precipitate Protein Precipitation (e.g., Acetonitrile) Cool->Precipitate Plasma Homogenize Homogenize in Acidic Buffer Cool->Homogenize Tissue Extract Extract Analyte Cool->Extract Aqueous Centrifuge Centrifuge Precipitate->Centrifuge Homogenize->Centrifuge Centrifuge->Extract Analysis LC-MS/MS or HPLC Extract->Analysis

Caption: Workflow for stabilizing this compound in samples.

References

Technical Support Center: Overcoming Challenges in the Scale-up of Methylcarbamate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of methylcarbamate. This guide addresses common challenges encountered during laboratory-scale experiments and scale-up, offering practical solutions and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing methylcarbamate?

A1: The most prevalent methods for methylcarbamate synthesis include the reaction of urea (B33335) with methanol (B129727), the reaction of methyl isocyanate with an alcohol, and the use of carbon dioxide with methylamine. The choice of method often depends on factors such as scale, available starting materials, and safety considerations. The urea and methanol route is often favored for its cost-effectiveness and avoidance of highly toxic reagents like phosgene, which is a precursor to methyl isocyanate.[1][2]

Q2: What are the typical side products and impurities I should be aware of during methylcarbamate synthesis?

A2: Common impurities include unreacted starting materials, N-methylated amines, and ureas. In the synthesis from urea and methanol, cyanuric acid can also be a significant byproduct, especially at higher temperatures.[3][4][5] The formation of these byproducts can be influenced by reaction temperature, stoichiometry of reactants, and the presence of water.

Q3: How can I minimize the formation of byproducts?

A3: To minimize byproduct formation, it is crucial to carefully control reaction conditions. Lowering the reaction temperature can reduce the formation of N-methylated amines and ureas.[6][7] Ensuring anhydrous conditions is also critical, as water can lead to the hydrolysis of intermediates. Precise control over the stoichiometry, particularly of the methylating agent, is also recommended.

Q4: What are the key safety precautions to consider during methylcarbamate synthesis, especially during scale-up?

A4: When working with high-pressure reactors, it is essential to understand the equipment's design limits and to implement pressure relief systems.[8][9][10][11][12] Proper training for operators on high-pressure reactions and emergency procedures is mandatory.[8] Personal protective equipment (PPE), including safety goggles, gloves, and lab coats, must be worn.[9] For syntheses involving precursors to methyl isocyanate, extreme caution is necessary due to its high toxicity and flammability.[13] Work should be conducted in a well-ventilated area, and emergency procedures for handling spills or exposures must be in place.

Q5: How does the quality of raw materials affect the synthesis?

A5: The purity of starting materials, such as methanol and urea, is critical for achieving high yields and minimizing impurities.[14] Impurities in the feedstock can poison catalysts, lead to undesirable side reactions, and complicate purification processes. It is essential to use high-purity raw materials and ensure they are dry.

Troubleshooting Guide

Problem 1: Low to No Product Formation

Potential Cause Recommended Action
Inactive or insufficient catalyst/base. Verify the activity and loading of the catalyst or base. Consider using a different catalyst or increasing the catalyst loading after small-scale trials.
Low-quality or wet starting materials. Ensure all starting materials and solvents are of high purity and are thoroughly dried before use.
Reaction temperature is too low. Gradually increase the reaction temperature while monitoring for the formation of side products. The optimal temperature will depend on the specific synthetic route.
Insufficient pressure (for pressure-dependent reactions). For reactions involving gases like CO2 or ammonia (B1221849), ensure the reactor is properly sealed and that the pressure is maintained at the desired level. Inadequate pressure can lead to poor conversion.[2]
Poor mixing. In a scaled-up reaction, ensure agitation is sufficient to maintain a homogeneous reaction mixture. Inadequate mixing can lead to localized temperature gradients and incomplete reactions.

Problem 2: Formation of Significant Side Products

Potential Cause Recommended Action
Reaction temperature is too high. Lower the reaction temperature. High temperatures can promote side reactions such as the formation of N-methylated byproducts and cyanuric acid.[3][4][5][6][7]
Incorrect stoichiometry of reactants. Carefully control the molar ratios of the reactants. An excess of one reactant can lead to the formation of specific side products.
Presence of water in the reaction mixture. Ensure anhydrous conditions by using dry solvents and reactants. Water can hydrolyze starting materials and intermediates.
Prolonged reaction time. Optimize the reaction time. Extended reaction times can sometimes lead to the formation of degradation products or further reactions of the desired product.

Problem 3: Product Purity Issues After Work-up

Potential Cause Recommended Action
Incomplete reaction. Monitor the reaction to completion using appropriate analytical techniques such as HPLC or TLC before initiating the work-up.
Inefficient extraction or washing steps. Optimize the work-up procedure, including the choice of extraction solvents and the number and nature of washing steps.
Co-precipitation of impurities during crystallization. Screen different solvents and solvent mixtures for recrystallization to find a system where the desired product has high solubility at elevated temperatures and low solubility at room or lower temperatures, while impurities remain in solution.
Thermal degradation of the product during solvent removal. Use a rotary evaporator under reduced pressure at a moderate temperature for solvent removal to avoid thermal decomposition of the product.

Problem 4: Scale-up Issues (e.g., poor mixing, exotherms)

Potential Cause Recommended Action
Inefficient heat transfer in a larger reactor. Ensure the reactor has adequate cooling capacity. For exothermic reactions, consider adding reagents portion-wise or using a jacketed reactor with a temperature control unit to manage the exotherm.
Inadequate agitation for a larger volume. Use an appropriate stirrer and agitation speed to ensure efficient mixing in the larger reactor volume. This is crucial for maintaining temperature homogeneity and ensuring all reactants are in contact.
Challenges with solids handling (e.g., catalyst, product). If the reaction involves solids, ensure the reactor is equipped to handle them (e.g., appropriate stirrer design to keep solids suspended). For product isolation, consider scalable filtration and drying equipment.
Managing ammonia pressure in the urea/methanol route. The synthesis of methylcarbamate from urea and methanol generates ammonia, which increases the reactor pressure.[1] The reactor must be rated for the expected pressure. A system for the safe venting and scrubbing of ammonia may be necessary for large-scale production.[15][16]

Data Presentation

Table 1: Reaction Conditions for Methylcarbamate Synthesis from Urea and Methanol

CatalystTemperature (°C)Pressure (MPa)Methanol:Urea Molar RatioReaction Time (h)Methylcarbamate Yield (%)Reference
γ-Al2O31800.6 (N2)-2Not specified[1]
Catalyst A, B, or C1802-6>98 (purity)[1]
Not specified170Autogenous (~1.95)9:14>98 (purity)[1]
None120-2000.1-3.01-100:10.5-20Not specified[2]

Note: The specific identities of "Catalyst A, B, or C" were not disclosed in the source material.

Experimental Protocols

Protocol 1: Synthesis of Methylcarbamate from Urea and Methanol in a High-Pressure Reactor

This protocol is adapted from a general method for the synthesis of methylcarbamate.[1]

Materials:

  • Urea

  • Methanol

  • Catalyst (e.g., γ-Al2O3)

  • High-pressure stainless steel reactor with magnetic stirrer and temperature and pressure controls

  • Nitrogen gas cylinder

Procedure:

  • Charge the high-pressure reactor with urea, methanol, and the catalyst. A typical molar ratio of methanol to urea can range from 9:1.[1]

  • Seal the reactor according to the manufacturer's instructions.

  • Flush the reactor with nitrogen gas to remove air, and then pressurize with nitrogen to approximately 0.6 MPa.

  • Begin stirring the reaction mixture.

  • Heat the reactor to the desired temperature (e.g., 170-180 °C) and maintain this temperature for the specified reaction time (e.g., 2-6 hours).[1]

  • Monitor the pressure inside the reactor. The reaction generates ammonia, which will cause the pressure to increase.

  • During the reaction, the generated ammonia can be carefully vented through a gas release valve to a scrubbing system if necessary to control the pressure.

  • After the reaction is complete, cool the reactor to room temperature.

  • Slowly and safely vent the remaining pressure (ammonia and nitrogen) to a fume hood or scrubbing system.

  • Open the reactor and filter the reaction mixture to recover the catalyst.

  • The filtrate contains the crude methylcarbamate dissolved in methanol. Distill off the methanol at approximately 80 °C to obtain the crude solid product.

  • The crude methylcarbamate can be further purified by recrystallization.

Protocol 2: Purification of Methylcarbamate by Recrystallization

This protocol provides a general procedure for the recrystallization of methylcarbamate.

Materials:

  • Crude methylcarbamate

  • Suitable solvent (e.g., ether, chloroform)

  • Erlenmeyer flasks

  • Heating plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the crude methylcarbamate in a minimal amount of a suitable solvent (e.g., ether) at an elevated temperature (e.g., 60 °C).[1]

  • If insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the hot, saturated solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum to remove residual solvent. A purity of greater than 98% can be achieved.[1]

Protocol 3: Quantitative Analysis of Methylcarbamate by HPLC-UV

This protocol outlines a general method for the analysis of methylcarbamate using HPLC with UV detection.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a 50:50 (v/v) mixture. The optimal composition may need to be determined experimentally.[17]

  • Standard Preparation: Accurately prepare a stock solution of methylcarbamate in the mobile phase. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Dissolve a known amount of the methylcarbamate sample in the mobile phase to a concentration that falls within the range of the calibration standards.

  • HPLC Analysis:

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detector wavelength. A wavelength of 220 nm is often used for carbamates.[17]

    • Inject the calibration standards, followed by the sample solutions.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the methylcarbamate standard against its concentration.

    • Determine the concentration of methylcarbamate in the sample by comparing its peak area to the calibration curve.

    • Calculate the purity of the sample based on the measured concentration and the initial weight of the sample.

Protocol 4: Purity Determination of Methylcarbamate by GC-MS

This protocol provides a general procedure for analyzing methylcarbamate purity by Gas Chromatography-Mass Spectrometry.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

  • Capillary column (e.g., a non-polar or medium-polarity column like a 5% phenylmethylpolysiloxane)

  • Data acquisition and processing software

Reagents:

  • Volatile organic solvent (e.g., dichloromethane, ethyl acetate)

  • Methylcarbamate standard of known purity

Procedure:

  • Sample Preparation: Prepare a dilute solution of the methylcarbamate sample in a suitable volatile solvent.

  • GC-MS Analysis:

    • Set the injector temperature (e.g., 250 °C).

    • Set the GC oven temperature program. A typical program might start at a lower temperature (e.g., 80 °C), hold for a short period, then ramp up to a higher temperature (e.g., 300 °C).[18]

    • Set the mass spectrometer to scan a suitable mass range (e.g., m/z 30-200) or to monitor for specific ions (Selected Ion Monitoring - SIM) for higher sensitivity.

    • Inject the sample into the GC.

  • Data Analysis:

    • Identify the peak corresponding to methylcarbamate based on its retention time and mass spectrum.

    • The purity can be estimated by comparing the peak area of methylcarbamate to the total area of all peaks in the chromatogram (area percent method). For more accurate quantification, an internal or external standard method should be employed.

Protocol 5: Quantitative Purity Assessment of Methylcarbamate by ¹H-NMR

This protocol outlines the use of quantitative ¹H-NMR (qNMR) for determining the purity of methylcarbamate using an internal standard.

Instrumentation:

  • NMR spectrometer

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d6 or CDCl3)

  • Internal standard of known purity with a signal that does not overlap with the methylcarbamate signals (e.g., maleic acid, dimethyl sulfone)

  • Methylcarbamate sample

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the methylcarbamate sample into a vial.

    • Accurately weigh a specific amount of the internal standard into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent.

    • Transfer the solution to an NMR tube.

  • ¹H-NMR Data Acquisition:

    • Acquire the ¹H-NMR spectrum. Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T1 relaxation time of the signals of interest) to allow for complete relaxation of the protons, which is crucial for accurate integration.

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate a well-resolved signal of methylcarbamate (e.g., the methyl protons) and a signal from the internal standard.

    • Calculate the purity of the methylcarbamate sample using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • sample refers to methylcarbamate

    • IS refers to the internal standard

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Urea + Methanol reaction High-Pressure Reactor (170-180°C, 2-6h) start->reaction crude Crude Methylcarbamate in Methanol reaction->crude distillation Methanol Distillation crude->distillation recrystallization Recrystallization (e.g., from Ether) distillation->recrystallization pure Pure Methylcarbamate recrystallization->pure hplc HPLC-UV pure->hplc gcms GC-MS pure->gcms nmr qNMR pure->nmr

Caption: Experimental workflow for methylcarbamate synthesis, purification, and analysis.

troubleshooting_logic start Low Yield or Purity Issue check_reaction Review Reaction Conditions start->check_reaction check_materials Verify Raw Material Quality start->check_materials check_workup Optimize Work-up & Purification start->check_workup temp Adjust Temperature check_reaction->temp Incorrect Temp? stoichiometry Check Stoichiometry check_reaction->stoichiometry Incorrect Ratio? pressure Verify Pressure check_reaction->pressure Incorrect Pressure? dry_reagents Ensure Anhydrous Conditions check_materials->dry_reagents Water Present? recrystallize Re-recrystallize check_workup->recrystallize Impure Crystals? extraction Optimize Extraction check_workup->extraction Losses during Work-up? solution Improved Yield/Purity temp->solution stoichiometry->solution pressure->solution dry_reagents->solution recrystallize->solution extraction->solution

Caption: Logical workflow for troubleshooting common issues in methylcarbamate synthesis.

References

Technical Support Center: Methylcarbamic Acid Purity Analysis and Impurity Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity analysis of methylcarbamic acid and the identification of potential impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound?

A1: Impurities in this compound can originate from its synthesis route or degradation.

  • Synthesis-Related Impurities:

    • From Urea (B33335) and Methanol (B129727) Synthesis: Unreacted urea and methanol, as well as byproducts such as dimethyl carbonate (DMC) and methyl N-methyl carbamate (B1207046) (MMC), may be present.[1][2][3]

    • From Methyl Chloroformate and Ammonia (B1221849) Synthesis: Unreacted methyl chloroformate and ammonia, along with potential side-reaction products, can be impurities.[4][5]

  • Degradation Products:

    • Hydrolysis: this compound can hydrolyze to form methanol and carbamic acid. Carbamic acid is unstable and readily decomposes into ammonia and carbon dioxide.

    • Thermal Degradation: Elevated temperatures can lead to the formation of various degradation products.

Q2: Which analytical techniques are most suitable for the purity analysis of this compound?

A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective techniques for analyzing the purity of this compound.

  • HPLC: Particularly useful for non-volatile and thermally labile compounds. Methods often employ a C18 reversed-phase column with UV or fluorescence detection. Post-column derivatization with o-phthalaldehyde (B127526) (OPA) can enhance the sensitivity for N-methylcarbamates.[6][7][8][9][10]

  • GC-MS: A powerful technique for separating and identifying volatile impurities. Due to the potential thermal instability of this compound, derivatization may be necessary to improve its volatility and stability for GC analysis.[11][12][13][14][15][16]

Q3: How can I identify unknown impurities in my this compound sample?

A3: Forced degradation studies are a systematic way to identify potential degradation products. By subjecting the this compound sample to stress conditions such as acid, base, heat, oxidation, and light, you can generate and subsequently identify degradation products using techniques like LC-MS/MS or GC-MS.[17][18][19][20][21][22][23] Comparing the impurity profile of your sample with that of the stressed samples can help in identifying the unknown impurities.

Troubleshooting Guides

Problem: Poor peak shape or resolution in HPLC analysis.

Possible Cause Troubleshooting Step
Inappropriate mobile phase pH Adjust the pH of the mobile phase. For acidic compounds like this compound, a lower pH can improve peak shape.
Column degradation Flush the column with a strong solvent or replace it if it's old or has been used extensively.
Sample overload Reduce the injection volume or dilute the sample.
Co-eluting impurities Modify the gradient or the mobile phase composition to improve separation.

Problem: Low sensitivity in GC-MS analysis.

Possible Cause Troubleshooting Step
Thermal degradation of the analyte Consider using a lower injection port temperature or derivatizing the sample to increase its thermal stability.
Poor ionization Optimize the ion source parameters.
Matrix effects Use a more effective sample cleanup procedure or employ matrix-matched standards for calibration.

Experimental Protocols

Protocol 1: HPLC Purity Assay of this compound

This method is a general guideline and may require optimization for specific instrumentation and sample matrices.

Table 1: HPLC Method Parameters

Parameter Condition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 210 nm
Protocol 2: GC-MS Impurity Profiling of this compound (with Derivatization)

This protocol involves a derivatization step to improve the volatility and thermal stability of this compound.

Table 2: GC-MS Method Parameters

Parameter Condition
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 250 °C
Oven Program Start at 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-450 amu

Data Presentation

Table 3: Typical Purity and Impurity Specifications for this compound

Parameter Specification
Purity (by HPLC) ≥ 99.0%
Individual Unknown Impurity ≤ 0.10%
Total Impurities ≤ 0.50%
Residual Solvents (Methanol) ≤ 3000 ppm
Water Content ≤ 0.5%

Visualizations

Purity_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_forced_degradation Forced Degradation Sample This compound Sample Dissolution Dissolve in appropriate solvent (e.g., Acetonitrile/Water) Sample->Dissolution Stress Apply Stress Conditions (Acid, Base, Heat, etc.) Sample->Stress Filtration Filter through 0.45 µm filter Dissolution->Filtration HPLC Inject into HPLC-UV/FLD Filtration->HPLC For Purity Derivatization Derivatization (optional) Filtration->Derivatization For Impurity Profiling Purity_Data Purity Assessment HPLC->Purity_Data GCMS Inject into GC-MS Derivatization->GCMS Impurity_ID Impurity Identification GCMS->Impurity_ID Stressed_Sample_Analysis Analyze by LC-MS/MS or GC-MS Stress->Stressed_Sample_Analysis Degradant_ID Identify Degradation Products Stressed_Sample_Analysis->Degradant_ID

Caption: Workflow for Purity Analysis and Impurity Identification of this compound.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_decomposition Decomposition MCA This compound (CH3NHCOOH) Methanol Methanol (CH3OH) MCA->Methanol H2O Carbamic_Acid Carbamic Acid (NH2COOH) MCA->Carbamic_Acid H2O Ammonia Ammonia (NH3) Carbamic_Acid->Ammonia CO2 Carbon Dioxide (CO2) Carbamic_Acid->CO2 Urea Urea DMC Dimethyl Carbonate MMC Methyl N-methyl Carbamate

Caption: Potential Degradation and Impurity Pathways for this compound.

References

Optimizing temperature and pH for enzymatic reactions involving methylcarbamic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during enzymatic assays involving methylcarbamic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes involved in the metabolism of this compound derivatives?

A1: The primary enzymes that metabolize methylcarbamate-containing compounds, such as carbamate (B1207046) pesticides, are hydrolases. These include specific N-methylcarbamate hydrolases, carbaryl (B1668338) hydrolases, and carbofuran (B1668357) hydrolases, which break the carbamate ester linkage.[1][2][3][4] Additionally, acetylcholinesterase (AChE) is a crucial enzyme that is often the target of inhibition by N-methylcarbamate compounds.

Q2: What are the typical optimal pH and temperature ranges for these enzymatic reactions?

A2: The optimal conditions vary significantly depending on the specific enzyme and its source organism. Generally, carbamate hydrolases exhibit optimal activity in a neutral to alkaline pH range (pH 7.0 to 9.0) and at temperatures between 25°C and 60°C.[1][2][3][4][5] It is crucial to determine the empirical optimum for your specific enzyme and substrate.

Q3: How does pH affect the stability of the methylcarbamate substrate itself?

A3: Methylcarbamate esters can be susceptible to chemical hydrolysis, particularly at alkaline pH. This non-enzymatic degradation can contribute to high background signal in your assay. It's important to run appropriate controls (e.g., substrate in buffer without enzyme) to quantify the rate of spontaneous hydrolysis at the pH of your experiment.

Q4: My enzyme activity is lower than expected. What are some potential causes?

A4: Low enzyme activity can stem from several factors:

  • Suboptimal Conditions: The pH or temperature of your assay may not be ideal for the enzyme.

  • Enzyme Inactivation: Improper storage, repeated freeze-thaw cycles, or the presence of inhibitors in your sample can lead to a loss of enzyme activity.

  • Incorrect Substrate Concentration: The substrate concentration might be too low, limiting the reaction rate.

  • Product Inhibition: The accumulation of reaction products might be inhibiting the enzyme.

Q5: I am observing high background noise in my colorimetric assay. What could be the reason?

A5: High background noise can be caused by:

  • Spontaneous Substrate Hydrolysis: As mentioned, the substrate may be degrading non-enzymatically at the experimental pH.

  • Reagent Instability: One or more of your assay reagents may be unstable under the assay conditions.

  • Contaminants: Your sample or reagents might be contaminated with substances that interfere with the detection method.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or Very Low Enzyme Activity 1. Inactive enzyme due to improper storage or handling. 2. Suboptimal pH or temperature. 3. Presence of inhibitors in the sample. 4. Incorrect enzyme or substrate concentration.1. Aliquot enzyme upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles. 2. Perform a pH and temperature optimization experiment (see Experimental Protocols). 3. Include a control with a known inhibitor to ensure the assay is sensitive. For unknown inhibitors, consider sample purification. 4. Titrate the enzyme and substrate to determine their optimal concentrations.
High Background Signal 1. Spontaneous hydrolysis of the methylcarbamate substrate. 2. Contamination of reagents or labware. 3. Instability of the detection reagent.1. Run a "no-enzyme" control to measure the rate of non-enzymatic hydrolysis and subtract it from the sample readings. 2. Use high-purity reagents and sterile, disposable labware. 3. Prepare detection reagents fresh before each experiment.
Inconsistent or Non-Reproducible Results 1. Inaccurate pipetting. 2. Temperature fluctuations during the assay. 3. Reagents not mixed thoroughly. 4. Variation in incubation times.1. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 2. Use a temperature-controlled plate reader or water bath to maintain a constant temperature. 3. Ensure all solutions are mixed thoroughly before and after addition to the reaction wells. 4. Use a multichannel pipette to start reactions simultaneously and ensure consistent incubation times.

Data Presentation: Optimal Conditions for Carbamate-Hydrolyzing Enzymes

EnzymeSource OrganismSubstrate(s)Optimal pHOptimal Temperature (°C)
N-methylcarbamate hydrolase Pseudomonas sp. strain CRL-OKCarbaryl, Carbofuran, Aldicarb8.0 - 8.5~60
Carbaryl hydrolase Blastobacter sp. strain M501Carbaryl and other N-methylcarbamates9.045
Carbaryl hydrolase (McbA) Pseudomonas sp. XWY-1Carbaryl, Isoprocarb, Fenobucarb, Carbofuran7.040
Esterase (Est03320) Bacillus velezensis MB01BCarbaryl, p-nitrophenyl esters6.525
Carbofuran hydrolase Pseudomonas cepaciaCarbofuran8.540

Experimental Protocols

Protocol for Determining Optimal pH

This protocol outlines a general method for determining the optimal pH for an enzymatic reaction involving a methylcarbamate substrate.

1. Materials:

  • Purified enzyme stock solution

  • Methylcarbamate substrate stock solution

  • A series of buffers covering a range of pH values (e.g., citrate (B86180) for pH 3-6, phosphate (B84403) for pH 6-8, Tris for pH 7.5-9, glycine-NaOH for pH 9-10.5)

  • Microplate reader and microplates

  • Detection reagents for monitoring the reaction

2. Procedure:

  • Prepare Buffers: Prepare a set of buffers with overlapping pH ranges, ensuring the final ionic strength is consistent across all buffers.

  • Assay Setup: In a 96-well plate, set up reactions in triplicate for each pH to be tested. Each reaction should contain:

    • Buffer of a specific pH

    • A fixed, non-limiting concentration of the substrate

    • A fixed concentration of the enzyme

  • Controls: For each pH, include a "no-enzyme" control to measure non-enzymatic substrate hydrolysis.

  • Initiate Reaction: Add the enzyme to all wells simultaneously to start the reaction.

  • Incubation: Incubate the plate at a constant, predetermined temperature.

  • Measurement: Monitor the reaction progress by measuring the absorbance or fluorescence at regular time intervals.

  • Data Analysis:

    • Calculate the initial reaction rate for each pH by determining the slope of the linear portion of the progress curve.

    • Subtract the rate of the "no-enzyme" control from the corresponding enzymatic reaction rate.

    • Plot the corrected reaction rate as a function of pH to determine the optimal pH.

Protocol for Determining Optimal Temperature

This protocol describes a method for determining the optimal temperature for your enzymatic reaction.

1. Materials:

  • Same as for the optimal pH protocol, but with a single buffer at the predetermined optimal pH.

  • A temperature-controlled instrument (e.g., PCR cycler with a gradient function or multiple water baths).

2. Procedure:

  • Assay Setup: Prepare a master mix containing the optimal pH buffer, substrate, and detection reagents. Aliquot the master mix into microplate wells or PCR tubes.

  • Temperature Gradient: Place the reactions in an instrument capable of maintaining a range of temperatures simultaneously.

  • Initiate Reaction: Add the enzyme to each reaction vessel.

  • Incubation: Incubate for a fixed period that falls within the linear range of the reaction.

  • Measurement: Stop the reaction (if necessary) and measure the product formation.

  • Data Analysis: Plot the enzyme activity (product formed per unit time) against the temperature to identify the optimal temperature.

Visualizations

experimental_workflow_ph cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Data Acquisition & Analysis prep_buffers Prepare Buffers (Various pH) setup_plate Pipette Buffers & Substrate into Plate prep_buffers->setup_plate prep_reagents Prepare Substrate & Enzyme Stocks prep_reagents->setup_plate add_enzyme Initiate Reaction with Enzyme setup_plate->add_enzyme incubate Incubate at Constant Temperature add_enzyme->incubate measure Kinetic Measurement (e.g., Absorbance) incubate->measure analyze Calculate Rates & Plot vs. pH measure->analyze optimum_ph Determine Optimal pH analyze->optimum_ph

Caption: Workflow for determining the optimal pH of an enzymatic reaction.

troubleshooting_logic cluster_low_activity Low/No Activity cluster_high_background High Background cluster_inconsistent Inconsistent Results start Problem Encountered check_conditions Verify pH & Temperature start->check_conditions Low Activity no_enzyme_control Run No-Enzyme Control start->no_enzyme_control High Background pipetting Review Pipetting Technique start->pipetting Inconsistent Results check_enzyme Test Enzyme Viability check_conditions->check_enzyme check_conc Optimize Substrate/ Enzyme Ratio check_enzyme->check_conc check_reagents Check Reagent Stability no_enzyme_control->check_reagents temp_control Ensure Stable Temperature pipetting->temp_control mixing Verify Thorough Mixing temp_control->mixing

Caption: Logical flowchart for troubleshooting common enzymatic assay issues.

References

Selecting the appropriate base to minimize side reactions in carbamate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides & FAQs: Selecting the Appropriate Base

This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and select the appropriate base for carbamate (B1207046) synthesis, with the goal of minimizing side reactions and maximizing yield and purity.

Frequently Asked Questions (FAQs)
Q1: What is the primary role of a base in carbamate synthesis?

A: The primary role of a base in carbamate synthesis depends on the specific reaction route.

  • From Amines and Chloroformates: The base acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[1][2] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

  • From Amines, CO₂, and Alkyl Halides: In this three-component coupling, a strong, non-nucleophilic base is crucial.[3][4] It facilitates the formation of a carbamate anion intermediate from the amine and CO₂, which then acts as the nucleophile to displace the halide from the alkyl halide.[3] Strong organic bases are known to stabilize this carbamate intermediate.[3][5]

Q2: I'm observing significant N-alkylation of my starting amine. What is causing this and how can I prevent it?

A: N-alkylation is a common side reaction, especially in the three-component synthesis from amines, CO₂, and alkyl halides. It occurs when the starting amine directly attacks the alkyl halide, competing with the desired reaction of the carbamate anion.

Troubleshooting Steps:

  • Choice of Base: The base is critical. Using a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or an inorganic base like Cesium Carbonate (Cs₂CO₃) can accelerate the formation of the carbamate intermediate, favoring the desired reaction pathway.[3][4][6] Weaker or more nucleophilic bases like triethylamine (B128534) may be less effective.

  • Use of Additives: Tetrabutylammonium iodide (TBAI) can be used as an additive, particularly with Cs₂CO₃. TBAI is thought to minimize overalkylation by enhancing the rate of CO₂ incorporation and stabilizing the carbamate anion.[6]

  • Reaction Conditions: Carefully control the reaction temperature. Elevated temperatures can sometimes favor the undesired N-alkylation byproduct.[3]

Q3: My reaction yield is low when using a sterically hindered amine. How can I improve it?

A: Sterically hindered amines are less nucleophilic, which can slow down the desired carbamate formation and allow side reactions to dominate.

Troubleshooting Steps:

  • Increase Basicity: A stronger base may be required to effectively deprotonate the amine or facilitate the reaction. However, very strong bases like t-BuLi can lead to other complications.[7]

  • Use a More Reactive Electrophile: Instead of a standard chloroformate, consider using a more activated carbonyl source like N,N'-carbonyldiimidazole (CDI) or a mixed carbonate, which can react under milder conditions.[8]

  • Change Reaction Strategy: For particularly challenging substrates, a different synthetic route, such as the Curtius rearrangement, might be more effective as it avoids the direct reaction of the hindered amine with a bulky electrophile.[2]

Q4: How do I choose between an organic base (like DBU, DIPEA) and an inorganic base (like K₂CO₃, Cs₂CO₃)?

A: The choice depends on solubility, substrate sensitivity, and the specific reaction mechanism.

  • Organic Bases (e.g., Triethylamine, DIPEA, DBU):

    • Pros: Generally soluble in a wide range of organic solvents, leading to homogeneous reaction mixtures. DBU is a strong, non-nucleophilic base that is particularly effective in CO₂ fixation methods.[3][9]

    • Cons: Can be difficult to remove during workup. Some, like triethylamine, can be nucleophilic enough to participate in side reactions.

  • Inorganic Bases (e.g., NaHCO₃, K₂CO₃, Cs₂CO₃):

    • Pros: Easily removed by filtration or aqueous workup. Cs₂CO₃ is particularly effective in promoting carbamate synthesis from CO₂, often used with TBAI.[4][6]

    • Cons: Often have poor solubility in common organic solvents, requiring biphasic systems or polar aprotic solvents like DMF.[1][6] The reaction may be slower due to the heterogeneous conditions.

Troubleshooting Guide: Minimizing Side Reactions

This section provides a logical workflow for selecting a base to minimize common side reactions during carbamate synthesis from an amine and a chloroformate.

Base_Selection_Workflow Base Selection Workflow for Carbamate Synthesis start Start: Assess Amine & Chloroformate Substrates acid_sensitive Is the substrate acid-sensitive? start->acid_sensitive base_sensitive Is the substrate base-sensitive or sterically hindered? acid_sensitive->base_sensitive  No weak_base Use Weaker Base (e.g., Pyridine, NaHCO₃) acid_sensitive->weak_base  Yes workup_pref Is easy removal of base critical? base_sensitive->workup_pref  No base_sensitive->weak_base  Yes inorganic_base Use Inorganic Base (e.g., K₂CO₃, Cs₂CO₃) workup_pref->inorganic_base  Yes organic_base Use Organic Base (e.g., TEA, DIPEA) workup_pref->organic_base  No non_nuc_base Use Strong, Non-Nucleophilic Organic Base (e.g., DBU, DIPEA) side_reaction_urea Side Reaction Risk: Urea (B33335) formation (from excess amine) non_nuc_base->side_reaction_urea organic_base->side_reaction_urea

Caption: A decision-making workflow for selecting an appropriate base in carbamate synthesis.

Data Presentation: Comparison of Bases

The selection of a base can significantly impact the yield of the desired carbamate. The following table summarizes results from various studies, highlighting the effect of different bases on product yield under specific reaction conditions.

Table 1: Effect of Base on Carbamate Yield in the Reaction of 4-Nitroaniline with CO₂

EntryBasepKₐ (in CH₃CN)Yield (%)
1Diisopropylamine (DIPA)18.29
2N,N-Diisopropylethylamine (DIPEA)18.50
31,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)24.378
41,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)26.068
57-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD)25.482
Data adapted from a study on mixed carbamate formation. Yields were determined by ¹H NMR.[10]

Table 2: Base Screening for Carbamate Synthesis from N-Boc Aniline and n-Butanol

EntryBaseSolventTemperature (°C)Yield (%)
1t-BuOLin-Butanol11095
2Na₂CO₃n-Butanol110Not Detected
3DBUn-Butanol110Not Detected
4Triethylamine (TEA)n-Butanol110Not Detected
5Pyridinen-Butanol110Not Detected
Data adapted from a study on direct synthesis from Boc-protected amines. Reaction time was 2 hours.[11]
Experimental Protocols
Protocol 1: General Procedure for Carbamate Synthesis from an Amine and Phenyl Chloroformate

This protocol provides a general method for the synthesis of carbamates using an amine and phenyl chloroformate, with considerations for base selection.[1]

Materials:

  • Amine (1.0 equiv)

  • Phenyl Chloroformate (1.1 equiv)

  • Anhydrous Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate)

  • Base (1.0–1.2 equiv, see Base Selection Notes below)

  • Standard laboratory glassware for inert atmosphere reactions

Base Selection Notes:

  • Organic Amine Base (e.g., Triethylamine, DIPEA): Add directly to the reaction mixture.

  • Aqueous Inorganic Base (e.g., NaHCO₃, K₂CO₃): Will form a biphasic system. Vigorous stirring is required.

  • Anhydrous Inorganic Base (e.g., K₂CO₃): Can be used in solvents like DMF or Acetonitrile.

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equiv) in the chosen anhydrous solvent.

  • If using a non-basic amine salt or if the chosen base is not the amine itself, add the selected base (1.0–1.2 equiv).

  • Cool the mixture to the desired temperature, typically 0 °C.

  • Add phenyl chloroformate (1.1 equiv) dropwise to the stirred solution. An immediate precipitation of the base hydrochloride salt may be observed.

  • Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS). Reaction times can range from 1 to 24 hours.

  • Workup:

    • Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.

    • If the product is in an organic layer, separate the layers. Extract the aqueous layer with an organic solvent (e.g., DCM, Ethyl Acetate).

    • Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

    • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the final carbamate.

Protocol 2: Three-Component Synthesis of Carbamates using CO₂, an Amine, and an Alkyl Halide

This method, adapted from literature, utilizes DBU as a strong, non-nucleophilic base to facilitate the fixation of CO₂.[5]

Materials:

  • Amine (1.0 equiv)

  • Alkyl Bromide (2.0 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv)

  • Anhydrous Acetonitrile (MeCN)

  • Carbon Dioxide (CO₂) gas

  • Reaction vessel suitable for gas introduction (e.g., a three-necked flask with a gas inlet)

Procedure:

  • To a reaction vessel, add the amine (1.0 equiv), alkyl bromide (2.0 equiv), and DBU (2.0 equiv).

  • Dissolve the reactants in anhydrous acetonitrile.

  • Begin bubbling CO₂ gas through the stirred reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 70 °C) and maintain for the required reaction time (e.g., 50 minutes).

  • Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture. Quench with water and extract with a suitable organic solvent.

  • Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product as necessary.

Visualization of Reaction Pathways

The choice of base influences which reaction pathway is favored. A non-nucleophilic, strong base is preferred to avoid competing side reactions.

Reaction_Pathways Influence of Base on Carbamate Synthesis Pathways cluster_reactants Reactants Amine R₂NH ActivatedAmine Activated Amine (Deprotonated) Amine->ActivatedAmine + Base Chloroformate R'OCOCl Base Base (B:) Isocyanate Isocyanate Intermediate Base->Isocyanate Elimination on Carbamoyl Chloride (Strong, hindered base) Carbamate Desired Product: Carbamate ActivatedAmine->Carbamate + R'OCOCl (Desired Path) Urea Side Product: Urea Isocyanate->Urea + R₂NH note Note: A strong, sterically hindered base can promote elimination to an isocyanate, which can be trapped by excess amine to form a urea side product.

Caption: Reaction pathways showing desired carbamate formation and a potential side reaction.

References

Technical Support Center: Optimizing Crystal Recovery in Methylcarbamate Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of methylcarbamates. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) to improve crystal recovery and purity during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the key characteristics of a good recrystallization solvent for methylcarbamates?

A1: An ideal solvent for recrystallizing methylcarbamates should exhibit the following properties:

  • High solubility at elevated temperatures: The methylcarbamate should be highly soluble in the solvent at or near its boiling point to ensure complete dissolution.[1][2]

  • Low solubility at low temperatures: As the solution cools, the methylcarbamate's solubility should decrease significantly to allow for maximum crystal recovery.[1][3]

  • Appropriate boiling point: The solvent's boiling point should be below the melting point of the methylcarbamate to prevent the compound from "oiling out."[4]

  • Inertness: The solvent should not react with the methylcarbamate.[5]

  • Volatility: A relatively low boiling point allows for easy removal of residual solvent from the final crystals.[5]

  • Impurity solubility: Ideally, impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (staying in the mother liquor after crystallization).[2]

Q2: My methylcarbamate is "oiling out" instead of forming crystals. What causes this and how can I fix it?

A2: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is highly supersaturated.[4] Here are some solutions:

  • Increase Solvent Volume: Reheat the solution until the oil dissolves and add more solvent. This lowers the saturation point and can promote crystallization at a lower temperature.[4]

  • Lower the Crystallization Temperature: If possible, use a solvent with a lower boiling point.

  • Slow Cooling: Allow the solution to cool more slowly to give the molecules more time to arrange into a crystal lattice.

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[4]

  • Seeding: Add a small, pure crystal of the methylcarbamate (a "seed crystal") to the cooled solution to initiate crystallization.

Q3: My crystal yield is very low. What are the likely causes and how can I improve it?

A3: Low crystal recovery can be due to several factors:[2]

  • Using too much solvent: This will keep a significant portion of your compound dissolved in the mother liquor even after cooling. To remedy this, you can try to carefully evaporate some of the solvent and cool the solution again.

  • Premature crystallization: If crystals form during hot filtration, you may lose a substantial amount of product. Ensure your filtration apparatus is pre-heated and use a slight excess of hot solvent.

  • Incomplete cooling: Make sure the solution has been cooled sufficiently, potentially in an ice bath, to maximize the amount of product that crystallizes out of the solution.

  • Washing with warm solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of methylcarbamates by recrystallization.

Issue Possible Cause(s) Recommended Solution(s)
No crystals form after cooling - Solution is not sufficiently saturated.- Not enough time has been allowed for crystallization.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of the pure compound.- Evaporate some of the solvent to increase the concentration.- Cool the solution in an ice bath.[4]
Crystals are very small or appear as a powder - The solution cooled too quickly.- Allow the solution to cool to room temperature slowly before placing it in an ice bath.- Insulate the flask to slow down the cooling rate.- Re-dissolve the crystals in hot solvent and allow for slower cooling.[6]
"Oiling out" (formation of a liquid layer instead of crystals) - The boiling point of the solvent is higher than the melting point of the methylcarbamate.- The solution is too concentrated.- Reheat the solution to dissolve the oil and add more solvent.- Choose a solvent with a lower boiling point.- Cool the solution more slowly.[4]
Low crystal yield - Too much solvent was used.- Premature crystallization during hot filtration.- The solution was not cooled sufficiently.- Crystals were washed with solvent that was not ice-cold.- Evaporate excess solvent and re-cool.- Pre-heat the filtration apparatus.- Ensure the flask is adequately cooled, preferably in an ice bath.- Use a minimal amount of ice-cold solvent for washing.[2]
Product is discolored or appears impure - Colored impurities are present.- Soluble impurities were trapped in the crystal lattice due to rapid crystallization.- Add activated charcoal to the hot solution before filtration to adsorb colored impurities.- Re-crystallize the product, ensuring a slow cooling rate to allow for the formation of purer crystals.[2][6]

Data Presentation

Table 1: Solubility of Methylcarbamates in Common Solvents

The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent will dissolve the methylcarbamate well at high temperatures but poorly at low temperatures.

Methylcarbamate Solvent Solubility at 20-25°C Solubility at Higher Temperatures Suitability for Recrystallization
Methyl carbamate (B1207046)Water20 g/L[7]Freely soluble in hot waterGood
Methyl carbamateEthanolFreely soluble[8]Very solublePoor (too soluble at room temperature)
Methyl carbamateChloroformModerately solubleHighly solubleGood
Phenyl N-methylcarbamateWaterLimited solubility[9]Increased solubilityPotentially good, depending on the specific temperature-solubility curve
Phenyl N-methylcarbamateOrganic SolventsMore soluble than in water[9]Significantly increased solubilityGood, requires careful selection to avoid high solubility at room temperature

Note: "Freely soluble" and "moderately soluble" are qualitative terms. Experimental determination of the solubility curve is recommended for novel methylcarbamates.

Table 2: Effect of Cooling Rate on Crystal Recovery and Purity (Model: Acetanilide)

This table illustrates the general principle of how cooling rate affects crystallization outcomes, using acetanilide (B955) as a representative small organic molecule. A similar trend can be expected for many methylcarbamates.

Cooling Method Cooling Rate Typical Crystal Size Relative Crystal Yield Relative Purity
Slow Cooling (at room temperature)SlowLarge, well-definedGoodHigh
Fast Cooling (in an ice bath)FastSmall, needle-likeHigherLower (impurities may be trapped)[10]

Experimental Protocols

Protocol 1: Standard Recrystallization of a Methylcarbamate

This protocol outlines the general steps for purifying a solid methylcarbamate.

  • Solvent Selection: Test the solubility of a small amount of the crude methylcarbamate in various solvents at room and elevated temperatures to identify a suitable recrystallization solvent.

  • Dissolution: Place the crude methylcarbamate in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring until the solid is completely dissolved. Add more hot solvent dropwise if necessary.[11]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If there are insoluble impurities or activated charcoal, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.[11]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[12]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[13]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of the solvent.

Protocol 2: Optimizing Recrystallization of a Novel Methylcarbamate
  • Initial Solvent Screening:

    • Place approximately 20-30 mg of the crude methylcarbamate into several test tubes.

    • Add 0.5 mL of a different solvent to each test tube (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane).

    • Observe the solubility at room temperature.

    • Gently heat the test tubes with insoluble solids to the boiling point of the solvent and observe solubility.

    • Allow the hot solutions to cool to room temperature and then in an ice bath to see if crystals form.

    • Select the solvent that best meets the criteria of high solubility when hot and low solubility when cold.

  • Small-Scale Recrystallization Trials:

    • Using the most promising solvents from the initial screen, perform small-scale recrystallizations with about 100 mg of the crude product.

    • Carefully record the volume of solvent required for dissolution, the appearance of the crystals, and the approximate yield.

  • Scale-Up and Purity Analysis:

    • Once an optimal solvent and conditions have been identified, scale up the recrystallization to the desired quantity.

    • Analyze the purity of the recrystallized product using appropriate techniques (e.g., melting point, HPLC, NMR) and compare it to the crude material.

Visualizations

Experimental_Workflow start Crude Methylcarbamate dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Filtration (if insoluble impurities) dissolve->hot_filter cool Slow Cooling & Crystallization dissolve->cool No insoluble impurities hot_filter->cool Yes isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Ice-Cold Solvent isolate->wash dry Dry Crystals wash->dry product Pure Methylcarbamate dry->product

Caption: A general workflow for the recrystallization of methylcarbamates.

Troubleshooting_Logic start Recrystallization Issue no_crystals No Crystals Formed? start->no_crystals oiling_out Oiling Out Occurred? no_crystals->oiling_out No induce_nucleation Induce Nucleation: - Scratch Flask - Add Seed Crystal - Evaporate Solvent no_crystals->induce_nucleation Yes low_yield Low Yield? oiling_out->low_yield No adjust_solvent Adjust Solvent System: - Add More Solvent - Change Solvent oiling_out->adjust_solvent Yes optimize_conditions Optimize Conditions: - Reduce Solvent Volume - Ensure Complete Cooling low_yield->optimize_conditions Yes success Problem Resolved low_yield->success No induce_nucleation->success adjust_solvent->success optimize_conditions->success

Caption: A logical troubleshooting guide for common recrystallization problems.

References

Validation & Comparative

A Comparative Guide to LC-MS/MS Method Validation for Carbamate Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the quantitative analysis of carbamate (B1207046) residues in various matrices. Carbamate pesticides are widely used in agriculture, and their detection is crucial for ensuring food safety and environmental quality.[1][2] LC-MS/MS has become the preferred method for this analysis due to its high selectivity, sensitivity, and specificity.[3][4] This document outlines the key performance characteristics of different methodologies, supported by experimental data, to assist researchers in selecting and implementing the most suitable approach for their specific needs.

Comparative Performance of Validated LC-MS/MS Methods

The following tables summarize the quantitative performance of several published LC-MS/MS methods for carbamate residue analysis. These methods utilize various sample preparation techniques, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), and have been validated across different matrices.

Table 1: Comparison of Method Performance for Carbamate Analysis in Food Matrices

CarbamateMatrixSample PreparationLinearity (R²)LOQ (µg/kg)Recovery (%)Precision (RSD %)Reference
AldicarbVegetablesQuEChERS>0.99591-109<10[1][2]
CarbofuranVegetablesQuEChERS>0.996591-109<10[1][2]
MethomylVegetablesQuEChERS>0.99588.1-118.4<10[3]
PropoxurVegetablesQuEChERS>0.99588.1-118.4<10[3]
CarbarylFruits & VegetablesModified QuEChERS>0.9913-578.98-109.64<12.62[5]
PirimicarbAromatic HerbsModified QuEChERSNot Specified2>72Not Specified[6]
CarbosulfanDate Palm FruitsQuEChERS>0.9990.003-0.0488-1061-11[7]
OxamylWaterDirect Injection>0.990.25 (ppb)90-110<15[8]

Table 2: LC-MS/MS Instrumental Parameters from a Validated Method

ParameterSetting
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage5.5 kV
Nebulizer Gas50 psi
Heater Gas50 psi
Drying Gas Temperature450°C
Collision Gas5 psi
Curtain Gas25 psi
Acquisition ModeMultiple Reaction Monitoring (MRM)
Source: Adapted from a method for carbamate analysis in vegetables.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are representative protocols for sample preparation and LC-MS/MS analysis.

Sample Preparation: Modified QuEChERS Method

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices due to its simplicity, speed, and effectiveness.[6][9]

Materials:

  • Homogenized sample (e.g., fruits, vegetables)

  • Acetonitrile (B52724) (ACN)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Chloride (NaCl)

  • Primary Secondary Amine (PSA) sorbent

  • Graphitized Carbon Black (GCB)

  • Centrifuge tubes

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add a salt mixture (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing PSA and MgSO₄ (and GCB for pigmented samples).

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A liquid chromatograph coupled to a triple quadrupole mass spectrometer.

Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column is commonly used.[3]

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile or methanol (B129727) with 0.1% formic acid (B) is typical.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 20 µL.

Mass Spectrometry (MS/MS) Conditions:

  • Ion Source: Electrospray Ionization (ESI) is generally used for carbamates, typically in positive ion mode.[10]

  • Scan Type: Multiple Reaction Monitoring (MRM) is employed for quantification, which offers high sensitivity and selectivity.[3] For each carbamate, at least two MRM transitions (a quantifier and a qualifier ion) are monitored to ensure accurate identification.

Method Validation Workflow and Parameters

The validation of an analytical method ensures its reliability, reproducibility, and fitness for its intended purpose.[11][12][13] The key parameters for LC-MS/MS method validation are outlined below.[4]

LC-MS/MS Method Validation Workflow cluster_prep Method Development & Preparation cluster_validation Validation Experiments cluster_analysis Data Analysis & Reporting Method_Optimization Method Optimization (LC & MS/MS Parameters) Standard_Prep Preparation of Standards & QC Samples Method_Optimization->Standard_Prep Sample_Prep_Dev Sample Preparation Development (e.g., QuEChERS) Sample_Prep_Dev->Standard_Prep Specificity Specificity/ Selectivity Standard_Prep->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Reproducibility) Accuracy->Precision LOD_LOQ LOD & LOQ Determination Precision->LOD_LOQ Matrix_Effects Matrix Effects LOD_LOQ->Matrix_Effects Stability Stability Matrix_Effects->Stability Data_Processing Data Processing & Statistical Analysis Stability->Data_Processing Validation_Report Validation Report Generation Data_Processing->Validation_Report

LC-MS/MS Method Validation Workflow

The diagram above illustrates the typical workflow for validating an LC-MS/MS method for carbamate residue analysis. The process begins with method development and optimization, followed by a series of validation experiments to assess the method's performance characteristics. The final step involves data analysis and the generation of a comprehensive validation report.

Relationship of Validation Parameters cluster_quantitative Quantitative Performance cluster_sensitivity Sensitivity & Specificity cluster_robustness Robustness & Reliability Core_Method Core Analytical Method Linearity Linearity Core_Method->Linearity Specificity Specificity Core_Method->Specificity Matrix_Effect Matrix Effect Core_Method->Matrix_Effect Stability Stability Core_Method->Stability Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOQ Limit of Quantification (LOQ) Accuracy->LOQ Precision->LOQ LOD Limit of Detection (LOD) LOD->LOQ Specificity->LOD

Relationship of Validation Parameters

This diagram illustrates the logical relationships between the core analytical method and its key validation parameters. Quantitative performance, sensitivity, specificity, and robustness are all critical aspects that are evaluated to ensure the method is fit for purpose. For instance, linearity, accuracy, and precision are interconnected and fundamental to the quantitative capability of the method, while the Limit of Detection (LOD) and Limit of Quantification (LOQ) define its sensitivity. The matrix effect and stability are crucial for ensuring the method's reliability across different samples and over time.

References

Comparative Analysis of N-Methyl Carbamate Toxicity in Rats

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the toxicity of various N-methyl carbamate (B1207046) insecticides in rat models, intended for researchers, scientists, and professionals in drug development. The information is compiled from various toxicological studies to facilitate an objective comparison of these compounds.

N-methyl carbamates are a class of pesticides that share a common mechanism of action: the reversible inhibition of the acetylcholinesterase (AChE) enzyme.[1][2] This inhibition leads to the accumulation of the neurotransmitter acetylcholine (B1216132) (ACh) at nerve synapses, resulting in overstimulation of the cholinergic system.[1][3][4] While this action is reversible and generally of shorter duration compared to organophosphates, the acute toxicity of carbamates can be significant.[1][2]

Comparative Toxicity Data

The acute toxicity of N-methyl carbamates can vary significantly between compounds. The following tables summarize key quantitative toxicity data from studies in rats, including median lethal dose (LD50) values and benchmark doses (BMD) for cholinesterase (ChE) inhibition.

Table 1: Acute Oral LD50 Values for Various N-Methyl Carbamates in Rats

CompoundOral LD50 (mg/kg)Reference
Aldicarb0.65[5]
Carbofuran5[1][5]
Methomyl~20[6]
Aldoxycarb20[5]
Bendiocarb40[5]
Propoxur>50[1]
Carbaryl>50[1]

LD50 (Median Lethal Dose) is the dose of a substance required to kill 50% of a test population.

Table 2: Benchmark Doses (BMD) for Cholinesterase (ChE) Inhibition in PND17 Rats

CompoundEndpointBMD (mg/kg)BMDL (mg/kg)
Carbaryl Brain ChE11.18.8
RBC ChE4.83.5
Carbofuran Brain ChE0.30.2
RBC ChE0.20.1
Formetanate Brain ChE1.81.4
RBC ChE0.80.7
Methiocarb Brain ChE3.22.6
RBC ChE1.51.2
Methomyl Brain ChE0.40.3
RBC ChE0.20.2
Oxamyl Brain ChE0.20.2
RBC ChE0.10.1
Propoxur Brain ChE2.51.9
RBC ChE1.41.0

Data from a study in postnatal day (PND) 17 Long-Evans male rats.[7] BMD (Benchmark Dose) and BMDL (Benchmark Dose Lower Confidence Limit) are doses that produce a 10% change in the respective endpoint.

Experimental Protocols

Detailed and standardized protocols are crucial for the reliable assessment of toxicity. The following methodologies are representative of those used in the cited studies.

1. Acute Oral Toxicity Study (Based on OECD Guideline 423)

This protocol is designed to assess the median lethal dose of a substance after a single oral administration.[8][9]

  • Test Animals: Healthy, young adult Wistar rats are commonly used.[8][10] Typically, only female rats are used as they are often slightly more sensitive.[9] Animals are acclimatized for at least five days before the study begins.

  • Housing: Animals are housed in controlled conditions with a 12-hour light/dark cycle and free access to standard laboratory diet and water, except for a brief fasting period before dosing.

  • Dose Administration:

    • Animals are fasted overnight (feed withheld for at least 16 hours) prior to administration of the test substance.[11]

    • The N-methyl carbamate is typically dissolved or suspended in a suitable vehicle (e.g., corn oil).[8]

    • A single dose is administered by oral gavage. The volume should generally not exceed 1 ml/100 g of body weight.[12]

    • The study follows a stepwise procedure, starting with a dose expected to cause some toxicity. Doses of 5, 50, 300, and 2000 mg/kg are typical starting points.[10]

  • Observation:

    • Animals are observed frequently on the day of administration and at least once daily for 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, tremors, salivation).[11]

    • Body weights are recorded just before dosing, and then weekly.[11]

    • All mortalities are recorded.

  • Pathology: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.[10]

2. Sub-chronic Oral Toxicity Study (90-Day)

This study provides information on adverse effects from repeated exposure and helps determine a No-Observed-Adverse-Effect Level (NOAEL).[12][13]

  • Test Animals: As with acute studies, rats are the preferred rodent species. Groups typically consist of at least 10 males and 10 females.[12][13]

  • Dose Administration: The test substance is administered daily, typically mixed in the diet, dissolved in drinking water, or by oral gavage, for 90 days.[14][15] At least three dose levels (low, medium, high) and a control group are used.

  • Observations and Clinical Tests:

    • Clinical Signs: Animals are observed daily for signs of toxicity.

    • Body Weight and Food/Water Consumption: Measured weekly.[12]

    • Hematology and Clinical Chemistry: Blood samples are collected at the end of the study to analyze parameters such as red and white blood cell counts, hemoglobin, and indicators of liver and kidney function.[15] Cholinesterase activity is a key parameter for carbamates.[15]

    • Ophthalmology: Eye examinations are performed before the study begins and at termination.

  • Pathology:

    • At the end of the 90-day period, all animals are euthanized.

    • A comprehensive gross necropsy is performed on all animals.

    • Organ weights (e.g., liver, kidneys, spleen, brain) are recorded.

    • Histopathological examination of a wide range of tissues and organs from the control and high-dose groups is conducted. Tissues from lower-dose groups may be examined to characterize the dose-response relationship of any observed lesions.

Mechanism of Action and Signaling Pathways

The primary toxic mechanism of N-methyl carbamates is the inhibition of acetylcholinesterase (AChE).[4][5][16] This disrupts the normal breakdown of acetylcholine, leading to its accumulation and continuous stimulation of muscarinic and nicotinic receptors in the central and peripheral nervous systems.[1][2][17] This overstimulation is responsible for the classic cholinergic signs of poisoning, such as salivation, lacrimation, muscle tremors, and in severe cases, respiratory failure and death.[1][3] The binding of carbamates to AChE is reversible, which is why the duration of poisoning is typically shorter than that caused by organophosphates.[1][2]

Some studies also suggest that carbamate-induced toxicity can lead to an overproduction of reactive oxygen species (ROS), implicating oxidative stress and the Nrf2 signaling pathway in the overall toxicological profile.[4][18]

G cluster_synapse Cholinergic Synapse NMC N-Methyl Carbamate AChE Acetylcholinesterase (AChE) NMC->AChE Reversible Inhibition ACh Acetylcholine (ACh) Breakdown ACh Breakdown (Choline + Acetic Acid) AChE->Breakdown Catalyzes ACh->AChE Receptors Muscarinic & Nicotinic Receptors ACh->Receptors Binds to Stimulation Continuous Receptor Stimulation Receptors->Stimulation Toxic Cholinergic Toxic Effects (Salivation, Tremors, etc.) Stimulation->Toxic

Caption: Primary signaling pathway of N-methyl carbamate toxicity.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an acute oral toxicity study in rats, as guided by the OECD 423 protocol.

G Start Study Start Acclimatization Animal Acclimatization (≥5 days) Start->Acclimatization Grouping Animal Selection & Grouping (3 female rats/group) Acclimatization->Grouping Fasting Overnight Fasting Grouping->Fasting Dosing Single Oral Gavage (e.g., 300 mg/kg) Fasting->Dosing Obs1 Observation (Day 0) Frequent checks for toxic signs Dosing->Obs1 Obs2 Daily Observation (Days 1-14) Obs1->Obs2 Weight Weekly Body Weight Measurement Obs2->Weight Mortality Mortality Check Obs2->Mortality Record Daily Necropsy Gross Necropsy (Day 14) Obs2->Necropsy After 14 Days NextDose Proceed to Next Dose Step (Higher or Lower) Mortality->NextDose Outcome Informs NextDose->Dosing Initiate New Group End Data Analysis & Classification Necropsy->End

Caption: Workflow for an acute oral toxicity study (OECD 423).

References

Comparing the efficacy of different catalysts for methylcarbamate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of methylcarbamate is a critical process in the pharmaceutical and agrochemical industries, serving as a key building block for a variety of important compounds. The efficiency of this synthesis is heavily reliant on the choice of catalyst. This guide provides an objective comparison of the efficacy of different catalysts for methylcarbamate synthesis, supported by experimental data, detailed methodologies, and visual representations of reaction pathways and workflows.

Comparison of Catalytic Performance

The selection of a catalyst for methylcarbamate synthesis involves a trade-off between activity, selectivity, cost, and environmental impact. Below is a summary of quantitative data for various catalytic systems.

Catalyst SystemReactantsProductConversion (%)Selectivity (%)Yield (%)Reaction ConditionsReference
Metal-Based Catalysts
Zn₅Ca₅(PO₄)₆F₂ (Zn₅FAP)Urea (B33335), Methanol (B129727)Methylcarbamate~100High98.7423 K, 6 h, Molar ratio (Methanol:Urea) = 6:1[1]
Pb(OAc)₂·Pb(OH)₂Aniline, Dimethyl CarbonateMethyl N-phenylcarbamate9795-453 K, 1 h[2]
Pb(OCH₃)₂1,3-diphenylurea (B7728601), Dimethyl CarbonateMethyl N-phenylcarbamate98.899.3-150 °C, 90 min, 0.5 MPa[2]
Zn/Al/Pb Mixed OxidesAniline, Dimethyl CarbonateMethyl N-phenylcarbamateHighHigh-200 °C, 7 h[3]
KF/Al₂O₃Phenylurea, MethanolMethyl N-phenylcarbamate96.586.3-413 K, 4 h[2]
Ni-based catalystsAryl carbamates, AminesAminated carbamates--Synthetically useful yields-[4]
Organocatalysts
Polymer-supported DBUAmines, CO₂, Alkyl halidesAlkyl carbamates--up to 95Mild conditions[5]
DBUAmines, CO₂Carbamates---Mild conditions[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of catalytic performance. Below are selected experimental protocols for key catalysts.

Synthesis of Methylcarbamate using Zn₅Ca₅(PO₄)₆F₂ (Zn₅FAP) Catalyst

This procedure outlines a semi-continuous process for the synthesis of methylcarbamate from urea and methanol.[1]

  • Catalyst Preparation: The Zn₅Ca₅(PO₄)₆F₂ catalyst is synthesized via co-precipitation.

  • Reaction Setup: A stainless-steel autoclave is used as the reactor.

  • Reactants: Urea and methanol are used as the primary reactants.

  • Procedure:

    • The autoclave is charged with urea and methanol at an initial molar ratio of 6:1 (methanol:urea).

    • The reaction is carried out at a temperature of 423 K.

    • A continuous flow of fresh methanol is introduced at a rate of 4 mL/min.

    • The reaction mixture is stirred at 800 rpm.

    • The reaction is allowed to proceed for 6 hours.

    • Product analysis is performed to determine the yield of methylcarbamate.

Synthesis of Methyl N-phenylcarbamate using Pb(OCH₃)₂ Catalyst

This protocol describes the synthesis of methyl N-phenylcarbamate from 1,3-diphenylurea and dimethyl carbonate.[2]

  • Catalyst: Lead(II) methoxide (B1231860) (Pb(OCH₃)₂) is used as the catalyst.

  • Reaction Setup: The reaction is conducted in a suitable pressure reactor.

  • Reactants: 1,3-diphenylurea (DPU) and dimethyl carbonate (DMC).

  • Procedure:

    • The reactor is charged with DPU, DMC (n(DMC):n(DPU) = 5), and the Pb(OCH₃)₂ catalyst (1.00% based on the total mass of reactants).

    • The reaction is carried out at a temperature of 150 °C and a pressure of 0.5 MPa.

    • The reaction is maintained for 90 minutes.

    • The products are then analyzed to determine the conversion of DPU and selectivity to methyl N-phenylcarbamate.

DBU-Catalyzed Synthesis of Carbamates from Amines, CO₂, and Alkyl Halides

This method provides a general protocol for the synthesis of a variety of carbamates under mild conditions.[5]

  • Catalyst: Polymer-supported 1,8-diazabicyclo[5.4.0]undec-7-ene (PS-DBU).

  • Reactants: An amine, carbon dioxide (CO₂), and an alkyl halide.

  • Procedure:

    • The amine and PS-DBU are combined in a suitable solvent.

    • Carbon dioxide is bubbled through the reaction mixture.

    • The alkyl halide is added to the reaction.

    • The reaction is stirred under mild conditions until completion.

    • The polymer-supported catalyst is removed by filtration.

    • The product carbamate (B1207046) is isolated from the filtrate.

Turnover Number (TON) and Turnover Frequency (TOF)

Turnover number (TON) and turnover frequency (TOF) are crucial metrics for evaluating the efficiency of a catalyst.

  • Turnover Number (TON): Represents the number of moles of substrate that a mole of catalyst can convert before becoming inactivated. It is a dimensionless quantity calculated as: TON = (moles of product) / (moles of catalyst)[8][9]

  • Turnover Frequency (TOF): Represents the turnover per unit time, indicating the specific activity of the catalyst. It is calculated as: TOF = TON / time[8][10]

Due to the nature of the available literature, specific TON and TOF values for methylcarbamate synthesis are not consistently reported. However, for heterogeneous catalysts, the number of active sites can be estimated through techniques like chemisorption, allowing for a more precise calculation of these metrics.[11] For homogeneous catalysts, the moles of catalyst used in the reaction are considered for the calculation.[9] The high yields reported for catalysts like Zn₅FAP suggest a high turnover number under the specified reaction conditions.

Visualizing the Synthesis of Methylcarbamate

Diagrams created using the DOT language provide a clear visual representation of the processes involved in methylcarbamate synthesis.

Generalized Experimental Workflow

The following diagram illustrates a typical experimental workflow for the catalytic synthesis of methylcarbamate.

Experimental_Workflow Reactants Reactants (e.g., Urea, Methanol) Reactor Reactor (e.g., Autoclave) Reactants->Reactor Catalyst Catalyst (e.g., Zn-based) Catalyst->Reactor Solvent Solvent (Optional) Solvent->Reactor Heating Heating & Stirring Reactor->Heating Set Conditions Reaction Catalytic Reaction Heating->Reaction Cooling Cooling Reaction->Cooling Separation Catalyst & Product Separation Cooling->Separation Separation->Catalyst Recycled Product Methylcarbamate (Product) Separation->Product Purified Analysis Analysis (e.g., GC, HPLC) Product->Analysis

A generalized workflow for the catalytic synthesis of methylcarbamate.
Catalytic Cycle for Methylcarbamate Synthesis from Urea and Methanol

This diagram outlines a plausible catalytic cycle for the synthesis of methylcarbamate from urea and methanol, a common industrial route.

Catalytic_Cycle cluster_cycle Catalytic Cycle Catalyst Catalyst (e.g., Metal Oxide) Intermediate1 Catalyst-Urea Adduct Catalyst->Intermediate1 + Urea Intermediate2 Activated Urea Intermediate1->Intermediate2 Activation Intermediate3 Carbamate Intermediate on Catalyst Intermediate2->Intermediate3 + Methanol Product Methylcarbamate Intermediate3->Product - NH3 Ammonia Ammonia Intermediate3->Ammonia Product->Catalyst Regeneration Urea Urea Urea->Intermediate1 Methanol Methanol Methanol->Intermediate2 Synthesis_Routes cluster_CO2_route CO₂-based Routes cluster_Urea_route Urea-based Routes cluster_DMC_route DMC-based Routes CO2 Carbon Dioxide (CO₂) Carbamates Carbamates CO2->Carbamates Amines Amines Amines->Carbamates Alcohols Alcohols Alcohols->Carbamates AlkylHalides Alkyl Halides AlkylHalides->Carbamates Urea Urea Methylcarbamate Methylcarbamate Urea->Methylcarbamate Methanol Methanol Methanol->Methylcarbamate DMC Dimethyl Carbonate (DMC) MethylNphenylcarbamate Methyl N-phenylcarbamate DMC->MethylNphenylcarbamate Aniline Aniline Aniline->MethylNphenylcarbamate

References

A Comparative Guide to the Quantification of Ethyl Carbamate in Beverages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl carbamate (B1207046) (EC), a naturally occurring compound found in fermented beverages and foods, is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer.[1][2] Its presence in alcoholic beverages, such as wine, spirits, and beer, is a significant concern for regulatory bodies and producers, necessitating accurate and reliable quantification methods for monitoring and control. This guide provides a comparative overview of the most common analytical techniques for the determination of ethyl carbamate in beverages, with a focus on method validation, experimental protocols, and data comparison.

The primary analytical methods for ethyl carbamate quantification involve chromatographic techniques, which are often coupled with mass spectrometry or fluorescence detection for enhanced sensitivity and selectivity.[3] Gas chromatography-mass spectrometry (GC-MS) is a widely adopted and often official method for EC analysis.[4][5][6] High-performance liquid chromatography with fluorescence detection (HPLC-FLD) offers a viable alternative, particularly after derivatization of the EC molecule.[4][7] More advanced techniques such as gas chromatography-tandem mass spectrometry (GC-MS/MS) and direct injection electrospray ionization tandem mass spectrometry (DI-ESI-MS/MS) provide improved selectivity and reduced sample preparation time, respectively.[4][8]

Comparative Performance of Quantification Methods

The choice of analytical method for ethyl carbamate quantification depends on various factors, including the matrix of the beverage, the required sensitivity, available instrumentation, and the desired sample throughput. The following table summarizes the key performance parameters of validated methods described in the scientific literature.

Analytical MethodSample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Recovery (%)Reference
GC-MS Alcoholic Beverages-->0.995-[6]
Stone Fruit Spirits-->0.99-[9]
Wine3.3-16.7 µg/L11.1-55.6 µg/L>0.99482.2-95.2[10]
GC-MS/MS Alcoholic Beverages----[4]
HPLC-FLD Alcoholic Beverages----[4][5]
Fermented Beverages-10 ng/mL0.99876.9-118.1[1]
Model Maesil Wine---~75.6[2]
DI-ESI-MS/MS Sweetened Sugar Cane Spirit48.0 µg L−1160.0 µg L−10.995~100[8]
Experimental Workflow

The general workflow for the quantification of ethyl carbamate in beverages involves sample preparation, chromatographic separation, detection, and data analysis. A schematic of this process is presented below.

Ethyl Carbamate Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Beverage Sample InternalStandard Addition of Internal Standard (e.g., d5-EC, Propyl Carbamate) Sample->InternalStandard Extraction Extraction (LLE, SPE, SPME) InternalStandard->Extraction Concentration Concentration Extraction->Concentration Derivatization Derivatization (for HPLC-FLD) Concentration->Derivatization Optional Chromatography Chromatographic Separation (GC or HPLC) Concentration->Chromatography Derivatization->Chromatography Detection Detection (MS, MS/MS, or FLD) Chromatography->Detection Quantification Quantification (Calibration Curve) Detection->Quantification Validation Method Validation Quantification->Validation

General workflow for ethyl carbamate quantification in beverages.

Detailed Experimental Protocols

Below are detailed methodologies for two of the most common techniques used for ethyl carbamate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is widely recognized and has been adopted as an official method by organizations such as the AOAC.[4]

a. Sample Preparation (Solid-Phase Extraction - SPE) [6]

  • Internal Standard Addition: Add a known amount of an internal standard, such as propyl carbamate or deuterated ethyl carbamate (d5-EC), to the beverage sample.

  • Dilution: Dilute the sample with water.

  • SPE Column Conditioning: Condition a solid-phase extraction column (e.g., Chem Elut) as per the manufacturer's instructions.

  • Sample Loading: Load the diluted sample onto the SPE column.

  • Elution: Elute the ethyl carbamate and the internal standard from the column using an appropriate organic solvent, such as dichloromethane.

  • Concentration: Concentrate the eluate using a rotary evaporator under vacuum.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., acetone) for GC-MS analysis.

b. GC-MS Instrumentation and Conditions [6][9]

  • Gas Chromatograph: Equipped with a capillary column (e.g., Carbowax 20M type, 30m x 0.25mm ID, 0.25µm film thickness).

  • Injector: Splitless mode at 180°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 40°C for 0.75 min, ramp at 10°C/min to 60°C, then ramp at 3°C/min to 150°C.

  • Mass Spectrometer:

    • Interface Temperature: 220°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor: m/z 62 for EC and m/z 64 for d5-EC.

c. Quantification Create a calibration curve by analyzing standard solutions of ethyl carbamate with a constant concentration of the internal standard. Plot the ratio of the peak area of ethyl carbamate to the peak area of the internal standard against the concentration of ethyl carbamate. Determine the concentration of ethyl carbamate in the sample by comparing its peak area ratio to the calibration curve.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method requires a derivatization step to make the ethyl carbamate molecule fluorescent.[7]

a. Sample Preparation and Derivatization [7]

  • Derivatization Reagent: Prepare a solution of 9-xanthydrol (9-XA) in 1-propanol.

  • Reaction Mixture: In a microtube, mix the beverage sample (or standard solution), the 9-XA solution, and hydrochloric acid.

  • Reaction Conditions: The derivatization reaction is typically carried out in a strongly acidic environment.

  • Filtration: Filter the resulting solution before injection into the HPLC system.

b. HPLC-FLD Instrumentation and Conditions [7]

  • HPLC System: Equipped with a binary pump, a fluorescence detector, and a C18 analytical column (e.g., 150 x 3 mm, 3 µm particle size).

  • Mobile Phase: A gradient of sodium acetate (B1210297) buffer and acetonitrile.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 20 µL.

  • Fluorescence Detector: Excitation wavelength at 233 nm and emission wavelength at 600 nm.

c. Quantification An external calibration curve is constructed by analyzing a series of standard solutions of derivatized ethyl carbamate. The peak area of the derivative in the sample is then used to determine the concentration of ethyl carbamate from the calibration curve. The method's accuracy and precision are verified by analyzing solutions at different concentration levels.[7]

Conclusion

The accurate quantification of ethyl carbamate in beverages is crucial for ensuring consumer safety and regulatory compliance. Both GC-MS and HPLC-FLD are robust and validated methods for this purpose. GC-MS is often considered the reference method due to its high selectivity and sensitivity.[5] HPLC-FLD provides a reliable alternative, especially when derivatization is optimized.[7] The choice between these methods will depend on the specific laboratory's capabilities and the requirements of the analysis. For high-throughput screening, newer methods like DI-ESI-MS/MS show promise in reducing analysis time.[8] It is essential for researchers and quality control professionals to select and validate a method that is fit for their intended purpose and sample matrix.

References

Comparative Reactivity of Methylcarbamic and Ethylcarbamic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the reactivity of methylcarbamic acid and ethylcarbamic acid, compounds of significant interest in organic synthesis and drug development. Due to their inherent instability, the reactivity of these carbamic acids is evaluated through the kinetics of their formation from their parent amines and carbon dioxide, and the hydrolysis of their corresponding simple esters, methyl carbamate (B1207046) and ethyl carbamate.

Executive Summary

This compound and ethylcarbamic acid exhibit closely related reactivity profiles, a consequence of the similar electronic and steric properties of the methyl and ethyl substituents. The formation rates of these carbamic acids from their respective amines and carbon dioxide are nearly identical due to the comparable basicities of methylamine (B109427) and ethylamine (B1201723). While direct kinetic data for the hydrolysis of the carbamic acids is scarce, analysis of their corresponding carbamate esters suggests that ethylcarbamate may hydrolyze slightly slower than methylcarbamate, attributed to the minor increase in steric hindrance and electron-donating character of the ethyl group.

Data Presentation: Reactivity Parameters

The following table summarizes key quantitative data influencing the reactivity of methylcarbamic and ethylcarbamic acids. Data has been compiled from various sources, and while direct side-by-side comparisons are limited, the presented values provide a strong basis for relative reactivity assessment.

ParameterMethylamine/MethylcarbamateEthylamine/EthylcarbamateSignificance
pKa of Parent Amine (R-NH₃⁺) 10.66[1][2]10.87[3] (also reported as 10.6-10.75[4][5])Indicates the basicity of the parent amine, which correlates to the rate of carbamic acid formation.
Formation Rate (Amine + CO₂) Correlation Governed by the Brønsted relationship for primary amines.[1]Governed by the Brønsted relationship for primary amines.[1]The rate of formation is directly proportional to the basicity of the amine.
Estimated Hydrolysis Rate of Carbamate Ester (kOH, M⁻¹s⁻¹) 1.83 x 10⁻⁸ (estimated)No direct value found, but expected to be slightly lower than methyl carbamate.Provides an indirect measure of the stability of the carbamic acid moiety.

Comparative Reactivity Analysis

Formation of Carbamic Acids

The formation of carbamic acids from the reaction of a primary amine with carbon dioxide is a well-studied process. The reaction rate is described by a Brønsted relationship, which correlates the rate constant with the pKa of the amine.[1] Methylamine has a pKa of 10.66, while ethylamine has a pKa of approximately 10.87.[1][2][3] The similarity in their pKa values suggests that their nucleophilicity and, consequently, their rates of reaction with carbon dioxide to form this compound and ethylcarbamic acid, respectively, are very similar.

Decomposition and Hydrolysis

Carbamic acids are transient species that readily decompose back to the amine and carbon dioxide or can be hydrolyzed. A common method to infer the stability of the carbamic acid linkage is to study the hydrolysis of their more stable ester derivatives, methyl carbamate and ethyl carbamate.

Generally, carbamates are more stable to hydrolysis than corresponding esters. The hydrolysis can be catalyzed by acid or base. For N-substituted carbamates like methyl and ethyl carbamate, the mechanism and rate of hydrolysis are influenced by the nature of the N-alkyl group. An increase in the steric bulk and electron-donating ability of the alkyl group can influence the rate of hydrolysis. The ethyl group is slightly larger and more electron-donating than the methyl group. This would suggest that ethylcarbamic acid and its derivatives might be slightly more stable (i.e., hydrolyze more slowly) than their methyl counterparts.

Experimental Protocols

Protocol: Comparative Analysis of the Base-Catalyzed Hydrolysis of Methyl Carbamate and Ethyl Carbamate

This protocol outlines a method to determine and compare the second-order rate constants for the alkaline hydrolysis of methyl carbamate and ethyl carbamate.

1. Materials:

  • Methyl carbamate

  • Ethyl carbamate

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M, standardized)

  • Deionized water

  • pH meter

  • Constant temperature water bath (e.g., 25°C)

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Volumetric flasks, pipettes, and other standard laboratory glassware

2. Procedure:

  • Solution Preparation:

    • Prepare stock solutions of methyl carbamate and ethyl carbamate of known concentration in deionized water.

    • Prepare a sodium hydroxide solution of known concentration (e.g., 0.1 M).

  • Kinetic Runs:

    • Equilibrate separate solutions of the carbamates and the NaOH solution to the desired temperature in the water bath.

    • To initiate the reaction, mix equal volumes of a carbamate solution and the NaOH solution in a reaction vessel.

    • At regular time intervals, withdraw aliquots of the reaction mixture.

    • Quench the reaction in the aliquots by neutralizing the NaOH with a stoichiometric amount of a suitable acid (e.g., HCl) to stop the hydrolysis.

    • Analyze the concentration of the remaining carbamate in each quenched aliquot using a suitable analytical method (e.g., HPLC with UV detection).

  • Data Analysis:

    • The hydrolysis of carbamates under basic conditions generally follows pseudo-first-order kinetics when the concentration of NaOH is in large excess compared to the carbamate concentration.

    • Plot the natural logarithm of the carbamate concentration (ln[Carbamate]) versus time. The slope of this plot will be equal to the negative of the pseudo-first-order rate constant (kobs).

    • The second-order rate constant (kOH) can be calculated by dividing the pseudo-first-order rate constant by the concentration of the hydroxide ion: kOH = kobs / [OH⁻].

    • Compare the calculated kOH values for methyl carbamate and ethyl carbamate to determine their relative reactivity towards hydrolysis.

Visualizing the Reaction Pathways

The following diagram illustrates the key reactions involved in the formation and decomposition of methylcarbamic and ethylcarbamic acids.

Carbamic_Acid_Reactivity cluster_formation Formation cluster_decomposition Decomposition / Hydrolysis MeNH2 Methylamine (R=CH₃) MeCarbamicAcid This compound (R=CH₃) MeNH2->MeCarbamicAcid + CO₂ EtNH2 Ethylamine (R=C₂H₅) EtCarbamicAcid Ethylcarbamic Acid (R=C₂H₅) EtNH2->EtCarbamicAcid + CO₂ CO2 Carbon Dioxide MeCarbamicAcid->MeNH2 - CO₂ MeCarbamate Methyl Carbamate (Ester Derivative) MeCarbamicAcid->MeCarbamate Esterification EtCarbamicAcid->EtNH2 - CO₂ EtCarbamate Ethyl Carbamate (Ester Derivative) EtCarbamicAcid->EtCarbamate Esterification HydrolysisProducts Amine + CO₂ + Alcohol MeCarbamate->HydrolysisProducts Hydrolysis EtCarbamate->HydrolysisProducts Hydrolysis

Caption: Formation and decomposition pathways of methyl- and ethylcarbamic acid.

References

A Head-to-Head Battle: HPLC vs. GC-MS for Carbamate Pesticide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of carbamate (B1207046) pesticides is paramount for ensuring food safety and environmental quality. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely employed analytical techniques for this purpose. This guide provides an objective comparison of their performance for carbamate analysis, supported by experimental data, to aid in selecting the optimal method for specific analytical needs.

Carbamates, a class of pesticides widely used in agriculture, pose significant health risks due to their neurotoxicity. Consequently, regulatory bodies worldwide have established stringent maximum residue limits (MRLs) in food and environmental samples. The choice between HPLC and GC-MS for carbamate analysis hinges on various factors, including the physicochemical properties of the analytes, the complexity of the sample matrix, and the required sensitivity and selectivity of the assay.

At a Glance: Key Performance Metrics

The following table summarizes the quantitative performance of HPLC and GC-MS for the analysis of representative carbamate pesticides, compiled from various validation studies. It is important to note that performance characteristics can vary based on the specific instrumentation, method parameters, and sample matrix.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.
Applicability Ideal for polar, non-volatile, and thermally labile compounds, which is characteristic of many carbamates.[1][2]Suitable for volatile and thermally stable compounds; often requires derivatization for carbamates to improve volatility and thermal stability.[3]
Common Detectors UV-Vis, Fluorescence (with post-column derivatization), Mass Spectrometry (LC-MS).[1][4]Mass Spectrometry (MS, MS/MS).[3]
Sample Preparation QuEChERS, Solid-Phase Extraction (SPE).[1]QuEChERS, Solid-Phase Extraction (SPE), often followed by a derivatization step.[1]
Speed Generally faster analysis times for simple mixtures with GC.[5]HPLC can have longer run times depending on the complexity of the separation.
Cost Lower operational cost per analysis for GC due to minimal solvent usage.[5]HPLC can have higher costs associated with solvent consumption and disposal.

Quantitative Performance Data

The following tables provide a comparative overview of the performance of HPLC and GC-MS for the analysis of specific carbamate pesticides.

Table 1: Carbofuran

ParameterHPLC-UVGC-MS/MSLC-MS/MS
Limit of Detection (LOD) 0.015 - 0.045 mg/kg[6]0.015 - 0.151 ng/mL[6]0.2 - 2.0 µg/kg[6]
Limit of Quantification (LOQ) 0.149 mg/kg[6]2.5 ng/mL[6]0.5 - 5.0 µg/kg[6]
Recovery (%) 74.29 - 100.1%[6]81 - 107%[6]88.1 - 118.4%[6]
Precision (RSD %) < 15%[6]< 18%[6]< 10%[6]
Linearity (r²) > 0.9811[6]> 0.99[6]> 0.99[6]

Table 2: Carbaryl

ParameterHPLC-UVGC-MS (with derivatization)LC-MS/MS
Limit of Detection (LOD) ~0.02 µg/mL[7]2.7–11.7 ng L−1[8]Not specified
Limit of Quantification (LOQ) ~0.08 µg/mL[7]0.007-0.028µg/L[9]Not specified
Recovery (%) 94.7% ± 0.7[7]74.2–94.2%[8]Not specified
Precision (RSD %) Not specified< 15%[9]Not specified
Linearity (r²) > 0.9962[7]Not specified> 0.99[10]

Table 3: Aldicarb

ParameterHPLC-UVGC-MS
Limit of Detection (LOD) 0.069 μg/L[11]0.3 ng[12]
Limit of Quantification (LOQ) Not specifiedNot specified
Recovery (%) 72 to 94%[11]Not specified
Precision (RSD %) 3.7%[11]Not specified
Linearity (r²) > 0.9985[13]Not specified

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for sample preparation and analysis using HPLC and GC-MS.

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[1]

  • Extraction: A homogenized sample (e.g., 10-15 g of fruit or vegetable) is weighed into a centrifuge tube. Acetonitrile (B52724) is added as the extraction solvent, and the tube is vigorously shaken. Extraction salts, such as magnesium sulfate (B86663) and sodium chloride, are then added to induce phase separation.[1]

  • Cleanup (Dispersive Solid-Phase Extraction - dSPE): An aliquot of the acetonitrile extract is transferred to a dSPE tube containing a sorbent like primary secondary amine (PSA) to remove interfering matrix components such as organic acids and sugars. The tube is vortexed and then centrifuged.[1]

  • Final Extract: The supernatant is collected, filtered, and is then ready for either HPLC or GC-MS analysis.[1]

HPLC with Post-Column Derivatization and Fluorescence Detection (Based on EPA Method 531.1)

This method is a gold standard for the analysis of N-methylcarbamates.[2]

  • Instrumentation: HPLC system equipped with a post-column derivatization unit and a fluorescence detector.

  • Column: C18 reverse-phase column.[1]

  • Mobile Phase: A gradient of methanol (B129727) and water is typically used.[4]

  • Post-Column Derivatization:

    • Hydrolysis: After separation on the column, the carbamates are hydrolyzed with a strong base (e.g., NaOH) at an elevated temperature to form methylamine (B109427).[4]

    • Derivatization: The resulting methylamine is then reacted with o-phthalaldehyde (B127526) (OPA) and a thiol-containing reagent (e.g., 2-mercaptoethanol) to form a highly fluorescent derivative.[2][4]

  • Detection: The fluorescent derivative is detected with excitation and emission wavelengths typically around 330 nm and 465 nm, respectively.[4]

GC-MS with Derivatization

Due to the thermal lability of many carbamates, derivatization is often necessary for GC-MS analysis.[3]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem quadrupole).

  • Derivatization: A common approach is derivatization with 9-xanthydrol. This is performed by reacting the carbamate extract with 9-xanthydrol in an acidic medium at an elevated temperature (e.g., 60°C for 60 minutes).[9] Another technique involves flash methylation in the GC injection port.[3]

  • GC Conditions:

    • Injector: A temperature-programmable or split/splitless injector is used.

    • Column: A capillary column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms) is commonly employed.

    • Oven Program: A temperature gradient is used to separate the derivatized carbamates.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) is typically used.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity or full scan for identification.

Logical Workflow and Decision Making

The selection of the most appropriate analytical technique involves a logical workflow that considers the specific requirements of the analysis.

General Workflow for Carbamate Pesticide Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection (e.g., Food, Water) Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction Homogenization->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup HPLC HPLC Analysis Cleanup->HPLC Direct Injection GCMS GC-MS Analysis Cleanup->GCMS Derivatization Required Quantification Quantification HPLC->Quantification GCMS->Quantification Confirmation Confirmation Quantification->Confirmation Report Reporting Confirmation->Report

General workflow for carbamate pesticide analysis.

The decision between HPLC and GC-MS is often guided by the thermal stability of the target carbamates and the desired level of sensitivity and confirmation.

Decision Tree for Method Selection Analyte Target Analyte: Carbamate Pesticide Thermal_Stability Thermally Labile? Analyte->Thermal_Stability Confirmation High Confirmation Needed? Thermal_Stability->Confirmation No HPLC HPLC (UV, FLD, or MS) Thermal_Stability->HPLC Yes Confirmation->HPLC No GCMS GC-MS or GC-MS/MS (with Derivatization) Confirmation->GCMS Yes

Decision tree for selecting between HPLC and GC-MS.

Conclusion

Both HPLC and GC-MS are powerful techniques for the determination of carbamate pesticides. HPLC is often the method of choice due to its direct applicability to the analysis of thermally labile and polar carbamates without the need for derivatization.[1][2] The use of post-column derivatization with fluorescence detection provides excellent sensitivity and selectivity.

GC-MS, on the other hand, offers unparalleled identification capabilities, especially when coupled with tandem mass spectrometry (MS/MS), making it an excellent tool for confirmation.[3] The primary challenge for GC-MS analysis of carbamates is their thermal instability, which can often be overcome with appropriate derivatization techniques or specialized injection methods.[3]

Ultimately, the choice between HPLC and GC-MS will depend on the specific analytical requirements, including the list of target carbamates, the complexity of the sample matrix, the required limits of detection, and the instrumentation available in the laboratory. For routine monitoring of a known list of carbamates, HPLC is a robust and efficient technique. For confirmatory analysis and in cases where high specificity is required, GC-MS is a valuable and often necessary tool.

References

A Comparative Guide to Inter-laboratory Validation of Methylcarbamate Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of methylcarbamates, a class of pesticides and pharmaceutical intermediates. The selection of a robust and validated quantification method is critical for accurate analysis in diverse matrices such as food, environmental samples, and biological fluids. This document summarizes the performance of common analytical techniques, provides detailed experimental protocols, and includes visualizations to clarify complex workflows and mechanisms. The information is compiled from various single-laboratory validation studies to offer a comprehensive overview in the absence of publicly available, detailed inter-laboratory proficiency test reports.

Comparison of Analytical Method Performance

The choice of an analytical method for methylcarbamate quantification is a balance between sensitivity, selectivity, throughput, and available instrumentation. The three primary techniques employed are High-Performance Liquid Chromatography with post-column derivatization and Fluorescence Detection (HPLC-FLD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Below is a summary of typical performance characteristics for these methods based on validated studies for various methylcarbamates.

Table 1: Performance Characteristics of HPLC-FLD for Carbamate Analysis

ParameterTypical PerformanceAnalytes Reported
Linearity (r²)>0.999Aldicarb, Various Carbamates
Limit of Detection (LOD)0.01 - 0.5 µg/LVarious Carbamates
Limit of Quantification (LOQ)~1 µg/LVarious Carbamates
Accuracy (Recovery)85% - 97%Organophosphorus and Carbamate Pesticides
Precision (%RSD)< 5%5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol

Table 2: Performance Characteristics of LC-MS/MS for Carbamate Analysis

ParameterTypical PerformanceAnalytes Reported
Linearity (r²)>0.99Various Carbamates
Limit of Detection (LOD)0.04 - 2.0 µg/kgVarious Carbamates
Limit of Quantification (LOQ)0.5 - 5.0 µg/kgVarious Carbamates in Vegetables
Accuracy (Recovery)74.4% - 118.4%Various Carbamates
Precision (%RSD)1.4% - <10%Various Carbamates

Table 3: Performance Characteristics of GC-MS for Carbamate Analysis (with derivatization)

ParameterTypical PerformanceAnalytes Reported
Linearity (r²)>0.99Various Carbamates
Limit of Detection (LOD)0.01 - 0.03 µg/kgMethylcarbamate and Ethylcarbamate
Limit of Quantification (LOQ)0.03 - 0.1 µg/kgMethylcarbamate and Ethylcarbamate
Accuracy (Recovery)Data not consistently reported-
Precision (%RSD)< 12%Methylcarbamate and Ethylcarbamate

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for sample preparation and instrumental analysis for each of the compared techniques.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticides in food matrices.[1][2]

  • Homogenization : A representative sample of the matrix (e.g., fruit, vegetable) is homogenized to a uniform consistency.

  • Extraction :

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile (B52724) (with 1% acetic acid for some methods).[1][3]

    • For isotope dilution methods, spike the sample with a deuterated internal standard such as methyl carbamate-d3.[1]

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).[1]

    • Shake the tube vigorously for 1 minute.

    • Centrifuge for 5 minutes at approximately 4000 rpm.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup :

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE cleanup tube containing a mixture of sorbents (e.g., primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences, and graphitized carbon black (GCB) to remove pigments).

    • Vortex for 30 seconds.

    • Centrifuge for 5 minutes.

  • Final Extract : The resulting supernatant is ready for analysis by HPLC-FLD, LC-MS/MS, or GC-MS (after solvent exchange if necessary).

HPLC with Post-Column Derivatization and Fluorescence Detection (HPLC-FLD)

This method is based on established protocols such as EPA Method 531.1 and offers robust and sensitive detection of N-methylcarbamates.[3][4]

  • HPLC System :

    • Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[5]

    • Mobile Phase : Gradient elution with water and methanol (B129727) or acetonitrile.

    • Flow Rate : Typically 0.5 - 1.5 mL/min.

  • Post-Column Derivatization :

    • The column effluent is mixed with a hydrolysis reagent (e.g., 0.075 N NaOH) and heated (e.g., at 95°C) to hydrolyze the methylcarbamates to methylamine (B109427).

    • The methylamine is then reacted with o-phthalaldehyde (B127526) (OPA) and a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent derivative.[4]

  • Fluorescence Detector :

    • Excitation Wavelength : ~330 nm.[4]

    • Emission Wavelength : ~465 nm.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high selectivity and sensitivity and has become a preferred method for the analysis of pesticide residues.[2][6]

  • LC System :

    • Column : C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase : Gradient elution with water and acetonitrile or methanol, often containing additives like formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization.[7]

    • Flow Rate : 0.2 - 0.4 mL/min.

  • MS/MS System :

    • Ionization Source : Electrospray Ionization (ESI) in positive mode is commonly used.[3]

    • Acquisition Mode : Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the thermal lability of methylcarbamates, a derivatization step is typically required.

  • Derivatization :

    • A common approach is derivatization with 9-xanthydrol, which reacts with the carbamates to form more stable and volatile derivatives.

    • Alternatively, flash alkylation can be performed in the GC inlet.

  • GC System :

    • Column : A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Injector : Split/splitless or other appropriate inlet.

    • Oven Program : A temperature gradient is used to separate the derivatized analytes.

  • MS System :

    • Ionization Mode : Electron Ionization (EI).

    • Acquisition Mode : Selected Ion Monitoring (SIM) for targeted analysis or full scan for screening.

Visualizations

Acetylcholinesterase Inhibition by Methylcarbamates

Methylcarbamates exert their primary toxic effect through the inhibition of acetylcholinesterase (AChE), an enzyme critical for the termination of nerve impulses. The following diagram illustrates this signaling pathway.

Acetylcholinesterase_Inhibition cluster_synapse Cholinergic Synapse cluster_effect Physiological Effect ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Nerve Impulse ACh_receptor Postsynaptic ACh Receptor ACh_release->ACh_receptor Binds to AChE Acetylcholinesterase (AChE) ACh_release->AChE Hydrolyzed by Signal\nPropagation Signal Propagation ACh_receptor->Signal\nPropagation ACh_accumulation ACh Accumulation Choline_uptake Choline Uptake AChE->Choline_uptake Produces Choline Methylcarbamate Methylcarbamate Methylcarbamate->AChE Inhibits Hyperstimulation Receptor Hyperstimulation ACh_accumulation->Hyperstimulation Toxic_effect Toxic Effect Hyperstimulation->Toxic_effect

Acetylcholinesterase inhibition pathway by methylcarbamates.

General Analytical Workflow

The following diagram outlines the logical steps involved in a typical analytical workflow for methylcarbamate quantification, from sample reception to final data analysis.

Analytical_Workflow Sample_Reception Sample Reception and Homogenization Sample_Preparation Sample Preparation (e.g., QuEChERS) Sample_Reception->Sample_Preparation Instrumental_Analysis Instrumental Analysis (HPLC, LC-MS/MS, GC-MS) Sample_Preparation->Instrumental_Analysis Data_Acquisition Data Acquisition Instrumental_Analysis->Data_Acquisition Data_Processing Data Processing (Integration, Calibration) Data_Acquisition->Data_Processing Result_Reporting Result Reporting and Validation Data_Processing->Result_Reporting

General workflow for methylcarbamate analysis.

Logical Relationship for Method Selection

The choice of an analytical method depends on several factors. This diagram illustrates the decision-making process.

Method_Selection Start Method Selection High_Sensitivity High Sensitivity Required? Start->High_Sensitivity High_Selectivity High Selectivity for Complex Matrix? High_Sensitivity->High_Selectivity No LC_MSMS LC-MS/MS High_Sensitivity->LC_MSMS Yes High_Selectivity->LC_MSMS Yes HPLC_FLD HPLC-FLD High_Selectivity->HPLC_FLD No Thermal_Stability Analyte Thermally Stable? Thermal_Stability->HPLC_FLD Yes GC_MS GC-MS with Derivatization Thermal_Stability->GC_MS No HPLC_FLD->Thermal_Stability

Decision tree for analytical method selection.

References

A Comparative Analysis of Solid-Phase Extraction Materials for Carbamate Pesticide Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various solid-phase extraction (SPE) materials for the analysis of carbamate (B1207046) pesticides in diverse sample matrices. Carbamates, a class of pesticides widely used in agriculture, necessitate sensitive and reliable analytical methods for monitoring their residues in food and environmental samples to ensure consumer safety and regulatory compliance. Solid-phase extraction is a critical sample preparation step that isolates and concentrates carbamates from complex matrices, thereby enhancing the accuracy and reliability of subsequent chromatographic analysis. This document presents a comparative overview of commonly used and novel SPE sorbents, supported by experimental data on their performance, detailed methodologies, and a discussion of alternative techniques such as QuEChERS.

Performance Comparison of SPE Sorbents

The selection of an appropriate SPE sorbent is paramount for achieving optimal recovery and minimizing matrix effects. The most common sorbents for carbamate analysis fall into three main categories: silica-based, polymer-based, and other novel materials.

Silica-Based Sorbents (e.g., C18): C18-bonded silica (B1680970) is a traditional reversed-phase sorbent that has been extensively used for the extraction of non-polar to moderately polar compounds.[1] Its primary retention mechanism is hydrophobic interaction.[2] While effective for many carbamates, its performance can be limited by silanol (B1196071) activity and instability at extreme pH values.[3]

Polymer-Based Sorbents (e.g., Oasis HLB, Strata-X): Polymeric sorbents, such as the divinylbenzene-N-vinylpyrrolidone copolymer (Oasis HLB), offer a hydrophilic-lipophilic balance.[1] This characteristic allows for the retention of a broader range of compounds, from polar to non-polar, making them highly suitable for multi-residue analysis of pesticides, including various carbamates.[1][4] They are also stable across a wide pH range.[5] Studies have reported higher recoveries for some pesticides with polymeric sorbents compared to C18.[1]

Novel Sorbents (e.g., Magnetic Metal-Organic Frameworks, Porous Organic Polymers): Recent research has focused on the development of novel sorbent materials with enhanced selectivity and efficiency. Magnetic metal-organic frameworks (MOFs) have demonstrated high adsorption capacities for carbamates.[6][7] Porous organic polymers have also been successfully applied for the extraction of carbamates from various food matrices, with recoveries ranging from 82.0% to 110.0%.[8]

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method has emerged as a popular alternative to traditional SPE for pesticide residue analysis in food samples.[9][10] It involves a simple extraction with acetonitrile (B52724) followed by a dispersive SPE cleanup step.[10][11] While generally faster and less solvent-intensive than cartridge-based SPE, the cleanup efficiency might be lower for certain matrix-analyte combinations.[9]

Quantitative Data Summary

Table 1: Recovery Rates of Carbamates using Different SPE Sorbents

CarbamateSorbentMatrixRecovery (%)Reference
AldicarbOasis HLBGroundwater>70[1]
CarbofuranOasis HLBGroundwater>70[1]
CarbofuranIsolute SPE C18Drinking Water62[1]
CarbofuranC18-bonded silicaDrinking Water87.1[1]
MetolcarbPorous Organic PolymerMilk, White Wine, Juice82.0-110.0[8]
CarbarylPorous Organic PolymerMilk, White Wine, Juice82.0-110.0[8]
IsoprocarbPorous Organic PolymerMilk, White Wine, Juice82.0-110.0[8]
BendiocarbMagnetic MOFFruits and Vegetables71.5-122.8[6]
CarbosulfanMagnetic MOFFruits and Vegetables71.5-122.8[6]
CarbofuranMagnetic MOFFruits and Vegetables71.5-122.8[6]
CarbarylMagnetic MOFFruits and Vegetables71.5-122.8[6]
PropoxurMagnetic MOFFruits and Vegetables71.5-122.8[6]
IsoprocarbMagnetic MOFFruits and Vegetables71.5-122.8[6]
PromecarbMagnetic MOFFruits and Vegetables71.5-122.8[6]
Methyl CarbamateC18Wine82.2-95.2[12]
Ethyl CarbamateC18Wine82.2-95.2[12]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Carbamates with Different SPE Sorbents

CarbamateSorbentMatrixLODLOQReference
AldicarbOasis HLBGroundwater0.003-0.04 µg/L-[1]
CarbofuranOasis HLBGroundwater0.003-0.04 µg/L-[1]
MetolcarbPorous Organic PolymerMilk, White Wine0.12-0.40 ng/mL-[8]
MetolcarbPorous Organic PolymerJuice0.06-0.20 ng/mL-[8]
BendiocarbMagnetic MOFDI Water1.0-18.0 µg/L3.0-60.0 µg/L[6]
CarbosulfanMagnetic MOFDI Water1.0-18.0 µg/L3.0-60.0 µg/L[6]
CarbofuranMagnetic MOFDI Water1.0-18.0 µg/L3.0-60.0 µg/L[6]
CarbarylMagnetic MOFDI Water1.0-18.0 µg/L3.0-60.0 µg/L[6]
PropoxurMagnetic MOFDI Water1.0-18.0 µg/L3.0-60.0 µg/L[6]
IsoprocarbMagnetic MOFDI Water1.0-18.0 µg/L3.0-60.0 µg/L[6]
PromecarbMagnetic MOFDI Water1.0-18.0 µg/L3.0-60.0 µg/L[6]
Methyl CarbamateC18Wine3.3-16.7 µg/L11.1-55.6 µg/L[12]
Ethyl CarbamateC18Wine3.3-16.7 µg/L11.1-55.6 µg/L[12]
Multiple CarbamatesC18 µ-SPESoil0.01-0.40 ng/g-[13][14][15]

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting extraction methods. Below are representative protocols for C18 and a simplified protocol for the polymeric Oasis HLB sorbent.

Standard C18 SPE Protocol

This protocol is a typical procedure for the extraction of carbamates using a C18 SPE cartridge.[16]

  • Conditioning: Pass 3 mL of methanol (B129727)/water (90:10, v/v) with 0.1% trifluoroacetic acid (TFA) through the C18 cartridge. Do not allow the sorbent to dry.

  • Equilibration: Equilibrate the cartridge by passing 2 mL of water with 0.1% TFA. Do not allow the sorbent to dry.

  • Sample Loading: Load the pre-treated sample (e.g., up to 1 mL, pH < 3) onto the cartridge at a slow flow rate (approximately 1 drop per second).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water with 0.1% TFA to remove interferences.

  • Elution: Elute the retained carbamates with 1 mL of acetonitrile/water (50:50, v/v) with 0.1% TFA.

  • Dry Down and Reconstitution: The eluate is typically evaporated to dryness and reconstituted in a suitable solvent for chromatographic analysis.

Simplified Polymeric SPE Protocol (Oasis HLB)

The water-wettable nature of some polymeric sorbents like Oasis HLB allows for a simplified, 3-step protocol, which can save time and reduce solvent consumption.

  • Sample Loading: Directly load the pre-treated sample onto the Oasis HLB cartridge. The conditioning and equilibration steps can often be eliminated.

  • Washing: Wash the cartridge with an appropriate solvent to remove interfering matrix components.

  • Elution: Elute the carbamates with a suitable organic solvent.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the standard solid-phase extraction and QuEChERS workflows.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Sample Pretreatment Pre-treatment (e.g., Homogenization, Filtration) Sample->Pretreatment Condition 1. Conditioning Pretreatment->Condition Equilibrate 2. Equilibration Condition->Equilibrate Load 3. Sample Loading Equilibrate->Load Wash 4. Washing Load->Wash Waste1 Waste Load->Waste1 Unretained Matrix Elute 5. Elution Wash->Elute Waste2 Waste Wash->Waste2 Interferences Evaporation Evaporation & Reconstitution Elute->Evaporation Analysis Chromatographic Analysis (e.g., LC-MS/MS) Evaporation->Analysis

Figure 1. Standard Solid-Phase Extraction (SPE) Workflow.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample Homogenized Sample AddSolvent Add Acetonitrile & Salts Sample->AddSolvent Shake Shake/Vortex AddSolvent->Shake Centrifuge1 Centrifuge Shake->Centrifuge1 Transfer Transfer Aliquot of Supernatant Centrifuge1->Transfer AddSorbent Add d-SPE Sorbents (e.g., PSA, C18) Transfer->AddSorbent Vortex Vortex AddSorbent->Vortex Centrifuge2 Centrifuge Vortex->Centrifuge2 FinalExtract Final Extract Centrifuge2->FinalExtract Analysis Chromatographic Analysis (e.g., LC-MS/MS) FinalExtract->Analysis

Figure 2. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Workflow.

Conclusion

The choice of solid-phase extraction material for carbamate analysis depends on the specific carbamates of interest, the sample matrix, and the desired analytical performance. While traditional C18 sorbents are effective for many applications, modern polymeric sorbents like Oasis HLB often provide higher recoveries for a broader range of carbamates, including more polar analytes.[1][4] The simplified protocols possible with some polymeric materials can also offer significant time and solvent savings. For high-throughput analysis of pesticide residues in food, the QuEChERS method presents a viable and efficient alternative to cartridge-based SPE.[9] The development of novel sorbents, such as magnetic MOFs, continues to push the boundaries of sensitivity and selectivity in carbamate analysis.[6] Researchers should carefully consider the data presented in this guide and the specific requirements of their analysis to select the most appropriate sample preparation strategy.

References

A Comparative Guide to the Neurobehavioral Effects of N-Methylcarbamates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neurobehavioral effects of various N-methylcarbamate insecticides. N-methylcarbamates are a class of pesticides that act as reversible inhibitors of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system.[1][2] Their primary mechanism of toxicity involves the carbamylation of AChE, leading to an accumulation of the neurotransmitter acetylcholine (B1216132) in synaptic clefts and subsequent overstimulation of cholinergic receptors.[2][3] This guide summarizes quantitative data on their effects, details experimental protocols for assessment, and visualizes key pathways and workflows to aid in research and development.

Quantitative Comparison of Neurobehavioral Effects

The following tables summarize key data on the acute toxicity and neurobehavioral effects of several common N-methylcarbamates.

Table 1: Acute Toxicity of Selected N-Methylcarbamates in Rats

N-MethylcarbamateOral LD50 (mg/kg)
Aldicarb0.8[4]
Carbofuran10[4]
Methomyl~20[5]
Carbaryl400[4]

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Table 2: Comparative Dose-Response Data for Cholinesterase (ChE) Inhibition and Motor Activity in Young Male Rats (Postnatal Day 17)

N-MethylcarbamateLowest Dose Causing Significant Brain ChE Inhibition (mg/kg)Lowest Dose Causing Significant Red Blood Cell (RBC) ChE Inhibition (mg/kg)Lowest Dose Causing Significant Decrease in Motor Activity (mg/kg)
Carbaryl 10330
Carbofuran 0.10.10.3
Formetanate 10.33
Methiocarb 1112
Methomyl 0.30.31
Oxamyl 0.10.10.3
Propoxur 1110

Data extracted from Moser et al., 2009.[6][7][8] Doses were administered orally. Motor activity was assessed 15 minutes after dosing, and tissues were collected for ChE analysis at 40-45 minutes post-dosing.[6][7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of neurobehavioral studies. Below are summaries of key experimental protocols used in the assessment of N-methylcarbamate neurotoxicity.

Acetylcholinesterase (AChE) Inhibition Assay
  • Principle: The activity of AChE is measured by monitoring the rate of hydrolysis of a substrate, such as acetylthiocholine. The product of this reaction, thiocholine, reacts with a chromogen (Ellman's reagent, DTNB) to produce a colored product that can be quantified spectrophotometrically at 412 nm.[9]

  • Procedure:

    • Reagent Preparation: Prepare solutions of the test N-methylcarbamate, AChE enzyme, substrate (acetylthiocholine), and DTNB in an appropriate buffer.

    • Incubation: The enzyme is pre-incubated with various concentrations of the N-methylcarbamate inhibitor.

    • Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

    • Measurement: The change in absorbance over time is measured using a microplate reader.

    • Data Analysis: The percentage of enzyme inhibition is calculated relative to a control without the inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by fitting the dose-response data to a suitable model.[9]

Motor Activity Assessment in Rodents
  • Objective: To quantify general locomotor activity, which can be affected by neurotoxicants.[10]

  • Apparatus: An automated activity monitoring system, often consisting of a chamber with infrared beams to detect movement.

  • Procedure:

    • Acclimation: Animals are acclimated to the testing room and handling procedures to minimize stress.[11]

    • Dosing: Animals are administered the N-methylcarbamate or vehicle control via the desired route (e.g., oral gavage).

    • Testing: Immediately following a specified post-dosing interval (e.g., 15 minutes), the animal is placed in the activity chamber.[6][10]

    • Data Collection: Horizontal and vertical movements are recorded over a set period (e.g., 20 minutes).[10]

    • Data Analysis: Parameters such as total distance traveled, number of horizontal and vertical movements, and time spent in different zones of the chamber are analyzed.

Rotarod Test for Motor Coordination and Balance
  • Objective: To assess motor coordination, balance, and motor learning.[11]

  • Apparatus: A rotating rod that can be set to a constant or accelerating speed.

  • Procedure:

    • Training: Animals are trained on the rotarod for several days to learn the task.[11]

    • Dosing: Animals are dosed with the test compound or vehicle.

    • Testing: At a specified time post-dosing, the animal is placed on the rotating rod, and the latency to fall is recorded.

    • Data Analysis: The average latency to fall across multiple trials is compared between treatment groups.

Visualizations

The following diagrams illustrate key concepts in the assessment of N-methylcarbamate neurotoxicity.

AChE_Inhibition_Pathway cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds & Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Carbamate N-Methylcarbamate Carbamate->AChE Reversibly Inhibits

Mechanism of Acetylcholinesterase Inhibition by N-Methylcarbamates.

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Validation a AChE Inhibition Assay (Primary Mechanism Screening) c Mechanistic Studies (e.g., Oxidative Stress, Apoptosis) a->c b Cytotoxicity Assays b->c d Acute Toxicity Studies (LD50 Determination) c->d Positive Hits e Neurobehavioral Testing (Motor Activity, Rotarod, etc.) d->e f Biochemical Analysis (Brain & RBC AChE Inhibition) e->f

Tiered Experimental Workflow for Neurotoxicity Assessment.

References

Comparative Guide to Dose-Response Analysis of Cholinesterase Inhibition by N-Methylcarbamates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of N-methylcarbamate compounds as cholinesterase inhibitors, focusing on their dose-response relationships. It is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and detailed methodologies.

Introduction to N-Methylcarbamates and Cholinesterase Inhibition

N-methylcarbamates are a class of organic compounds that act as inhibitors of cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][2] These enzymes are crucial for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in cholinergic pathways.[1] By inhibiting these enzymes, N-methylcarbamates increase the concentration and duration of action of ACh in the synaptic cleft, leading to enhanced cholinergic neurotransmission.[2] This mechanism underpins their use as therapeutic agents for conditions like Alzheimer's disease, myasthenia gravis, and glaucoma, but also accounts for their toxicity as pesticides.[1][3][4]

The interaction is often described as "pseudo-irreversible" because it involves the formation of a covalent carbamoyl-enzyme complex.[3][5] While this complex is more stable than the acetylated enzyme formed with acetylcholine, it can be slowly hydrolyzed, allowing the enzyme to eventually regenerate.[5][6] The rates of carbamylation (inhibition) and decarbamylation (reactivation) are key kinetic parameters that determine the potency and duration of the inhibitory effect.[7][8]

Mechanism of Cholinesterase Inhibition

The inhibition of cholinesterases by N-methylcarbamates is a two-step process:

  • Carbamylation : The carbamate (B1207046) acts as a substrate analog to acetylcholine.[1] The serine residue in the active site of the cholinesterase enzyme attacks the carbonyl group of the carbamate. This results in the transfer of the carbamoyl (B1232498) moiety to the serine residue, forming a stable, covalently bonded carbamylated enzyme, and releasing the "leaving group" of the carbamate.[5][6]

  • Decarbamylation : The carbamylated enzyme undergoes hydrolysis to regenerate the active enzyme. This step is significantly slower than the deacetylation that occurs after acetylcholine hydrolysis, leading to a temporary but prolonged inhibition of the enzyme.[6][7] The half-lives of carbamoylated AChEs can range from minutes to days.[6]

G cluster_products E_SerOH Active Cholinesterase (E-SerOH) E_SerOH_Carbamate Enzyme-Inhibitor Complex E_SerOH->E_SerOH_Carbamate Binding Carbamate N-Methylcarbamate Inhibitor Carbamate->E_SerOH_Carbamate E_SerCarbamoyl Carbamylated Enzyme (Inactive) E_SerOH_Carbamate->E_SerCarbamoyl Carbamylation (kᵢ) LeavingGroup Leaving Group (Alcohol/Phenol) E_SerOH_Carbamate->LeavingGroup E_SerCarbamoyl->E_SerOH Decarbamylation (kᵣ) (Slow Hydrolysis) CarbamicAcid Carbamic Acid (Unstable) E_SerCarbamoyl->CarbamicAcid H2O Water (H₂O) H2O->E_SerCarbamoyl

Mechanism of pseudo-irreversible cholinesterase inhibition by N-methylcarbamates.

Experimental Protocols

The most widely used method for measuring cholinesterase activity and its inhibition is the spectrophotometric method developed by Ellman.[2][9]

Ellman's Method for Cholinesterase Inhibition Assay

Principle: This assay measures the activity of cholinesterase by monitoring the production of thiocholine (B1204863).[2] The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (or butyrylthiocholine (B1199683) for BChE) into thiocholine and acetic acid. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to form a yellow-colored anion, 5-thio-2-nitrobenzoic acid (TNB), which is measured by its absorbance at 412 nm.[2] The presence of an N-methylcarbamate inhibitor reduces the rate of this colorimetric reaction, and the degree of inhibition is proportional to the inhibitor's concentration.[2]

Materials and Reagents:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

  • N-methylcarbamate test compounds (e.g., rivastigmine (B141), physostigmine) and a known inhibitor as a positive control (e.g., Donepezil).[2]

  • Substrate: Acetylthiocholine iodide (ATCI) for AChE or Butyrylthiocholine iodide (BTCI) for BChE.[2]

  • DTNB (Ellman's Reagent).[2]

  • Phosphate Buffered Saline (PBS), pH 8.0.[2]

  • 96-well microplate and a microplate reader.[2]

Assay Protocol (200 µL final volume):

  • Preparation : Prepare stock solutions of the test compounds, positive control, substrates, and DTNB in the appropriate buffer.[2] Create serial dilutions of the test compound to cover a range of concentrations for the dose-response curve.

  • Reaction Setup : To each well of a 96-well plate, add the following in order:

    • 140 µL of 0.1 M PBS (pH 8.0).[2]

    • 20 µL of the test compound dilution (or vehicle for 100% activity control).[2]

    • 20 µL of the enzyme solution (AChE or BChE).[2]

  • Pre-incubation : Mix gently and incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[2]

  • Reaction Initiation :

    • Add 10 µL of 3 mM DTNB to each well.[2]

    • Initiate the reaction by adding 10 µL of 15 mM substrate (ATCI for AChE or BTCI for BChE).[2]

  • Measurement : Immediately begin measuring the absorbance at 412 nm using a microplate reader. Record readings every minute for 10-15 minutes.[2]

Data Analysis:

  • Calculate Reaction Rate : Determine the rate of reaction (V) for each well by calculating the change in absorbance per minute (ΔAbs/min).[2]

  • Calculate Percentage Inhibition : Use the following formula to calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100[2] Where V_control is the reaction rate without the inhibitor and V_inhibitor is the rate with the test compound.[2]

  • Determine IC50 : Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined using non-linear regression analysis of the dose-response curve.[2]

G A Prepare Reagents (Buffer, Enzyme, Inhibitor, DTNB, Substrate) B Add Buffer, Inhibitor, and Enzyme to 96-well plate A->B C Pre-incubate at 37°C (15 min) B->C D Add DTNB and Substrate (ATCI or BTCI) C->D E Measure Absorbance at 412 nm (Kinetic Reading) D->E F Calculate Reaction Rates (ΔAbs/min) E->F G Calculate % Inhibition vs. Control F->G H Plot Dose-Response Curve (% Inhibition vs. log[Inhibitor]) G->H I Determine IC50 Value (Non-linear Regression) H->I

Experimental workflow for determining cholinesterase inhibition using the Ellman method.

Dose-Response Data for N-Methylcarbamates

The inhibitory potency of N-methylcarbamates is typically quantified by their IC50 values. A lower IC50 value indicates a more potent inhibitor. The following table summarizes IC50 values for several common N-methylcarbamates against both AChE and BChE.

CompoundTarget EnzymeIC50 (µM)Comments / UseReference
Rivastigmine AChE>100Alzheimer's Disease Drug; dual inhibitor.[2][10][2]
BChECorresponds wellHas a long duration of action (up to 10 hours).[10][11][2]
Neostigmine (B1678181) AChE-Myasthenia Gravis drug; does not cross the blood-brain barrier.[12]
Physostigmine AChE-Antidote for anticholinergic poisoning; crosses the blood-brain barrier.[12][13]
Carbofuran AChE0.033Pesticide; highly toxic.[14][14]
Carbaryl AChE-Pesticide.[4]
O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate AChE38.98Investigational compound.[3]
2-(phenylcarbamoyl)phenyl diphenylcarbamate BChE1.60Investigational compound with high BChE selectivity.[3]

Note: IC50 values can vary between studies depending on the specific experimental conditions (e.g., enzyme source, substrate concentration, incubation time).

Cholinergic Signaling Pathway and Impact of Inhibition

Acetylcholine is a primary neurotransmitter in both the central and peripheral nervous systems. Its signaling is critical for muscle contraction, memory, attention, and autonomic functions.

Normal Cholinergic Transmission:

  • An action potential triggers the release of acetylcholine (ACh) from the presynaptic neuron into the synaptic cleft.

  • ACh diffuses across the cleft and binds to nicotinic or muscarinic receptors on the postsynaptic membrane, propagating the signal.

  • Acetylcholinesterase (AChE), located in the synaptic cleft, rapidly hydrolyzes ACh into choline (B1196258) and acetate, terminating the signal.[1]

  • Choline is then taken back up into the presynaptic neuron to be recycled for new ACh synthesis.[1]

Effect of N-Methylcarbamate Inhibition: By inhibiting AChE, N-methylcarbamates prevent the breakdown of ACh.[1] This leads to an accumulation of ACh in the synapse, resulting in excessive and prolonged stimulation of postsynaptic ACh receptors. This hyperstimulation is responsible for both the therapeutic effects (e.g., improved cognitive function in Alzheimer's) and the toxic effects (e.g., SLUDGE syndrome: Salivation, Lacrimation, Urination, Diaphoresis, Gastrointestinal upset, Emesis) associated with these compounds.[1][15]

G cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_Vesicle ACh Vesicle ACh_Release ACh_Vesicle->ACh_Release Action Potential ACh Acetylcholine (ACh) ACh_Release->ACh Inhibitor N-Methyl- carbamate AChE AChE ACh->AChE Hydrolysis (Blocked) Receptor ACh Receptor ACh->Receptor Binding Inhibitor->AChE Inhibition Signal Signal Propagation Receptor->Signal

References

A Comparative Guide to the Linearity and Recovery of Carbamate Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of carbamates is crucial for ensuring product safety, regulatory compliance, and the integrity of research data. The validation of an analytical method is a critical process that establishes its suitability for a particular purpose. Among the key validation parameters, linearity and recovery are fundamental in demonstrating a method's performance. This guide provides a comprehensive comparison of common analytical methods for carbamate (B1207046) analysis, focusing on their linearity and recovery characteristics, supported by experimental data from various studies.

Performance Comparison of Analytical Methods

The choice of an analytical method for carbamate analysis is influenced by several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following tables summarize the performance characteristics of commonly employed techniques, specifically their linearity and recovery.

Linearity of Carbamate Analytical Methods

Linearity demonstrates the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte in the sample. It is typically expressed by the correlation coefficient (R²) of the calibration curve. An R² value close to 1.000 indicates a high degree of linearity.

Analytical MethodCarbamate(s)Linearity (R²)Concentration RangeCommon MatricesReference
LC-MS/MS 11 Carbamates>0.998Not SpecifiedCamel Milk[1]
LC-MS/MS 15 Carbamates>0.996Not SpecifiedFruits, Vegetables, Green Tea[2]
LC-MS/MS Aldicarb, Carbofuran, Methomyl, Oxamyl>0.991 - 100 µg/LWater[3]
LC-MS/MS Multiple Carbamates>0.9965 - 200 µg/kgVegetables[4]
LC-MS/MS Carbamates & Metabolites>0.99Not SpecifiedGinger[5]
GC-MS Volatile Contaminants>0.9990.1 - 10 µg/mLDrug Products[6]
GC-MS Terpinen-4-ol, 1,8-cineole, (-)-α-bisabolol>0.999Not SpecifiedPlant-based substance[7]
HPLC-UV Carbofuran0.9997.5 - 75 µg/mLFormulations
Recovery of Carbamate Analytical Methods

Recovery studies assess the accuracy of an analytical method by determining the percentage of the known amount of an analyte that is detected. Acceptable recovery rates are typically within the 80-120% range.[8]

Analytical MethodCarbamate(s)Recovery (%)Spiking LevelsCommon MatricesReference
LC-MS/MS 15 Carbamates88.1 - 118.4Not SpecifiedFruits, Vegetables, Green Tea[2]
LC-MS/MS Aldicarb, Carbofuran, Methomyl, Oxamyl60 - 1001 and 5 µg/LWater[3]
LC-MS/MS Multiple Carbamates91 - 109Not SpecifiedVegetables[4]
LC-MS/MS Carbamates & Metabolites70.9 - 11910, 30, and 100 µg/kgGinger[5]
HPLC-UV Carbaryl, Carbofuran, Methomyl88.69 - 120.50Not SpecifiedAgricultural Soil, River Water[9][10]
GC-MS Volatile Contaminants98 - 102Not SpecifiedDrug Products[6]
GC-MS Terpinen-4-ol, 1,8-cineole, (-)-α-bisabolol98.3 - 101.6Not SpecifiedPlant-based substance[7]

Experimental Workflow for Linearity and Recovery Evaluation

The following diagram illustrates a typical experimental workflow for determining the linearity and recovery of a carbamate analytical method.

G cluster_prep Preparation cluster_extraction Sample Extraction cluster_analysis Instrumental Analysis cluster_data Data Evaluation prep_standards Prepare Calibration Standards extract_standards Process Standards (if necessary) prep_standards->extract_standards prep_samples Prepare Blank Matrix Samples spike_samples Spike Blank Matrix with Known Analyte Concentrations prep_samples->spike_samples extract_spiked_samples Extract Spiked Samples (e.g., QuEChERS, SPE) spike_samples->extract_spiked_samples instrument_analysis Analyze via LC-MS/MS, GC-MS, or HPLC extract_standards->instrument_analysis extract_spiked_samples->instrument_analysis linearity_eval Linearity Evaluation (Construct Calibration Curve, Calculate R²) instrument_analysis->linearity_eval Calibration Data recovery_eval Recovery Calculation (% Recovery = (Observed Conc. / Spiked Conc.) * 100) instrument_analysis->recovery_eval Sample Data

Caption: General workflow for evaluating the linearity and recovery of carbamate analytical methods.

Detailed Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods and can be adapted for the specific carbamate and matrix of interest.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuECHERS method is a widely used sample preparation technique for the analysis of multiple pesticide residues, including carbamates, in food matrices.[2][11]

  • Homogenization: Homogenize 10-15 g of the sample (e.g., fruit, vegetable).

  • Extraction: Place the homogenized sample into a 50 mL centrifuge tube and add 10-15 mL of acetonitrile (B52724).

  • Partitioning: Add magnesium sulfate (B86663) and sodium chloride to induce phase separation.

  • Shaking and Centrifugation: Shake the tube vigorously and then centrifuge.

  • Dispersive Solid-Phase Extraction (d-SPE): Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a primary secondary amine (PSA) sorbent and magnesium sulfate for cleanup.

  • Final Centrifugation: Vortex the d-SPE tube and centrifuge. The resulting supernatant is ready for instrumental analysis.

Instrumental Analysis

LC-MS/MS is a highly sensitive and selective technique widely used for the quantification of carbamates at low levels.[1][2][4][5]

  • Chromatographic Separation:

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is typically employed.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each carbamate.

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For some carbamates, derivatization may be necessary to improve their thermal stability and chromatographic behavior.[6][7]

  • Sample Introduction: A split/splitless injector is commonly used.

  • Chromatographic Separation: A capillary column with a non-polar or mid-polar stationary phase is typically employed.

  • Mass Spectrometric Detection: Electron ionization (EI) is the most common ionization technique, and the mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification or full scan mode for identification.

HPLC-UV is a more accessible technique for the quantification of carbamates, particularly at higher concentrations. For enhanced sensitivity and selectivity, post-column derivatization with fluorescence detection (HPLC-FLD) can be utilized.[12]

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is frequently used.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • UV Detection: The absorbance is monitored at a wavelength where the carbamate of interest exhibits maximum absorption.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the age-related sensitivity to N-methyl carbamate (B1207046) toxicity, integrating experimental data, detailed methodologies, and visual representations of key biological pathways. N-methyl carbamates are a class of pesticides that act as reversible inhibitors of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system.[1][2] While their reversible nature generally leads to a shorter duration of toxicity compared to organophosphates, evidence suggests that the developing nervous system may exhibit heightened susceptibility to their effects.[3][4][5]

Comparative Analysis of Cholinesterase Inhibition

The primary mechanism of N-methyl carbamate toxicity is the inhibition of AChE, leading to an accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent overstimulation of cholinergic receptors.[1][2] Studies in animal models have demonstrated age-dependent differences in the sensitivity to this inhibition.

A key study by Moser et al. (2010) systematically evaluated the effects of seven N-methyl carbamates in rats of different ages: postnatal day (PND) 11, PND 17, and adults. The results, summarized in the table below, indicate that younger rats, particularly PND 11, are more sensitive to the cholinesterase-inhibiting effects of certain carbamates like carbaryl (B1668338) and carbofuran, as evidenced by lower benchmark doses (BMDs) required to produce a 10% or 50% inhibition of brain AChE.[3][4][6] For carbofuran, both PND 11 and PND 17 rats showed greater sensitivity than adults.[3][4][6]

N-Methyl CarbamateAge GroupBrain AChE Inhibition BMD₁₀ (mg/kg)Brain AChE Inhibition BMD₅₀ (mg/kg)Red Blood Cell (RBC) AChE Inhibition BMD₁₀ (mg/kg)RBC AChE Inhibition BMD₅₀ (mg/kg)
Carbaryl PND 111.811.20.94.8
PND 173.118.11.26.2
Adult3.420.21.15.9
Carbofuran PND 110.10.60.040.2
PND 170.21.10.050.3
Adult0.52.80.060.4

Data extracted from Moser et al. (2010). BMDs were calculated from dose-response data.

Experimental Protocols

To facilitate the replication and extension of these findings, detailed experimental protocols for key assays are provided below.

Cholinesterase (ChE) Activity Assay (Radiometric Method)

This method, adapted from Moser et al. (2010), is designed to minimize the in vitro reactivation of carbamylated ChE, a common issue with spectrophotometric methods.[3]

Objective: To quantify the level of ChE inhibition in brain and red blood cells (RBCs) following exposure to N-methyl carbamates.

Materials:

  • [³H]Acetylcholine iodide

  • Scintillation fluid

  • Phosphate (B84403) buffer (pH 7.4)

  • Tissue homogenizer

  • Scintillation counter

  • Centrifuge

Procedure:

  • Tissue Preparation:

    • Brain tissue is homogenized in phosphate buffer.

    • Whole blood is centrifuged to separate plasma and RBCs. RBCs are washed and lysed.

  • Assay Reaction:

    • A sample of the tissue homogenate or RBC lysate is incubated with [³H]acetylcholine iodide in phosphate buffer at a controlled temperature.

  • Extraction and Measurement:

    • The reaction is stopped, and the unhydrolyzed [³H]acetylcholine is separated from the [³H]acetate product.

    • The amount of [³H]acetate is quantified using a scintillation counter.

  • Data Analysis:

    • ChE activity is calculated as the rate of acetylcholine hydrolysis and expressed as a percentage of the activity in control (unexposed) animals.

Motor Activity Assessment

This protocol is based on the methods described by McDaniel et al. (2007) and Moser et al. (2010) for evaluating global neurobehavioral effects.[3][7]

Objective: To assess changes in spontaneous motor activity as an indicator of neurotoxicity.

Apparatus:

  • Automated motor activity chambers equipped with infrared beams to detect horizontal and vertical movements.

Procedure:

  • Acclimation: Animals are individually placed in the activity chambers for a defined period to acclimate to the novel environment.

  • Dosing: Animals are administered the N-methyl carbamate or vehicle control via the appropriate route (e.g., oral gavage).

  • Testing: At a specified time post-dosing (e.g., 15 minutes, corresponding to the peak effect for many carbamates), motor activity is recorded for a set duration (e.g., 20 minutes).[7]

  • Data Collection: The system automatically records the number of beam breaks, providing measures of horizontal activity (ambulation) and vertical activity (rearing).

  • Data Analysis: The activity counts for treated animals are compared to those of control animals.

Signaling Pathways and Mechanisms of Toxicity

The primary signaling pathway affected by N-methyl carbamates is the cholinergic system. The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in the overstimulation of muscarinic and nicotinic acetylcholine receptors.

Cholinergic_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_syn ACh ACh->ACh_syn Release AChE Acetylcholinesterase (AChE) ACh_syn->AChE Hydrolysis Muscarinic_R Muscarinic Receptor ACh_syn->Muscarinic_R Binding & Activation Nicotinic_R Nicotinic Receptor ACh_syn->Nicotinic_R Binding & Activation Carbamate N-Methyl Carbamate Carbamate->AChE Reversible Inhibition Signal Downstream Signaling (e.g., G-protein activation, ion channel opening) Muscarinic_R->Signal Nicotinic_R->Signal Experimental_Workflow cluster_in_vivo In Vivo Studies Animal_Model Animal Model Selection (e.g., Rats of different age groups: PND 11, PND 17, Adult) Dosing N-Methyl Carbamate Administration (e.g., Oral gavage) Animal_Model->Dosing Behavioral Neurobehavioral Assessment (e.g., Motor Activity) Dosing->Behavioral Biochemical Biochemical Analysis (e.g., Cholinesterase Assay) Dosing->Biochemical Metabolism Metabolism & Detoxification Studies Dosing->Metabolism Data_Analysis Data Analysis & Comparison Behavioral->Data_Analysis Biochemical->Data_Analysis Metabolism->Data_Analysis

References

A Comparative Toxicological Analysis of N-methylcarbamates and N,N-dimethylcarbamates

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the relative toxicity, mechanisms of action, and metabolic fates of N-methylcarbamates and N,N-dimethylcarbamates.

This guide provides an objective comparison of the toxicological profiles of N-methylcarbamates and N,N-dimethylcarbamates, two classes of compounds with significant applications in agriculture and medicine. By presenting key experimental data, detailed methodologies, and visual representations of molecular pathways, this document aims to equip researchers with the critical information needed for informed decision-making in drug development and risk assessment.

Executive Summary

N-methylcarbamates and N,N-dimethylcarbamates are derivatives of carbamic acid that primarily exert their toxic effects through the inhibition of acetylcholinesterase (AChE), a crucial enzyme in the nervous system. While sharing a common mechanism, the degree of substitution on the carbamate (B1207046) nitrogen—a single methyl group in N-methylcarbamates versus two in N,N-dimethylcarbamates—profoundly influences their toxicological properties.

Experimental data consistently demonstrate that N-methylcarbamates are generally more toxic than their N,N-dimethylcarbamate counterparts .[1] This difference in toxicity is attributed to variations in their ability to inhibit acetylcholinesterase and their respective metabolic pathways.

Comparative Acute Toxicity: LD50 Values

The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. The following table summarizes the oral LD50 values for a selection of N-methylcarbamates and N,N-dimethylcarbamates in rats, providing a quantitative comparison of their acute toxicity. Lower LD50 values indicate higher toxicity.

Compound Carbamate Type Oral LD50 in Rats (mg/kg)
CarbofuranN-methylcarbamate5[2]
CarbarylN-methylcarbamate307
AldicarbN-methylcarbamate1
MethomylN-methylcarbamate17-24
PropoxurN-methylcarbamate50-83
DimetilanN,N-dimethylcarbamate25-64
IsolanN,N-dimethylcarbamate11-50
PyramatN,N-dimethylcarbamate100-200

Note: LD50 values can vary depending on the specific study parameters, including the strain and sex of the animals tested.

Acetylcholinesterase Inhibition: A Comparison of Potency

The primary mechanism of toxicity for both classes of carbamates is the inhibition of acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132), resulting in overstimulation of the nervous system. The inhibitory potency is often quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating a more potent inhibitor.

The table below presents a comparison of the in vitro IC50 values for AChE inhibition by representative N-methylcarbamates and N,N-dimethylcarbamates.

Compound Carbamate Type AChE IC50 (µM)
CarbofuranN-methylcarbamate0.033
CarbarylN-methylcarbamate2.1
Physostigmine (Eserine)N-methylcarbamate~0.02
NeostigmineN,N-dimethylcarbamate~0.04
PyridostigmineN,N-dimethylcarbamate~0.1
RivastigmineN-methylcarbamate (metabolite)45.2[3]

Note: IC50 values can vary based on the enzyme source and assay conditions.

Mechanism of Action and Metabolic Pathways

The interaction with acetylcholinesterase and the subsequent metabolic fate are critical determinants of the overall toxicity of carbamates.

Acetylcholinesterase Inhibition Signaling Pathway

Both N-methyl- and N,N-dimethylcarbamates act as reversible inhibitors of acetylcholinesterase. They bind to the active site of the enzyme, forming a carbamoylated enzyme complex that is temporarily inactive. This prevents the breakdown of acetylcholine in the synaptic cleft, leading to the continuous stimulation of cholinergic receptors.

AChE_Inhibition ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Cholinergic Receptor ACh->Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Carbamoylated_AChE Carbamoylated AChE (Inactive) AChE->Carbamoylated_AChE Carbamate N-methylcarbamate or N,N-dimethylcarbamate Carbamate->AChE Inhibits

Mechanism of Acetylcholinesterase Inhibition by Carbamates.
Comparative Metabolic Pathways

The metabolism of carbamates is a key factor in their detoxification and duration of action. The primary metabolic routes involve hydrolysis of the carbamate ester linkage and oxidation of the molecule, primarily mediated by cytochrome P450 enzymes.[4]

N-methylcarbamates can undergo N-demethylation, a process that can alter their toxicity.[5] N,N-dimethylcarbamates are also subject to N-dealkylation.[6] The subsequent metabolites are often more water-soluble and more readily excreted from the body.

Carbamate_Metabolism cluster_N_methyl N-methylcarbamate Metabolism cluster_N_N_dimethyl N,N-dimethylcarbamate Metabolism cluster_excretion Excretion N_methyl N-methylcarbamate N_methyl_hydrolysis Alcohol/Phenol + Methylcarbamic Acid N_methyl->N_methyl_hydrolysis Hydrolysis (Esterases) N_methyl_oxidation Oxidized Metabolites (e.g., N-demethylation, ring hydroxylation) N_methyl->N_methyl_oxidation Oxidation (Cytochrome P450) Excretion Conjugation and Excretion N_methyl_hydrolysis->Excretion N_methyl_oxidation->Excretion N_N_dimethyl N,N-dimethylcarbamate N_N_dimethyl_hydrolysis Alcohol/Phenol + Dithis compound N_N_dimethyl->N_N_dimethyl_hydrolysis Hydrolysis (Esterases) N_N_dimethyl_oxidation Oxidized Metabolites (e.g., N-dealkylation) N_N_dimethyl->N_N_dimethyl_oxidation Oxidation (Cytochrome P450) N_N_dimethyl_hydrolysis->Excretion N_N_dimethyl_oxidation->Excretion

Comparative Metabolic Pathways of Carbamates.

Experimental Protocols

Accurate and reproducible experimental data are the foundation of toxicological assessment. This section provides detailed methodologies for the key experiments cited in this guide.

Determination of Acute Oral LD50 in Rodents

Objective: To determine the median lethal dose (LD50) of a carbamate compound following a single oral administration to rats.

Materials:

  • Test substance (N-methylcarbamate or N,N-dimethylcarbamate)

  • Vehicle (e.g., corn oil, distilled water)

  • Young adult albino rats (e.g., Wistar or Sprague-Dawley strain), nulliparous and non-pregnant females

  • Oral gavage needles

  • Animal cages with appropriate bedding

  • Standard laboratory animal diet and water

Procedure:

  • Animal Acclimatization: House the animals in standard laboratory conditions for at least 5 days prior to the experiment to allow for acclimatization.

  • Dose Preparation: Prepare a series of graded doses of the test substance in the chosen vehicle. A preliminary range-finding study with a small number of animals may be necessary to determine the appropriate dose levels.

  • Animal Grouping: Randomly assign animals to dose groups, with a typical group size of 5-10 animals per sex. A control group receiving only the vehicle should be included.

  • Fasting: Fast the animals overnight (approximately 16-18 hours) before dosing, with free access to water.

  • Dosing: Administer the test substance by oral gavage. The volume administered should be kept constant across all dose levels, typically 1-2 mL/100g of body weight.

  • Observation: Observe the animals continuously for the first few hours post-dosing and then periodically for at least 14 days. Record all signs of toxicity, including changes in behavior, appearance, and physiological functions. Note the time of death for any animal that dies.

  • Body Weight: Record the body weight of each animal before dosing and at regular intervals throughout the observation period.

  • Necropsy: At the end of the observation period, euthanize all surviving animals and perform a gross necropsy on all animals (including those that died during the study).

  • Data Analysis: Calculate the LD50 value and its 95% confidence limits using a recognized statistical method, such as the probit analysis or the moving average method.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the in vitro inhibitory potency (IC50) of a carbamate compound on acetylcholinesterase activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or human erythrocytes)

  • Acetylthiocholine iodide (ATCI), the substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

  • Test compound (N-methylcarbamate or N,N-dimethylcarbamate) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of AChE, ATCI, and DTNB in the phosphate buffer. Prepare serial dilutions of the test compound.

  • Assay Setup: In a 96-well plate, add the following to each well in the specified order:

    • Phosphate buffer

    • Test compound solution (at various concentrations) or solvent for the control

    • DTNB solution

    • AChE solution

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the ATCI substrate solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in the reader and measure the increase in absorbance at 412 nm at regular time intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes). The rate of increase in absorbance is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Ellman_Assay_Workflow start Start reagent_prep Prepare Reagents: AChE, ATCI, DTNB, Test Compound start->reagent_prep plate_setup Set up 96-well Plate: Buffer, Inhibitor, DTNB, AChE reagent_prep->plate_setup pre_incubation Pre-incubate plate_setup->pre_incubation reaction_init Initiate Reaction with ATCI pre_incubation->reaction_init kinetic_measurement Kinetic Measurement at 412 nm reaction_init->kinetic_measurement data_analysis Data Analysis: Calculate % Inhibition and IC50 kinetic_measurement->data_analysis end End data_analysis->end

Experimental Workflow for Ellman's Assay.

Conclusion

The evidence presented in this guide clearly indicates that N-methylcarbamates are generally more potent inhibitors of acetylcholinesterase and exhibit higher acute toxicity compared to N,N-dimethylcarbamates. This difference is a critical consideration for researchers and professionals involved in the development of new therapeutic agents or the assessment of pesticide safety. The provided experimental protocols offer a standardized approach for further comparative studies, ensuring the generation of reliable and comparable data. A thorough understanding of the structure-activity relationships, mechanisms of action, and metabolic pathways of these two classes of carbamates is essential for the rational design of safer and more effective chemical compounds.

References

Safety Operating Guide

Proper Disposal of Methylcarbamic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of methylcarbamic acid is a critical aspect of laboratory safety, intrinsically linked to the handling of its highly toxic and volatile precursor, methyl isocyanate (MIC). Due to its instability, this compound readily decomposes, making the management of MIC paramount in any disposal procedure. This guide provides essential, step-by-step procedural guidance for the safe handling and disposal of this compound and associated waste in a laboratory setting.

Immediate Safety Protocols and Hazard Mitigation

Before initiating any disposal procedure, it is imperative to understand the significant hazards associated with methyl isocyanate. MIC is extremely toxic, highly flammable, and reacts violently with water.[1][2][3] Adherence to strict safety protocols is non-negotiable to prevent exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment (PPE) regimen is the first line of defense. All personnel handling this compound or methyl isocyanate must wear:

  • Respiratory Protection: A full-face respirator with cartridges appropriate for organic vapors and particulates is essential. In cases of potential high exposure, a self-contained breathing apparatus (SCBA) is recommended.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are required. Standard latex gloves do not offer adequate protection.

  • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and vapors.

  • Protective Clothing: A disposable or chemical-resistant suit or lab coat should be worn to prevent skin contact.

Engineering Controls

All work with this compound and its waste must be conducted in a certified chemical fume hood with adequate ventilation. An emergency eyewash station and safety shower must be readily accessible.

Quantitative Hazard Data for Methyl Isocyanate

For a clear understanding of the risks, the following table summarizes key quantitative data for methyl isocyanate.

Hazard ParameterValueReference(s)
Chemical Formula C₂H₃NO[3]
Molecular Weight 57.05 g/mol [3]
Boiling Point 38.3–41 °C (100.9–105.8 °F)[3]
Flash Point < -7 °C (< 20 °F)[2]
Lower Explosive Limit (LEL) 5.3%[2]
Upper Explosive Limit (UEL) 26%[2]
Odor Threshold 2-5 ppm[2][4]
ACGIH TLV-TWA 0.02 ppm[3]
NIOSH IDLH 3 ppm[5]

Step-by-Step Disposal and Decontamination Procedures

The primary method for rendering methyl isocyanate waste non-toxic is through chemical neutralization. This process converts the highly reactive isocyanate into a more stable and less hazardous compound.

Experimental Protocol: Neutralization of Methyl Isocyanate Waste

This protocol details the laboratory-scale neutralization of residual methyl isocyanate for disposal.

Objective: To safely neutralize methyl isocyanate waste by converting it to 1,3-dimethylurea.

Materials:

  • Methyl isocyanate waste

  • 10% Sodium hydroxide (B78521) (NaOH) solution

  • Stir plate and stir bar

  • Large beaker or flask (at least 10 times the volume of the waste)

  • Ice bath

  • pH paper or pH meter

Procedure:

  • Preparation: In a certified chemical fume hood, place a large beaker containing a stir bar on a stir plate. The beaker should be large enough to accommodate the reaction and any potential foaming. Place the beaker in an ice bath to control the exothermic reaction.

  • Dilution: Slowly and cautiously add the methyl isocyanate waste to the beaker. If the waste is in a solvent, ensure the solvent is compatible with the aqueous sodium hydroxide solution.

  • Neutralization: While stirring vigorously, slowly add a 10% sodium hydroxide solution to the methyl isocyanate waste. The addition should be dropwise or in a very slow stream to control the rate of reaction and heat generation. A 1:1 molar ratio of NaOH to MIC is the stoichiometric requirement; however, using an excess of the NaOH solution is recommended to ensure complete neutralization.

  • Monitoring: Continuously monitor the temperature of the reaction mixture, ensuring it does not rise uncontrollably. Also, monitor the pH of the solution. Continue adding the sodium hydroxide solution until the pH is consistently alkaline (pH > 12).

  • Reaction Time: Allow the mixture to stir for a minimum of one hour after the final addition of the sodium hydroxide solution to ensure the reaction is complete.

  • Verification: After the reaction period, test the pH of the solution again to ensure it remains alkaline.

  • Final Disposal: The resulting solution, containing primarily 1,3-dimethylurea, can be disposed of as hazardous waste through your institution's environmental health and safety office. Do not pour the neutralized solution down the drain unless explicitly permitted by local regulations and your institution's policies.

Spill Cleanup Procedure

In the event of a spill, immediate and safe cleanup is crucial.

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

  • Absorb: Cover the spill with a non-reactive absorbent material such as vermiculite, dry sand, or earth.[6] Do not use combustible materials like sawdust.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste.

  • Decontaminate: Decontaminate the spill area with a 10% sodium carbonate (washing soda) solution or a strong soap solution.[7]

  • Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

This compound Disposal Workflow cluster_prep Preparation cluster_neutralization Neutralization cluster_disposal Final Disposal A Don Appropriate PPE (Full-face respirator, nitrile gloves, chemical suit) B Work in a Certified Chemical Fume Hood A->B C Prepare Ice Bath and Neutralization Beaker B->C D Slowly Add MIC Waste to Beaker C->D E Gradually Add 10% NaOH Solution while Stirring Vigorously D->E F Monitor Temperature and pH E->F G Stir for at least 1 hour Post-Addition F->G H Verify pH is Alkaline G->H I Collect Neutralized Waste in a Labeled Hazardous Waste Container H->I J Arrange for Pickup by Environmental Health & Safety I->J

References

Personal protective equipment for handling Methylcarbamic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling methylcarbamic acid. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound and its common esters, such as methyl carbamate (B1207046), are hazardous substances that require strict adherence to safety protocols. They are suspected of causing cancer and can cause serious eye irritation.[1] Proper personal protective equipment (PPE) is mandatory to minimize exposure.

Recommended Personal Protective Equipment
PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may be necessary for splash-prone operations.To prevent eye contact which can cause serious eye irritation.[2][3]
Skin Protection Chemically resistant gloves (e.g., nitrile or neoprene rubber). A fully buttoned laboratory coat and closed-toe shoes are also required.To prevent skin contact.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if working outside a fume hood, if exposure limits are exceeded, or if aerosols may be generated.To prevent inhalation, which may cause respiratory irritation.[3]

Quantitative Safety Data

While specific Occupational Safety and Health Administration (OSHA) Permissible Exposure Limits (PELs) or American Conference of Governmental Industrial Hygienists (ACGIH) Threshold Limit Values (TLVs) for methyl carbamate have not been established, other quantitative measures are available.[3]

ParameterValueIssuing Agency
No Significant Risk Level (NSRL) 160 µ g/day California Proposition 65

Operational Plan: Handling, Storage, and Disposal

Safe Handling Protocol

Adherence to the following procedural steps is critical for the safe handling of this compound.

Preparation:

  • Read and understand all safety precautions before handling.

  • Work in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Ensure that eyewash stations and safety showers are readily accessible.[2][4]

  • Don all required personal protective equipment as specified in the table above.[4]

Handling:

  • Avoid all contact with eyes, skin, and clothing.[2][4]

  • Minimize dust and aerosol generation.[4]

  • Do not inhale the substance.[4]

  • Use non-sparking tools and ground/bond containers and receiving equipment to prevent static discharge.[4]

Post-Handling:

  • Thoroughly wash hands and face after handling.[4]

  • Remove contaminated clothing and wash it before reuse.[4]

  • Do not eat, drink, or smoke in work areas.[4]

Storage and Disposal Plan

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep containers locked up and segregated from incompatible materials such as acids, bases, and oxidizing agents.[3]

Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste.[5]

  • Do not mix with other waste streams.[5]

  • The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration.[5]

  • Handle empty containers as you would the substance itself.[5][6]

Emergency Procedures: Spill and Exposure Management

Accidental Spill Cleanup Protocol

In the event of a spill, follow these steps to ensure a safe and effective cleanup.

Immediate Actions:

  • Alert personnel in the immediate area and evacuate non-essential individuals.[5]

  • If the spill is significant, isolate the area. For solids, an isolation distance of at least 25 meters (75 feet) is recommended.[7]

  • Ensure the area is well-ventilated; if in a fume hood, keep it running.[5]

  • Don the appropriate PPE, including respiratory protection, before entering the spill area.[5]

Containment and Cleanup:

  • For solid spills, dampen the material with water to prevent dust from becoming airborne.[4][5][7]

  • Use absorbent paper or other materials to clean up the spill, working from the outside in.[7][8]

  • Place all contaminated materials into a suitable, labeled container for hazardous waste.[5][7]

  • Wash the contaminated surface with a soap and water solution.[7]

  • Do not re-enter the area until it has been verified as clean by a safety officer.[7]

First Aid for Exposure
Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If irritation persists, seek medical advice.[5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]

Workflow for Spill Response

Spill_Response_Workflow Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Assess Assess Spill Severity Alert->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Contain Contain the Spill (Dampen Solid Material) Don_PPE->Contain Cleanup Clean Up Spill Material (Work Outside-In) Contain->Cleanup Decontaminate Decontaminate the Area (Soap & Water) Cleanup->Decontaminate Dispose Dispose of Waste as Hazardous Decontaminate->Dispose Report Report Incident to Supervisor Dispose->Report

Caption: Workflow for the safe response to a this compound spill.

References

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methylcarbamic acid
Reactant of Route 2
Reactant of Route 2
Methylcarbamic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.